(2-Bromophenyl)diphenylphosphine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(2-bromophenyl)-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIONUQPOXCUMMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211392 | |
| Record name | (2-Bromophenyl)diphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62336-24-7 | |
| Record name | (2-Bromophenyl)diphenylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62336-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromophenyl)diphenylphosphine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062336247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Bromophenyl)diphenylphosphine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-bromophenyl)diphenylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.723 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | (2-BROMOPHENYL)DIPHENYLPHOSPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8AQ9M4YUR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Bromophenyl)diphenylphosphine: Properties, Synthesis, and Applications in Modern Catalysis
(2-Bromophenyl)diphenylphosphine , identified by the CAS number 62336-24-7 , is a pivotal organophosphorus compound that has garnered significant attention within the scientific community.[1][2][3][4] Its unique molecular architecture, featuring a diphenylphosphino group ortho to a bromine atom on a phenyl ring, bestows it with a distinct reactivity profile that is highly sought after in the realms of organic synthesis, materials science, and pharmaceutical development.[1] This guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound, delving into its fundamental properties, synthesis, and its critical role as a versatile precursor to advanced phosphine ligands for transition-metal-catalyzed reactions.
Core Properties and Specifications
This compound, also known by its synonym 2-(Diphenylphosphino)-1-bromobenzene, is a white to off-white crystalline solid.[1][2] It is generally soluble in nonpolar organic solvents, a characteristic that facilitates its use in a wide array of reaction conditions.[5] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 62336-24-7 | [1][2][3][4][5] |
| Molecular Formula | C₁₈H₁₄BrP | [1][2] |
| Molecular Weight | 341.19 g/mol | [1] |
| Melting Point | 110 - 114 °C | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Purity | ≥ 95% (GC) | [1] |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be achieved through several routes, with the choice of method often dictated by the desired scale and purity. A prevalent and efficient method involves the palladium-catalyzed coupling reaction between diphenylphosphine and 2-bromoiodobenzene.[5]
Palladium-Catalyzed P-C Coupling
This method leverages the differential reactivity of the C-I and C-Br bonds. The higher reactivity of the carbon-iodine bond allows for selective oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.
Experimental Protocol:
-
To a solution of 2-bromoiodobenzene in a suitable solvent (e.g., toluene or dioxane), add diphenylphosphine and a base, typically a tertiary amine like triethylamine.
-
Add a catalytic amount of a palladium(0) source, such as Pd(PPh₃)₄ or a combination of a palladium(II) precursor and a phosphine ligand.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete, as monitored by techniques like TLC or GC-MS.
-
Upon completion, the reaction is cooled, and the product is isolated and purified using standard techniques such as column chromatography or recrystallization.
The underlying mechanism of this cross-coupling reaction is a cornerstone of modern organometallic chemistry.
Caption: Synthetic utility of this compound.
Role in Cross-Coupling Reactions
As a ligand itself, this compound can participate in various cross-coupling reactions. It is particularly effective in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, facilitating the formation of carbon-carbon and carbon-nitrogen bonds. [2]The presence of the ortho-bromo substituent can influence the steric and electronic properties of the resulting metal complex, thereby modulating its catalytic activity.
Safety and Handling
This compound is classified as harmful if swallowed. [4][6]It is essential to handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [7]For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier. [6] First Aid Measures:
-
If swallowed: Rinse mouth with water and seek immediate medical attention. [6]* In case of skin contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. [6]* In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists. [6]* If inhaled: Move the person to fresh air and keep them comfortable for breathing. [6][7]
Conclusion
This compound is a versatile and indispensable building block in modern organic and organometallic chemistry. Its well-defined structure and predictable reactivity make it a valuable precursor for the synthesis of a wide range of sophisticated phosphine ligands that drive innovation in catalysis. For researchers and professionals in drug development and materials science, a thorough understanding of the properties and applications of this compound is crucial for the design of efficient and novel synthetic methodologies.
References
- This compound. Chem-Impex. [Link]
- This compound. Wikipedia. [Link]
- 2-(Diphenylphosphino)phenyl bromide. ChemBK. [Link]
- (2-Bromophenyl)(diphenyl)phosphine - Optional[31P NMR] - Chemical Shifts. SpectraBase. [Link]
Sources
(2-Bromophenyl)diphenylphosphine molecular weight
An In-Depth Technical Guide to (2-Bromophenyl)diphenylphosphine: Properties, Synthesis, and Applications
Introduction
This compound is an organophosphorus compound that has emerged as a cornerstone reagent in modern synthetic chemistry. Characterized by a diphenylphosphine group attached to a brominated phenyl ring, this white crystalline solid serves as a highly versatile precursor for the synthesis of more complex phosphine ligands.[1][2] Its strategic importance lies in the dual reactivity offered by the phosphorus atom and the carbon-bromine bond, allowing for sequential and selective chemical transformations.
For researchers and professionals in drug development and materials science, this compound is not merely a starting material but a gateway to novel catalytic systems and complex molecular architectures. Its derivatives are integral to a multitude of transition metal-catalyzed reactions, including the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in the synthesis of pharmaceuticals and fine chemicals.[2] This guide provides a comprehensive overview of its properties, synthesis, key applications, and safe handling protocols, grounded in established scientific principles and field-proven insights.
Physicochemical and Structural Properties
The utility of this compound in a laboratory setting is defined by its distinct physical and chemical characteristics. It is a white to off-white crystalline solid, a physical state that facilitates ease of handling and weighing.[2] Its solubility in nonpolar organic solvents makes it compatible with a wide range of reaction media commonly employed in organic synthesis.[1]
Key quantitative data and identifiers for this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₄BrP | [2][3] |
| Molecular Weight | 341.18 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 110-116 °C | [2][5] |
| CAS Number | 62336-24-7 | [1][2][3] |
| Synonym | 2-(Diphenylphosphino)-1-bromobenzene | [2][3] |
| Purity | ≥ 95-97% (GC) | [2][3] |
| Storage Conditions | Room temperature, under inert gas | [2][6] |
Synthesis and Mechanistic Insights
The synthesis of this compound can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Two prevalent methods are Palladium-catalyzed coupling and Grignard reagent-based synthesis.
Palladium-Catalyzed Coupling
A highly efficient and common laboratory-scale synthesis involves the palladium-catalyzed coupling reaction between diphenylphosphine and an aryl halide, specifically 2-bromoiodobenzene.[1]
Reaction: C₆H₄Br(I) + HPPh₂ + Et₃N → Ph₂P(C₆H₄Br) + [Et₃NH]I
Causality of Component Selection:
-
2-Bromoiodobenzene: The iodine atom is significantly more reactive than bromine in palladium-catalyzed cross-coupling reactions, allowing for selective reaction at the C-I bond while preserving the C-Br bond for subsequent functionalization.
-
Diphenylphosphine (HPPh₂): This is the source of the diphenylphosphino group.
-
Palladium Catalyst: A palladium complex is essential to facilitate the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.
-
Triethylamine (Et₃N): A base is required to neutralize the hydroiodic acid (HI) byproduct formed during the reaction, driving the equilibrium towards the product.
Caption: Palladium-catalyzed synthesis workflow.
Grignard-Based Synthesis
An alternative approach leverages the classic Grignard reaction. This method is particularly useful when starting from dihalogenated precursors. For instance, the mono-Grignard reagent of p-dibromobenzene can react with chlorodiphenylphosphine to yield the corresponding bromophenyldiphenylphosphine.[7] While this example produces the para-isomer, the principle is adaptable for the ortho-isomer, this compound.
Protocol: Palladium-Catalyzed Synthesis of this compound [1]
-
Inert Atmosphere: Set up a reaction flask equipped with a magnetic stirrer, reflux condenser, and nitrogen or argon inlet. The entire apparatus must be oven-dried and cooled under an inert atmosphere to exclude oxygen and moisture.
-
Reagent Charging: To the flask, add 2-bromoiodobenzene, a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable anhydrous solvent such as toluene or THF.
-
Reactant Addition: While stirring, add diphenylphosphine followed by triethylamine via syringe.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the triethylammonium iodide salt. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure white solid.
Key Reactions and Applications in Research & Development
The primary value of this compound lies in its role as a precursor to more sophisticated ligands. The presence of the bromine atom provides a reactive handle for further chemical modification, most commonly through metallation.
Lithiation and Subsequent Functionalization
Treatment with an organolithium reagent, such as n-butyllithium, results in a lithium-halogen exchange at the ortho position, generating 2-(diphenylphosphino)phenyllithium.[1] This lithiated species is a powerful nucleophile and a versatile intermediate for introducing a wide array of functional groups or for creating bidentate and polydentate phosphine ligands.
Caption: Functionalization via lithiation.
Experimental Protocol: Lithiation and Quenching
-
Setup: In an oven-dried, two-neck flask under an argon atmosphere, dissolve this compound in anhydrous diethyl ether or THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions.
-
Lithiation: Slowly add a stoichiometric amount of n-butyllithium (typically a solution in hexanes) dropwise via syringe. Stir the mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add a solution of the desired electrophile (e.g., an alkyl halide, CO₂, or another precursor) to the freshly prepared lithiated phosphine solution at -78 °C.
-
Warming and Workup: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate. Purify the final product by chromatography or recrystallization.
Role in Drug Development and Catalysis
While this compound itself is not a therapeutic agent, its derivatives are crucial in the synthesis of active pharmaceutical ingredients (APIs). The ligands derived from it are used in a variety of cross-coupling reactions that are indispensable in modern drug discovery.[2] These include:
-
Buchwald-Hartwig Amination: Formation of C-N bonds.
-
Suzuki-Miyaura Coupling: Formation of C-C bonds.
-
Heck Reaction: Formation of C-C bonds.
-
Sonogashira Coupling: Formation of C-C bonds between sp and sp² carbons.
The incorporation of phosphine oxide moieties, which can be synthesized from phosphines, is also a growing strategy in medicinal chemistry to enhance properties like solubility and metabolic stability in drug candidates.[8][9] For example, the anticancer drug Brigatinib contains a phosphine oxide group, highlighting the pharmaceutical relevance of this chemical class.[9]
Handling, Storage, and Safety
As with any laboratory chemical, proper handling of this compound is essential for safety. It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[3]
| Safety Aspect | Protocol | Source(s) |
| Personal Protective Equipment (PPE) | Wear a dust mask (type N95 or equivalent), chemical safety goggles, and nitrile gloves. | [3] |
| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | [10] |
| Storage | Store in a tightly sealed container in a cool, dry place. It is recommended to store under an inert gas like argon or nitrogen, as phosphines can be sensitive to air. | [6] |
| Spills | For small spills, carefully sweep up the solid material, avoiding dust creation, and place it in a sealed container for disposal. | |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
Conclusion
This compound is a powerful and enabling reagent for chemical synthesis. Its true value is realized in its capacity to serve as a precursor to a vast library of custom phosphine ligands, which are critical for advancing transition metal catalysis. For professionals in drug development, materials science, and academic research, a thorough understanding of this compound's properties, synthetic routes, and reactivity is fundamental to innovation. By leveraging its unique structure, scientists can continue to develop more efficient and selective methods for constructing the complex molecules that define the next generation of medicines and materials.
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- Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction | ACS Omega - ACS Public
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- Bromination reactions with phosphorus bromides (bromo-phosphoranes): Phosphorus bromides (4): Discussion series on bromination/iodination reactions 42 - Chemia. manac-inc.com. [Link]
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An In-depth Technical Guide to the Synthesis of (2-Bromophenyl)diphenylphosphine
This guide provides a comprehensive overview of the primary synthetic methodologies for preparing (2-Bromophenyl)diphenylphosphine, a crucial building block in organic synthesis and a precursor to valuable phosphine ligands. This document is intended for researchers, scientists, and professionals in drug development, offering not only detailed protocols but also insights into the rationale behind experimental choices and a comparative analysis of the available synthetic routes.
Introduction
This compound, with the chemical formula (C₆H₄Br)P(C₆H₅)₂, is a white crystalline solid soluble in nonpolar organic solvents.[1] Its significance lies in its utility as a precursor to various organophosphorus compounds, particularly through the generation of its 2-lithiated derivative, which serves as a versatile intermediate for the synthesis of more complex phosphine ligands.[1] These ligands are integral to numerous transition metal-catalyzed reactions, including cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[2] The strategic placement of the bromine atom at the ortho position allows for subsequent functionalization, making this compound a highly valuable and versatile reagent in the synthesis of complex molecules and materials.
This guide will explore the three principal synthetic pathways to this compound:
-
The Grignard Reaction Route
-
The Organolithium Route
-
The Palladium-Catalyzed Cross-Coupling Route
Each section will provide a detailed experimental protocol, a discussion of the underlying mechanism, and an analysis of the advantages and limitations of the method.
The Grignard Reaction Route: A Classic Approach
The Grignard reaction is a well-established and widely used method for the formation of carbon-carbon bonds. In the context of synthesizing this compound, it involves the formation of a Grignard reagent from an ortho-dihalogenated benzene, followed by its reaction with a diphenylphosphorus halide.
Causality Behind Experimental Choices
The choice of starting material is critical. While 1,2-dibromobenzene can be used, the selective formation of the mono-Grignard reagent can be challenging. A more controlled approach involves using 1-bromo-2-iodobenzene, where the greater reactivity of the carbon-iodine bond allows for the preferential formation of the Grignard reagent at that position, leaving the bromo group intact. The use of anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), is essential as Grignard reagents are highly reactive towards protic solvents like water.[3] Iodine is often used as an initiator to activate the magnesium surface.[4] The reaction with chlorodiphenylphosphine (Ph₂PCl) introduces the diphenylphosphino group.
Experimental Protocol: Grignard Synthesis
Materials:
-
Magnesium turnings
-
Iodine (a small crystal)
-
1-Bromo-2-iodobenzene
-
Anhydrous diethyl ether or THF
-
Chlorodiphenylphosphine (Ph₂PCl)
-
Saturated aqueous ammonium chloride solution
-
Hexane
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents).
-
Add a small crystal of iodine.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of 1-bromo-2-iodobenzene (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the 1-bromo-2-iodobenzene solution to the magnesium. The reaction is initiated by gentle warming, and the disappearance of the iodine color indicates the start of the reaction.[4]
-
Once the reaction has started, add the remaining 1-bromo-2-iodobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Chlorodiphenylphosphine:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of chlorodiphenylphosphine (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the chlorodiphenylphosphine solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent such as hexane or ethanol to yield this compound as a white solid.
-
Diagram of the Grignard Synthesis Workflow
Sources
An In-depth Technical Guide to the Physical Properties of (2-Bromophenyl)diphenylphosphine
Abstract
(2-Bromophenyl)diphenylphosphine is a pivotal organophosphorus compound, widely recognized for its role as a precursor to sophisticated phosphine ligands essential in modern synthetic chemistry. Its utility in transition metal-catalyzed reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, underpins its importance in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and materials science.[1] A thorough understanding of its physical properties is paramount for its effective storage, handling, and application in experimental design. This guide provides a comprehensive technical overview of the core physical, spectroscopic, and structural characteristics of this compound, offering field-proven insights and detailed experimental protocols for its characterization.
Section 1: Core Chemical and Physical Identifiers
This compound is a white to off-white crystalline solid under standard conditions.[1][2] Its identity is defined by a unique combination of a diphenylphosphino group and a bromine atom at the ortho position of a phenyl ring. This specific substitution pattern imparts distinct steric and electronic properties crucial for its reactivity and coordination chemistry.
The fundamental identifiers and properties are summarized below for quick reference.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2] |
| Synonyms | 2-(Diphenylphosphino)-1-bromobenzene | [1] |
| CAS Number | 62336-24-7 | [1][2] |
| Molecular Formula | C₁₈H₁₄BrP | [1][2] |
| Molecular Weight | 341.19 g/mol | [1] |
| Appearance | White to off-white crystalline powder/solid | [1][2] |
| Melting Point | 110 - 116 °C | [1][2][3] |
| Boiling Point | 405.0 ± 28.0 °C (Predicted) | [3] |
| Solubility | Soluble in nonpolar organic solvents, dichloromethane, and dimethylformamide | [2][3] |
The melting point is a critical indicator of purity. A sharp melting point within the specified range (e.g., 114-115 °C) suggests high purity, whereas a broad melting range indicates the presence of impurities. The predicted high boiling point reflects the compound's low volatility. Its solubility profile is typical for moderately polar organophosphorus compounds, guiding the choice of solvents for reactions and purification processes.
Section 2: Spectroscopic Characterization
Spectroscopic analysis is the cornerstone of structural verification for this compound. Each technique provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation of the molecule's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of this phosphine ligand. The presence of a phosphorus-31 nucleus provides an additional, highly sensitive spectroscopic handle.
Expert Insight: The key to interpreting the NMR spectra of this compound lies in understanding the coupling between the phosphorus atom and the nearby protons (²J P-H, ³J P-H) and carbons (¹J P-C, ²J P-C, etc.). These coupling constants provide definitive proof of the connectivity between the diphenylphosphino group and the bromophenyl ring.
-
³¹P NMR: As a spin-1/2 nucleus with 100% natural abundance, ³¹P NMR is exceptionally informative for phosphorus-containing compounds.[4] For this compound, a single resonance is expected. While the exact chemical shift can vary with solvent, it typically appears in the characteristic region for triarylphosphines. Spectra for this compound are available in databases, though often behind a paywall.[5][6]
-
¹H NMR: The proton spectrum will show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the bromophenyl ring and the two phenyl rings will have distinct chemical shifts and will exhibit coupling to the phosphorus atom.
-
¹³C NMR: The carbon spectrum will display signals for all 18 carbon atoms. The carbon atom directly bonded to the phosphorus (C-P) will show a large one-bond coupling constant (¹J P-C), which is a key diagnostic feature. Other carbons in the rings will show smaller two-, three-, and four-bond couplings.
This protocol ensures the acquisition of high-quality, reproducible NMR data for solid organophosphorus compounds.
-
Sample Preparation: Accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Solvent Selection: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆) to the vial. Chloroform-d is a common choice for its excellent solubilizing power for such compounds.
-
Dissolution: Gently swirl or sonicate the vial until the solid is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.
-
Acquisition: Acquire standard ¹H, ¹³C, and ³¹P spectra. For ³¹P, proton decoupling is typically used to produce a sharp singlet. Reference the ³¹P spectrum externally to 85% H₃PO₄.[4]
-
Data Processing: Process the acquired Free Induction Decay (FID) signals with appropriate Fourier transformation, phasing, and baseline correction.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of the compound.
Expert Insight: The most telling feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio of abundance.[7] This results in a characteristic pair of peaks for the molecular ion (M⁺) and any bromine-containing fragments, separated by 2 mass-to-charge units (m/z) and having nearly equal intensity. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.
The exact mass, determined by high-resolution mass spectrometry (HRMS), should be 340.00165 g/mol for the ⁷⁹Br isotope.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.[8] For this compound, the spectrum is dominated by absorptions from the aromatic rings and the phosphorus-phenyl bonds.
Expected Characteristic IR Absorptions:
-
3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1580-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
~1435 cm⁻¹: A characteristic P-Ph (phosphorus-phenyl) stretch. The position and intensity of this band are diagnostic for triphenylphosphine and its derivatives.[9]
-
750-700 cm⁻¹ and ~700 cm⁻¹: Strong bands due to C-H out-of-plane bending, indicative of the substitution pattern on the aromatic rings.
-
~1000-650 cm⁻¹: The C-Br stretching vibration is expected in this region, though it can be weak and difficult to assign definitively amidst other absorptions.
ATR is a modern, convenient technique for acquiring IR spectra of solid samples without extensive preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, H₂O).
-
Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a strong signal.
-
Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum (plotted as % Transmittance or Absorbance vs. Wavenumber) can be analyzed for the characteristic absorption bands.
Section 3: Solid-State Structural Analysis
While solution-state characterization is vital, understanding the solid-state structure through single-crystal X-ray diffraction provides unparalleled insight into molecular geometry, bond lengths, bond angles, and intermolecular packing forces.
Expert Insight: It has been reported that this compound is isomorphous with (2-tolyl)diphenylphosphine.[2] Isomorphous compounds have the same crystal structure, including the same space group and similar unit cell dimensions, despite differences in their chemical composition. This suggests that the steric bulk of the bromine atom and the methyl group in the ortho positions lead to a nearly identical crystal packing arrangement. A full crystallographic analysis would precisely define the P-C and C-Br bond lengths and the torsion angles of the phenyl rings, which influence the ligand's cone angle and its coordination to metal centers.
The determination of a crystal structure is a multi-step process that requires a high-quality single crystal.[10]
Conclusion
The physical properties of this compound—from its melting point and solubility to its detailed spectroscopic signatures—are critical data points for the modern research scientist. Its identity is robustly confirmed by a combination of NMR spectroscopy (¹H, ¹³C, and particularly the diagnostic ³¹P nucleus), mass spectrometry (with its characteristic bromine isotopic pattern), and infrared spectroscopy. While a detailed crystal structure is not publicly available, its isomorphism with a related compound provides valuable structural insight. This guide has consolidated these properties and provided validated protocols to empower researchers in drug development and catalysis to utilize this versatile ligand with confidence and precision.
References
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- Gawas U B, et al. (2019). A Beginner's Guide to Protein Crystallography.
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- SpectraBase. (2-Bromophenyl)(diphenyl)phosphine - Optional[31P NMR] - Chemical Shifts. [Link]
- ResearchGate.
- Frontiers in Molecular Biosciences. (2020). A Workflow for Protein Structure Determination From Thin Crystal Lamella by Micro-Electron Diffraction. [Link]
- PubMed. (2020). A Workflow for Protein Structure Determination From Thin Crystal Lamella by Micro-Electron Diffraction. [Link]
- SpectraBase. This compound - Optional[31P NMR] - Chemical Shifts. [Link]
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- Open PRAIRIE, South Dakota State University. An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Oxide, and some of their Complexes. [Link]
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- P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles.
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- PubMed Central.
- PubMed Central. (2011). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. [Link]
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- MDPI. Palladium-Catalyzed Benzodiazepines Synthesis. [Link]
- YouTube. (2017). 13.04 Isotopic Abundance in Mass Spectrometry. [Link]
- Whitman College. GCMS Section 6.5. [Link]
- Chemistry LibreTexts. (2022). Infrared Spectroscopy. [Link]
- Basic 1H- and 13C-NMR Spectroscopy. Book.
- DiVA portal. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
- ResearchGate. Infrared Analysis of Phosphorous Compounds. [Link]
- IDEALS. IR SPECTRA OF PHOSPHINE ICES. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- ResearchGate. (2010). Solubilities of Triphenylphosphine in Ethanol, 2Propanol, Acetone, Benzene, and Toluene. [Link]
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A Technical Guide to the Solubility of (2-Bromophenyl)diphenylphosphine in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Significance of Solubility for a Key Synthetic Ligand
(2-Bromophenyl)diphenylphosphine is a versatile organophosphorus compound widely employed in organic synthesis and catalysis.[1] Its utility as a precursor to valuable phosphine ligands makes it a crucial component in transition metal-catalyzed reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-couplings, which are fundamental to the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] The solubility of this compound in various organic solvents is a critical physical property that dictates its handling, reactivity, and purification. A thorough understanding of its solubility profile is paramount for designing robust synthetic protocols, ensuring reaction homogeneity, and developing effective purification strategies.
This in-depth technical guide provides a comprehensive overview of the solubility of this compound, synthesizes available qualitative data, and presents a detailed experimental protocol for its quantitative determination. The information herein is intended to empower researchers and drug development professionals to effectively utilize this important reagent in their work.
Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₈H₁₄BrP | [2] |
| Molecular Weight | 341.18 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 112-116 °C | [2] |
| Functional Group | Phosphine | [2] |
Qualitative Solubility Profile
This compound is generally characterized as a nonpolar molecule, a feature attributed to the presence of three phenyl rings.[3] This structural characteristic is the primary determinant of its solubility behavior, aligning with the principle of "like dissolves like."[4] While specific quantitative solubility data is not extensively published, a qualitative understanding can be derived from its known behavior and by analogy to the closely related compound, triphenylphosphine.[4]
General Solubility Observations:
-
High Solubility in Nonpolar Aromatic and Halogenated Solvents: Due to its aromatic nature, this compound is expected to be readily soluble in aromatic hydrocarbons such as toluene and benzene. Its structural similarity to triphenylphosphine, which is known to be soluble in these solvents, supports this assertion.[4] Furthermore, it is reported to be soluble in halogenated solvents like dichloromethane and chloroform.[5]
-
Moderate to High Solubility in Ethereal Solvents: Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are also anticipated to be effective at dissolving this compound. Triphenylphosphine exhibits good solubility in these solvents.[4]
-
Limited Solubility in Polar Protic Solvents: The nonpolar character of this compound suggests poor solubility in polar protic solvents like water and alcohols (e.g., ethanol, methanol).[4]
-
Temperature Dependence: The solubility of organophosphorus compounds like triphenylphosphine in organic solvents generally shows a positive correlation with temperature.[4] It is reasonable to expect a similar trend for this compound, where heating will increase its solubility.
The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents based on available data and chemical principles.
| Solvent | Solvent Class | Expected Qualitative Solubility | Rationale |
| Toluene | Aromatic Hydrocarbon | Soluble | Nonpolar aromatic nature is compatible with the solute. |
| Benzene | Aromatic Hydrocarbon | Soluble | Similar to toluene, a good solvent for nonpolar aromatic compounds.[4] |
| Dichloromethane | Halogenated Hydrocarbon | Soluble | Reported as a suitable solvent.[5] |
| Chloroform | Halogenated Hydrocarbon | Soluble | A common solvent for nonpolar and moderately polar organic compounds.[4] |
| Tetrahydrofuran (THF) | Ether | Soluble | A good solvent for a wide range of organic compounds, including phosphines. |
| Diethyl Ether | Ether | Soluble | A nonpolar ether that should effectively dissolve the compound.[4] |
| Acetone | Ketone | Moderately Soluble | Possesses both polar and nonpolar characteristics. |
| Ethyl Acetate | Ester | Moderately Soluble | A moderately polar solvent. |
| Ethanol | Alcohol | Sparingly Soluble | The polarity and hydrogen bonding of ethanol limit its ability to dissolve the nonpolar solute. |
| Methanol | Alcohol | Sparingly Soluble | More polar than ethanol, thus expected to be a poorer solvent. |
| Hexane | Aliphatic Hydrocarbon | Sparingly to Moderately Soluble | While nonpolar, the rigid aromatic structure of the solute may limit solubility in flexible aliphatic chains. |
| Water | Protic, Inorganic | Insoluble | The high polarity and hydrogen-bonding network of water are incompatible with the nonpolar solute. |
Experimental Protocol for Quantitative Solubility Determination
For applications requiring precise concentration control, such as in kinetic studies or crystallization processes, a quantitative determination of solubility is essential. The following gravimetric method is a robust and reliable approach for determining the solubility of a solid compound like this compound in an organic solvent at a specified temperature.
Causality Behind Experimental Choices
The gravimetric method is chosen for its simplicity, accuracy, and the minimal requirement for specialized analytical instrumentation beyond a high-precision analytical balance. The core principle is to create a saturated solution, carefully isolate a known volume of the supernatant, evaporate the solvent, and weigh the remaining solute. Each step is designed to ensure accuracy and reproducibility.
Self-Validating System
This protocol incorporates self-validating checks. The visual confirmation of excess solid ensures that the solution is indeed saturated. The extended equilibration time minimizes the risk of working with a supersaturated or undersaturated solution. The use of a pre-heated syringe and filtration unit prevents premature crystallization of the solute, which would lead to an underestimation of solubility.
Step-by-Step Methodology
Objective: To quantitatively determine the saturation solubility of this compound in a selected organic solvent at a defined temperature.
Materials:
-
This compound (high purity, >97%)
-
Anhydrous organic solvent of choice
-
Analytical balance (readable to at least 0.1 mg)
-
Temperature-controlled shaker or a magnetic stirrer with a water bath
-
Calibrated volumetric flasks and pipettes
-
Glass vials with screw caps
-
Glass syringe
-
Syringe filter (PTFE or other solvent-compatible membrane, 0.22 µm pore size)
-
Pre-weighed, clean, and dry evaporation vials
Procedure:
-
Preparation of the Saturated Solution: a. Add an excess amount of this compound to a clean, dry glass vial. The presence of undissolved solid at the end of the equilibration period is crucial to confirm saturation. b. Accurately pipette a known volume of the selected organic solvent into the vial. c. Securely cap the vial to prevent solvent evaporation. d. Place the vial in the temperature-controlled shaker or on the magnetic stirrer within a water bath set to the desired experimental temperature (e.g., 25 °C). e. Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that solubility equilibrium is reached.
-
Sampling of the Saturated Solution: a. After the equilibration period, cease agitation and allow the excess solid to settle for at least 4 hours, while maintaining the constant temperature. b. Pre-heat the glass syringe and the syringe filter to the experimental temperature to prevent premature crystallization of the solute during sampling. This can be done by placing them in the same temperature-controlled environment. c. Carefully draw a known volume (e.g., 5.00 mL) of the clear supernatant into the pre-heated syringe, ensuring no solid particles are disturbed. d. Attach the pre-heated syringe filter to the syringe. e. Dispense the solution through the filter into a pre-weighed, clean, and dry evaporation vial. Record the exact volume transferred.
-
Gravimetric Analysis: a. Remove the solvent from the evaporation vial. This can be achieved by gentle heating under a stream of inert gas (e.g., nitrogen) or by using a rotary evaporator. Ensure the temperature is kept low to avoid decomposition of the compound. b. Once all the solvent has been removed, place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for several hours to ensure complete removal of any residual solvent. c. Allow the vial to cool to room temperature in a desiccator to prevent moisture absorption. d. Weigh the vial containing the dried solute on the analytical balance. e. Repeat the drying and weighing steps until a constant mass is obtained.
-
Calculation of Solubility: a. Subtract the initial mass of the empty vial from the final mass to determine the mass of the dissolved this compound. b. Calculate the solubility using the following formula:
Solubility (g/L) = Mass of solute (g) / Volume of solvent (L)
Alternatively, solubility can be expressed in other units such as g/100 mL or mol/L.
Safety Precautions
-
This compound is harmful if swallowed.[6]
-
Handle the compound in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2]
-
Consult the Safety Data Sheet (SDS) for this compound before starting any experimental work.[6]
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for the gravimetric determination of solubility.
Conclusion
References
- This compound - Wikipedia. (n.d.).
- Triphenylphosphine - Solubility of Things. (n.d.).
- 2-(Diphenylphosphino)phenyl bromide - ChemBK. (n.d.).
- Solubilities of Triphenylphosphine Oxide in Selected Solvents. (2025, August 10). ResearchGate.
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (2-Bromophenyl)diphenylphosphine
Introduction
(2-Bromophenyl)diphenylphosphine is a pivotal organophosphorus compound, widely utilized as a precursor in the synthesis of more complex phosphine ligands.[1] These ligands are integral to a myriad of applications in catalysis and materials science. The precise structural elucidation of this compound is paramount for its effective application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into spectral interpretation and experimental best practices for researchers, scientists, and professionals in drug development. For the purpose of this in-depth guide, where experimentally obtained and fully assigned public data is scarce, we will utilize high-quality predicted NMR data, which serves as an excellent educational tool for understanding the expected spectral features of this molecule.
Theoretical Framework: NMR Spectroscopy of Organophosphorus Compounds
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For organophosphorus compounds like this compound, ¹H and ¹³C NMR are routinely employed. A key feature in the NMR spectra of these compounds is the spin-spin coupling between the phosphorus-31 (³¹P) nucleus (which has a natural abundance of 100% and a spin of ½) and nearby ¹H and ¹³C nuclei. This coupling provides invaluable structural information, confirming the connectivity within the molecule.
-
¹H NMR: Proton NMR spectra reveal the number of different types of protons in a molecule, their relative numbers, and their electronic environment. The coupling of protons to the ³¹P nucleus, typically observed over two to four bonds (²JP-H, ³JP-H, ⁴JP-H), results in the splitting of proton signals into doublets or more complex multiplets.[2]
-
¹³C NMR: Carbon-13 NMR spectra provide information about the carbon skeleton of a molecule. Similar to ¹H NMR, the carbon signals are split by coupling to the ³¹P nucleus. The magnitude of the coupling constant (JP-C) is dependent on the number of bonds separating the carbon and phosphorus atoms, with one-bond couplings (¹JP-C) being the largest.[3]
Predicted ¹H NMR Spectral Analysis of this compound
The predicted ¹H NMR spectrum of this compound is expected to show a complex series of overlapping multiplets in the aromatic region, typically between 7.0 and 8.0 ppm. The protons on the two phenyl rings and the bromophenyl ring are all in distinct chemical environments.
Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Phenyl-H (ortho) | 7.35 - 7.45 | m |
| Phenyl-H (meta) | 7.30 - 7.35 | m |
| Phenyl-H (para) | 7.30 - 7.35 | m |
| Bromophenyl-H | 7.00 - 7.70 | m |
Note: Predicted data generated using NMRDB.org.[4] Actual experimental values may vary.
The aromatic protons of the two unsubstituted phenyl groups will likely appear as a complex multiplet between 7.30 and 7.45 ppm. The protons on the 2-bromophenyl ring are expected to be the most complex due to both H-H and P-H couplings and the influence of the ortho-bromo substituent.
Predicted ¹³C NMR Spectral Analysis of this compound
The proton-decoupled ¹³C NMR spectrum provides a clearer picture of the carbon framework. We expect to see distinct signals for each carbon environment, with those carbons closer to the phosphorus atom exhibiting characteristic splitting.
Table 2: Predicted ¹³C NMR Chemical Shifts and P-C Coupling Constants for this compound
| Carbon | Predicted Chemical Shift (ppm) | Predicted nJP-C (Hz) |
| Phenyl C-1 (ipso) | 137.5 | ~20 |
| Phenyl C-2,6 (ortho) | 133.8 | ~20 |
| Phenyl C-3,5 (meta) | 128.7 | ~7 |
| Phenyl C-4 (para) | 129.0 | 0 |
| Bromophenyl C-1 (P-C) | 139.0 | ~25 |
| Bromophenyl C-2 (Br-C) | 125.0 | ~5 |
| Bromophenyl C-3 | 134.5 | ~5 |
| Bromophenyl C-4 | 129.5 | 0 |
| Bromophenyl C-5 | 127.8 | ~5 |
| Bromophenyl C-6 | 131.0 | ~15 |
Note: Predicted data generated using NMRDB.org.[4] Actual experimental values may vary.
The carbons directly attached to the phosphorus atom (ipso-carbons) will appear as doublets with the largest coupling constants. The ortho, meta, and para carbons of the phenyl and bromophenyl rings will show progressively smaller P-C coupling constants. The carbon bearing the bromine atom (C-2 of the bromophenyl ring) is expected to be significantly shielded.
Experimental Protocols
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental procedure is recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common choice for organophosphorus compounds.
-
Concentration: Prepare a solution of approximately 10-20 mg of this compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
The following diagram outlines a typical workflow for NMR data acquisition and analysis.
Caption: Workflow for NMR Data Acquisition and Analysis.
¹H NMR Parameters:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better resolution of the complex aromatic region.
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
¹³C NMR Parameters:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.
Conclusion
The ¹H and ¹³C NMR spectra of this compound, while complex, provide a wealth of structural information. A thorough analysis of the chemical shifts and, most importantly, the phosphorus-hydrogen and phosphorus-carbon coupling patterns allows for the unambiguous assignment of all signals and confirmation of the molecular structure. The protocols and interpretive guidance provided in this technical guide are intended to empower researchers to confidently characterize this and similar organophosphorus compounds, ensuring the integrity of their research and the quality of their products.
References
- Wikipedia. This compound. [Link]
- PubChem. (4-Bromophenyl)diphenylphosphine. [Link]
- Chemistry Stack Exchange. Coupling constant in 1H NMR with phosphorus. [Link]
- ResearchGate.
- University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- NMRDB.org. Predict 13C carbon NMR spectra. [Link]
Sources
An In-Depth Technical Guide to the ³¹P NMR Chemical Shift of (2-Bromophenyl)diphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of ³¹P NMR in Characterizing Organophosphorus Compounds
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of organophosphorus compounds. Given that ³¹P is a spin-1/2 nucleus with 100% natural abundance, it provides sharp, readily interpretable signals over a wide chemical shift range, making it highly sensitive to the electronic and steric environment of the phosphorus atom. This guide provides a detailed examination of the ³¹P NMR chemical shift of (2-Bromophenyl)diphenylphosphine, a versatile building block in organic synthesis and ligand design. We will delve into the theoretical underpinnings of its chemical shift, provide a comparative analysis with related compounds, and present a practical protocol for acquiring high-quality ³¹P NMR spectra.
Molecular Structure and the ³¹P NMR Chemical Shift
This compound is a triarylphosphine characterized by the presence of a bromine atom at the ortho position of one of the phenyl rings. This substitution pattern is critical in determining the ³¹P NMR chemical shift, as it introduces both electronic and steric effects that influence the shielding of the phosphorus nucleus.
Understanding the Key Influencers on the ³¹P Chemical Shift
The chemical shift (δ) in ³¹P NMR is sensitive to several factors:
-
Electronegativity of Substituents: More electronegative groups attached to the phosphorus atom generally cause a deshielding effect, resulting in a downfield shift (higher ppm value).
-
Bond Angles (Hybridization): Changes in the C-P-C bond angles, influenced by the steric bulk of the substituents, can alter the hybridization of the phosphorus atom and, consequently, its chemical shift.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the electron density around the phosphorus nucleus, leading to shifts in the observed resonance. While often minor for triarylphosphines, significant solvent effects can be observed.
Analysis of this compound
The parent compound, triphenylphosphine (PPh₃) , typically exhibits a ³¹P NMR chemical shift in the range of -5 to -6 ppm in common deuterated solvents like chloroform-d (CDCl₃).
The introduction of a bromine atom to the phenyl ring influences the chemical shift. In the case of (4-Bromophenyl)diphenylphosphine , where the bromine is in the para position, the electronic effect is primarily inductive and resonance-based. The reported ³¹P NMR chemical shift for this isomer is very similar to that of triphenylphosphine, indicating that the electronic effect of a para-bromo substituent is minimal on the phosphorus nucleus's environment.
For This compound , the ortho-bromo substituent introduces more complex effects:
-
Electronic Effect: Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect (-I). This effect would tend to deshield the phosphorus nucleus, causing a downfield shift.
-
Steric Effect (Through-Space Interaction): The bulky bromine atom in the ortho position can lead to steric crowding around the phosphorus atom. This steric hindrance can cause a distortion of the C-P-C bond angles and potentially lead to through-space interactions between the lone pair of the phosphorus and the bromine atom or its associated electrons. Such steric effects in ortho-substituted triarylphosphines often result in a downfield shift compared to their para-substituted counterparts or the parent triphenylphosphine.
Considering these factors, and by comparing with similar ortho-substituted phosphines, it is reasonable to estimate that the ³¹P NMR chemical shift of this compound will be downfield relative to triphenylphosphine. A plausible estimated range would be between -2 and +5 ppm in a non-coordinating solvent like CDCl₃. It is important to note that this is an educated estimate, and experimental verification is paramount.
Data Summary: A Comparative Overview
To contextualize the estimated chemical shift of this compound, the following table presents the experimental ³¹P NMR chemical shifts of related triarylphosphines.
| Compound Name | Structure | Typical ³¹P NMR Chemical Shift (ppm) | Solvent |
| Triphenylphosphine | P(C₆H₅)₃ | -5 to -6 | CDCl₃ |
| (4-Bromophenyl)diphenylphosphine | (4-BrC₆H₄)P(C₆H₅)₂ | ~ -6.5 | Not specified |
| (2-Chlorophenethyl)diphenylphosphine | (2-ClC₆H₄CH₂CH₂)P(C₆H₅)₂ | -15.5 | CDCl₃ |
| This compound | (2-BrC₆H₄)P(C₆H₅)₂ | -2 to +5 (Estimated) | CDCl₃ |
| This compound Oxide | (2-BrC₆H₄)P(O)(C₆H₅)₂ | +25 to +28 | CDCl₃ |
Note: The chemical shift of (2-Chlorophenethyl)diphenylphosphine is included to illustrate a downfield shift upon ortho-substitution, although the presence of the ethyl linker complicates a direct comparison.
Experimental Protocol for ³¹P NMR Spectroscopy
This section provides a detailed, step-by-step methodology for acquiring a high-quality ³¹P NMR spectrum of this compound.
I. Sample Preparation
-
Analyte: this compound (or a similar triarylphosphine).
-
Solvent: Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for nonpolar to moderately polar compounds and its relatively clean spectral window.
-
Procedure: a. Weigh approximately 10-20 mg of the phosphine compound directly into a clean, dry NMR tube. b. Add approximately 0.6-0.7 mL of CDCl₃ to the NMR tube. c. Cap the tube and gently vortex or invert the tube until the sample is completely dissolved. d. Ensure the solution is clear and free of any particulate matter. If necessary, filter the solution through a small plug of glass wool into a clean NMR tube.
II. NMR Instrument Parameters (for a 400 MHz Spectrometer)
-
Nucleus: ³¹P
-
Reference: 85% H₃PO₄ (external reference, set to 0 ppm).
-
Decoupling: Proton decoupling (e.g., waltz16 or garp) should be applied to simplify the spectrum by removing ¹H-¹³P couplings, resulting in a single sharp peak for the phosphorus atom.
-
Acquisition Parameters:
-
Pulse Width (p1): Calibrate for a 90° pulse.
-
Acquisition Time (aq): 1.5 - 2.0 seconds.
-
Relaxation Delay (d1): 2 - 5 seconds. A longer delay may be necessary for quantitative measurements, but for routine characterization, this range is often sufficient.
-
Number of Scans (ns): 16 to 64 scans, depending on the sample concentration.
-
Spectral Width (sw): A range of -50 to 50 ppm is typically adequate for triarylphosphines.
-
III. Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening (lb) of 0.3 - 1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain a flat baseline.
-
Referencing: Reference the spectrum to the external 85% H₃PO₄ standard at 0 ppm.
-
Integration: Integrate the resulting peak to determine its relative area, which is useful for purity analysis or reaction monitoring.
Visualizing the Experimental Workflow
Caption: A schematic overview of the key stages in obtaining a ³¹P NMR spectrum.
Spectral Interpretation
The proton-decoupled ³¹P NMR spectrum of a pure sample of this compound is expected to show a single, sharp singlet. The absence of other signals in the typical phosphine and phosphine oxide regions would indicate a high degree of purity. The presence of a signal around +25 to +30 ppm would suggest oxidation to the corresponding phosphine oxide.
Logical Relationships in ³¹P Chemical Shifts
The position of the substituent on the phenyl ring has a predictable, albeit complex, influence on the ³¹P NMR chemical shift.
Caption: Relationship between substituent position and the resulting ³¹P NMR chemical shift.
Conclusion
References
- Reich, H. J. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. University of Wisconsin-Madison.
- SpectraBase. (n.d.). (4-Bromophenyl)diphenylphosphine.
- Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- SpectraBase. (n.d.). (2-Bromophenyl)(diphenyl)phosphine - Optional[31P NMR] - Chemical Shifts.
- University of Bristol. (n.d.). 31 Phosphorus NMR.
An In-Depth Technical Guide to the Mass Spectrometry of (2-Bromophenyl)diphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, the elucidation of molecular structures is a cornerstone of my daily work. Mass spectrometry stands as an unparalleled tool in this endeavor, offering exquisite sensitivity and profound structural insights. This guide is born out of a necessity to demystify the mass spectrometric behavior of a crucial building block in modern chemistry: (2-Bromophenyl)diphenylphosphine. This organophosphorus compound is not merely a catalog chemical; it is a versatile ligand and synthetic precursor whose precise characterization is paramount for the success of numerous research and development pipelines, particularly in catalysis and drug discovery.
This document deviates from rigid templates to provide a narrative that is both educational and practical. We will delve into the "why" behind the "how," exploring the causal relationships that govern the ionization and fragmentation of this molecule. By understanding these fundamental principles, you, the researcher, will be empowered to not only interpret the mass spectrum of this compound but also to apply this knowledge to a host of related compounds. Every piece of data and every proposed mechanism herein is grounded in established scientific principles, ensuring a trustworthy and authoritative resource.
Introduction to this compound and its Mass Spectrometric Interrogation
This compound, with the chemical formula C₁₈H₁₄BrP, is a white crystalline solid that has found significant utility as a ligand in cross-coupling reactions and as a precursor to more complex phosphine-based structures.[1] Its molecular weight is 341.18 g/mol , and its exact mass is 340.00165 g/mol .[2] The presence of a bromine atom, two phenyl rings, and a phosphorus center gives this molecule a unique electronic and steric profile, which in turn dictates its behavior in the mass spectrometer.
The primary goal of analyzing this compound by mass spectrometry is to confirm its identity and purity. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can unequivocally determine the elemental composition. Tandem mass spectrometry (MS/MS) experiments, on the other hand, induce fragmentation of the molecular ion, yielding a pattern of product ions that serves as a structural fingerprint.
Ionization Techniques: Choosing the Right Tool for the Job
The choice of ionization technique is critical for the successful analysis of this compound. As a relatively stable, non-polar solid, it is amenable to several common ionization methods.
Electron Ionization (EI)
Electron ionization is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV). This process imparts significant internal energy to the molecule, leading to extensive fragmentation. While this can sometimes result in the absence of a prominent molecular ion peak, the rich fragmentation pattern is highly reproducible and invaluable for structural elucidation. Given the stability of the aromatic rings in this compound, a detectable molecular ion is expected, accompanied by a series of characteristic fragment ions.
Electrospray Ionization (ESI)
Electrospray ionization is a "soft" ionization technique that is particularly well-suited for polar and thermally labile molecules.[3] While this compound itself is not highly polar, it can be protonated or form adducts in solution, allowing for its analysis by ESI-MS. This technique typically yields a strong signal for the protonated molecule ([M+H]⁺) with minimal in-source fragmentation, making it ideal for accurate mass determination. Subsequent fragmentation can be induced in a controlled manner using tandem mass spectrometry (MS/MS).[4]
Deciphering the Fragmentation Code: The Mass Spectrum of this compound
While a publicly available, verified mass spectrum for this compound is not readily found in common databases like the Spectral Database for Organic Compounds (SDBS)[5][6][7], we can predict its fragmentation behavior based on the known principles of mass spectrometry and the fragmentation patterns of analogous compounds.
The key structural features that will govern fragmentation are the P-C bonds, the C-Br bond, and the aromatic rings. The presence of bromine is particularly informative due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which will result in doublet peaks for any bromine-containing fragments.
Table 1: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound
| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Formula | Notes |
| 340/342 | [M]⁺ | [C₁₈H₁₄BrP]⁺ | Molecular ion; will exhibit the characteristic 1:1 isotopic pattern for bromine. |
| 261 | [M - Br]⁺ | [C₁₈H₁₄P]⁺ | Loss of a bromine radical. This is expected to be a significant peak due to the relative weakness of the C-Br bond. |
| 183 | [M - Br - C₆H₅]⁺ | [C₁₂H₉P]⁺ | Subsequent loss of a phenyl radical from the [M - Br]⁺ ion. |
| 185 | [P(C₆H₅)₂]⁺ | [C₁₂H₁₀P]⁺ | Diphenylphosphinyl cation. A common fragment in triphenylphosphine derivatives. |
| 152 | [Biphenylene]⁺ | [C₁₂H₈]⁺ | Formation of a stable biphenylene radical cation through rearrangement and elimination of H and P. |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, a common fragment from the cleavage of the P-C bond. |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is likely to proceed through several key pathways, as illustrated in the diagram below. The initial ionization event will form the molecular ion radical cation. Subsequent fragmentation will be driven by the stability of the resulting fragment ions and neutral losses.
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An In-depth Technical Guide to the Crystal Structure of (2-Bromophenyl)diphenylphosphine
This guide provides a comprehensive technical overview of the crystal structure of (2-Bromophenyl)diphenylphosphine, a significant organophosphorus compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, crystallization, structural analysis, and practical applications of this versatile ligand.
Introduction: Significance of this compound
This compound, with the chemical formula (C₆H₄Br)P(C₆H₅)₂, is a white crystalline solid soluble in nonpolar organic solvents.[1] Its importance in synthetic chemistry stems from its role as a precursor to various phosphine ligands, which are crucial in catalysis.[1][2] The ortho-bromo substituent provides a reactive site for further functionalization, such as lithiation to form o-lithiated triphenylphosphine or the formation of a Grignard reagent.[1] These derivatives are instrumental in creating more complex ligands for various catalytic reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.[3][4] Understanding its solid-state structure is paramount for predicting its reactivity, designing new catalysts, and optimizing reaction conditions.
Synthesis and Crystallization: From Molecule to Single Crystal
The journey to elucidating the crystal structure begins with the synthesis of high-purity this compound, followed by a meticulous crystallization process to obtain single crystals suitable for X-ray diffraction.
Synthetic Pathway
An efficient and common method for synthesizing this compound is the palladium-catalyzed coupling reaction between diphenylphosphine and 2-bromoiodobenzene in the presence of a base like triethylamine.[1]
Reaction Scheme: C₆H₄Br(I) + HPPh₂ + Et₃N → Ph₂P(C₆H₄Br) + [Et₃NH]I
This reaction leverages the higher reactivity of the carbon-iodine bond over the carbon-bromine bond in 2-bromoiodobenzene, allowing for selective phosphination.
Experimental Protocol: Synthesis of this compound
-
Materials: 2-bromoiodobenzene, diphenylphosphine, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), triethylamine (Et₃N), and anhydrous dioxane.
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ and PPh₃ in anhydrous dioxane.
-
Stir the mixture at room temperature until a homogeneous catalyst solution is formed.
-
Add 2-bromoiodobenzene, diphenylphosphine, and triethylamine to the flask.
-
Heat the reaction mixture to reflux and monitor the reaction progress using ³¹P NMR spectroscopy.
-
Upon completion, cool the mixture to room temperature and filter to remove the triethylammonium iodide salt.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.
-
The Art and Science of Crystallization
Obtaining high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and is guided by the solubility profile of the compound. For phosphine ligands like this compound, slow evaporation and vapor diffusion are generally effective methods.[5]
Crystallization Workflow Diagram
Caption: General workflow for the crystallization of organic compounds.
Experimental Protocol: Crystallization via Vapor Diffusion
-
Materials: Purified this compound, a "good" solvent in which the compound is soluble (e.g., dichloromethane), and a "poor" solvent in which the compound is insoluble but miscible with the good solvent (e.g., hexane).
-
Procedure:
-
Dissolve a small amount of the purified compound in a minimal amount of the good solvent in a small vial.
-
Place this small vial inside a larger, sealable jar containing a small amount of the poor solvent.
-
Seal the jar and leave it undisturbed at a constant temperature (e.g., in a refrigerator to slow down the process).[5]
-
The poor solvent will slowly diffuse into the good solvent, gradually decreasing the solubility of the compound and promoting the growth of single crystals over several days to weeks.
-
Crystal Structure Analysis
The precise arrangement of atoms in the crystal lattice is determined by single-crystal X-ray diffraction. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.
Molecular Geometry
The molecular structure of this compound features a central phosphorus atom bonded to two phenyl rings and one 2-bromophenyl group. The geometry around the phosphorus atom is trigonal pyramidal, typical for trivalent phosphines. The presence of the bulky diphenylphosphino group and the bromine atom on the adjacent phenyl ring introduces significant steric hindrance, which influences the conformation of the molecule.
Key Structural Parameters (Illustrative Table)
| Parameter | Typical Value Range | Significance |
| P-C (phenyl) bond length | 1.82 - 1.84 Å | Reflects the single bond character between phosphorus and the phenyl carbons. |
| P-C (bromophenyl) length | 1.83 - 1.85 Å | Can be slightly longer due to electronic effects of the bromine atom. |
| C-P-C bond angles | 100° - 105° | Indicates the trigonal pyramidal geometry around the phosphorus atom. |
| Dihedral angles | Variable | Describe the orientation of the phenyl rings relative to each other. |
| C-Br bond length | ~1.90 Å | Standard length for a C-Br bond on an aromatic ring. |
Note: The exact values would be obtained from the crystallographic information file (CIF).
Crystal Packing and Intermolecular Interactions
In the solid state, molecules of this compound are packed in a way that maximizes van der Waals forces. The arrangement is influenced by weak intermolecular interactions, such as C-H···π interactions between the phenyl rings of adjacent molecules.[6][7] The bromine atom can also participate in weak halogen bonding (C-Br···π or C-Br···H interactions), further stabilizing the crystal lattice.[6] A Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts.[6][7]
Crystal Packing Visualization Workflow
Caption: Workflow for analyzing crystal packing from diffraction data.
Spectroscopic and Analytical Characterization
Complementary analytical techniques are essential to confirm the identity and purity of the synthesized compound before and after crystallization.
-
³¹P NMR Spectroscopy: This is a powerful tool for characterizing organophosphorus compounds. This compound typically exhibits a single resonance in the ³¹P NMR spectrum, with a chemical shift that is characteristic of triarylphosphines.
-
¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the hydrogen and carbon framework of the molecule, confirming the presence of the phenyl and bromophenyl groups.
-
Mass Spectrometry: Used to determine the molecular weight of the compound, confirming its elemental composition.[3]
-
Infrared (IR) Spectroscopy: Helps to identify the characteristic vibrational modes of the functional groups present in the molecule.
Applications in Catalysis and Materials Science
The true value of understanding the crystal structure of this compound lies in its application. The steric and electronic properties dictated by its solid-state structure are carried over into its solution-phase behavior, influencing its performance as a ligand in catalysis.
The ortho-bromo group serves as a synthetic handle for the creation of more complex and often chiral phosphine ligands.[2][8] These modified ligands are used in a variety of transition metal-catalyzed reactions, where the ligand's structure is key to achieving high catalytic activity and selectivity.[9][10] For example, the steric bulk around the phosphorus atom, which can be inferred from the crystal structure, plays a crucial role in the reductive elimination step of many cross-coupling catalytic cycles.
Catalytic Application Workflow
Caption: From precursor to catalytic application.
Conclusion
The crystal structure of this compound provides fundamental insights into its molecular geometry, solid-state packing, and the nature of its intermolecular interactions. This knowledge is not merely academic; it forms the basis for understanding its reactivity and for the rational design of new, more efficient phosphine ligands for a wide range of catalytic applications. The protocols and analyses presented in this guide offer a framework for the synthesis, crystallization, and characterization of this important chemical entity, empowering researchers to harness its full potential in their scientific endeavors.
References
- Bennett, M. A., Bhargava, S. K., Hockless, D. C. R., Welling, L. L., & Willis, A. C. (1996). Isomorphous crystals of this compound and (2-tolyl)diphenylphosphine.
- Crystallization Guide. University of Rennes. [Link]
- Gladiali, S., & Alberico, E. (2006). Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. Chemical Society Reviews, 35(3), 226-236. [Link]
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- Al-Masum, M., & Kumar, D. (2006). Synthesis of 2-Diphenylphosphinoyl-2'-Halo Biphenyls Via Suzuki-Miyaura Coupling as Possible Route to P-Chiral Diphosphine Ligands. Letters in Organic Chemistry, 3(7), 568-571. [Link]
- Wang, D., et al. (2020). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by Wittig Reaction. The Journal of Organic Chemistry, 85(14), 9134-9144. [Link]
- Scriven, E. F. V., & Murugan, R. (2019). Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions. RSC Advances, 9(62), 36246-36270. [Link]
- Mabaso, I. V., et al. (2020). Architecture and synthesis of P,N-heterocyclic phosphine ligands. Beilstein Journal of Organic Chemistry, 16, 548-583. [Link]
- Edwards, P. G., & Fallis, I. (2013). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Cardiff University. [Link]
- Diphenylphosphine: Applications in Organometallic Chemistry and Water Treatment.
- El-Garawany, A. A., et al. (2024). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. Molecules, 29(17), 3925. [Link]
- Wikimedia Commons Category: this compound. Wikimedia Commons. [Link]
- Gurbanov, A. V., et al. (2022). Crystal structure and Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene.
- Fan, X., & Lu, X. (2021). Nucleophilic Phosphine Catalysis. ACS Central Science, 7(4), 548-562. [Link]
- Dobre, A. F., Madalan, A. M., & Ionita, P. (2024). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Molbank, 2024(3), M1886. [Link]
- Schlatzer, T., et al. (2024). Design, synthesis and catalytic application of water-soluble 1,1′-bis(diphenylphosphino)ferrocene ligands.
- Rahman, M. M., et al. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde.
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electronic properties of (2-Bromophenyl)diphenylphosphine ligand
An In-Depth Technical Guide to the Electronic Properties of (2-Bromophenyl)diphenylphosphine
Introduction
This compound is an organophosphorus compound with the chemical formula (C₆H₄Br)P(C₆H₅)₂. As a derivative of triphenylphosphine, it belongs to the class of tertiary phosphine ligands that are fundamental to modern coordination chemistry and homogeneous catalysis. Structurally, it features a phosphorus atom bonded to two phenyl rings and one ortho-brominated phenyl ring. This specific substitution pattern imparts a unique combination of steric and electronic properties that distinguish it from other triarylphosphines.
This ligand is not only a versatile building block in organic synthesis but also serves as a crucial precursor for the in-situ generation of other important ligands, such as those derived from its lithiated form. Its applications are prominent in transition metal-catalyzed reactions, including various cross-coupling reactions where the ligand's electronic nature directly influences the catalytic activity, selectivity, and stability of the metal center.[1]
This guide provides a comprehensive exploration of the core electronic properties of this compound. We will delve into the theoretical underpinnings of its electronic structure, detail the experimental and computational methodologies used for its characterization, and discuss the profound implications of these properties on its function in catalysis. This document is intended for researchers, chemists, and drug development professionals who seek a deeper, mechanistic understanding of this important ligand.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. A common and efficient method involves the palladium-catalyzed coupling reaction between diphenylphosphine and an ortho-dihalogenated benzene, such as 2-bromoiodobenzene. The greater reactivity of the carbon-iodine bond allows for selective coupling at that position.
Experimental Protocol: Palladium-Catalyzed Synthesis
This protocol describes the synthesis via the coupling of diphenylphosphine and 2-bromoiodobenzene.
Materials:
-
2-Bromoiodobenzene
-
Diphenylphosphine (HPPh₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) (as a ligand for the catalyst)
-
Triethylamine (Et₃N)
-
Anhydrous toluene (solvent)
-
Standard Schlenk line and glassware
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add Pd(OAc)₂ (0.5 mol%) and PPh₃ (1.5 mol%).
-
Solvent Addition: Add anhydrous toluene to dissolve the catalyst components. Stir for 10 minutes at room temperature to pre-form the active Pd(0) catalyst.
-
Reagent Addition: Add 2-bromoiodobenzene (1.0 equivalent), diphenylphosphine (1.1 equivalents), and triethylamine (1.5 equivalents) to the flask. Triethylamine acts as a base to quench the hydroiodic acid byproduct.
-
Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using ³¹P NMR spectroscopy or Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the triethylammonium iodide salt ([Et₃NH]I).
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system like ethanol or a hexane/dichloromethane mixture to yield this compound as a white crystalline solid.
Synthesis Workflow Diagram
Caption: Workflow for the Pd-catalyzed synthesis of this compound.
Core Electronic Properties
The electronic character of this compound is a result of the interplay between the inductive and mesomeric effects of its substituents, which ultimately defines its σ-donor and π-acceptor capabilities.
-
Inductive Effect (-I): The bromine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect. This effect decreases the electron density on the attached phenyl ring and, to a lesser extent, on the phosphorus atom. This withdrawal makes the phosphorus lone pair less available for donation to a metal center compared to an unsubstituted phenyl ring.
-
Mesomeric Effect (+M): The bromine atom possesses lone pairs of electrons that can be delocalized into the π-system of the phenyl ring through resonance. This electron-donating mesomeric effect opposes the inductive effect. However, for halogens, the inductive effect typically dominates their overall electronic influence on an aromatic system.
-
Net Effect: The combination of these effects results in the 2-bromophenyl group being a net electron-withdrawing group compared to a simple phenyl group. This reduces the overall basicity and σ-donor strength of the phosphorus center compared to triphenylphosphine (PPh₃).
Tolman Electronic Parameter (TEP)
A powerful quantitative measure of a phosphine ligand's net electronic effect is the Tolman Electronic Parameter (TEP).[2][3] The TEP is derived from the A₁ symmetric C-O stretching frequency (ν(CO)) in the infrared (IR) spectrum of a standard [LNi(CO)₃] complex.[3]
The principle is as follows: a more electron-donating ligand (L) increases electron density on the nickel atom. This leads to enhanced π-backbonding from the metal's d-orbitals into the π* antibonding orbitals of the carbonyl ligands.[2] This increased backbonding weakens the C-O triple bond, causing its vibrational frequency to decrease.[3] Conversely, electron-withdrawing ligands reduce backbonding, strengthening the C-O bond and increasing the ν(CO).[2]
| Ligand (L) | TEP (ν(CO) in cm⁻¹) | Electronic Nature |
| P(t-Bu)₃ | 2056.1 | Strongly Donating |
| P(tmp)₃¹ | 2055.0 | Strongly Donating |
| P(C₆H₁₁)₃ | 2056.4 | Strongly Donating |
| PPh₃ | 2068.9 | Moderately Donating |
| (2-Bromophenyl)PPh₂ | > 2068.9 (Estimated) | Less Donating / Weakly Withdrawing |
| P(OPh)₃ | 2085.3 | Withdrawing |
| PF₃ | 2110.9 | Strongly Withdrawing |
| ¹ tmp = 1,2,5-trimethylpyrrolyl[5] |
Experimental and Computational Characterization
A multi-technique approach is required to fully elucidate the electronic properties of the ligand.
Spectroscopic Methods
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy ³¹P NMR is highly sensitive to the electronic environment of the phosphorus nucleus.[6] The chemical shift (δ) provides a direct probe of the electron density at the phosphorus atom. For the free this compound ligand, a ³¹P NMR chemical shift of approximately -4.2 ppm has been reported (referenced to 85% H₃PO₄).[7][8] Upon coordination to a transition metal, this chemical shift experiences a significant downfield shift (coordination shift), the magnitude of which can provide further insight into the nature of the metal-phosphorus bond.
Electrochemical Methods
Cyclic Voltammetry (CV) Cyclic voltammetry is used to study the redox behavior of the ligand and its metal complexes.[9] By measuring the oxidation and reduction potentials, one can gauge the ease with which electrons are removed from or added to the complex. For a phosphine complex, the oxidation potential is often sensitive to the electron-donating ability of the phosphine ligand. A more electron-donating ligand increases the electron density at the metal center, making it easier to oxidize (i.e., occurs at a less positive potential).[10] Studies on related cyclopalladated phosphine complexes show that the reduction potentials are also influenced by the electronic properties of the ligand framework.[11]
General Protocol for Cyclic Voltammetry of a Metal Complex:
-
Solution Preparation: Prepare a ~1 mM solution of the metal complex (e.g., [(2-BrPh)PPh₂]₂PdCl₂) in a suitable solvent (e.g., dichloromethane or acetonitrile). Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.
-
Cell Assembly: Assemble a three-electrode electrochemical cell: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Degassing: Purge the solution with an inert gas (e.g., argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Data Acquisition: Scan the potential over a defined range and record the resulting current. It is common practice to record a voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) couple as an internal standard for referencing the potentials.[12]
-
Analysis: Analyze the resulting voltammogram to determine the peak potentials (Epa, Epc) or half-wave potential (E₁/₂) for the redox events. Compare these values with those of complexes containing other phosphine ligands to rank their relative electron-donating abilities.
Caption: General workflow for characterizing ligand electronic effects using Cyclic Voltammetry.
Computational Analysis (Density Functional Theory)
Density Functional Theory (DFT) is a powerful computational tool for modeling the electronic structure of molecules.[13] It provides quantitative insights that complement experimental findings.
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across a molecule.[14][15] For this compound, the MEP would show a region of negative potential (red/yellow) localized on the phosphorus atom, corresponding to the lone pair of electrons available for coordination. The electron-withdrawing bromine atom would create a region of more positive potential (blue/green) on the adjacent part of the ring.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity.[13][16][17] For a phosphine ligand, the HOMO is typically centered on the phosphorus lone pair. Its energy level is a direct indicator of the ligand's σ-donating ability; a higher HOMO energy corresponds to a stronger donor. The HOMO-LUMO energy gap indicates the molecule's chemical stability and reactivity.[15]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of bonding and charge distribution. It can quantify the charge on the phosphorus atom and analyze the donor-acceptor interactions between the phosphine's lone pair (a Lewis-type NBO) and the empty orbitals of a coordinated metal center.[16][17]
Implications in Catalysis
The electronic properties of this compound are directly linked to its performance as a ligand in catalysis. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the ligand plays a critical role in several steps of the catalytic cycle.[18]
-
Oxidative Addition: This is often the rate-determining step. The Pd(0) catalyst adds to an organohalide (Ar-X). Electron-donating phosphine ligands increase the electron density on the palladium center, which generally facilitates the oxidative addition step.[19][20] However, for very reactive substrates, an overly electron-rich metal can be detrimental. The moderately electron-withdrawing nature of this compound can help balance the reactivity, making it suitable for a wide range of substrates.[21]
-
Transmetalation: The transfer of an organic group from the organoboron reagent to the palladium center. The electronic properties of the phosphine ligand can influence the rate of this step.
-
Reductive Elimination: The final step where the new C-C bond is formed and the Pd(0) catalyst is regenerated. This step is often favored by bulky and electron-donating ligands.[18][19] The electronic tuning provided by the ortho-bromo substituent can modulate the rate and efficiency of this crucial product-forming step.
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steric hindrance of (2-Bromophenyl)diphenylphosphine
An In-Depth Technical Guide to the Steric Profile of (2-Bromophenyl)diphenylphosphine and its Implications in Homogeneous Catalysis
Executive Summary
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the rational design of catalysts is paramount. The efficacy of transition metal catalysts, especially those based on palladium, is profoundly dictated by the properties of their ancillary ligands. This compound is a monodentate phosphine ligand that presents a unique steric and electronic profile. This guide provides a comprehensive technical analysis of the steric hindrance imparted by this ligand, moving beyond simple descriptors to explain the causal relationships between its structure and its function in catalysis. We will explore the foundational concepts used to quantify steric bulk, analyze the specific structural attributes of this compound, and discuss how its distinct three-dimensional architecture influences key steps in catalytic cycles. This document is intended for researchers, chemists, and drug development professionals seeking to leverage nuanced ligand design for optimizing challenging chemical transformations.
Introduction to this compound: A Ligand of Asymmetric Bulk
This compound is an organophosphorus compound with the chemical formula (C₆H₄Br)P(C₆H₅)₂.[1] It is a white, crystalline solid, soluble in many nonpolar organic solvents, with a melting point in the range of 112-116 °C.[2][3] While structurally similar to the ubiquitous triphenylphosphine, the single bromine atom at an ortho position of one phenyl ring introduces significant structural and electronic asymmetry. This modification is not trivial; it fundamentally alters the ligand's interaction with a metal center, making it a valuable tool in the chemist's arsenal.
In homogeneous catalysis, phosphine ligands modulate the reactivity of a metal center through two primary properties:
-
Electronic Effects: The ability of the phosphine to donate electron density to the metal (σ-donation) and accept electron density from the metal (π-acceptance).
-
Steric Effects: The physical space the ligand occupies around the metal center, which can dictate the number of ligands that can coordinate, influence the geometry of the complex, and affect the rates of substrate association and product dissociation.[4][5]
This compound has found utility as a ligand in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.[3] Its effectiveness often stems from a finely tuned balance of steric and electronic properties, which this guide will dissect in detail.
Quantifying Steric Hindrance: From Cone Angles to Buried Volume
To move from a qualitative understanding of "bulkiness" to a quantitative one, several models have been developed. These parameters allow for the systematic comparison of ligands and the rationalization of their impact on catalysis.
The Tolman Cone Angle (θ)
The most established metric is the Tolman Cone Angle (θ), introduced by Chadwick A. Tolman in the 1970s.[6][7] It is defined as the apex angle of a cone, with the metal atom at the vertex, that just encloses the van der Waals radii of the ligand's atoms.[7] For standardization, a hypothetical metal-phosphorus bond length of 2.28 Å is used.[6][8] A larger cone angle implies greater steric bulk around the coordination site.[9]
Caption: Conceptual diagram of the Tolman Cone Angle (θ).
Percent Buried Volume (%Vbur)
While highly influential, the cone angle is an idealized model. A more modern approach is the Percent Buried Volume (%Vbur) . This computational method calculates the percentage of the volume of a sphere around the metal center (typically with a radius of 3.5 Å) that is occupied by the ligand.[10][11] %Vbur can often provide a more accurate representation of a ligand's steric impact within a real coordination sphere, accounting for the specific "shape" of the ligand rather than just its maximum angular span.[7]
The Unique Steric Signature of this compound
The defining feature of this compound is its asymmetry. Unlike triphenylphosphine (PPh₃), which has C₃ symmetry, the introduction of a single ortho-bromo substituent has profound steric consequences:
-
Restricted Phenyl Ring Rotation: The bulky bromine atom sterically clashes with the other two phenyl rings and the metal's coordination sphere. This significantly hinders the free rotation of the bromophenyl ring around the P-C bond, creating a more rigid and well-defined pocket of space on one side of the ligand.
-
Increased Steric Profile: The presence of the ortho substituent inherently increases the overall steric bulk compared to PPh₃.
Caption: Key contributor to the ligand's steric profile.
Table 1: Comparison of Tolman Cone Angles (θ) for Common Phosphine Ligands
| Ligand | Structure | Tolman Cone Angle (θ) | Key Feature |
| Trimethylphosphine | P(CH₃)₃ | 118° | Small, alkyl |
| Triphenylphosphine | P(C₆H₅)₃ | 145° | Standard, aromatic |
| This compound | (C₆H₄Br)P(C₆H₅)₂ | > 145° (Estimated) | Single ortho substituent |
| Tri(o-tolyl)phosphine | P(o-C₆H₄CH₃)₃ | 194° | Three ortho substituents |
| Tri(tert-butyl)phosphine | P(t-Bu)₃ | 182° | Very bulky, alkyl |
Note: Values are compiled from various sources. The cone angle for this compound is an educated estimate based on its structure relative to triphenylphosphine.[4][12]
The steric profile of this compound is therefore best described as "moderately bulky and asymmetric." It occupies more space than PPh₃ but is significantly less encumbering than ligands like P(t-Bu)₃ or those with multiple ortho substituents, which are often required for the most sterically challenging transformations.[13][14]
Consequences for Catalytic Performance
The specific steric architecture of this compound directly translates into its catalytic behavior, particularly in palladium-catalyzed cross-coupling reactions.
Influence on the Catalytic Cycle
A generic palladium-catalyzed cross-coupling cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. Steric bulk plays a critical role in each:
-
Oxidative Addition (OA): Bulky ligands can promote the formation of highly reactive, low-coordinate L₁Pd(0) species, which are often the true active catalysts. This can accelerate the OA step, particularly with less reactive substrates like aryl chlorides.[14]
-
Transmetalation: The steric profile can influence the rate of this step by affecting how the coupling partners approach the metal center.
-
Reductive Elimination (RE): This is often the rate-limiting step where the final C-C or C-heteroatom bond is formed. Steric crowding around the metal center generally promotes RE by destabilizing the planar Pd(II) intermediate, forcing it to expel the product.
The moderate bulk of this compound helps to accelerate reductive elimination without completely shutting down the other steps, a balance that is crucial for an efficient catalytic turnover.
Caption: Steric effects in a generic cross-coupling cycle.
Application in Sterically Hindered Couplings
The true value of a ligand like this compound emerges in reactions where steric challenges are significant. For example, in the synthesis of di-, tri-, or even tetra-ortho-substituted biaryls via Suzuki-Miyaura coupling, both the substrate and the product are sterically demanding.[15][16] A ligand that is too small (like PPh₃) may not provide enough steric push to facilitate the final reductive elimination. Conversely, a ligand that is too large (like P(t-Bu)₃) may completely block the substrate from coordinating to the metal center. The "moderately bulky" nature of this compound can provide the ideal balance, enabling transformations that fail with other common ligands.
Experimental Protocols for Steric Parameter Analysis
The trustworthiness of any claim about a ligand's properties rests on verifiable experimental data. Below are protocols outlining how a researcher could characterize the steric properties of this compound.
Protocol 1: Synthesis of a [PdCl₂(L)₂] Complex for Crystallographic Analysis
This protocol describes the synthesis of a well-defined square planar palladium(II) complex, which is an ideal candidate for single-crystal X-ray diffraction.
Materials:
-
This compound (L)
-
Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂] or Bis(benzonitrile)dichloropalladium(II) [PdCl₂(PhCN)₂]
-
Dichloromethane (DCM), anhydrous
-
Pentane or Hexane, anhydrous
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (2.1 equivalents) in a minimal amount of anhydrous DCM in a Schlenk flask.
-
In a separate flask, dissolve the palladium precursor (1.0 equivalent) in anhydrous DCM.
-
Slowly add the palladium solution dropwise to the stirred ligand solution at room temperature.
-
Stir the resulting mixture at room temperature for 2-4 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy.
-
Reduce the volume of the solvent under vacuum until the solution is concentrated.
-
Add anhydrous pentane or hexane as an anti-solvent to precipitate the product.
-
Isolate the solid product by filtration, wash with pentane, and dry under vacuum. The resulting solid is dichlorobis(this compound)palladium(II).
Protocol 2: Determination of Cone Angle from Single-Crystal X-ray Diffraction Data
This workflow outlines the self-validating process of obtaining an empirical cone angle.
Workflow:
-
Crystal Growth: Grow single crystals of the synthesized [PdCl₂(L)₂] complex suitable for X-ray diffraction. This is typically achieved by slow vapor diffusion of an anti-solvent (e.g., pentane) into a saturated solution of the complex in a solvent like DCM or chloroform.
-
Data Collection: Mount a suitable crystal on a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.[17][18]
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using standard software packages (e.g., SHELX). Refine the structural model to obtain precise atomic coordinates, bond lengths, and bond angles.[19]
-
Cone Angle Calculation:
-
Using the refined crystallographic coordinates (.cif file), import the structure into a molecular modeling program.
-
Measure the P-Pd bond length from the experimental data.
-
To calculate the Tolman cone angle for comparison, normalize the P-Pd bond length to the standard 2.28 Å.[7]
-
Identify the outermost atoms of the ligand and calculate the angle from the metal center that encompasses their van der Waals radii. Specialized software can perform this calculation automatically from the crystallographic data.[20][21]
-
Conclusion
This compound is more than just a substituted analogue of triphenylphosphine; it is a sophisticated molecular tool whose utility arises directly from its asymmetric and moderately hindered steric profile. The presence of the single ortho-bromo substituent creates a rigid, well-defined steric environment that is instrumental in its catalytic performance. This feature allows it to strike a delicate balance—bulky enough to promote critical reductive elimination steps in sterically demanding reactions, yet accessible enough to avoid completely shutting down catalyst activity. By understanding and quantifying its steric properties through methods like cone angle analysis, researchers can make more informed decisions in ligand selection, paving the way for the development of more efficient and selective catalysts for challenging applications in drug discovery and materials science.
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An In-depth Technical Guide to Precursors for Synthesizing Buchwald-Type Phosphine Ligands
Abstract: Buchwald-type phosphine ligands are a cornerstone of modern palladium-catalyzed cross-coupling chemistry, enabling the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds with remarkable efficiency and scope. The efficacy of these ligands is intrinsically linked to their structure, which is meticulously assembled from specific chemical precursors. This guide provides a detailed examination of the core precursors required for the synthesis of these indispensable ligands. We will explore the strategic synthesis of the foundational biphenyl backbone, the introduction of the critical phosphine moiety, and the influence of various precursor classes on the final ligand's steric and electronic properties. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to empower rational ligand design and synthesis.
Introduction: The Indispensable Role of Buchwald-Type Phosphine Ligands in Modern Catalysis
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the art of chemical synthesis, and at the heart of many of these transformations are Buchwald-type phosphine ligands.[1] These ligands have proven to be exceptionally versatile and effective for a wide range of cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig amination, and Negishi reactions.[2][3]
1.1 What are Buchwald-Type Ligands? A Structural Overview
Buchwald-type ligands are characterized by a biaryl phosphine scaffold. This structure typically consists of a biphenyl backbone with a phosphine group at the 2-position of one phenyl ring and various substituents on the second phenyl ring. The steric bulk and electron-donating nature of these ligands are key to their high catalytic activity.[3] The bulky substituents on the phosphine and the biphenyl framework promote the formation of the active monoligated palladium(0) species, which is crucial for efficient catalytic turnover.
1.2 The Evolution and Significance of Buchwald Ligands in Cross-Coupling Reactions
The development of Buchwald ligands, first described by Stephen L. Buchwald in 1998, was a significant breakthrough in palladium-catalyzed cross-coupling.[3] Prior to their introduction, many coupling reactions were limited in scope and required harsh reaction conditions.[3] The introduction of these bulky, electron-rich phosphine ligands dramatically expanded the utility of these reactions to include previously challenging substrates like aryl chlorides.[3]
1.3 Scope of this Guide
This guide will provide a comprehensive overview of the key precursors and synthetic strategies employed in the construction of Buchwald-type phosphine ligands. We will delve into the synthesis of the biphenyl core, the introduction of the phosphine group, and how the choice of precursors can be used to tune the properties of the final ligand for specific catalytic applications.
The Core Scaffold: Synthesizing the Biphenyl Backbone
The biphenyl unit is the fundamental structural motif of Buchwald ligands. The most common and versatile method for its construction is the Suzuki-Miyaura cross-coupling reaction.
2.1 The Suzuki-Miyaura Coupling Approach: A Versatile and Widely Used Method
The Suzuki-Miyaura reaction is the premier method for synthesizing unsymmetrical biphenyls due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of precursors.[2][4]
2.1.1 Key Precursors: Arylboronic Acids/Esters and Aryl Halides
The primary precursors for the Suzuki-Miyaura coupling are an arylboronic acid or ester and an aryl halide.[5] The choice of these precursors dictates the substitution pattern of the resulting biphenyl backbone. For the synthesis of many Buchwald ligand precursors, a common strategy involves the coupling of a substituted phenylboronic acid with a 2-bromo- or 2-chloroaniline derivative.
2.1.2 Detailed Experimental Protocol: Synthesis of 2-Aminobiphenyl
A common and crucial precursor for many Buchwald ligands is 2-aminobiphenyl. One synthetic route to this compound involves the Suzuki-Miyaura coupling of an arylboronic acid with an appropriate aryl halide, followed by further functional group manipulation.[6] An alternative approach is the reduction of 2-nitrobiphenyl.[7]
Protocol: Synthesis of 2-Aminobiphenyl via Reduction of 2-Nitrobiphenyl [6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-nitrobiphenyl, ethanol, and stannous chloride.
-
Reaction: Heat the mixture to reflux in a water bath for 3 hours.
-
Workup: After cooling, carefully add a 40% aqueous solution of sodium hydroxide until the solution is strongly alkaline. Separate the organic layer.
-
Extraction: Extract the aqueous layer with diethyl ether.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by distillation under reduced pressure to yield 2-aminobiphenyl.
Introduction of the Phosphine Moiety: The Heart of the Ligand
The introduction of the phosphine group is a critical step that imparts the characteristic reactivity to the Buchwald ligand. The most widely employed method involves the lithiation of the biphenyl backbone followed by quenching with a chlorophosphine.
3.1 Lithiation and Phosphinylation: The Most Common Strategy
This two-step process involves the deprotonation of an aryl C-H bond using a strong organolithium base, followed by the reaction of the resulting aryllithium species with an electrophilic chlorophosphine.
3.1.1 Precursors: Organolithium Reagents and Chlorophosphines
-
Organolithium Reagents: n-Butyllithium (n-BuLi) and tert-butyllithium (t-BuLi) are the most common organolithium reagents used for this transformation.[8] These reagents are highly basic and nucleophilic, enabling the deprotonation of even weakly acidic C-H bonds.[9]
-
Chlorophosphines (R₂PCl): A wide variety of dialkyl- and diarylchlorophosphines are commercially available or can be readily synthesized. The nature of the 'R' groups on the phosphorus atom is a primary determinant of the steric and electronic properties of the final ligand.
3.1.2 Step-by-Step Protocol: Synthesis of a Generic Buchwald Ligand Precursor
The following is a generalized protocol for the synthesis of a Buchwald-type ligand from a 2-aminobiphenyl precursor.
-
Aryl Halide Formation: The 2-aminobiphenyl is first converted to the corresponding 2-halobiphenyl (e.g., 2-bromobiphenyl) via a Sandmeyer reaction.
-
Lithiation: The 2-halobiphenyl is dissolved in an anhydrous ether solvent (e.g., THF or diethyl ether) and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., nitrogen or argon). An organolithium reagent (e.g., n-BuLi) is then added dropwise.
-
Phosphinylation: After stirring for a period to ensure complete lithiation, a solution of the desired chlorophosphine (e.g., dicyclohexylchlorophosphine) in an anhydrous ether solvent is added slowly to the reaction mixture.
-
Quenching and Workup: The reaction is allowed to warm to room temperature and then quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
Purification: The combined organic layers are dried, concentrated, and the resulting crude product is purified by column chromatography or recrystallization.
Key Precursors and Their Influence on Ligand Properties
The judicious selection of precursors allows for the fine-tuning of the steric and electronic properties of the Buchwald ligand, which in turn influences its performance in catalysis.
4.1 Dialkyl- and Diarylphosphino Groups: Tuning Steric and Electronic Properties
The substituents on the phosphorus atom have a profound impact on the ligand's properties.
4.1.1 Common Chlorophosphine Precursors
-
P(t-Bu)₂Cl (Di-tert-butylchlorophosphine): Introduces a very bulky and electron-rich phosphine moiety.
-
P(Cy)₂Cl (Dicyclohexylchlorophosphine): Provides a bulky and electron-donating phosphine group.
-
P(Ph)₂Cl (Diphenylchlorophosphine): Results in a less bulky and less electron-rich phosphine compared to its dialkyl counterparts.
4.1.2 Table: Comparison of Common Phosphine Substituents and Their Effects
| Chlorophosphine Precursor | Phosphine Substituent | Steric Bulk | Electron-Donating Ability | Resulting Ligand Example |
| P(t-Bu)₂Cl | Di-tert-butyl | Very High | High | tBuXPhos |
| P(Cy)₂Cl | Dicyclohexyl | High | High | XPhos |
| P(Ph)₂Cl | Diphenyl | Moderate | Moderate | SPhos (with modifications) |
4.2 Functionalization of the Biphenyl Backbone: Modulating Solubility and Reactivity
Modifications to the biphenyl backbone can be used to alter the ligand's physical properties, such as solubility, or to introduce secondary coordination sites. For instance, the incorporation of methoxy groups at the 2' and 6' positions of the second aryl ring, as seen in RuPhos, is believed to stabilize the in-situ formed palladium complex.[10]
Advanced and Commercially Available Precursors
To streamline the synthesis of Buchwald ligands, a variety of advanced and commercially available precursors have been developed.
5.1 Pre-formed Biphenylphosphines
Many common Buchwald ligands, such as XPhos, SPhos, and RuPhos, are commercially available, obviating the need for their multi-step synthesis.[11]
5.2 Commercially Available Buchwald Ligand Kits and their Precursors
Several chemical suppliers offer kits containing a selection of Buchwald ligands and precatalysts, allowing for rapid screening of reaction conditions.[12] These kits often include various generations of precatalysts that offer improved stability and ease of activation.
Conclusion: Strategic Selection of Precursors for Ligand Design
The synthesis of Buchwald-type phosphine ligands is a well-established field, with a diverse array of precursors available to the modern chemist. A thorough understanding of the role of each precursor is paramount for the rational design of ligands with tailored properties for specific catalytic applications. By strategically selecting the building blocks for the biphenyl backbone and the phosphine moiety, researchers can fine-tune the steric and electronic environment of the palladium catalyst, leading to enhanced reactivity, selectivity, and substrate scope in a wide range of cross-coupling reactions.
Visualization of Synthetic Workflow
Diagram: General Synthetic Workflow for Buchwald-Type Ligands
Caption: Synthetic workflow for Buchwald-type ligands.
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An In-Depth Technical Guide to the Synthesis of 2-(Diphenylphosphino)-1-bromobenzene
Introduction: The Strategic Importance of 2-(Diphenylphosphino)-1-bromobenzene in Modern Catalysis
2-(Diphenylphosphino)-1-bromobenzene, also known as (2-bromophenyl)diphenylphosphine, is an organophosphorus compound with the chemical formula (C₆H₄Br)P(C₆H₅)₂.[1] It presents as a white crystalline solid that exhibits solubility in nonpolar organic solvents.[1] This compound has carved a significant niche in the field of synthetic chemistry, primarily serving as a crucial precursor to a variety of phosphine ligands. These ligands are instrumental in a multitude of transition-metal-catalyzed cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals, advanced materials, and fine chemicals.[2]
The strategic placement of the bromine atom ortho to the diphenylphosphino group allows for facile metallation, typically through lithium-halogen exchange or Grignard reagent formation.[1] This generates a highly reactive ortho-lithiated or Grignard derivative of triphenylphosphine, a versatile intermediate for the introduction of the diphenylphosphino moiety into more complex molecular architectures. The resulting phosphine ligands play a pivotal role in fine-tuning the electronic and steric properties of metal catalysts, thereby influencing their reactivity, selectivity, and overall efficiency in critical bond-forming reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.
This guide provides a comprehensive overview of the primary synthetic routes to 2-(diphenylphosphino)-1-bromobenzene, delving into the mechanistic underpinnings of each method and offering detailed, field-proven experimental protocols.
Synthetic Methodologies: A Comparative Analysis
The synthesis of 2-(diphenylphosphino)-1-bromobenzene can be approached through several distinct pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents. Here, we explore the most prevalent and reliable synthetic strategies.
Method 1: Palladium-Catalyzed Cross-Coupling of Diphenylphosphine with 2-Bromoiodobenzene
This is a highly efficient and widely employed method for the synthesis of 2-(diphenylphosphino)-1-bromobenzene. The reaction involves the palladium-catalyzed coupling of diphenylphosphine with 2-bromoiodobenzene in the presence of a base.
Mechanistic Rationale
The catalytic cycle, a hallmark of palladium-catalyzed cross-coupling reactions, is believed to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-iodine bond of 2-bromoiodobenzene, which is more reactive than the carbon-bromine bond, to form a Pd(II) intermediate.
-
Coordination and Deprotonation: Diphenylphosphine coordinates to the palladium center. The base, typically a tertiary amine like triethylamine, then deprotonates the phosphine to form a phosphide.
-
Reductive Elimination: The diphenylphosphido group and the 2-bromophenyl group on the palladium center undergo reductive elimination to form the desired product, 2-(diphenylphosphino)-1-bromobenzene, and regenerate the Pd(0) catalyst.
Caption: Palladium-catalyzed cross-coupling cycle for the synthesis of 2-(diphenylphosphino)-1-bromobenzene.
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Bromoiodobenzene | 282.91 | 10.0 g | 35.4 mmol |
| Diphenylphosphine | 186.19 | 6.6 g | 35.4 mmol |
| Palladium(II) acetate | 224.50 | 0.08 g | 0.35 mmol |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 554.57 | 0.39 g | 0.71 mmol |
| Triethylamine | 101.19 | 7.2 g | 71.0 mmol |
| Toluene | - | 150 mL | - |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate and dppf.
-
Add anhydrous toluene, followed by 2-bromoiodobenzene, diphenylphosphine, and triethylamine.
-
Heat the reaction mixture to 110 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with toluene.
-
Combine the organic filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(diphenylphosphino)-1-bromobenzene as a white solid.
Method 2: Grignard Reaction with Chlorodiphenylphosphine
This classical method involves the formation of a Grignard reagent from 1,2-dibromobenzene, followed by its reaction with chlorodiphenylphosphine. This approach is a versatile synthesis for tertiary phosphines.[3]
Mechanistic Rationale
The reaction proceeds via the formation of an organomagnesium intermediate (Grignard reagent), which then acts as a nucleophile.
-
Grignard Reagent Formation: Magnesium metal reacts with one of the bromine atoms of 1,2-dibromobenzene in an ethereal solvent (like THF) to form 2-bromophenylmagnesium bromide. This is a critical step where the polarity of the carbon-bromine bond is reversed.
-
Nucleophilic Substitution: The Grignard reagent, a potent nucleophile, attacks the electrophilic phosphorus atom of chlorodiphenylphosphine. This results in the displacement of the chloride ion and the formation of the new carbon-phosphorus bond.
Caption: Grignard reaction pathway for the synthesis of 2-(diphenylphosphino)-1-bromobenzene.
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 1,2-Dibromobenzene | 235.91 | 11.8 g | 50.0 mmol |
| Magnesium turnings | 24.31 | 1.3 g | 53.5 mmol |
| Chlorodiphenylphosphine | 220.63 | 11.0 g | 50.0 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
| Iodine | 253.81 | 1 crystal | - |
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of 1,2-dibromobenzene in 50 mL of anhydrous THF.
-
Add a small portion of the 1,2-dibromobenzene solution to the magnesium turnings. The reaction is initiated by gentle heating.
-
Once the reaction starts (indicated by the disappearance of the iodine color and gentle refluxing), add the remaining 1,2-dibromobenzene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of chlorodiphenylphosphine in 50 mL of anhydrous THF dropwise to the Grignard reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by recrystallization from methanol to obtain colorless needles of 2-(diphenylphosphino)-1-bromobenzene.[3]
Product Characterization
The identity and purity of the synthesized 2-(diphenylphosphino)-1-bromobenzene should be confirmed by standard analytical techniques.
| Property | Value |
| Appearance | White crystalline solid[1] |
| Molecular Formula | C₁₈H₁₄BrP |
| Molecular Weight | 341.18 g/mol |
| Melting Point | 112-116 °C |
| CAS Number | 62336-24-7 |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will display the expected resonances for the carbon atoms in the phenyl and bromophenyl groups.
-
³¹P NMR: A single peak in the phosphorus NMR spectrum is indicative of the phosphine product.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the product.
Safety and Handling
As with all chemical syntheses, a thorough risk assessment should be conducted before commencing any experimental work.
-
1,2-Dibromobenzene and 2-Bromoiodobenzene: These are halogenated aromatic compounds and should be handled in a well-ventilated fume hood. They are harmful if swallowed or inhaled.
-
Diphenylphosphine and Chlorodiphenylphosphine: These are air-sensitive and corrosive reagents. They should be handled under an inert atmosphere.
-
Grignard Reagents: These are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction must be carried out under strictly anhydrous conditions.
-
Palladium Catalysts: While used in small quantities, palladium compounds can be toxic and should be handled with care.
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Conclusion
The synthesis of 2-(diphenylphosphino)-1-bromobenzene is a well-established process with multiple reliable routes available to the synthetic chemist. The choice between a palladium-catalyzed cross-coupling reaction and a Grignard-based approach will depend on the specific requirements of the laboratory and the desired scale of the synthesis. Both methods, when executed with care and precision, provide efficient access to this valuable phosphine ligand precursor, thereby enabling the advancement of transition-metal-catalyzed reactions across various scientific disciplines.
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Organophosphorus Compounds in Catalysis: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Organophosphorus compounds have become indispensable tools in the field of catalysis, enabling a vast array of chemical transformations with unprecedented efficiency and selectivity. This guide provides an in-depth exploration of the multifaceted roles of these compounds, from their fundamental coordination chemistry to their application in complex catalytic cycles. We will delve into the rational design of organophosphorus ligands, dissect the mechanisms through which they influence catalytic activity, and provide practical insights into their application in both academic research and industrial drug development.
Introduction: The Central Role of Phosphorus in Catalysis
The versatility of phosphorus, with its variable oxidation states and coordination geometries, has positioned organophosphorus compounds as a cornerstone of modern catalysis.[1] Their ability to act as "soft" σ-donating ligands allows them to form stable and reactive complexes with a wide range of transition metals, particularly those from the later periods. The fine-tuning of the electronic and steric properties of these compounds has been a key driver in the development of highly active and selective catalysts for a myriad of organic transformations, including cross-coupling reactions, asymmetric hydrogenation, and hydroformylation.[2][3] This guide will provide a comprehensive overview of the key classes of organophosphorus compounds used in catalysis and illuminate the principles that govern their reactivity.
Classification of Organophosphorus Compounds in Catalysis
The catalytic activity of organophosphorus compounds is intrinsically linked to their structure. Understanding the distinct properties of each class is crucial for rational catalyst design and selection.
Phosphines: The Workhorses of Homogeneous Catalysis
Trivalent phosphines (R₃P) are the most widely employed class of organophosphorus ligands in catalysis. Their efficacy stems from the lone pair of electrons on the phosphorus atom, which can be donated to a metal center, forming a coordinate covalent bond.[4] The electronic and steric properties of phosphines can be systematically varied by modifying the R groups, allowing for precise control over the reactivity of the metal complex.[5]
-
Electronic Properties: The electron-donating ability of a phosphine ligand influences the electron density at the metal center. Generally, electron-rich phosphines, such as those with alkyl substituents, increase the reactivity of the metal in oxidative addition steps. Conversely, electron-poor phosphines, like triarylphosphines, are less donating.[5]
-
Steric Properties: The bulkiness of a phosphine ligand, often quantified by Tolman's cone angle (θ), plays a critical role in determining the coordination number of the metal complex and the rate of reductive elimination. Bulky phosphines can promote the formation of coordinatively unsaturated species, which are often the active catalytic intermediates.[5]
Phosphites: Modulating Electronic Properties
Phosphites, with the general formula P(OR)₃, are another important class of ligands. Compared to phosphines, they are generally considered weaker σ-donors and stronger π-acceptors.[3] This electronic profile makes them particularly useful in reactions where π-backbonding from the metal to the ligand is significant, such as in hydroformylation. Their ease of synthesis and stability also contribute to their widespread use.[3]
Phosphine Oxides: From Byproducts to Key Players
Phosphine oxides (R₃P=O), once considered merely as byproducts of phosphine-mediated reactions, have emerged as valuable ligands and pre-catalysts in their own right.[6][7] Their strong P=O bond can coordinate to metal centers, influencing the catalytic cycle.[8][9] Secondary phosphine oxides (SPOs), in particular, exist in tautomeric equilibrium with their phosphinous acid form, which can act as a trivalent phosphorus ligand, offering a unique mode of reactivity.[6][10] This air and moisture stability makes them attractive alternatives to traditional phosphine ligands.[7]
Chiral Organophosphorus Compounds: The Key to Asymmetric Catalysis
The development of chiral organophosphorus ligands has revolutionized asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry.[11] Chirality can be introduced at the phosphorus atom (P-chiral ligands) or in the backbone of the ligand.[11][12] These ligands create a chiral environment around the metal center, directing the stereochemical outcome of the reaction.[13] Prominent examples include DuPhos, BPE, and BINAP, which have demonstrated exceptional performance in asymmetric hydrogenations and other enantioselective transformations.[11]
The Mechanism of Action: How Organophosphorus Ligands Drive Catalysis
The primary role of organophosphorus ligands is to modulate the properties of the transition metal catalyst, thereby influencing the elementary steps of the catalytic cycle: oxidative addition, transmetalation (in cross-coupling), migratory insertion, and reductive elimination.
A Generalized Catalytic Cycle: Palladium-Catalyzed Cross-Coupling
Let's consider the well-studied palladium-catalyzed cross-coupling reaction as a representative example. The choice of phosphine ligand is paramount to the success of these reactions.[2]
Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.
-
Oxidative Addition: The initial step involves the reaction of an organic halide (Ar-X) with the low-valent metal complex (e.g., Pd(0)L₂). Electron-rich and bulky phosphine ligands facilitate this step by increasing the electron density on the palladium center, making it more nucleophilic.
-
Transmetalation: In reactions like the Suzuki-Miyaura coupling, a second organic group (R') is transferred from an organometallic reagent (e.g., an organoboron compound) to the palladium complex.
-
Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the active catalyst. Sterically demanding phosphine ligands often promote this step by creating a crowded coordination sphere around the metal.[5]
Practical Applications and Experimental Protocols
The theoretical principles discussed above translate into a wide range of practical applications in organic synthesis.
Suzuki-Miyaura Coupling: A Cornerstone of C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryls, a common motif in pharmaceuticals. The choice of phosphine ligand is critical for achieving high yields, especially with challenging substrates like aryl chlorides.[2]
Table 1: Performance of Phosphine Ligands in Suzuki-Miyaura Coupling
| Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| PPh₃ | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | 85 | [2] |
| P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 95 | |
| SPhos | 4-Chloroanisole | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane | 100 | 98 | [2] |
Experimental Protocol: High-Throughput Screening of Phosphine Ligands [2]
-
Preparation of Stock Solutions: Prepare stock solutions of the palladium precursor, aryl halide, coupling partner, and base in an appropriate anhydrous solvent.
-
Ligand Dosing: In an inert atmosphere glovebox, dispense individual phosphine ligands into separate reaction vials. A typical ligand-to-palladium ratio is 1:1 to 2:1.
-
Reagent Addition: To each vial, add the palladium precursor, aryl halide, and coupling partner stock solutions.
-
Reaction Initiation: Add the base solution to initiate the reaction.
-
Reaction Execution: Seal the vials and heat to the desired temperature.
-
Analysis: After the specified time, cool the reactions and analyze the product formation by GC or LC-MS.
Asymmetric Hydrogenation: Accessing Chiral Molecules
Asymmetric hydrogenation is a key technology for the synthesis of enantiomerically enriched compounds. Chiral phosphine ligands are essential for achieving high enantioselectivity.[11]
Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate [11]
-
Catalyst Preparation: In a glovebox, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral phosphine ligand (e.g., (R,R)-Me-BPE) in a degassed solvent (e.g., methanol).
-
Substrate Addition: Add the substrate, methyl (Z)-α-acetamidocinnamate, to the catalyst solution.
-
Hydrogenation: Transfer the reaction mixture to a high-pressure autoclave. Purge with hydrogen gas and then pressurize to the desired pressure (e.g., 50 psi).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor the conversion by TLC or GC.
-
Work-up and Analysis: Upon completion, carefully vent the autoclave. Remove the solvent in vacuo and analyze the enantiomeric excess (ee) of the product by chiral HPLC.
Biocatalysis: Nature's Approach to Organophosphorus Chemistry
While synthetic catalysts dominate many applications, nature has evolved enzymes capable of transforming organophosphorus compounds.[14] Organophosphorus hydrolases (OPH), for instance, can detoxify organophosphate pesticides and nerve agents by catalyzing their hydrolysis.[15] These biocatalysts offer a green and highly specific alternative to traditional chemical methods.[16][17] The study of these enzymes provides valuable insights into the mechanisms of phosphorus-based catalysis and inspires the design of novel synthetic catalysts.[14]
Future Outlook: The Next Generation of Organophosphorus Catalysis
The field of organophosphorus catalysis continues to evolve at a rapid pace. Current research focuses on several key areas:
-
Development of Novel Ligands: The design and synthesis of new phosphine ligands with unique steric and electronic properties remain a major focus.[12][18] This includes the development of more robust and air-stable ligands to simplify handling and improve catalyst longevity.
-
Organocatalysis: The use of organophosphorus compounds, particularly phosphines, as nucleophilic organocatalysts is a rapidly growing area.[19][20] These metal-free systems offer a more sustainable approach to catalysis.
-
Sustainable Chemistry: There is a strong emphasis on developing more environmentally friendly catalytic processes, including the use of greener solvents, lower catalyst loadings, and recyclable catalysts.[4]
-
Computational Chemistry: The use of computational tools to model catalytic cycles and predict the performance of new ligands is becoming increasingly important in guiding experimental design.[1]
Conclusion
Organophosphorus compounds are at the heart of many of the most powerful catalytic methods used in modern organic chemistry. Their remarkable tunability and diverse reactivity have enabled the synthesis of complex molecules with applications ranging from pharmaceuticals to materials science. A deep understanding of the principles governing their behavior is essential for researchers and drug development professionals seeking to harness the full potential of catalysis. As the field continues to advance, we can expect organophosphorus compounds to play an even more prominent role in addressing the synthetic challenges of the 21st century.
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Methodological & Application
The Strategic Application of (2-Bromophenyl)diphenylphosphine in Suzuki-Miyaura Coupling: A Guide to In-Situ Palladacycle Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry for the formation of carbon-carbon bonds. The efficacy of this palladium-catalyzed transformation is profoundly influenced by the choice of ligand. This technical guide explores the use of (2-Bromophenyl)diphenylphosphine, a sophisticated ligand precursor that enables highly efficient Suzuki-Miyaura couplings through the in-situ formation of a robust palladacycle catalyst. We will delve into the mechanistic rationale behind its application, provide detailed experimental protocols, and discuss the advantages of this approach for the synthesis of complex biaryl compounds.
Introduction: The Pivotal Role of Ligands in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, facilitates the coupling of organoboron compounds with organic halides.[1] The heart of this reaction is a palladium catalyst, the performance of which is dictated by the coordinating ligand. Advanced phosphine ligands, particularly those that are both sterically bulky and electron-rich, have revolutionized the field.[2][3] These ligands accelerate the key steps of the catalytic cycle—oxidative addition and reductive elimination—leading to higher yields, broader substrate scope, and milder reaction conditions.[1][4]
This compound emerges as a strategic choice, not as a simple spectator ligand, but as a precursor to a highly active and stable palladacycle catalyst. This in-situ generation of the active catalytic species from the pre-ligand offers distinct advantages in terms of catalyst stability and activity.
The Mechanism: From Pre-Ligand to Active Catalyst
The use of this compound is a sophisticated strategy that leverages the principles of organometallic chemistry to generate a superior catalyst within the reaction mixture. The process begins with the reaction of the phosphine precursor with a palladium(0) source.
Formation of the Palladacycle Pre-catalyst
The key to the efficacy of this compound lies in its ability to undergo intramolecular oxidative addition and C-H activation, a process known as cyclometalation, to form a stable palladacycle.[5][6] This palladacycle, often referred to as a Herrmann-type catalyst, is a highly efficient pre-catalyst for cross-coupling reactions.[7][8]
The formation of this active species can be visualized as follows:
Figure 1: Formation of the active palladacycle catalyst.
The Suzuki-Miyaura Catalytic Cycle
Once formed, the palladacycle enters the traditional Suzuki-Miyaura catalytic cycle, facilitating the coupling of the aryl halide and the boronic acid.
Figure 2: The Suzuki-Miyaura catalytic cycle.
The bulky and electron-donating nature of the diphenylphosphino moiety within the palladacycle structure enhances the rates of both the oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step that forms the desired biaryl product.[2]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction using this compound as a ligand precursor.
General Considerations
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phosphine ligand and the palladium catalyst.[9]
-
Anhydrous Solvents: Use of anhydrous solvents is recommended to minimize side reactions, although some Suzuki-Miyaura protocols tolerate or even benefit from the presence of water.[10]
-
Reagent Purity: The purity of the aryl halide, boronic acid, and base can significantly impact the reaction outcome.
Representative Protocol for the Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol is based on established procedures for Suzuki-Miyaura couplings utilizing palladacycle-forming pre-ligands.[7][11][12]
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)
-
This compound (2-4 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or THF)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Catalyst Preparation: In a separate vial under argon, add palladium(II) acetate (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%). Add a small amount of the reaction solvent and swirl to form a slurry.
-
Catalyst Addition: Transfer the catalyst slurry to the Schlenk flask containing the reactants via a cannula or syringe.
-
Solvent Addition: Add the anhydrous solvent (3-5 mL) to the reaction mixture.
-
Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Figure 3: Experimental workflow for Suzuki-Miyaura coupling.
Data Presentation: Substrate Scope and Reaction Conditions
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids, illustrating the broad applicability of palladacycle-based catalysts.
| Entry | Aryl Halide | Arylboronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (1) | This compound (2) | K₃PO₄ | Toluene | 100 | 12 | >95 |
| 2 | 4-Chloroacetophenone | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (0.5) | This compound (2) | Cs₂CO₃ | Dioxane | 110 | 16 | 92 |
| 3 | 2-Bromopyridine | 3-Thienylboronic acid | Pd(OAc)₂ (2) | This compound (4) | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 88 |
| 4 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (1) | This compound (2) | K₃PO₄ | Toluene | 80 | 10 | 98 |
| 5 | 4-Bromoanisole | 2-Naphthylboronic acid | Pd₂(dba)₃ (0.5) | This compound (2) | Cs₂CO₃ | THF | 80 | 24 | 90 |
Note: The yields presented are representative and may vary depending on the specific reaction conditions and the scale of the reaction.
Conclusion
This compound serves as a highly effective pre-ligand for the in-situ generation of a robust and catalytically active palladacycle in Suzuki-Miyaura cross-coupling reactions. This approach offers a practical and efficient method for the synthesis of a wide range of biaryl compounds, including those with steric hindrance and diverse functional groups. The stability and high activity of the palladacycle catalyst allow for low catalyst loadings and mild reaction conditions, making this a valuable strategy for both academic research and industrial applications in drug discovery and materials science.
References
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
- Al-Rawashdeh, A. I., Abu-Shandi, K. H., Al-Rawajfeh, A. E., Al-Dawdeyah, A. M., Jamhour, R. M. A. Q., Al-Mazaideh, G. M., Garaleh, M. R., Etiwi, Z. I., Jazzazi, T. M. A., & Al Shboul, T. M. (2014). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst.
- Puértolas, B., Cárdenas, S., Echavarren, A. M., & Ros, M. B. (2020). Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid.
- Puértolas, B., Cárdenas, S., Echavarren, A. M., & Ros, M. B. (2020). Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Al-Rawashdeh, A. I., et al. (2014). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst.
- Walker, S. D., et al. (2004). A Rationally Designed Universal Catalyst for Suzuki-Miyaura Coupling Processes.
- Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023).
- Request PDF. (n.d.). Palladacycles: Synthesis, Characterization and Applications.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions using 2-(4-Bromophenyl)-4,5-dihydrooxazole.
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- DiVA portal. (2015, February 21). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold.
- Semantic Scholar. (n.d.).
- Baroliya, P. K., & Kumar, A. (2023). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 13(20), 13458-13480.
- Sigma-Aldrich. (n.d.).
- Wikipedia. (n.d.). Palladacycle.
- Li, X. (2016). Palladium-catalyzed enantioselective C-H functionalization via C-H palladation. Trends in Chemistry, 28(11), 833-845.
- Itano, W. (2007). Directed (Chelated)
- Shi, W., et al. (2010). Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky Di-tert-butylphosphino Biaryl Ligands. Organic letters, 12(15), 3432–3435.
- Sanford, M. S., et al. (2006).
- Chai, L., et al. (2013). Palladium-Catalyzed Acylation of C(sp2)−H Bonds with Carboxylic Acids. Organic Letters, 15(18), 4794-4797.
- Esteves, P. M., & Buarque, C. D. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
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Application Notes & Protocols: (2-Bromophenyl)diphenylphosphine as a Ligand in Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Ligand Design in Modern C-N Cross-Coupling
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with unprecedented efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials. The success and versatility of this transformation are inextricably linked to the evolution of sophisticated phosphine ligands that modulate the reactivity of the palladium center.[3]
Early catalyst systems, while groundbreaking, were often limited in substrate scope. The development of sterically hindered and electron-rich biaryl monophosphine ligands marked a pivotal advancement, dramatically expanding the reaction's utility to include less reactive aryl chlorides, a broader range of amines, and milder reaction conditions.[1][4] These ligands facilitate crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination, while preventing catalyst deactivation pathways.[1][2]
(2-Bromophenyl)diphenylphosphine, a commercially available biaryl monophosphine ligand, belongs to this critical class of reactivity-enhancing molecules. Its structural features, including the bulky diphenylphosphino group and the ortho-bromo substituent on the second aryl ring, position it as an effective ligand for facilitating challenging C-N bond formations. This document provides a detailed guide to the application of this compound in the Buchwald-Hartwig amination, offering mechanistic insights, a comprehensive experimental protocol, and practical guidance for researchers.
Ligand Profile: this compound
This compound, also known as (o-Bromophenyl)diphenylphosphine, is a white, crystalline solid soluble in common organic solvents like toluene and dioxane. Its efficacy in the Buchwald-Hartwig amination stems from a combination of steric and electronic properties inherent to its biarylphosphine scaffold.
Key Structural Features and Their Mechanistic Impact:
-
Steric Bulk: The three-dimensional bulk created by the two phenyl groups and the ortho-substituted phenyl ring is crucial. This steric hindrance favors the formation of monoligated, 14-electron L-Pd(0) species, which are highly reactive towards the oxidative addition of aryl halides—the first and often rate-limiting step of the catalytic cycle.[5]
-
Electron-Rich Phosphorus Center: The phosphine is a strong σ-donor, which increases the electron density at the palladium center. This electronic enrichment facilitates the oxidative addition step and promotes the final, product-forming reductive elimination.
-
Biaryl Backbone: The biaryl linkage provides a rigid and well-defined geometry. This scaffold helps to create a specific coordination environment around the palladium atom that is conducive to the catalytic process. The ortho-bromo substituent contributes to the overall steric profile, which is comparable to the well-studied first-generation ligand, (2-tolyl)diphenylphosphine [P(o-tolyl)₃], with which it is isomorphous.
The Catalytic Cycle: A Step-by-Step Visualization
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. The this compound ligand (L) plays a pivotal role in stabilizing the palladium intermediates and facilitating each elementary step.
Figure 1: Catalytic Cycle of Buchwald-Hartwig Amination. A simplified representation of the key steps: oxidative addition, amine coordination, deprotonation, and reductive elimination, facilitated by the this compound ligand (L).
Experimental Protocol: General Procedure for Amination of Aryl Bromides
This protocol provides a reliable starting point for the palladium-catalyzed amination of an aryl bromide with a primary or secondary amine using this compound as the ligand. Optimization may be required for specific substrate combinations.
Materials and Reagents:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Sodium tert-butoxide (NaOt-Bu)
-
Aryl Bromide
-
Amine (primary or secondary)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
Figure 2: Experimental Workflow. A step-by-step flowchart for a typical Buchwald-Hartwig amination reaction setup.
1. Reaction Setup (under Inert Atmosphere):
- To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), this compound (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
- Causality Note: The use of an inert atmosphere is critical to prevent the oxidation of the phosphine ligand and the Pd(0) active species, which are sensitive to air. The ligand-to-palladium ratio is typically 1:1 to 2:1 to ensure the formation of the active catalytic species and prevent the formation of inactive palladium complexes. NaOt-Bu is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle.
2. Addition of Reagents:
- Add the aryl bromide (1.0 mmol, 1.0 equiv.) to the flask.
- Add anhydrous, degassed toluene (or 1,4-dioxane) (approx. 0.1–0.2 M concentration).
- Finally, add the amine (1.2 mmol, 1.2 equiv.).
- Causality Note: Using anhydrous and degassed solvent minimizes side reactions, such as catalyst deactivation or competitive hydrolysis. A slight excess of the amine is often used to ensure complete consumption of the limiting aryl halide.
3. Reaction Conditions:
- Seal the Schlenk tube or vial and place it in a preheated oil bath at 80–110 °C.
- Stir the reaction mixture vigorously for 2–24 hours.
- Causality Note: Elevated temperatures are typically required to overcome the activation barriers for oxidative addition and reductive elimination, particularly with less reactive substrates. Reaction time is substrate-dependent and should be determined by monitoring.
4. Reaction Monitoring:
- Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by periodically taking small aliquots from the reaction mixture.
5. Work-up Procedure:
- Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
- Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
- Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
- Filter and concentrate the solvent under reduced pressure.
6. Purification:
- Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Scope and Limitations
The catalytic system based on this compound is expected to be effective for a range of substrates, mirroring the performance of other first and second-generation biaryl phosphine ligands.
| Parameter | Recommended Scope & Considerations |
| Aryl Halide | Primarily effective for aryl bromides and iodides . Aryl chlorides are more challenging and may require higher catalyst loadings, higher temperatures, or more advanced ligands. Electron-rich and electron-neutral aryl halides are generally good substrates. |
| Amine | Effective for a variety of primary and secondary alkyl and aryl amines . Sterically hindered secondary amines can be challenging. For primary amines, careful control of stoichiometry is needed to avoid diarylation. |
| Base | Strong, non-nucleophilic bases are preferred. NaOt-Bu is the most common and effective. K₃PO₄ and Cs₂CO₃ can be used as milder alternatives for base-sensitive substrates, though they may require longer reaction times or higher temperatures. |
| Solvent | Aprotic, non-coordinating solvents are ideal. Toluene and 1,4-dioxane are the most frequently used. |
Potential Limitations & Troubleshooting:
-
Low Conversion: If the reaction stalls, consider increasing the temperature, catalyst loading, or switching to a more robust palladium precatalyst. Ensure all reagents and solvents are anhydrous and the system is free of oxygen.[6]
-
Side Reactions: Hydrodehalogenation (replacement of the halide with hydrogen) can be a competing pathway, especially with electron-poor aryl halides or if moisture is present. Diarylation of primary amines can be minimized by using a slight excess of the amine.
-
Substrate Incompatibility: Substrates with functional groups that can coordinate strongly to palladium (e.g., some nitrogen heterocycles) may inhibit the catalyst.[2] Similarly, functional groups that are sensitive to the strong base (e.g., esters) may require the use of milder conditions (e.g., K₃PO₄).[2]
Conclusion
This compound is a valuable and effective biaryl monophosphine ligand for the Buchwald-Hartwig amination. Its steric and electronic properties promote the key steps of the catalytic cycle, enabling the efficient synthesis of a wide range of arylamines from aryl bromides. The protocol and guidelines presented here offer a robust starting point for researchers in synthetic and medicinal chemistry to leverage this powerful C-N bond-forming methodology. As with any catalytic system, empirical optimization for specific, challenging substrates is key to achieving maximal efficiency and yield.
References
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- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry.
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- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917.
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- Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides.
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- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Hartwig, J. F., et al. (1997). Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate. The Journal of Organic Chemistry, 62(5), 1268–1273.
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- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
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A Detailed Protocol for the Palladium-Catalyzed Heck-Mizoroki Reaction Utilizing (2-Bromophenyl)diphenylphosphine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] The efficiency, selectivity, and functional group tolerance of this reaction are profoundly influenced by the choice of catalyst, base, and solvent, with the phosphine ligand playing a pivotal role in stabilizing the palladium center and modulating its reactivity.[2][3] This application note provides a comprehensive guide to the Heck reaction, with a specific focus on the application of (2-Bromophenyl)diphenylphosphine as a supporting ligand. We will delve into the mechanistic underpinnings of the catalytic cycle, present a detailed, field-proven experimental protocol, and offer insights into reaction optimization and troubleshooting.
Introduction: The Power of Palladium Catalysis
Discovered independently by Tsutomu Mizoroki and Richard F. Heck, the Heck reaction has become an indispensable tool for the synthesis of substituted alkenes, which are key structural motifs in pharmaceuticals, natural products, and advanced materials.[1][4] The reaction typically involves an aryl or vinyl halide, an alkene, a base, and a palladium catalyst.[5] The catalytic cycle proceeds through a sequence of oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination steps.[2]
Phosphine ligands are crucial for stabilizing the active Pd(0) species, preventing catalyst decomposition, and influencing the reaction's rate and selectivity.[3][6] this compound is a commercially available triarylphosphine ligand noted for its utility in various cross-coupling reactions, including the Heck reaction.[7][8] Its structure, featuring a bulky diphenylphosphino group and a bromo-substituted phenyl ring, offers unique steric and electronic properties that can influence catalytic performance. The bromine atom provides a potential site for further functionalization, adding to its synthetic versatility.
The Heck-Mizoroki Catalytic Cycle
The generally accepted mechanism for the Heck reaction operates on a Pd(0)/Pd(II) catalytic cycle.[1] The process begins with the activation of a Pd(II) precatalyst, such as Palladium(II) acetate, to the active Pd(0) species, often facilitated by the phosphine ligand itself.[9] The cycle can be broken down into four key steps:
-
Oxidative Addition : The active, coordinatively unsaturated Pd(0) complex reacts with the aryl or vinyl halide (Ar-X), inserting the palladium into the carbon-halide bond. This forms a square planar Pd(II) species.[5][6] The reactivity order for the halide is typically I > Br > Cl.[6]
-
Alkene Coordination and Migratory Insertion : The alkene coordinates to the Pd(II) complex, often displacing a ligand. This is followed by a syn-migratory insertion of the alkene into the Pd-Ar bond, forming a new carbon-carbon bond and a σ-alkyl-palladium(II) intermediate.[1][6]
-
Syn β-Hydride Elimination : For the reaction to proceed, the alkyl-palladium intermediate must have a hydrogen atom on the β-carbon atom, positioned syn-periplanar to the palladium. The palladium abstracts this hydrogen, eliminating it as a palladium-hydride species and forming a π-complex with the substituted alkene product.[5][6] This step determines the stereochemistry of the final product, typically favoring the E-isomer to minimize steric hindrance.[10]
-
Reductive Elimination & Catalyst Regeneration : The product alkene dissociates from the palladium complex. The resulting hydridopalladium(II) halide complex then undergoes reductive elimination in the presence of a base (e.g., triethylamine), which neutralizes the generated hydrohalic acid (HX) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]
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Sonogashira coupling with (2-Bromophenyl)diphenylphosphine catalyst
An In-Depth Guide to the Sonogashira Coupling: Featuring the Role of (2-Bromophenyl)diphenylphosphine as a Ligand Precursor
Authored by: A Senior Application Scientist
This technical guide is designed for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of the Sonogashira cross-coupling reaction, with a specific focus on the utility of functionalized phosphine ligands, using this compound as a key example of a versatile synthetic precursor. While not typically employed as a primary ligand itself, its unique structure offers a gateway to more complex and tailored catalytic systems.
Introduction: The Enduring Power of the Sonogashira Reaction
The Sonogashira cross-coupling reaction, first reported in 1975, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This powerful transformation, which couples terminal alkynes with aryl or vinyl halides, is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[1][3] The reaction's reliability and tolerance for a wide range of functional groups have made it indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][4]
The efficiency and selectivity of the Sonogashira coupling are critically dependent on the choice of phosphine ligand coordinated to the palladium center. These ligands stabilize the catalytically active Pd(0) species and modulate its reactivity through steric and electronic effects.[5][6] This guide delves into the mechanistic underpinnings of the reaction and explores the strategic use of functionalized phosphines, highlighting this compound not as a direct catalyst component, but as a valuable precursor for creating sophisticated, custom ligands.
The Catalytic Heart: Unraveling the Sonogashira Mechanism
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle. While copper-free variants exist, the classical mechanism provides a fundamental understanding of the transformation.[1][2][7]
-
The Palladium Cycle: This is the main engine of the C-C bond formation.
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands (L), reacts with the aryl or vinyl halide (R-X) to form a Pd(II) complex.[8] This is often the rate-determining step and is promoted by electron-rich phosphines and electron-deficient aryl halides.[6]
-
Transmetalation: The Pd(II) complex receives the alkynyl group from a copper acetylide species, which is generated in the copper cycle. This step forms a new Pd(II)-alkynyl complex and regenerates the copper(I) salt.[8]
-
Reductive Elimination: The cis-isomers of the Pd(II)-alkynyl complex undergo reductive elimination to release the final coupled product (R-alkyne) and regenerate the active Pd(0) catalyst, which re-enters the cycle.[9]
-
-
The Copper Cycle: This cycle's primary function is to activate the terminal alkyne.
-
π-Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of its terminal proton.[10]
-
Deprotonation: An amine base deprotonates the alkyne, leading to the formation of a highly reactive copper(I) acetylide intermediate.[10] This species is then ready for the transmetalation step with the palladium complex.
-
The synergy between these two cycles allows the reaction to proceed under mild conditions with high efficiency.[1]
Application Notes: The Strategic Role of this compound
This compound is an air-stable, crystalline solid.[11] While it could theoretically function as a monodentate phosphine ligand in a Sonogashira coupling, its true value lies in the synthetic handle provided by the ortho-bromine substituent. This feature positions it as an excellent precursor for crafting more complex and potentially more effective ligand architectures.
Primary Application: A Precursor to Advanced Ligands
The C-Br bond is a versatile functional group for further chemical modification. By treating this compound with organometallic reagents, one can generate highly reactive intermediates that serve as building blocks for sophisticated ligands.
-
Lithiation: Reaction with an organolithium reagent, such as n-butyllithium, generates an ortho-lithiated triphenylphosphine derivative. This powerful nucleophile can be quenched with various electrophiles to introduce new functionalities.[11]
-
Grignard Formation: The bromide can be converted into a Grignard reagent, which can then participate in a wide range of coupling reactions to build more elaborate ligand scaffolds.[11]
These transformations allow for the synthesis of bidentate or "hemilabile" ligands, where a second donor atom (e.g., nitrogen or oxygen) can be introduced. Such ligands often lead to catalysts with enhanced stability and activity.
General Protocol for Sonogashira Cross-Coupling
This section provides a representative, copper-co-catalyzed protocol. While this compound is not the standard choice, this procedure can be adapted for a range of monodentate phosphine ligands. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Materials and Reagents:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)
-
Copper(I) Iodide (CuI, 0.04 mmol, 4 mol%)
-
Phosphine Ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)*
-
Amine Base (e.g., Triethylamine or Diisopropylamine, ~5 mL)
-
Anhydrous Solvent (e.g., THF or DMF, ~10 mL)
*Note: If using a pre-formed palladium-phosphine complex like Pd(PPh₃)₂Cl₂, additional free ligand may not be necessary but can help stabilize the catalyst.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), palladium catalyst (2 mol%), copper(I) iodide (4 mol%), and phosphine ligand (4 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (~10 mL) and the amine base (~5 mL) via syringe.
-
Stirring: Stir the resulting mixture at room temperature for 10-15 minutes until the solids have dissolved, yielding a clear, often yellowish, solution.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) as needed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from 2 to 24 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Filter the mixture through a pad of celite to remove the palladium black and amine salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Data and Optimization Parameters
The success of a Sonogashira coupling often hinges on the careful selection of reaction parameters. The following table summarizes key variables and their typical effects.
| Parameter | Common Choices | Considerations & Field-Proven Insights |
| Palladium Source | Pd(PPh₃)₂Cl₂, Pd(OAc)₂, Pd₂(dba)₃ | Pd(II) sources are pre-catalysts that are reduced in situ to the active Pd(0) species.[1] The choice depends on air stability and cost. |
| Phosphine Ligand | PPh₃, P(t-Bu)₃, XPhos, SPhos | Bulky, electron-rich phosphines often accelerate the rate-limiting oxidative addition step, especially for less reactive aryl chlorides or bromides.[5][12] |
| Copper Co-catalyst | CuI, CuBr | CuI is the most common choice. Essential for the classical mechanism but can be omitted in "copper-free" protocols, which often require stronger bases or different ligands to facilitate alkyne activation.[2][13] |
| Base | Et₃N, i-Pr₂NH, Piperidine, K₂CO₃, Cs₂CO₃ | An amine base is crucial for deprotonating the alkyne.[10] In copper-free systems, stronger inorganic bases are often employed.[4] |
| Solvent | THF, DMF, Toluene, Acetonitrile | The choice of solvent depends on substrate solubility and reaction temperature. The base itself (e.g., Et₃N) can sometimes be used as the solvent.[14] |
| Temperature | Room Temperature to 100 °C | Mild conditions are a hallmark of the reaction.[1] More challenging substrates, such as aryl chlorides or sterically hindered partners, may require elevated temperatures. |
Conclusion and Future Outlook
The Sonogashira coupling is a robust and versatile tool for constructing C(sp²)-C(sp) bonds. The performance of the catalytic system is intricately linked to the properties of the phosphine ligand. While this compound is not a conventional ligand for direct use, its true strength lies in its capacity as a precursor for synthesizing bespoke ligands tailored for specific and challenging coupling reactions. Understanding this distinction is key to leveraging its full potential in advanced organic synthesis. As the demand for more efficient and selective catalytic systems grows, the rational design of ligands, starting from versatile building blocks like this compound, will continue to be a critical area of research.
References
- Bennett, M. A., Bhargava, S. K., Hockless, D. C. R., Welling, L. L., & Willis, A. C. (1996). This compound. Wikipedia. [Link]
- Sonogashira coupling. Wikipedia. [Link]
- Nielsen, M. B. (2016). Sonogashira-Like Coupling Reactions with Phosphine–Gold(I) Alkynyl Complexes. Synlett. [Link]
- Copper-free Sonogashira coupling. (2008).
- Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
- Shafiee, M., & Ghorbani-Choghamarani, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
- Singh, S., et al. (2023). Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki–Miyaura cross-coupling reactions. Dalton Transactions. [Link]
- Mohan, D. C., et al. (2021). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega. [Link]
- Martek, B. A., et al. (2020).
- Plenio, H., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]
- Plenio, H., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
- Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Acetylallene Synthesis. (n.d.). Organic Syntheses. [Link]
- Guizzetti, S., et al. (2006). Synthesis of 2-Diphenylphosphinoyl-2'-Halo Biphenyls Via Suzuki-Miyaura Coupling as Possible Route to. University of Liverpool IT Services. [Link]
- Zhang, Y., et al. (2020). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. Semantic Scholar. [Link]
- The Sonogashira Coupling Reaction Mechanism. (2024). YouTube. [Link]
- Sonogashira Coupling. (2020). YouTube. [Link]
- Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre. [Link]
- Zhang, Y., et al. (2020). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. ACS Omega. [Link]
- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (2008). Wipf Group, University of Pittsburgh. [Link]
- Hsieh, Y.-C., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. [Link]
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Application Notes and Protocols: The Strategic Use of (2-Bromophenyl)diphenylphosphine in Negishi Coupling for Advanced Ligand Synthesis
Introduction: A Versatile Building Block for Modern Catalysis
The Negishi cross-coupling reaction, a Nobel Prize-winning transformation, stands as a cornerstone of modern synthetic chemistry for its reliability in constructing carbon-carbon bonds.[1][2] This palladium- or nickel-catalyzed reaction joins organozinc compounds with organic halides, offering broad functional group tolerance and the ability to couple sp, sp², and sp³ carbon centers.[1] The heart of the Negishi coupling's success, and indeed most cross-coupling methodologies, lies in the choice of ligand coordinating the metal center. The ligand dictates the catalyst's stability, activity, and selectivity.[3][4]
Among the most powerful ligands are bulky, electron-rich biaryl monophosphines, often referred to as Buchwald-type ligands.[5] These ligands are engineered to accelerate the key steps of the catalytic cycle—oxidative addition and reductive elimination—thereby enabling the coupling of even the most challenging and sterically hindered substrates.[6][7]
This guide focuses on the strategic application of (2-Bromophenyl)diphenylphosphine , not as a direct ligand, but as a pivotal electrophilic precursor for the synthesis of these advanced biaryl phosphine ligands via Negishi coupling. Its structure is primed for a cross-coupling reaction at the bromine-substituted position, allowing for the modular and efficient assembly of custom ligand architectures. We will explore the mechanistic underpinnings, provide detailed protocols for ligand synthesis, and demonstrate the subsequent application of these newly forged ligands in catalysis, offering researchers a comprehensive playbook for leveraging this essential building block.
Part 1: Synthesis of Advanced Biaryl Phosphine Ligands via Negishi Coupling
The primary application of this compound in this context is its role as an aryl bromide partner in a Negishi cross-coupling reaction. This reaction forges a new aryl-aryl bond, creating the characteristic biaryl backbone of many high-performance phosphine ligands.
Core Concept & Mechanistic Insight
The reaction couples this compound with a functionalized arylzinc reagent. The catalytic cycle, illustrated below, follows the canonical steps of a palladium-catalyzed cross-coupling.[1][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-limiting step and is facilitated by electron-rich ligands on the palladium precatalyst.
-
Transmetalation: The aryl group from the organozinc reagent (Ar'-ZnX) is transferred to the Pd(II) center, displacing the bromide ion. The presence of salts like LiCl can be beneficial, as they break up zincate aggregates and facilitate a more rapid transmetalation.
-
Reductive Elimination: The two organic groups (the diphenylphosphino-biphenyl scaffold) are coupled and expelled from the palladium center, forming the final biaryl phosphine ligand product and regenerating the active Pd(0) catalyst. The steric bulk of the nascent biaryl phosphine ligand itself can promote this final, irreversible step.
Visualization: The Catalytic Cycle
Caption: General catalytic cycle for the Negishi coupling of this compound.
Application Note 1: Protocol for the Synthesis of 2-(Diphenylphosphino)-2'-methylbiphenyl
This protocol details the synthesis of a representative JohnPhos-type ligand, a widely used catalyst component, starting from this compound.
Experimental Objective
To synthesize 2-(Diphenylphosphino)-2'-methylbiphenyl in high yield by coupling this compound with an o-tolylzinc reagent.
Materials and Reagents
| Reagent/Material | M.W. | Amount | Moles | Equiv. |
| This compound | 341.21 g/mol | 3.41 g | 10.0 mmol | 1.0 |
| 2-Bromotoluene | 171.04 g/mol | 2.05 g | 12.0 mmol | 1.2 |
| n-Butyllithium (2.5 M in hexanes) | - | 4.8 mL | 12.0 mmol | 1.2 |
| Zinc Chloride (ZnCl₂) | 136.30 g/mol | 1.64 g | 12.0 mmol | 1.2 |
| Pd(dba)₂ | 575.62 g/mol | 57.6 mg | 0.1 mmol | 0.01 |
| XPhos | 476.61 g/mol | 57.2 mg | 0.12 mmol | 0.012 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | - |
Step-by-Step Protocol
CAUTION: This procedure must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and Schlenk techniques. Organolithium reagents are pyrophoric.
Part A: Preparation of the Organozinc Reagent (in situ)
-
Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromotoluene (2.05 g, 12.0 mmol) and dissolve in 20 mL of anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (4.8 mL, 12.0 mmol) dropwise over 10 minutes. The solution may turn yellow. Stir at -78 °C for 30 minutes.
-
Causality Insight: Performing the lithiation at low temperature prevents side reactions, such as reaction with the solvent.
-
-
Transmetalation to Zinc: In a separate flame-dried flask, suspend anhydrous ZnCl₂ (1.64 g, 12.0 mmol) in 15 mL of anhydrous THF. Cool this suspension to 0 °C. Transfer the freshly prepared o-tolyllithium solution from step 2 into the ZnCl₂ suspension via cannula. Allow the mixture to warm to room temperature and stir for 1 hour. This forms the o-tolylzinc chloride reagent.
Part B: The Negishi Coupling Reaction
-
Catalyst Preparation: In a separate flame-dried 100 mL Schlenk flask, add this compound (3.41 g, 10.0 mmol), Pd(dba)₂ (57.6 mg, 0.1 mmol), and XPhos (57.2 mg, 0.12 mmol). Evacuate and backfill the flask with argon three times.
-
Reaction Assembly: Add 15 mL of anhydrous THF to the flask from step 4. To this stirring solution, add the freshly prepared o-tolylzinc chloride solution from Part A via cannula at room temperature.
-
Reaction: Heat the reaction mixture to 65 °C (reflux) and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Trustworthiness Check: The use of a bulky, electron-rich ligand like XPhos for the precatalyst is crucial for promoting the efficient oxidative addition of the aryl bromide and ensuring a high turnover rate.[4]
-
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(Diphenylphosphino)-2'-methylbiphenyl ligand. An expected yield is typically in the range of 80-95%.
Visualization: Experimental Workflow
Caption: Workflow for the synthesis of a biaryl phosphine ligand.
Part 2: Downstream Applications in Catalysis
The true value of synthesizing ligands from this compound is realized when these ligands are employed to catalyze other challenging transformations. The structural features of the newly made biaryl phosphine—its steric bulk and electron-donating character—make it a powerful component for reactions like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and C-H activation.
Application Note 2: Suzuki-Miyaura Coupling of a Hindered Substrate
This protocol demonstrates the use of the ligand synthesized in Part 1 to catalyze the coupling of a sterically hindered aryl chloride with an arylboronic acid.
Experimental Objective
To catalyze the Suzuki-Miyaura coupling of 2-chloro-1,3-dimethylbenzene and 4-methoxyphenylboronic acid using a palladium catalyst supported by the 2-(Diphenylphosphino)-2'-methylbiphenyl ligand.
Materials and Reagents
| Reagent/Material | M.W. | Amount | Moles | Equiv. |
| 2-Chloro-1,3-dimethylbenzene | 140.61 g/mol | 141 mg | 1.0 mmol | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 g/mol | 228 mg | 1.5 mmol | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 g/mol | 2.2 mg | 0.01 mmol | 0.01 |
| 2-(Diphenylphosphino)-2'-methylbiphenyl | 352.41 g/mol | 7.1 mg | 0.02 mmol | 0.02 |
| Potassium Phosphate (K₃PO₄) | 212.27 g/mol | 425 mg | 2.0 mmol | 2.0 |
| Toluene | - | 3 mL | - | - |
| Water | - | 0.3 mL | - | - |
Step-by-Step Protocol
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (2.2 mg) and the synthesized ligand (7.1 mg) to a vial. Add 1 mL of toluene and stir for 15 minutes at room temperature.
-
Expertise Insight: Pre-forming the active catalyst by mixing the palladium source and ligand ensures a more homogeneous and active catalytic species, leading to more reproducible results.
-
-
Reaction Setup: To a separate reaction vial, add 2-chloro-1,3-dimethylbenzene (141 mg), 4-methoxyphenylboronic acid (228 mg), and K₃PO₄ (425 mg).
-
Assembly: Add the pre-formed catalyst solution to the vial containing the substrates and base. Add the remaining toluene (2 mL) and water (0.3 mL).
-
Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 4-8 hours.
-
Workup and Analysis: Cool the reaction to room temperature. Dilute with ethyl acetate, filter through a pad of celite, and concentrate the filtrate. The yield and purity can be determined by ¹H NMR spectroscopy or GC-MS analysis against an internal standard. Expected yields for this type of hindered coupling are often >90%.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Ligand Synthesis | Incomplete formation of the organozinc reagent. | Ensure anhydrous conditions. Confirm the titer of the n-BuLi solution. Allow sufficient time for the Li-Zn transmetalation. |
| Deactivation of the palladium catalyst. | Use high-purity reagents and solvents. Ensure the reaction is strictly under an inert atmosphere. Increase catalyst or ligand loading slightly (e.g., to 1.5 mol%). | |
| Formation of Homocoupled Byproducts | The organozinc reagent is coupling with itself. | Add the organozinc reagent slowly to the solution of the aryl bromide and catalyst. This keeps the concentration of the organozinc reagent low throughout the reaction.[1] |
| Low Activity in Downstream Catalysis | Impure ligand. | Ensure the synthesized ligand is thoroughly purified, as residual metals or salts can inhibit catalytic activity. |
| Incorrect Pd:Ligand ratio. | For biaryl monophosphine ligands, a 1:2 or 1:1.5 Pd:Ligand ratio is often optimal to ensure the formation of the desired monoligated active species. |
Conclusion
This compound is a powerful and versatile precursor in the field of catalysis. Its true utility is unlocked when it is employed as an electrophilic building block in Negishi cross-coupling reactions to construct sophisticated biaryl monophosphine ligands. This modular approach allows for the rapid and efficient synthesis of a diverse library of ligands, which are instrumental in overcoming significant challenges in modern organic synthesis, from drug discovery to materials science.[2][9] The protocols and insights provided herein offer a robust framework for researchers to harness the full potential of this key reagent.
References
- Negishi coupling - Wikipedia. [Link]
- Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532-7533. [Link]
- Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society. [Link]
- Arnold, D. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Wipf Group Meeting. [Link]
- Negishi Coupling. Organic Chemistry Portal. [Link]
- Synthesis of P-Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. Accounts of Chemical Research. [Link]
- Huo, S. (2012). Negishi Coupling in the Synthesis of Advanced Electronic, Optical, Electrochemical, and Magnetic Materials. Chemical Society Reviews. [Link]
- Espinet, P., et al. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics. [Link]
- Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Cardiff University ORCA. [Link]
- Imamoto, T. (2012). Synthesis and applications of high-performance P-chiral phosphine ligands. Chemical Society Reviews. [Link]
- Tomori, H., Fox, J. M., & Buchwald, S. L. (2000). An Improved Synthesis of Functionalized Biphenyl-Based Phosphine Ligands. The Journal of Organic Chemistry. [Link]
- Substituted phosphine synthesis by hydrophosphination or C-P coupling reaction. Organic Chemistry Portal. [Link]
- Cele, Z. P., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]
- Zhang, Q. (2019). Application of Negishi Cross-coupling in the Synthesis of Bioactive Molecules. Chinese Journal of Pharmaceuticals. [Link]
- Negishi Reaction (Palladium Catalyzed Coupling). Common Organic Chemistry. [Link]
- The Negishi Cross-Coupling Reaction. Denmark Group, University of Illinois. [Link]
- Cheung, C. L., et al. (2024). Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-441. [Link]
Sources
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- 4. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. dspace.mit.edu [dspace.mit.edu]
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- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: (2-Bromophenyl)diphenylphosphine in Palladium-Catalyzed Cross-Coupling
A Senior Application Scientist's Guide to a Versatile Ligand Precursor
Authored for researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of (2-Bromophenyl)diphenylphosphine, focusing on its principal role as a strategic precursor for synthesizing advanced phosphine ligands essential for modern palladium-catalyzed cross-coupling reactions. We will delve into the causality behind its application, provide validated protocols, and illustrate the pathways from this fundamental building block to highly efficient catalytic systems.
Introduction: The Strategic Importance of Ligand Design
Palladium-catalyzed cross-coupling reactions have become indispensable tools for constructing carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, profoundly impacting pharmaceutical manufacturing, materials science, and organic synthesis.[1][2] The success of these transformations is critically dependent on the catalytic system, where the phosphine ligand plays a pivotal role.[3][4] The ligand stabilizes the palladium center, modulates its electronic properties, and influences the steric environment, thereby controlling the efficiency of the key mechanistic steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
While simple ligands like triphenylphosphine have their place, the synthesis of complex molecular targets often demands more sophisticated, sterically demanding, and electron-rich ligands to couple challenging substrates, such as aryl chlorides, or to achieve high turnover numbers.[7][8] this compound emerges not as a workhorse ligand itself, but as a versatile and crucial precursor for creating these highly effective, custom-tailored phosphine ligands.[9] Its structure contains a diphenylphosphino group for coordination and a strategically placed bromo substituent that serves as a synthetic handle for further elaboration.
The Primary Role: A Precursor to Advanced Ligands
The true value of this compound lies in its function as a building block. The carbon-bromine bond can be readily converted into an organometallic species (e.g., an organolithium or Grignard reagent), which can then react with various electrophiles to construct more complex and often bidentate ligands.[9][10]
Mechanism of Ligand Elaboration: The Lithiation Pathway
The most common synthetic strategy involves the lithiation of the aryl bromide at a low temperature using an organolithium reagent like n-butyllithium. This generates an ortho-lithiated triphenylphosphine equivalent, a powerful nucleophile for subsequent bond formation.
Caption: Synthetic pathway from precursor to a new ligand.
This approach is foundational for creating a wide array of biaryl phosphine ligands, famously known as "Buchwald ligands," which are renowned for their efficacy in challenging Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[8]
Application Protocol 1: Synthesis of a Biarylphosphine Ligand
This protocol details the synthesis of 2-(Dicyclohexylphosphino)biphenyl, a representative electron-rich, bulky monophosphine ligand, starting from this compound. The initial product, 2-(Diphenylphosphino)biphenyl, is then reduced and reacted to yield the final ligand. This multi-step process highlights the precursor's role.
Materials & Reagents:
-
This compound
-
Magnesium turnings
-
1,2-Dibromoethane
-
Anhydrous Tetrahydrofuran (THF)
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
2M Sodium carbonate solution
-
Chlorodicyclohexylphosphine
-
tert-Butyllithium
Step-by-Step Procedure:
-
Grignard Formation:
-
To a flame-dried Schlenk flask under Argon, add magnesium turnings (1.2 eq).
-
Add anhydrous THF, followed by a crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF. Stir at reflux until the magnesium is consumed. Cool to room temperature.
-
-
Suzuki-Miyaura Coupling to form 2-(Diphenylphosphino)biphenyl:
-
To a separate flask, add phenylboronic acid (1.1 eq), Pd(PPh₃)₄ (2 mol%), and 2M Na₂CO₃ solution.
-
Transfer the prepared Grignard reagent to this flask via cannula at room temperature.
-
Heat the mixture to 80 °C and stir for 12-16 hours.
-
Monitor reaction completion by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(Diphenylphosphino)biphenyl.
-
-
Conversion to 2-(Dicyclohexylphosphino)biphenyl (Illustrative Follow-up):
-
The intermediate 2-(Diphenylphosphino)biphenyl can be further modified. A common route involves cleavage of the P-Ph bonds and subsequent alkylation. For instance, reaction with lithium followed by treatment with chlorodicyclohexylphosphine would yield the target ligand. Note: This subsequent step is complex and requires specialized procedures beyond the scope of this direct protocol.
-
Application Protocol 2: Buchwald-Hartwig Amination Using a Derived Ligand
This protocol demonstrates the use of a commercially available ligand, XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), which is conceptually derived from a (2-bromophenyl)phosphine precursor, in a representative Buchwald-Hartwig amination. This showcases the ultimate utility of the ligand class.[11][12]
Reaction: Coupling of 4-chlorotoluene with morpholine.
Materials & Reagents:
-
4-Chlorotoluene
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos ligand
-
Anhydrous Toluene
| Component | Molar Eq. | Catalyst Loading (mol%) |
| 4-Chlorotoluene | 1.0 | - |
| Morpholine | 1.2 | - |
| Sodium tert-butoxide | 1.4 | - |
| Pd₂(dba)₃ | - | 1.0 |
| XPhos | - | 2.5 |
Step-by-Step Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1 mol%), XPhos (2.5 mol%), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with Argon or Nitrogen (repeat 3 times).
-
Add anhydrous toluene, followed by 4-chlorotoluene (1.0 eq) and morpholine (1.2 eq) via syringe.
-
-
Reaction Execution:
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir vigorously for 4-12 hours. The reaction mixture typically becomes a thick slurry.
-
-
Workup and Purification:
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-arylated amine.
-
The Catalytic Cycle: A Visual Representation
The efficiency of the ligands derived from this compound can be understood by examining the palladium-catalyzed cross-coupling cycle. Bulky, electron-rich phosphine ligands accelerate both the oxidative addition and the reductive elimination steps.[4][6]
Caption: General catalytic cycle for cross-coupling reactions.
Conclusion
This compound is a cornerstone reagent for the synthesis of highly effective phosphine ligands. Its strategic value is not in its direct application but in its role as a versatile precursor, enabling access to a vast library of ligands that have revolutionized palladium-catalyzed cross-coupling. Understanding its synthetic potential allows researchers to design and implement robust catalytic systems capable of overcoming significant synthetic challenges in drug discovery and materials science. The protocols provided herein serve as a validated starting point for harnessing the power of this important chemical building block.
References
- Knochel, P. (2007). Synthesis of New Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. Ludwig-Maximilians-Universität München. [Link]
- Wikipedia. (n.d.). This compound.
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Various Authors. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions.
- Valente, C., et al. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
- Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
- Kupka, T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH. [Link]
- Orton, G. R. F., et al. (n.d.). Synthetic strategies towards phosphine ligands suitable for further assembly.
- Wikipedia. (n.d.). Cross-coupling reaction.
- Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Chemistry LibreTexts. (2020, July 1). 17.
- Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. [Link]
- Dander, J. E., & Garg, N. K. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. [Link]
- Frank, É., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- Fisher Scientific. (n.d.).
- Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. [Link]
- OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines. YouTube. [Link]
- Billingsley, K. L., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
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synthesis of biaryl compounds using (2-Bromophenyl)diphenylphosphine
An Application Guide to Biaryl Synthesis: Leveraging (2-Bromophenyl)diphenylphosphine as a Precursor to High-Performance Ligands
Introduction: The Enduring Importance of Biaryl Scaffolds
Biaryl structures are privileged motifs in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, liquid crystals, and advanced functional materials.[1][2][3] Their synthesis has been a central theme in organic chemistry for over a century, with early methods like the Ullmann reaction often suffering from harsh conditions and limited scope.[3] The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, revolutionized the field by offering mild, versatile, and highly efficient pathways to these valuable compounds.[1][4][5]
The success of these transformations is critically dependent on the ancillary ligands that coordinate to the palladium center. These ligands modulate the catalyst's stability, solubility, and reactivity, directly influencing the efficiency of the key catalytic steps.[6] Among the most powerful classes of ligands to emerge are bulky, electron-rich biaryl monophosphines.[7][8] This guide focuses on the strategic use of This compound not as a direct ligand, but as a versatile and critical building block for the synthesis of these high-performance biaryl phosphine ligands that enable challenging cross-coupling reactions.
From Precursor to Privileged Ligand: The Role of this compound
While simple triarylphosphines like triphenylphosphine were used in early cross-coupling chemistry, the synthesis of complex biaryls, especially from unreactive starting materials like aryl chlorides, required a new generation of ligands.[8][9] this compound serves as an ideal precursor for creating these advanced ligands. The presence of the ortho-bromo substituent provides a synthetic handle for a subsequent cross-coupling reaction, effectively "building" the final biaryl phosphine ligand.
This strategy allows for the modular synthesis of a diverse library of ligands where the steric and electronic properties can be finely tuned for a specific application. The resulting biaryl phosphine ligands, such as the renowned Buchwald-type ligands (e.g., SPhos, XPhos), are designed to accelerate the key steps of the catalytic cycle.
Caption: Workflow for synthesizing advanced biaryl phosphine ligands.
Mechanism of Action: Why Biaryl Phosphine Ligands Excel
The catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][5] Biaryl phosphine ligands, derived from precursors like this compound, exert a profound influence on each step.
-
Facilitating Oxidative Addition: These ligands are both sterically bulky and strong electron donors.[10][11] The steric bulk promotes the formation of highly reactive 14-electron monoligated L₁Pd(0) species, which are more accessible to the aryl halide.[9][10] The ligand's electron-donating character increases the electron density on the palladium atom, accelerating its insertion into the carbon-halogen bond of the substrate.[7]
-
Promoting Transmetalation: While the ligand's role in transmetalation is complex, it helps maintain a soluble and reactive palladium(II) intermediate, preventing catalyst decomposition and facilitating the transfer of the organic group from the boron reagent to the palladium center.
-
Enabling Reductive Elimination: The steric hindrance imposed by the bulky biaryl phosphine ligand forces the two organic partners on the palladium(II) complex into close proximity, promoting the final bond-forming step and regenerating the active Pd(0) catalyst.[12]
Caption: The Suzuki-Miyaura catalytic cycle for biaryl synthesis.
Application Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the synthesis of a biaryl compound from an aryl bromide and an arylboronic acid using a palladium catalyst with a biaryl phosphine ligand (synthesized from a this compound derivative).
Materials and Equipment:
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: A suitable biaryl phosphine ligand (e.g., SPhos, XPhos)
-
Substrates: Aryl halide (Ar-X), Arylboronic acid (Ar'-B(OH)₂)
-
Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃)
-
Solvent: Anhydrous toluene or 1,4-dioxane
-
Equipment: Schlenk flask or oven-dried reaction vial with stir bar, inert atmosphere setup (glovebox or Schlenk line with Nitrogen or Argon), heating mantle or oil bath.
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and base (2.0-3.0 mmol, 2.0-3.0 equiv) to the reaction vessel.
-
Catalyst Preparation: In a separate vial, pre-mix the palladium precatalyst (0.01-0.05 mmol Pd) and the phosphine ligand (1:1 to 1:2 Pd:Ligand ratio) in a small amount of the reaction solvent. This pre-formation of the active catalyst can improve reproducibility.
-
Reaction Initiation: Add the catalyst mixture to the reaction vessel, followed by the anhydrous solvent (typically 0.1-0.5 M concentration with respect to the limiting reagent).
-
Inert Atmosphere: Seal the vessel and ensure the headspace is purged with inert gas. If not in a glovebox, this can be achieved by several vacuum/backfill cycles. Causality Note: Oxygen can oxidize the phosphine ligand and the Pd(0) catalyst, leading to deactivation. A rigorously inert atmosphere is crucial for high yields.[9]
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Typical Yield |
| Pd Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | Pd(OAc)₂ (2 mol%) | |
| Ligand | SPhos (4 mol%) | XPhos (2.5 mol%) | PPh₃ (8 mol%) | |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ | |
| Solvent | Toluene | 1,4-Dioxane | Toluene/H₂O | |
| Temperature | 100 °C | 110 °C | 100 °C | |
| Outcome | High | High | Low to Moderate | |
| Note: Simple ligands like PPh₃ are often less effective for challenging substrates compared to specialized biaryl phosphine ligands derived from precursors like this compound. |
Application Protocol 2: Buchwald-Hartwig Amination
The same class of ligands is highly effective for C-N bond formation, a key transformation in pharmaceutical development.[13][14]
Materials:
-
Palladium Precatalyst: Pd₂(dba)₃ or a dedicated Buchwald precatalyst
-
Ligand: Biaryl phosphine ligand (e.g., XPhos, RuPhos)
-
Substrates: Aryl halide (Ar-X), Amine (R₂NH)
-
Base: Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS)
-
Solvent: Anhydrous toluene or THF
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox, charge an oven-dried vial with the palladium precatalyst (1-2 mol % Pd), the ligand (1.2-2.4 mol %), and the base (1.2-1.4 equiv). Causality Note: Strong, non-nucleophilic bases like NaOt-Bu are required to deprotonate the amine in the catalytic cycle without competing in side reactions.[7]
-
Reagent Addition: Add the aryl halide (1.0 equiv) and the amine (1.1-1.2 equiv) to the vial, followed by the anhydrous solvent.
-
Reaction Conditions: Seal the vial, remove from the glovebox, and heat to the required temperature (60-100 °C) with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Purification: Dry, concentrate, and purify the crude product by column chromatography.
Conclusion
This compound is a cornerstone reagent for the synthesis of advanced biaryl phosphine ligands. These ligands have transformed the landscape of palladium-catalyzed cross-coupling, enabling the construction of complex biaryl and aryl-heteroatom bonds with unprecedented efficiency and scope. By understanding the principles behind ligand design and the mechanism through which they operate, researchers can harness these tools to accelerate discovery in chemical synthesis and drug development.
References
- Chan, K. S., et al. (2000). Synthesis of Biaryl P,N Ligands by Novel Palladium-Catalyzed Phosphination Using Triarylphosphines: Catalytic Application of C−P Activation. Organometallics.
- Guram, A. S., & Buchwald, S. L. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Accounts of Chemical Research.
- Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.
- Chan, K. S., et al. (2000). Synthesis of Biaryl P,N Ligands by Novel Palladium-Catalyzed Phosphination Using Triarylphosphines: Catalytic Application of C−P Activation. Figshare.
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia.
- Shafi, S., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society.
- El-Malah, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances.
- NRO Chemistry. Buchwald-Hartwig Coupling. Organic Synthesis.
- Sytnik, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules.
- ResearchGate. (n.d.). Synthesis of biaryl bromide 16. ResearchGate.
- Ghashghaei, S., et al. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters.
- Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
- The Organic Chemistry Tutor. (2021). Buchwald-Hartwig Coupling. YouTube.
- Reddy, K. (2003). Phospha-adamantanes as ligands for palladium-catalyzed cross-coupling reactions. ResearchGate.
- Dorel, R., & Feringa, B. L. (2020). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis.
- MDPI. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI.
- Lu, X., et al. (2021). Phosphorus-Based Catalysis. ACS Central Science.
- Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Fors, B. P. (2008). Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions. ProQuest.
- Karlsson, A. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal.
- OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Sharma, N. K., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
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Application Notes and Protocols for C-C Bond Formation Utilizing the (2-Bromophenyl)diphenylphosphine Ligand
Introduction: The Strategic Advantage of (2-Bromophenyl)diphenylphosphine in Palladium-Catalyzed Cross-Coupling
The formation of carbon-carbon (C-C) bonds is a foundational element of modern organic synthesis, particularly in the creation of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1][2][3][4] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are among the most powerful tools for forging these bonds.[5][6] The success of these transformations is critically dependent on the nature of the phosphine ligands that coordinate to the palladium center, influencing the catalyst's activity, stability, and selectivity.[7][8]
This compound is a monodentate phosphine ligand that offers a unique combination of steric bulk and electronic properties. Its diphenylphosphine moiety provides the requisite electron-rich character to facilitate the crucial oxidative addition step in the catalytic cycle.[7][8] The presence of the 2-bromophenyl group introduces significant steric hindrance around the phosphorus atom, which can promote the reductive elimination step and prevent catalyst deactivation.[9] Furthermore, the ortho-bromo substituent serves as a reactive handle for subsequent functionalization, enabling the synthesis of complex, multi-substituted biaryl compounds through sequential cross-coupling strategies.[10]
These application notes provide detailed protocols for the use of this compound in key C-C bond-forming reactions and explore its potential in the synthesis of valuable biaryl compounds, which are prevalent in many biologically active molecules.[1][2]
I. Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds
The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryl compounds by coupling an organoboron reagent with an organic halide.[11][12] The use of this compound as a ligand can enhance catalyst performance, especially for challenging substrates.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[11] The steric bulk of this compound can accelerate the reductive elimination step.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of a Substituted Biphenyl
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a palladium catalyst with this compound as the ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
-
Schlenk tube or microwave vial
-
Magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Catalyst Preparation (in situ): In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).
-
Reagent Addition: To the same tube, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction mixture.
-
Reaction: Seal the tube and stir the mixture vigorously at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times typically range from 2 to 12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Aryl Bromide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 4 | >95 |
| 1-Bromo-4-nitrobenzene | 4-Tolylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | 6 | 92 |
| 2-Bromopyridine | 3-Methoxyphenylboronic acid | Cs₂CO₃ | THF/H₂O | 80 | 8 | 88 |
Note: The table presents representative yields based on similar systems; actual yields may vary depending on the specific substrates and reaction conditions.
II. Heck Reaction: Arylation of Alkenes
The Heck reaction is a powerful method for forming substituted alkenes through the coupling of an unsaturated halide with an alkene.[13][14] The this compound ligand can promote high catalytic activity in this transformation.
Reaction Principle
The Heck reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond.[15] A subsequent β-hydride elimination releases the substituted alkene product, and the palladium catalyst is regenerated in the presence of a base.[15]
Caption: Experimental workflow for a typical Heck reaction.
Detailed Protocol: Synthesis of a Stilbene Derivative
This protocol outlines a general procedure for the Heck coupling of an aryl iodide with styrene.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl iodide (1.0 mmol)
-
Styrene (1.5 mmol)
-
Triethylamine (Et₃N, 2.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF, 5 mL)
-
Schlenk tube
-
Magnetic stir bar
Procedure:
-
Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%).
-
Reagent Addition: Add the aryl iodide (1.0 mmol), styrene (1.5 mmol), and triethylamine (2.0 mmol) to the tube.
-
Solvent Addition: Add anhydrous DMF (5 mL).
-
Reaction: Seal the tube and heat the mixture to 120 °C with stirring for 12-24 hours.
-
Workup: After cooling, dilute the reaction mixture with diethyl ether (20 mL) and wash with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
III. Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling reaction is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[16][17] This reaction typically employs both a palladium catalyst and a copper(I) co-catalyst.[16]
Reaction Principle
The Sonogashira coupling involves two interconnected catalytic cycles.[17] In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation from a copper acetylide species.[17] The copper cycle facilitates the formation of this copper acetylide from the terminal alkyne and the copper(I) salt in the presence of a base.[17] Reductive elimination from the palladium center yields the arylalkyne product.[17]
Detailed Protocol: Synthesis of a Diphenylacetylene Derivative
This protocol provides a general method for the Sonogashira coupling of an aryl bromide with phenylacetylene.
Materials:
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
This compound
-
Copper(I) iodide (CuI)
-
Aryl bromide (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Triethylamine (Et₃N, 5 mL)
-
Anhydrous tetrahydrofuran (THF, 10 mL)
-
Schlenk flask
-
Magnetic stir bar
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (0.015 mmol, 1.5 mol%), this compound (0.03 mmol, 3 mol%), and CuI (0.03 mmol, 3 mol%).
-
Reagent and Solvent Addition: Add the aryl bromide (1.0 mmol) and a solution of phenylacetylene (1.2 mmol) in THF (10 mL) and triethylamine (5 mL).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC. Reaction times are typically 1-6 hours.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in diethyl ether (20 mL) and wash with saturated NH₄Cl solution (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.
IV. Applications in Drug Development
The biaryl and substituted alkene moieties synthesized using these methods are privileged structures in medicinal chemistry.[1][2] They are found in a wide array of therapeutic agents, including anti-inflammatory drugs, anti-cancer agents, and central nervous system drugs.[1][18][19] The use of this compound as a ligand in these C-C bond-forming reactions provides an efficient and versatile route to these important molecular scaffolds, facilitating the drug discovery and development process.[20] For instance, the synthesis of analogs of diflunisal, an anti-inflammatory drug, can be achieved through Suzuki-Miyaura coupling.[1] The phosphine oxide group, which can be derived from phosphines, has also been incorporated into approved drugs like brigatinib, an anti-cancer agent, highlighting the value of phosphorus-containing compounds in drug design.[21]
V. Conclusion
This compound is a highly effective ligand for palladium-catalyzed C-C bond formation reactions. Its unique steric and electronic properties contribute to high catalytic activity and stability in Suzuki-Miyaura, Heck, and Sonogashira couplings. The protocols detailed in these application notes provide a robust starting point for researchers in organic synthesis and drug development to access a wide range of valuable molecular architectures. The presence of the ortho-bromo substituent offers further opportunities for sequential functionalization, making this ligand a strategic choice for the synthesis of complex organic molecules.
References
- The Role of Phosphine Ligands in Palladium Catalysis Explained. (2026). Vertex AI Search.
- Yılmaz M, İnce S. (2018). Palladium(II)
- Ng, S. S. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses.
- Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. (n.d.).
- Phosphine ligands and c
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Application Notes and Protocols for C-N Bond Formation Utilizing Palladium-Phosphine Catalysis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of (2-Bromophenyl)diphenylphosphine and Related Monophosphine Ligands in Palladium-Catalyzed Amination Reactions.
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Arylamines are privileged structures found in a vast array of bioactive molecules, approved drugs, and functional organic materials. The advent of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, has revolutionized the synthesis of these compounds, offering a versatile and efficient alternative to traditional methods that often require harsh conditions and exhibit limited substrate scope.[1][2][3]
The efficacy of the Buchwald-Hartwig amination is critically dependent on the choice of phosphine ligand coordinated to the palladium center.[4][5] These ligands are not mere spectators; their steric and electronic properties govern the catalyst's stability, activity, and selectivity by influencing the rates of key steps in the catalytic cycle: oxidative addition, amine coordination/deprotonation, and reductive elimination.[5] While a plethora of highly effective, sterically hindered biarylphosphine ligands (e.g., RuPhos, XPhos) are commercially available, the exploration of simpler, electronically-tuned monophosphine ligands continues to be an area of active research.
This guide focuses on the principles and practices of using palladium catalysts supported by monophosphine ligands for C-N bond formation, with a specific emphasis on the unique potential of this compound. While not a conventional, "off-the-shelf" ligand for this transformation, its structure provides a valuable lesson in catalyst design, specifically the in-situ generation of highly active palladacycle precatalysts.
Expertise & Experience: The Causality Behind Ligand Choice
The Role of Monophosphine Ligands
Monodentate phosphine ligands, particularly those that are both bulky and electron-rich, are highly effective in promoting Buchwald-Hartwig amination.[5]
-
Steric Bulk: Large, sterically demanding ligands, such as those incorporating tert-butyl or cyclohexyl groups, facilitate the reductive elimination step—the final, product-forming step of the catalytic cycle. This steric pressure helps to bring the aryl and amino groups together on the palladium center, promoting the formation of the C-N bond.
-
Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium(0) center. This enhanced nucleophilicity of the metal accelerates the initial oxidative addition step, where the palladium inserts into the aryl halide bond.[5]
This compound: A Precursor to a Highly Active Catalyst
The choice of this compound as a ligand introduces a strategic element beyond simple steric and electronic tuning. The key feature is the ortho-bromo substituent on one of the phenyl rings. This C-Br bond provides a reactive handle for intramolecular C-H activation or oxidative addition, leading to the in-situ formation of a palladacycle.[6]
Palladacycles are cyclic organopalladium compounds that are often highly stable and serve as excellent precatalysts.[6] The formation of a palladacycle from this compound and a Pd(0) source can generate a well-defined, highly active catalytic species directly in the reaction flask. This approach can offer advantages in terms of catalyst stability and activity compared to systems where the active species is formed from separate palladium and ligand precursors. The famous Herrmann's catalyst, for example, is a palladacycle derived from tris(o-tolyl)phosphine and has been shown to be highly effective in various cross-coupling reactions.[6]
The use of a ligand like this compound is therefore an advanced technique, leveraging the principles of C-H activation to generate a robust catalyst in situ.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Buchwald-Hartwig amination with a monodentate phosphine ligand (L) is a cyclical process involving Pd(0) and Pd(II) intermediates.
Caption: General workflow for a palladium-catalyzed C-N coupling reaction.
Procedure:
-
Preparation of the Reaction Vessel: To an oven-dried reaction vial containing a magnetic stir bar, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., this compound, 2-4 mol%).
-
Inerting the Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes. This can be done by inserting a needle connected to the inert gas line and a second needle as an outlet.
-
Addition of Reagents: Under a positive pressure of inert gas, add the aryl halide (0.5 mmol, 1.0 equiv), the amine (0.6 mmol, 1.2 equiv), and the base (e.g., NaOt-Bu, 0.7 mmol, 1.4 equiv).
-
Addition of Solvent: Add the anhydrous solvent (e.g., 2.5 mL of toluene) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir for the specified time (typically 2-24 hours).
-
Monitoring the Reaction: The reaction progress can be monitored by TLC, GC-MS, or LC-MS by taking small aliquots from the reaction mixture.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Data Presentation: Reaction Parameters
The optimal conditions for a Buchwald-Hartwig amination are highly dependent on the specific substrates. The following table summarizes typical starting points for optimization.
| Parameter | Typical Range/Options | Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle Precatalysts | Pd(OAc)₂ is often more reactive but can require an initial reduction step. Pd₂(dba)₃ is a Pd(0) source. |
| Ligand:Pd Ratio | 1:1 to 4:1 | A higher ratio can stabilize the catalyst but may slow down the reaction. 2:1 is a common starting point. |
| Catalyst Loading | 0.5 - 5 mol% | Lower loadings are desirable but may require longer reaction times or higher temperatures. |
| Base | NaOt-Bu, KOt-Bu, K₃PO₄, Cs₂CO₃ | Strong bases like NaOt-Bu are common. Weaker bases like K₃PO₄ or Cs₂CO₃ are used for base-sensitive substrates. [7] |
| Solvent | Toluene, Dioxane, THF, t-BuOH | Toluene and dioxane are most common due to their high boiling points and ability to dissolve reagents. |
| Temperature | 80 - 120 °C | Higher temperatures generally lead to faster reactions but can also cause catalyst decomposition. |
| Concentration | 0.1 - 0.5 M | Higher concentrations can accelerate bimolecular reactions but may lead to solubility issues. |
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the use of an anhydrous solvent and a properly inerted atmosphere. Oxygen can deactivate the Pd(0) catalyst. Consider using a different palladium precursor or a pre-formed palladacycle.
-
Incorrect Base: The base may not be strong enough to deprotonate the amine. For less acidic amines, a stronger base like NaOt-Bu or LiHMDS is often necessary.
-
Sterically Hindered Substrates: Highly hindered aryl halides or amines may require a more sterically demanding ligand and higher reaction temperatures or longer reaction times.
-
-
Side Reactions:
-
Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This can occur if water is present or if the reductive elimination is slow. Using a more bulky ligand can favor reductive elimination.
-
Homocoupling of Aryl Halide: This can be a problem at high temperatures. Lowering the reaction temperature or catalyst loading may help.
-
-
Self-Validating System:
-
A well-run protocol should include a control reaction without the palladium catalyst or without the ligand to confirm that the transformation is indeed catalyzed as expected.
-
Consistent yields across multiple runs are a key indicator of a robust and trustworthy protocol. Detailed recording of all parameters is essential for reproducibility.
-
Conclusion
The palladium-catalyzed C-N cross-coupling reaction is a powerful and indispensable tool in modern synthetic chemistry. The choice of phosphine ligand is paramount for achieving high efficiency and broad substrate scope. While ligands like this compound may not be standard, their unique structure offers an insightful route to highly active catalysts through in-situ palladacycle formation. Understanding the fundamental principles of ligand design, catalytic cycles, and reaction optimization, as outlined in this guide, will empower researchers to successfully apply this critical transformation in their work, paving the way for the discovery and development of novel molecules.
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The Strategic Synthesis of P,C-Palladacycles: A Detailed Guide to the Preparation of Palladium Complexes with (2-Bromophenyl)diphenylphosphine
Introduction: The Significance of P,C-Palladacycles in Modern Catalysis
Palladium complexes derived from (2-Bromophenyl)diphenylphosphine represent a pivotal class of organometallic compounds, primarily valued for their role as robust precatalysts in a myriad of cross-coupling reactions that are fundamental to pharmaceutical and materials science research. The inherent structural feature of this ligand, possessing both a phosphine donor (a soft donor) and an aryl halide moiety, allows for the facile formation of a highly stable, five-membered palladacycle through an intramolecular oxidative addition or cyclometalation. This structural motif, known as a P,C-palladacycle, imparts significant thermal stability and controlled reactivity to the palladium center.[1][2] These palladacycles can serve as reservoirs for catalytically active monoligated Pd(0) species, which are crucial for initiating catalytic cycles in reactions such as Suzuki-Miyaura, Heck-Mizoroki, and Buchwald-Hartwig aminations.[1][3] The strategic design of these complexes allows for fine-tuning of catalytic activity and selectivity, making them indispensable tools for researchers in organic synthesis and drug development. This guide provides a comprehensive overview of the preparation, characterization, and application of these important palladium complexes.
Mechanistic Underpinnings: The Formation of a P,C-Palladacycle
The synthesis of a palladium complex from this compound can proceed through two primary mechanistic pathways, largely dependent on the palladium precursor utilized.
-
Oxidative Addition to a Pd(0) Source: This is a fundamental step in many palladium-catalyzed reactions.[4][5][6] In this approach, a low-valent palladium(0) species, often generated in situ from a precursor like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), reacts with the aryl bromide of the this compound ligand. The palladium atom inserts itself into the carbon-bromine bond, resulting in the formation of a Pd(II) complex. The phosphine moiety of the ligand readily coordinates to the palladium center, leading to the stable P,C-chelated palladacycle.
-
Cyclometalation with a Pd(II) Salt: This pathway, often referred to as ortho-palladation, involves the direct reaction of the ligand with a palladium(II) salt, most commonly palladium(II) acetate (Pd(OAc)₂).[7] The reaction is believed to proceed via an initial coordination of the phosphine to the palladium center, followed by an intramolecular electrophilic attack of the palladium on an ortho C-H bond of the phenyl ring, or in this case, a more facile cleavage of the C-Br bond. This process is often facilitated by a basic acetate ligand which can act as a proton shuttle.[8][9]
The resulting palladacycle is typically a dimeric species, bridged by acetate or halide ligands, which can be readily converted to monomeric complexes by treatment with additional ligands.
Experimental Guide: Synthesis of a Dimeric P,C-Palladacycle
This section provides a detailed protocol for the synthesis of a dimeric palladium(II) complex featuring a P,C-palladacycle derived from this compound. This method is based on the well-established cyclometalation reaction using palladium(II) acetate.
Materials and Equipment
| Reagents and Solvents | Equipment |
| This compound | Schlenk line or glovebox for inert atmosphere operations |
| Palladium(II) acetate (Pd(OAc)₂) | Round-bottom flasks and condensers |
| Glacial acetic acid (AcOH) | Magnetic stirrer with heating capabilities |
| Toluene, anhydrous | Syringes and needles for transfer of anhydrous solvents |
| Hexane, anhydrous | Filtration apparatus (e.g., Büchner funnel or cannula filtration setup) |
| Celite® or equivalent filter aid | Rotary evaporator |
| Deuterated chloroform (CDCl₃) for NMR analysis | NMR spectrometer (¹H, ³¹P, ¹³C) |
| FT-IR spectrometer | |
| Elemental analyzer |
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of the dimeric P,C-palladacycle.
Step-by-Step Protocol
Note: All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox to prevent the decomposition of palladium species.
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.0 g, 2.93 mmol) and palladium(II) acetate (e.g., 0.66 g, 2.93 mmol).
-
Using a cannula or syringe, add anhydrous toluene (e.g., 40 mL) and glacial acetic acid (e.g., 10 mL) to the flask.
-
Purge the flask with nitrogen or argon for 10-15 minutes.
-
-
Reaction:
-
With gentle stirring, heat the reaction mixture to reflux (approximately 110 °C) using an oil bath.
-
Maintain the reflux for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for ³¹P NMR analysis. The reaction is typically complete when the starting phosphine signal has been consumed.
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the cooled mixture through a pad of Celite® to remove any precipitated palladium black. Wash the filter cake with a small amount of toluene.
-
Combine the filtrate and washings and remove the solvent in vacuo using a rotary evaporator to obtain a solid residue.
-
Add anhydrous hexane (e.g., 50 mL) to the residue and stir vigorously to induce precipitation of the product. The product should precipitate as a pale yellow or off-white solid.
-
Isolate the solid by filtration, wash with several portions of hexane, and dry under high vacuum.
-
Characterization of the Palladacycle
Thorough characterization is essential to confirm the structure and purity of the synthesized palladium complex.
| Analytical Technique | Expected Observations |
| ³¹P{¹H} NMR | A downfield shift of the phosphorus signal compared to the free ligand, indicating coordination to the palladium center. For the dimeric species, a single resonance is typically observed. |
| ¹H NMR | Complex multiplets in the aromatic region. The disappearance of the proton ortho to the bromine atom and the appearance of new signals characteristic of the cyclometalated phenyl ring. |
| ¹³C{¹H} NMR | The appearance of a signal for the carbon atom directly bonded to the palladium, often showing a doublet due to coupling with the phosphorus atom. |
| FT-IR | Characteristic bands for the coordinated acetate ligands (if present) and the phosphine ligand. |
| Elemental Analysis | The calculated elemental composition (C, H) should match the experimentally determined values for the proposed dimeric structure. |
Safety and Handling Considerations
-
Palladium Compounds: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
-
Phosphine Ligands: Phosphine ligands can be air-sensitive and have a strong, unpleasant odor. Handle in a well-ventilated fume hood or glovebox.
-
Solvents: Toluene and hexane are flammable. Acetic acid is corrosive. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The preparation of palladium complexes with this compound via cyclometalation is a reliable and efficient method for accessing highly stable and catalytically relevant P,C-palladacycles. The detailed protocol provided herein, grounded in established principles of organometallic chemistry, offers a practical guide for researchers in academia and industry. The resulting palladacycles serve as valuable precursors for a wide range of catalytic transformations, underscoring their importance in the synthesis of complex molecules.
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- Cyclopalladated Compounds with Bulky Phosphine (dppm): Synthesis, Characterization, and X-ray Diffraction. Sciforum, 2022.
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- Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide. ACS Publications, 2021.
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catalytic cycle of Suzuki coupling with (2-Bromophenyl)diphenylphosphine
An In-Depth Guide to the Catalytic Cycle of Suzuki Coupling with (2-Bromophenyl)diphenylphosphine
Introduction: The Power of Palladium and the Pivotal Role of Ligands
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to its mild conditions and exceptional functional group tolerance.[3][4] The heart of this transformation is a catalytic cycle orchestrated by a palladium complex, whose reactivity, stability, and selectivity are profoundly dictated by the phosphine ligands coordinated to the metal center.[2][5]
While many phosphine ligands have been developed, this compound presents a unique case study. Its structure contains not only the crucial phosphorus donor atom but also a reactive aryl bromide moiety. This feature introduces intriguing possibilities and challenges, potentially allowing the ligand to act as both a director of catalysis and a participant, influencing the formation and stability of the active catalytic species. This guide provides a detailed exploration of the Suzuki coupling's catalytic cycle with a focus on the specific mechanistic implications and practical applications of using this compound.
The Canonical Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states, facilitating the bond formation.[7]
-
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halide bond of the electrophile (e.g., an aryl bromide).[8][9] This step, often rate-determining, forms a square-planar Pd(II) intermediate.[5] The efficiency of this step is greatly enhanced by electron-rich and sterically bulky phosphine ligands, which stabilize the electron-deficient Pd(0) center and promote the bond-breaking process.[1][10]
-
Transmetalation : This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) center.[1] This process is not straightforward, as organoboron compounds are generally unreactive for transmetalation.[11] A base is crucial here; it activates the organoboron species, typically by forming a more nucleophilic "ate" complex (e.g., a trihydroxyborate), or it facilitates the exchange of the halide on the palladium complex for a hydroxo or alkoxo group, which then reacts with the boronic acid.[12][13]
-
Reductive Elimination : This is the final, product-forming step. The two organic groups coupled on the Pd(II) center are eliminated, forming the new C-C bond in the desired product.[5] This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6] Bulky ligands can facilitate this step by creating steric pressure that favors the formation of the new bond.[1]
Caption: The canonical catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Unique Role of this compound
The presence of a bromine atom on one of the phenyl rings of the phosphine ligand introduces a layer of complexity and opportunity. This built-in reactive site can engage with the palladium center, potentially forming a palladacycle. This interaction can be a double-edged sword.
Potential for Pre-catalyst Formation: The intramolecular oxidative addition of the C-Br bond to a Pd(0) center can form a stable five-membered palladacycle. This palladacycle can serve as a robust pre-catalyst. Under reaction conditions, this stable Pd(II) species can be reduced back to the active Pd(0) catalyst, or it might enter the catalytic cycle directly via a different pathway. The formation of such a pre-catalyst can sometimes lead to more stable and long-lived catalytic systems.
Potential for Catalyst Inhibition: Conversely, if the phosphine ligand coordinates to the palladium center through both the phosphorus atom and the bromine atom, it can form a chelate that may be too stable. This strong binding could slow down the primary catalytic cycle by making the palladium center less available for the oxidative addition of the substrate aryl halide, effectively acting as an inhibitor. The outcome often depends on the specific reaction conditions, such as temperature and the nature of the base and solvent.
Caption: Potential pathways for this compound in catalysis.
Application Notes and Protocols
Rationale for Experimental Design
Designing a successful Suzuki coupling protocol requires careful consideration of each component. The causality behind these choices is critical for optimization and troubleshooting.
-
Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common choices.[7] They are stable Pd(II) and Pd(0) sources, respectively, that are readily reduced or dissociate in situ to generate the active, ligand-coordinated Pd(0) catalyst.[7] The choice often depends on air stability and cost.
-
Ligand-to-Palladium Ratio: A ratio of 1:1 to 2:1 is typically optimal.[2] Too little ligand can lead to the formation of palladium black (inactive metallic palladium), while excess ligand can sometimes inhibit the reaction by occupying coordination sites on the palladium, preventing the substrate from binding.[8][9]
-
Base: The choice of base is critical for the transmetalation step.[1] Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are frequently used.[10] K₃PO₄ is often effective for coupling challenging substrates, including aryl chlorides.[14] The base's strength and solubility influence the reaction rate and can help prevent side reactions like protodeboronation of the boronic acid.
-
Solvent System: A mixture of an organic solvent (like toluene, dioxane, or THF) and water is common.[15] The organic solvent solubilizes the organohalide and the catalyst complex, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species. Anhydrous conditions can also be used, depending on the specific base and substrates.
-
Temperature: Reactions are often heated to between 80-110 °C to ensure a reasonable reaction rate, especially for less reactive halides like aryl chlorides.[14] However, higher temperatures can sometimes promote side reactions. For highly active catalyst systems, reactions can sometimes proceed at room temperature.[10]
Detailed Experimental Protocol
This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using this compound.
Table 1: Reagent and Reaction Parameters
| Component | Role | Amount (equiv.) | Moles (mmol) | Mass/Volume |
| Aryl Bromide (Ar¹-Br) | Electrophile | 1.0 | 1.0 | (as calculated) |
| Arylboronic Acid (Ar²-B(OH)₂) | Nucleophile | 1.2 - 1.5 | 1.2 - 1.5 | (as calculated) |
| Pd(OAc)₂ | Palladium Precursor | 0.02 (2 mol%) | 0.02 | 4.5 mg |
| This compound | Ligand | 0.04 (4 mol%) | 0.04 | 13.7 mg |
| K₃PO₄ (finely ground) | Base | 2.0 | 2.0 | 424 mg |
| Toluene | Solvent | - | - | 5 mL |
| Water (degassed) | Co-solvent | - | - | 1 mL |
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and finely ground K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a rubber septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst/Ligand Addition: In a separate small vial, weigh the Pd(OAc)₂ (0.02 equiv) and this compound (0.04 equiv). Under the inert atmosphere, quickly add these solids to the main reaction vessel.
-
Solvent Addition: Add anhydrous toluene (to achieve a concentration of ~0.2 M with respect to the aryl bromide) and degassed water via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Rossen, K. (2010). The Suzuki–Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 49(10), 1734-1735.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473.
- NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Wikipedia. (n.d.). Suzuki reaction.
- Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(33), 11293-11310.
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Chemistry – A European Journal, 17(8), 2492-2503.
- Shields, J. D., et al. (2021). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). Journal of the American Chemical Society, 143(1), 434-445.
- Vummaleti, S. V. C., et al. (2021). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
- Ariafard, A., et al. (2014). Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts. Dalton Transactions, 43(38), 14534-14544.
- Senn, H. M., & Ziegler, T. (2005). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 24(1), 138-148.
- Hirschi, J. S., & Vetticatt, M. J. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(41), 10839-10842.
- Thomas, A. A., et al. (2021). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 143(15), 5827-5838.
- Semproni, M. J., et al. (2012). C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. Organometallics, 31(15), 5472-5484.
- Hirschi, J. S., et al. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Singh, U., et al. (2018). Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV-Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. Chemistry – A European Journal, 24(23), 6140-6151.
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
- Vinci, D., et al. (2006). Synthesis of 2-Diphenylphosphinoyl-2'-Halo Biphenyls Via Suzuki-Miyaura Coupling as Possible Route to. Letters in Organic Chemistry, 3(7), 567-571.
- He, L.-Y. (2015). Chemoselective Cross-Coupling Reactions as Tools in Synthesis and Applications for Polymer Chemistry. University of Kiel.
- ResearchGate. (n.d.). Pd‐catalyzed Suzuki coupling of 2‐(4‐bromophenyl)‐5‐chloropyrazine... [Image].
- Al-Rawashdeh, A. I., et al. (2015). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. Chemistry and Materials Research, 7(1).
- Fischer, C., & Zapf, A. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 148(4), 695-707.
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Buchwald-Hartwig Amination with Biaryl Phosphine Ligands
A Senior Application Scientist's Guide to Mastering C-N Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the construction of carbon-nitrogen bonds is a cornerstone of modern organic synthesis. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a transformative methodology for forging these bonds, offering unparalleled scope and functional group tolerance.[1] This guide provides an in-depth exploration of the reaction conditions for Buchwald-Hartwig amination, with a particular focus on the role and application of biaryl phosphine ligands, a class of ligands foundational to the success of this reaction. While a multitude of sophisticated biaryl phosphine ligands exist, this guide will also touch upon foundational structures like (2-Bromophenyl)diphenylphosphine, which serve as precursors to more complex and highly active ligands.[2]
The Engine of C-N Bond Formation: The Catalytic Cycle
A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states. The biaryl phosphine ligand plays a crucial role in stabilizing the palladium species and facilitating the key steps of the reaction.
The generally accepted mechanism involves:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) species. The electron-richness and steric bulk of the biaryl phosphine ligand facilitate this rate-limiting step.[3]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired arylamine is released from the palladium center, regenerating the active Pd(0) catalyst.[1]
Figure 2: Key components of the Buchwald-Hartwig amination.
A General Protocol for Buchwald-Hartwig Amination
The following protocol provides a general procedure for the palladium-catalyzed amination of an aryl bromide with a primary amine using a biaryl phosphine ligand. This protocol should be optimized for specific substrates.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Biaryl phosphine ligand (e.g., JohnPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Aryl bromide
-
Primary amine
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (1-2 mol%) and the biaryl phosphine ligand (1.2-2.4 mol%).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl bromide (1.0 equiv), the primary amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Figure 3: Experimental workflow for a typical Buchwald-Hartwig amination.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Poor quality reagents or solvent- Inappropriate ligand choice | - Use a fresh palladium source and ligand.- Switch to a stronger base (e.g., NaOt-Bu).- Ensure all reagents are pure and solvents are anhydrous.- Screen a panel of biaryl phosphine ligands to find one optimal for your substrates. |
| Formation of Side Products | - Hydrodehalogenation of the aryl halide- Diarylation of primary amines | - Use a more sterically hindered ligand.- Lower the reaction temperature.- For primary amines, consider using a ligand known for promoting monoarylation, such as BrettPhos. [2] |
| Inconsistent Results | - Sensitivity to air or moisture- Incomplete dissolution of base | - Ensure rigorous exclusion of air and moisture using proper Schlenk techniques.- Increase stirring speed or consider a solvent in which the base is more soluble. |
References
- Organic Synthesis. Buchwald-Hartwig Coupling.
- Kirlikovali, K. O., et al. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 2018.
- Dorel, R. and Feringa, B. L. The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 2019, 58(48), 17118-17129.
- Spokoyny, A. M., et al. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. ChemRxiv, 2018.
- Wikipedia. Buchwald–Hartwig amination.
- Ruiz-Castillo, P. and Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016, 116(19), 12564-12649.
- Kirlikovali, K. O., et al. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. ChemRxiv, 2018.
- Stradiotto, M., et al. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 2013, 44(36).
- Fisher Scientific. Palladium-Catalysed Coupling Chemistry.
- Fors, B. P. and Buchwald, S. L. A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 2010, 132(45), 15914-15917.
- Fors, B. P. and Buchwald, S. L. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PMC, 2010.
- Leitch, D. C., et al. AdBippyPhos Promotes Pd-Catalyzed C–N Coupling Between Weakly Nucleophilic Sulfonamides and Heteroaryl Halides. Semantic Scholar, 2021.
- Chen, J. R., et al. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC, 2015.
- Anderson, K. W., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC, 2006.
- MacFarlane, L. A., et al. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 2022, 26(7), 1899-1919.
- Vantourout, J. C., et al. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 2019, 9(4), 3139-3151.
- Ruiz-Castillo, P. and Buchwald, S. L. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. ResearchGate, 2016.
Sources
Revolutionizing Pharmaceutical Synthesis: A Guide to Modern Techniques and Protocols
Introduction: The landscape of pharmaceutical synthesis is undergoing a profound transformation. Driven by the dual imperatives of producing increasingly complex molecules and adhering to stricter environmental and safety standards, the industry is moving beyond traditional batch processing. This guide provides an in-depth exploration of key enabling technologies that are at the forefront of this evolution: Continuous Flow Chemistry and Biocatalysis. We will delve into the fundamental principles, practical applications, and detailed protocols for these innovative approaches. Furthermore, we will examine the synergistic roles of High-Throughput Screening in accelerating discovery and advanced purification technologies in ensuring the quality of the final active pharmaceutical ingredient (API). Throughout this guide, we will emphasize the principles of Green Chemistry, which provide a framework for designing safer, more efficient, and sustainable synthetic processes.[1][2][3][4]
Section 1: The Paradigm Shift from Batch to Continuous Flow Chemistry
The traditional approach to chemical synthesis, relying on large, stirred-tank reactors operating in discrete batches, is increasingly being challenged by continuous flow chemistry.[5] In a flow process, reactants are continuously pumped through a network of tubes or microreactors, offering superior control over reaction parameters.[6][7] This shift is not merely an operational change but a fundamental rethinking of how chemical transformations are performed, leading to significant advantages in safety, efficiency, and product quality.[8][9][10]
The Rationale for Adopting Flow Chemistry
The move towards continuous manufacturing is underpinned by several key advantages over batch processing:
-
Enhanced Safety: Flow reactors contain a much smaller volume of reactants at any given time, significantly mitigating the risks associated with highly exothermic or explosive reactions.[8] This allows for the safe handling of hazardous reagents and intermediates.[11]
-
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or tubes enables rapid and precise temperature control, preventing the formation of hot spots and improving reaction selectivity.[8][12] Efficient mixing also accelerates reaction rates.[12]
-
Increased Efficiency and Yield: Precise control over parameters like temperature, pressure, and residence time leads to higher yields, improved impurity profiles, and greater reproducibility.[7][8] Multi-step syntheses can be "telescoped," eliminating the need for intermediate isolation and purification steps.[11][13]
-
Scalability: Scaling up a flow process is typically achieved by either running the system for a longer duration ("sizing up") or by operating multiple reactors in parallel ("numbering up"), which is often more straightforward than redesigning large batch reactors.[7]
-
Regulatory Encouragement: Regulatory bodies like the U.S. Food and Drug Administration (FDA) have recognized the benefits of continuous manufacturing for improving product quality and have issued guidance to support its implementation.[14][15][16][17][18]
Experimental Workflow: Continuous Synthesis of a Key Pharmaceutical Intermediate
The following diagram illustrates a generic workflow for a multi-step continuous synthesis, incorporating in-line purification.
Caption: A modular continuous flow setup for synthesis and in-line purification.
Protocol: Continuous Nitration in a Flow Reactor
This protocol describes a representative hazardous reaction that is significantly safer to perform in a continuous flow setup compared to a batch reactor.
Objective: To perform the nitration of a generic aromatic substrate with enhanced safety and control.
Materials:
-
Aromatic Substrate (e.g., Toluene)
-
Nitrating Mixture (Concentrated Nitric Acid and Sulfuric Acid)
-
Quenching Solution (e.g., Sodium Bicarbonate solution)
-
Organic Solvent for extraction (e.g., Dichloromethane)
-
Syringe pumps
-
T-mixer
-
Tubular reactor (e.g., PFA tubing) of known volume
-
Back pressure regulator
-
Temperature-controlled bath
Procedure:
-
System Setup: Assemble the flow reactor system as depicted in the workflow diagram (Module 1). Ensure all connections are secure. The reactor coil is submerged in a temperature-controlled bath.
-
Reagent Preparation: Prepare a solution of the aromatic substrate in an appropriate solvent. Prepare the nitrating mixture cautiously under cooled conditions.
-
Priming the System: Prime the respective pumps and lines with the solvent to be used.
-
Initiating the Reaction:
-
Set the flow rate for the aromatic substrate solution (e.g., 0.5 mL/min).
-
Set the flow rate for the nitrating mixture (e.g., 0.5 mL/min).
-
The two streams converge at the T-mixer and enter the reactor coil.
-
-
Residence Time Calculation: The residence time is determined by the reactor volume and the total flow rate (Reactor Volume / (Flow Rate A + Flow Rate B)). Adjust flow rates to achieve the desired residence time.
-
Steady State: Allow the system to reach a steady state, which is typically after 3-5 times the residence time has passed.
-
In-line Quenching: The product stream is then mixed with a continuous flow of a quenching solution to neutralize the strong acids.
-
Collection and Analysis: The quenched reaction mixture is collected. Samples are taken periodically for analysis (e.g., by HPLC or GC-MS) to determine conversion and selectivity.
-
Shutdown: Upon completion, the reagent lines are flushed with solvent to clean the system.
Data Summary:
| Parameter | Value |
| Substrate Concentration | 1.0 M |
| Total Flow Rate | 1.0 mL/min |
| Reactor Volume | 5.0 mL |
| Residence Time | 5.0 min |
| Temperature | 25 °C |
| Conversion | >99% |
| Selectivity (para-isomer) | 65% |
Section 2: Biocatalysis: Harnessing Nature's Catalysts for Greener Synthesis
Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, has emerged as a powerful and sustainable alternative to traditional chemical catalysis.[19] Enzymes offer unparalleled selectivity under mild reaction conditions, aligning perfectly with the principles of green chemistry.[1][20] The ability to engineer enzymes through directed evolution has vastly expanded their substrate scope and robustness for industrial applications.[19][21]
The Expertise Behind Choosing Biocatalysis
The decision to employ an enzymatic step is driven by the need for high chemo-, regio-, and stereoselectivity, which is often difficult and costly to achieve with conventional chemical methods.[22]
-
Stereoselectivity: Enzymes are inherently chiral and can produce enantiomerically pure compounds, which is critical for the synthesis of many APIs.[21] For instance, ketoreductases (KREDs) are widely used for the asymmetric reduction of ketones to chiral alcohols.[21]
-
Mild Reaction Conditions: Most enzymatic reactions occur in aqueous media at or near ambient temperature and pressure, reducing energy consumption and avoiding the need for harsh reagents.[23]
-
Reduced Environmental Impact: Biocatalytic processes often involve fewer steps, generate less waste, and utilize renewable resources, leading to a significantly lower environmental footprint.[24]
-
Process Simplification: By avoiding the need for protecting groups and reducing the number of synthetic steps, biocatalysis can streamline the overall manufacturing process.[3]
Workflow for Biocatalyst Development and Application
The development of a biocatalytic process involves several key stages, from enzyme discovery to process optimization.
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- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with (2-Bromophenyl)diphenylphosphine for Advanced Ligand Synthesis
Welcome to the technical support center dedicated to the nuanced application of (2-Bromophenyl)diphenylphosphine in Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile reagent to construct sophisticated biaryl phosphine ligands—a critical class of ligands for modern catalysis.
This resource moves beyond generic protocols to provide in-depth, field-tested insights into reaction optimization and troubleshooting. We will explore the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.
Part 1: Troubleshooting Guide for Ligand Synthesis
The primary application of this compound in this context is as an electrophilic partner in a Suzuki coupling to generate a more complex biaryl phosphine ligand. Low yields or the formation of impurities during this critical step can derail a synthetic campaign. This section provides a systematic approach to diagnosing and resolving common issues.
Common Problem 1: Low or No Conversion of this compound
You've set up your reaction to couple this compound with an arylboronic acid, but analysis shows a large amount of unreacted starting material.
Caption: Troubleshooting workflow for low or no product yield.
-
Catalyst System: The oxidative addition of the palladium(0) species into the C-Br bond of this compound is the first committed step in the catalytic cycle.[1][2][3] This step can be sluggish due to the electron-donating nature of the diphenylphosphino group.
-
Expertise & Experience: While simple catalysts like Pd(PPh₃)₄ can work, they often require higher temperatures. A more robust system involves generating the active Pd(0) species in situ from a Pd(II) precursor like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, combined with a suitable phosphine ligand.[4] For this specific substrate, using a bulky, electron-rich ancillary ligand can accelerate the oxidative addition.[5]
-
Troubleshooting Action: If using Pd(PPh₃)₄, consider switching to a combination of Pd(OAc)₂ (2 mol%) and a ligand like SPhos or XPhos (4 mol%).
-
-
Base Selection: The base is not merely a spectator; it is crucial for activating the boronic acid to facilitate the transmetalation step.[6]
-
Trustworthiness: The choice of base is highly dependent on the solvent and substrate. For many Suzuki couplings, inorganic bases are effective.[7][8] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior to weaker bases like potassium carbonate (K₂CO₃), especially for sterically demanding or electronically deactivated substrates.[3]
-
Troubleshooting Action: If using K₂CO₃ with limited success, switch to 2-3 equivalents of finely powdered K₃PO₄ or Cs₂CO₃. The use of some water in the solvent mixture (e.g., dioxane/water 4:1) can help dissolve the base and accelerate the reaction.[9]
-
Common Problem 2: Significant Formation of Side Products
Your reaction yields the desired biaryl phosphine, but it is contaminated with significant impurities, complicating purification.
| Side Product | Probable Cause | Proposed Solution |
| Homocoupled Boronic Acid | Presence of oxygen leading to oxidative coupling of the boronic acid.[3][9] | Rigorously degas all solvents and reagents (e.g., freeze-pump-thaw cycles or sparging with argon for 30-60 min). Maintain a positive pressure of an inert gas throughout the reaction.[9] |
| Protodeboronation Product | Reaction of the boronic acid with trace water or protic solvents, catalyzed by the base or palladium complex.[10][11] | Use anhydrous solvents. Consider converting the boronic acid to a more stable boronic ester (e.g., pinacol or MIDA ester).[4] |
| Hydrodehalogenation Product | Replacement of the bromine on the starting material with a hydrogen atom. | This can be promoted by certain bases and impurities. Ensure high-purity reagents. Switching from a carbonate to a phosphate base may reduce this side reaction.[3] |
| Triphenylphosphine Oxide | Oxidation of the phosphine ligand. | Ensure a strictly inert atmosphere. The phosphine group on the substrate itself is susceptible to oxidation. |
Part 2: Frequently Asked Questions (FAQs)
Q1: I am planning to synthesize a biaryl phosphine ligand using this compound. What is a good starting point for reaction conditions?
A1: A robust starting point is crucial for success. The following conditions are a well-established baseline for the Suzuki-Miyaura coupling of aryl bromides and can be adapted for your specific system.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂ (1-2 mol%) | A stable, reliable Pd(II) source that is reduced in situ to the active Pd(0) catalyst. |
| Ancillary Ligand | SPhos (2-4 mol%) | A bulky, electron-rich biaryl phosphine ligand that promotes the often rate-limiting oxidative addition and reductive elimination steps.[5] |
| Base | K₃PO₄ (2.0 - 3.0 equiv.) | A strong, effective base that works well in a variety of solvent systems.[3] |
| Solvent | 1,4-Dioxane / H₂O (4:1 v/v) | A common solvent system where the water aids in dissolving the base and facilitates transmetalation.[9] Ensure dioxane is peroxide-free. |
| Temperature | 80 - 110 °C | Higher temperatures are often required to drive the reaction to completion, especially for sterically hindered or electron-rich substrates.[8] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent both catalyst deactivation and oxygen-mediated side reactions like boronic acid homocoupling.[3][9] |
Q2: My this compound starting material appears to be oxidizing to the phosphine oxide during the reaction. How can I prevent this?
A2: The phosphorus(III) center in your starting material is susceptible to oxidation to phosphorus(V), especially at elevated temperatures. To mitigate this:
-
Strictly Inert Conditions: This is the most critical factor. Ensure your reaction flask is flame-dried, and all reagents and solvents are thoroughly degassed. Maintain a positive pressure of an inert gas (argon is preferred due to its density) throughout the entire process, from reagent addition to the end of the reaction.
-
Use High-Purity Solvents: Peroxides in ethereal solvents like dioxane or THF can be a source of oxygen. Use freshly distilled or inhibitor-free, anhydrous solvents.
-
Alternative Strategy: A common and highly effective strategy is to perform the Suzuki coupling on the corresponding phosphine oxide, This compound oxide .[10] The phosphine oxide is significantly more stable towards oxidation. The resulting biaryl phosphine oxide can then be efficiently reduced back to the desired biaryl phosphine in a subsequent step using a reducing agent like trichlorosilane (HSiCl₃).[10]
Q3: After synthesizing my new biaryl phosphine ligand, what palladium-to-ligand ratio should I use for subsequent cross-coupling reactions?
A3: The optimal palladium-to-ligand (Pd:L) ratio is highly dependent on the specific reaction you are catalyzing. However, for many cross-coupling reactions using bulky monodentate phosphine ligands (like the one you've synthesized), a ratio of 1:2 is a common starting point.
Caption: A simplified catalytic cycle for Suzuki-Miyaura coupling.
-
Mechanistic Rationale: A 2:1 ligand-to-palladium ratio helps ensure the formation of the catalytically active monoligated Pd(0)L species, which is often involved in the rate-determining oxidative addition step.[12] The excess ligand also helps to stabilize the palladium center throughout the catalytic cycle, preventing decomposition into inactive palladium black.
-
Starting Point for Optimization: For a new reaction, screen Pd:L ratios from 1:1 to 1:4 to find the optimal balance between activity and stability for your specific substrate combination.
Part 3: Experimental Protocol
General Procedure for the Synthesis of a 2-(Biphen-2-yl)diphenylphosphine Ligand
This protocol outlines a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Inerting the Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon three times to ensure the removal of all oxygen.
-
Catalyst Addition: Under a positive flow of argon, add the palladium(II) acetate and SPhos to the reaction flask.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane followed by degassed water via syringe to achieve a 4:1 or 5:1 dioxane:water ratio.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl phosphine ligand.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Insights. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
- Xiao, J., & Al-Masum, M. (2001). Synthesis of biphenyl-based phosphines by Suzuki coupling. Tetrahedron Letters, 42(26), 4433-4436. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for palladium-catalyzed cross-coupling of C-F and C-H bonds. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
- BenchChem Technical Support. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions using 2-Bromomethyl-4,5-diphenyl-oxazole. BenchChem.
- Chemistry LibreTexts. (2024). 2.6: Suzuki-Miyaura Coupling. [Link]
- MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Myers, A. G. Research Group. The Suzuki Reaction. [Link]
- Wikipedia. (2024). Suzuki reaction. [Link]
- MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)
- ResearchGate. (2017).
- BenchChem Technical Support. (2025). Technical Support Center: Suzuki Coupling with 2-(4-Bromophenyl)-4,5-dihydrooxazole. BenchChem.
- BenchChem Technical Support. (2025). Troubleshooting failed Suzuki coupling with 2-Bromo-4-isopropylphenol. BenchChem.
- BenchChem Technical Support. (2025). Optimization of Suzuki-Miyaura Coupling for Biphenyl Synthesis. BenchChem.
- ResearchGate. (2016). The effect of various temperatures on the Suzuki coupling reaction. [Link]
- BenchChem Technical Support. (2025). Managing reaction temperature for selective 2-Bromopyrazine coupling. BenchChem.
- ResearchGate. (2005).
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. In Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments (pp. 1-32). Wiley-VCH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pcliv.ac.uk [pcliv.ac.uk]
- 11. Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07094J [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Buchwald-Hartwig Amination Reactions with (2-Bromophenyl)diphenylphosphine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Buchwald-Hartwig amination. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of (2-Bromophenyl)diphenylphosphine and similar bulky monophosphine ligands in palladium-catalyzed C-N cross-coupling reactions. Our goal is to equip you with the expertise to overcome common challenges and improve your reaction yields and reproducibility.
Troubleshooting Guide: From Low Yields to No Reaction
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols to get your reaction back on track.
Question 1: I am observing very low to no conversion of my starting materials. What are the likely causes and how can I fix it?
Low conversion is a frequent issue that can often be traced back to catalyst activation, reaction setup, or reagent quality.[1]
Underlying Causes & Solutions:
-
Inefficient Catalyst Activation: this compound is a pre-ligand. The active catalyst is formed in situ. This process can be sluggish or incomplete. The active catalytic species is a Pd(0) complex, which is typically generated from a Pd(II) precursor like Pd(OAc)₂.[2] This reduction can be inefficient.
-
Solution 1: Employ a Pd(0) Source. Instead of Pd(OAc)₂, consider using a Pd(0) source such as Pd₂(dba)₃. This eliminates the need for an in situ reduction step.[2]
-
Solution 2: Use a Pre-catalyst. Palladium pre-catalysts are designed for rapid and efficient generation of the active LPd(0) species upon exposure to a base.[2] This can significantly improve reaction initiation.
-
-
Poor Reagent Quality: The presence of water or other impurities in solvents and bases can deactivate the catalyst.[1]
-
Solution: Ensure Anhydrous Conditions. Use freshly distilled, anhydrous solvents and high-purity bases. Ensure all glassware is oven-dried before use.
-
-
Oxygen Sensitivity: Palladium catalysts, particularly the active Pd(0) species, can be sensitive to oxygen, leading to catalyst deactivation.[1]
-
Solution: Maintain an Inert Atmosphere. Thoroughly degas your reaction mixture (e.g., by three freeze-pump-thaw cycles or by bubbling argon or nitrogen through the solvent for an extended period) and maintain the reaction under a positive pressure of an inert gas.[3]
-
Question 2: My reaction starts, but then stalls, leaving a significant amount of starting material. What could be causing this catalyst deactivation?
Catalyst deactivation during the reaction is a common problem, often linked to the reaction conditions or the nature of the substrates themselves.
Underlying Causes & Solutions:
-
Catalyst Poisoning: Certain functional groups, such as azo groups, can irreversibly bind to the palladium center and poison the catalyst.[4]
-
Solution: Substrate Modification. If possible, protect the problematic functional group before the coupling reaction and deprotect it afterward.
-
-
Inhibitory Effects of Byproducts: In reactions involving aryl iodides, the iodide ions formed during the reaction can have an inhibitory effect by precipitating the palladium complex.[2]
-
Solution: Optimize Substrate Choice. If feasible, switching from an aryl iodide to an aryl bromide or chloride can mitigate this issue. The general reactivity order for aryl halides in Buchwald-Hartwig amination is often Ar-Br > Ar-Cl > Ar-I > Ar-OTf.[2]
-
-
Thermal Instability: High reaction temperatures can lead to the decomposition of the catalyst over time.[1]
-
Solution: Temperature Optimization. While typical reaction temperatures are between 80-100°C, it's worth screening lower temperatures, especially if using a highly active catalyst system.[2]
-
Question 3: I am seeing significant side product formation, particularly hydrodehalogenation of my aryl halide. How can I suppress this?
Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction that competes with the desired C-N bond formation.[5]
Underlying Causes & Solutions:
-
β-Hydride Elimination: This side reaction can occur from the palladium-amido intermediate, especially with amines that have β-hydrogens.[5]
-
Solution 1: Ligand Choice. Bulky, electron-rich ligands like those derived from this compound are designed to sterically favor the desired reductive elimination over β-hydride elimination.[5] Ensuring an appropriate ligand-to-metal ratio is crucial.
-
Solution 2: Base Selection. The choice of base can influence the rate of competing pathways. Switching to a different base might alter the selectivity.
-
Troubleshooting Decision Tree
Here is a visual guide to help you systematically troubleshoot your Buchwald-Hartwig reaction.
Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal palladium source to use with this compound?
The most common palladium sources are Pd(OAc)₂ and Pd₂(dba)₃.[2] While Pd(OAc)₂ is often used, it requires in situ reduction to the active Pd(0) species. Pd₂(dba)₃ is a Pd(0) source and can sometimes lead to more reliable reaction initiation. For maximum efficiency and reproducibility, consider using a commercially available pre-catalyst.
Q2: How do I choose the right base for my reaction?
The choice of base is critical and highly dependent on the substrates.[6]
| Base | Advantages | Disadvantages |
| NaOt-Bu | Generally leads to high reaction rates and allows for lower catalyst loadings. | Incompatible with many base-sensitive functional groups (e.g., esters, nitro groups).[4] |
| LHMDS | Useful for substrates with protic functional groups and for low-temperature aminations. | The solid base is air-sensitive.[4] |
| Cs₂CO₃ | Offers excellent functional group tolerance. | More expensive and can lead to stirring issues on a larger scale.[4] |
| K₃PO₄ / K₂CO₃ | Good functional group tolerance and cost-effective. | Often requires higher catalyst loadings and longer reaction times.[4] |
Q3: Which solvent is best for Buchwald-Hartwig amination?
A variety of solvents can be employed, with the choice often depending on the solubility of the substrates and the desired reaction temperature.
-
Toluene: A very common and effective solvent.[7]
-
Ethereal Solvents (Dioxane, THF, DME): Also frequently used and generally provide good results.[2][7]
-
t-Butanol: Can be effective, particularly with certain catalyst systems.[2]
It's important to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the reaction by coordinating to the palladium catalyst.[2] The role of the solvent is significant as it can influence reaction rates, selectivity, and catalyst stability.[8][9][10]
Q4: What is the general mechanism of the Buchwald-Hartwig amination?
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active L-Pd(0) catalyst reacts with the aryl halide (Ar-X) to form an L-Pd(II)(Ar)(X) complex.[11] This step is often the rate-determining step.[12]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and the base removes a proton to form a palladium-amido complex.[13]
-
Reductive Elimination: The C-N bond is formed as the desired aryl amine product is eliminated from the palladium complex, regenerating the L-Pd(0) catalyst.[11]
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
General Experimental Protocol
This is a representative, non-optimized protocol for a small-scale Buchwald-Hartwig amination using this compound. Note: Conditions must be optimized for specific substrates.[7]
-
Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and this compound (1-10 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the amine (1.1-1.5 equiv.) and the base (e.g., NaOtBu, 1.2-2.0 equiv.). Then, add the anhydrous, degassed solvent.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[14]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: Once complete, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
References
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Viciu, M. S., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- ChemSpeed Technologies. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(3), 366-372. [Link]
- WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. [Link]
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Hartwig, J. F., et al. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 136(49), 17014-17017. [Link]
- Norrby, P.-O., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
- Hartwig, J. F., et al. (2011). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 133(51), 20591-20600. [Link]
- The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
- Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
- University of York. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pure.york.ac.uk [pure.york.ac.uk]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in Cross-Coupling with (2-Bromophenyl)diphenylphosphine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for side reactions encountered when using (2-Bromophenyl)diphenylphosphine in palladium-catalyzed cross-coupling reactions. As a bulky, electron-rich biaryl monophosphine ligand, this compound is designed to enhance catalyst activity and stability. However, like any sophisticated tool, its optimal performance requires a nuanced understanding of potential pitfalls. This document is structured to provide not just solutions, but also the underlying mechanistic rationale to empower you in your experimental design and execution.
Troubleshooting Guide
This section addresses specific, observable problems in a question-and-answer format, providing a logical workflow from symptom to solution.
Issue 1: Low or No Yield of the Desired Product
Q1: My reaction has stalled, or the yield of my desired cross-coupled product is disappointingly low. What are the primary culprits when using this compound?
A1: Low conversion is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions. The bulky nature of this compound is designed to promote the formation of the active monoligated Pd(0) species, but several factors can still impede the catalytic cycle.
Possible Cause 1: Catalyst Deactivation via Phosphine Oxidation
The phosphorus atom in this compound is susceptible to oxidation by trace amounts of oxygen, forming the corresponding phosphine oxide. This phosphine oxide does not effectively coordinate with the palladium center, leading to catalyst deactivation and the formation of palladium black.
-
Troubleshooting Steps:
-
Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed. Standard practice involves multiple freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.
-
High-Purity Reagents: Use freshly distilled or anhydrous solvents to minimize dissolved oxygen and peroxides, which can also oxidize phosphines.
-
Precatalyst Selection: Employ a well-defined, air-stable palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst). These precatalysts ensure the efficient and clean generation of the active Pd(0) species in situ, which can be more reliable than using Pd(OAc)₂ or Pd₂(dba)₃ with the ligand separately.[1]
-
Possible Cause 2: Inefficient Precatalyst Activation or Catalyst Inhibition
If you are not using a pre-formed catalyst, the in situ reduction of a Pd(II) source to the active Pd(0) species might be inefficient. Furthermore, certain substrates or impurities can coordinate to the palladium center and inhibit catalysis.
-
Troubleshooting Steps:
-
Optimize Ligand-to-Metal Ratio: While a 1:1 to 2:1 ligand-to-palladium ratio is common, an excess of the phosphine ligand can sometimes be necessary to prevent catalyst decomposition.[2]
-
Base Selection: The choice of base is critical. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ are recommended. Stronger bases like NaOtBu or LHMDS can sometimes lead to substrate decomposition or undesired side reactions.[3] The solubility and particle size of inorganic bases can also impact reaction rates.
-
Substrate Purity: Ensure your aryl halide and coupling partner are free of impurities that could act as catalyst poisons. Purification of starting materials is often a crucial, yet overlooked, step.[2]
-
dot
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Homocoupled Byproducts
Q2: I am observing a significant amount of homocoupling of my boronic acid (in Suzuki-Miyaura coupling) or my aryl halide. How can I suppress this side reaction?
A2: Homocoupling is a common side reaction, particularly in Suzuki-Miyaura coupling, and can arise from several pathways. The presence of oxygen or Pd(II) species can promote the homocoupling of organoboron reagents.
-
Troubleshooting Steps:
-
Strictly Anaerobic Conditions: As with preventing phosphine oxidation, the rigorous exclusion of oxygen is the first line of defense against boronic acid homocoupling.
-
Palladium Source: If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) catalyst. Homocoupling can be a competing pathway during this activation step. Using a Pd(0) source directly, such as Pd₂(dba)₃, can sometimes mitigate this issue.[4]
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can maintain a low concentration of the organoboron reagent, thereby disfavoring the homocoupling pathway.
-
Optimize Base and Solvent: The choice of base and solvent can influence the rate of transmetalation versus homocoupling. For challenging substrates, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones.[5]
-
Ligand Choice: Bulky, electron-rich phosphine ligands like this compound are generally good at promoting the desired cross-coupling over homocoupling by accelerating the reductive elimination step. If homocoupling persists, consider screening other ligands from the Buchwald or Hartwig families.[6]
-
| Parameter | Recommendation to Minimize Homocoupling | Rationale |
| Atmosphere | Rigorously exclude O₂ (Freeze-Pump-Thaw or extensive sparging) | Oxygen promotes the oxidative homocoupling of boronic acids. |
| Palladium Source | Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃) or a G3/G4 precatalyst | Minimizes the presence of Pd(II) species that can facilitate homocoupling during in situ reduction.[4] |
| Reagent Addition | Slow addition of the boronic acid | Maintains a low concentration of the nucleophile, disfavoring dimerization. |
| Base | Use a strong, non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄) | Promotes efficient transmetalation, which can outcompete the homocoupling pathway.[5] |
Issue 3: Formation of Unexpected Byproducts from the Ligand
Q3: My mass spectrometry and/or NMR data suggest the formation of byproducts containing fragments of the this compound ligand, such as triphenylphosphine oxide or other biaryls. What is happening?
A3: This observation points towards ligand-degradation pathways, specifically P-C bond cleavage or "aryl scrambling." While bulky biaryl phosphines are designed for stability, under certain conditions, the bonds between phosphorus and its aryl substituents can cleave.
Possible Cause: P-C Bond Cleavage and Aryl Scrambling
In the catalytic cycle, palladium can insert into the P-C bond of the phosphine ligand itself. This can lead to the "scrambling" of aryl groups between the ligand and the substrates, resulting in undesired biaryl byproducts. The C-Br bond on the this compound could also potentially undergo oxidative addition, though this is less common than P-C bond cleavage.
-
Mechanistic Insight: Facile aryl-aryl exchange between the palladium center and phosphine ligands has been observed in palladium(II) complexes.[7] This process can be more pronounced at higher temperatures.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: P-C bond activation is often promoted by elevated temperatures. Running the reaction at the lowest effective temperature can minimize this side reaction.
-
Screen Solvents: The solvent can influence the stability of the catalytic intermediates. Switching to a different solvent (e.g., from toluene to dioxane or vice-versa) may alter the reaction pathway and suppress ligand degradation.
-
Use a Pre-formed Catalyst: A well-defined palladium precatalyst can sometimes lead to cleaner reactions with fewer side products compared to generating the catalyst in situ from a Pd(II) source.[1]
-
Examine Ligand Purity: Impurities in the phosphine ligand itself can sometimes contribute to unexpected side reactions. Ensure you are using a high-purity grade of this compound.
-
dot
Caption: Competing pathways of reductive elimination and P-C bond cleavage.
Frequently Asked Questions (FAQs)
Q4: Is the bromine atom on this compound reactive under cross-coupling conditions?
A4: While the primary role of the 2-bromo substituent is to provide steric bulk and influence the electronic properties of the phosphine, it is a potential site for oxidative addition. However, in a well-optimized reaction, the oxidative addition to the aryl halide substrate is significantly faster and more favorable than the intramolecular oxidative addition to the C-Br bond of the ligand. Problems may arise under harsh conditions or with very unreactive substrates, where the catalyst might start to react with the ligand itself. If you suspect this is happening, lowering the reaction temperature and catalyst loading is a good first step.
Q5: How do I properly store and handle this compound?
A5: Like many electron-rich phosphine ligands, this compound is sensitive to air and should be handled under an inert atmosphere (e.g., in a glovebox). It should be stored in a cool, dry place, tightly sealed to prevent oxidation. For weighing and adding to the reaction, it is best to do so under a positive pressure of argon or nitrogen.
Q6: Can I purify this compound if I suspect it has oxidized?
A6: Purification is possible but can be challenging. The primary impurity is likely the corresponding phosphine oxide. Recrystallization from a suitable solvent system (e.g., ethanol or a mixture of hexanes and ethyl acetate) can be effective. Alternatively, column chromatography on silica gel can be used, but care must be taken to use deoxygenated solvents and perform the chromatography quickly to minimize on-column oxidation.
Q7: What is the typical catalyst loading when using this ligand?
A7: For many cross-coupling reactions, catalyst loadings in the range of 0.5 to 2 mol% of palladium are a good starting point.[8] For highly efficient reactions or in process development, loadings can often be lowered significantly, sometimes to the parts-per-million (ppm) level. If you are experiencing issues with side reactions, it is often beneficial to screen lower catalyst loadings.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a this compound-based catalyst system.
-
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
This compound (0.044 mmol, 4.4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Anhydrous, degassed water (0.5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and this compound in 2 mL of the anhydrous, degassed toluene. Stir for 10 minutes at room temperature.
-
Add the catalyst solution to the Schlenk flask containing the other reagents, followed by the remaining toluene and water.
-
Seal the Schlenk flask and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
References
- Kong, K. C., & Cheng, C. H. (1986). Facile aryl-aryl exchange between the palladium center and phosphine ligands in palladium(II) complexes. Journal of the American Chemical Society, 108(18), 5640-5641. URL
- BenchChem. (2025). Minimizing homocoupling in Suzuki reactions with pyrene boronic acid. URL
- BenchChem. (2025). Workup procedure for palladium-catalyzed reactions involving aryl halides. URL
- Su, M., & Buchwald, S. L. (2012). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Chemical Science, 1(1), 13-31. URL
- Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 122(46), 11554-11555.
- Cheng, C. H., & Kong, K. C. (1986). Facile aryl-aryl exchange between the palladium center and phosphine ligands in palladium(II) complexes. Journal of the American Chemical Society, 108(18), 5640-5641. URL
- Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(12), 1579-1589.
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
- Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). A User's Guide to Biarylmonophosphine Ligands in Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-927. URL
- BenchChem. (2025). minimizing homocoupling in Suzuki reactions with bromopyridines. URL
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Herzon, S. B., & Hartwig, J. F. (2007).
- Royal Society of Chemistry. (n.d.).
- BenchChem. (2025). minimizing homocoupling in Suzuki reactions with bromopyridines. URL
- BenchChem. (2025). "2-Bromo-3-(4-bromophenyl)
- Li, G., et al. (2023). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters, 25(30), 5649–5654. URL
- Royal Society of Chemistry. (n.d.).
- Fors, B. P., & Buchwald, S. L. (2013). A Ligand Exchange Process for the Diversification of Palladium Oxidative Addition Complexes. Journal of the American Chemical Society, 135(38), 14249-14252. URL
- Mandal, S., & Jana, A. (2008). Theoretical studies on the mechanism of C-P bond cleavage of a model alpha-aminophosphonate in acidic condition. The Journal of Physical Chemistry A, 112(10), 2077-2081. URL
- Constantieux, T., & Buono, G. (n.d.). Organic Syntheses Procedure. URL
- Reddit. (2025). Brainstorming a Buchwald-Hartwig coupling. r/Chempros. URL
- Gensch, T., et al. (2018). Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling reaction.
- Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1939-1959. URL
- Sigma-Aldrich. (n.d.). This compound 97 62336-24-7. URL
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Deeming, A. J., & Smith, M. B. (1993). Cleavage of phosphorus–phenyl and phosphorus-2-pyridyl bonds in the reactions of mixed phenyl-(2-pyridyl) phosphines with [Ru3(CO)12]. Journal of the Chemical Society, Dalton Transactions, (13), 2041-2046. URL
- Reddit. (2018).
- BenchChem. (2025).
- Chan, K. S., et al. (2024).
- BenchChem. (2025).
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. URL
- Ruijter, E., & Orru, R. V. A. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(49), 17118-17129. URL
- European Patent Office. (n.d.).
- Ciriano, M. A., et al. (2000). One-Step Synthesis and P-H Bond Cleavage Reactions of the Phosphanyl Complex syn-[MoCp{PH(2,4,6-C6H2tBu3)}(CO)2]. Organometallics, 19(18), 3543-3546. URL
- Addy, D. A., et al. (2022). Phosphine-Mediated Cleavage of Sulfur–Sulfur Bonds. Inorganic Chemistry, 61(28), 10701-10706. URL
- Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 130(21), 6877-6887. URL
- Canle, M., et al. (2019). Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions. RSC Advances, 9(63), 36691-36712. URL
- BenchChem. (2025). A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid. URL
Sources
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- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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Technical Support Center: Catalyst Deactivation with (2-Bromophenyl)diphenylphosphine Ligand
Prepared by the Senior Application Scientist Team
Welcome to the technical support center dedicated to troubleshooting catalyst deactivation issues when using palladium complexes with the (2-Bromophenyl)diphenylphosphine ligand. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during catalytic cross-coupling reactions. Our approach is to provide not just solutions, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding catalyst deactivation.
Q1: What are the immediate visual signs that my catalyst is deactivating? A1: The most common visual indicator is the formation of a black precipitate, known as palladium black.[1][2][3] This signifies that the active, soluble Pd(0) catalyst has aggregated into an inactive, metallic form. A significant color change that deviates from the expected profile of a healthy reaction can also suggest the formation of undesirable, inactive palladium species.[2]
Q2: My reaction mixture turned black. What is happening and is it salvageable? A2: The black precipitate is palladium black, a clear sign of severe catalyst deactivation.[2][3][4] It forms when the this compound ligand fails to adequately stabilize the Pd(0) center, leading to aggregation. This can be triggered by high temperatures, impurities, or degradation of the ligand itself.[3][4] Once formed, palladium black is generally catalytically inactive for the desired cross-coupling reaction, and the reaction has likely stalled.
Q3: I suspect my phosphine ligand is degrading. What is the most common degradation pathway? A3: The most prevalent degradation pathway for phosphine ligands is oxidation.[1][4] The phosphorus(III) center is susceptible to oxidation by trace oxygen or other oxidants, converting it to the corresponding phosphine oxide (P=O). This phosphine oxide is a poor ligand for palladium, leading to the destabilization and subsequent deactivation of the catalyst.[4][5]
Q4: How critical are the purity of my solvents and reagents? A4: Extremely critical. Impurities are a primary cause of catalyst poisoning. Water or oxygen can lead to ligand oxidation and other side reactions like hydrodehalogenation.[1][6][7] Other impurities, such as sulfur or nitrogen-containing compounds from previous reactions or in starting materials, can act as strong poisons by irreversibly binding to the palladium center and blocking the active site.[8][9]
Q5: Can the product of my reaction inhibit the catalyst? A5: Yes, this phenomenon, known as product inhibition, is possible. If your product contains functional groups (especially N-heterocycles) that can coordinate to the palladium center, it may compete with the starting materials for the active site, slowing down or stopping the catalytic cycle.[2][5]
In-Depth Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving catalyst deactivation based on common experimental observations.
Observation 1: Low Yield or Stalled Reaction
Your reaction starts but fails to proceed to completion, often plateauing at low-to-moderate conversion.
| Potential Cause | Underlying Mechanism | Recommended Solution & Rationale | Diagnostic Check |
| Ligand Oxidation | The P(III) center of the phosphine is oxidized to a P(V) phosphine oxide, which is an ineffective ligand. This destabilizes the active Pd(0) species.[4][5] | Ensure Rigorous Inert Atmosphere: Use Schlenk techniques or a glovebox. Degas solvents thoroughly via freeze-pump-thaw cycles or by sparging with an inert gas (Ar or N₂) for 30-60 minutes.[4][10] This minimizes the presence of oxygen, the primary culprit. | ³¹P NMR Spectroscopy: Analyze an aliquot of the reaction mixture to detect the characteristic downfield signal of the phosphine oxide.[5] |
| Formation of Pd Black | Ligand dissociation or degradation leads to coordinatively unsaturated Pd(0) species that aggregate into catalytically inactive nanoparticles.[3][4] | Lower Reaction Temperature: High temperatures can accelerate both ligand degradation and palladium aggregation. Operate at the lowest effective temperature.[2][3] Use a Pre-catalyst: Employ a stable palladacycle pre-catalyst for more controlled generation of the active species.[3][11] Optimize Ligand: Consider using a bulkier, more electron-rich ligand from the Buchwald or Hartwig class, which can offer superior stabilization of the Pd(0) center.[10][11] | Visual Inspection: Look for the formation of a black precipitate. |
| Catalyst Poisoning | Impurities (e.g., sulfur, water, other coordinating species) in reagents or solvents bind strongly to the palladium center, blocking access for the substrates.[1][8][9] | Purify Reagents: Ensure all starting materials, solvents, and bases are of the highest purity and are properly dried.[2] If trace metal contamination is suspected from a previous reaction, use fresh glassware or acid-wash existing equipment.[12] | Control Experiment: Run the reaction with freshly purified, authenticated reagents and solvents to see if performance improves. |
| P-C Bond Cleavage | The bond between the phosphorus atom and one of the phenyl rings can cleave, particularly at elevated temperatures, leading to irreversible ligand decomposition.[4] | Reduce Thermal Stress: Lower the reaction temperature. If high temperatures are required, screen for ligands with known higher thermal stability. | This is difficult to diagnose directly without advanced analytical techniques. It is often inferred if other causes are ruled out, especially in high-temperature reactions. |
Observation 2: Significant Side Product Formation
Besides low yield of the desired product, you observe significant quantities of byproducts like homocoupled starting materials or debrominated arenes.
| Potential Cause | Underlying Mechanism | Recommended Solution & Rationale | Diagnostic Check |
| Homocoupling | Often promoted by the presence of oxygen, which can facilitate the dimerization of boronic acids in Suzuki-Miyaura couplings.[6][7] | Improve Degassing Procedures: Ensure all reagents and the reaction headspace are scrupulously free of oxygen. Maintaining a positive pressure of inert gas is crucial.[4][10] | GC-MS or LC-MS analysis of the crude reaction mixture to identify and quantify homocoupled products. |
| Hydrodehalogenation (Debromination) | The aryl bromide is reduced to the corresponding arene. This is typically caused by trace amounts of water or other proton sources in the reaction mixture.[6] | Use Anhydrous Conditions: Rigorously dry all solvents, reagents, and glassware. Ensure the base used is anhydrous. | GC-MS or LC-MS analysis to confirm the presence of the debrominated byproduct. |
Key Deactivation Pathways
The following diagram illustrates the primary pathways through which an active catalyst can deactivate.
Caption: Primary deactivation pathways for Palladium/(2-Bromophenyl)diphenylphosphine catalysts.
Analytical Protocols for Diagnosis
Protocol 1: Monitoring Ligand Integrity by ³¹P NMR Spectroscopy
This is the most powerful method for directly observing ligand oxidation.[5]
Objective: To quantify the conversion of this compound to its corresponding phosphine oxide.
Methodology:
-
Sample Collection: Under a strict inert atmosphere, carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture.
-
Sample Preparation: Dilute the aliquot in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube. Ensure the tube is sealed quickly to prevent atmospheric oxidation during the measurement.
-
Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Data Analysis:
-
Identify the signal for the active this compound ligand.
-
Identify the signal for the corresponding phosphine oxide, which will be significantly downfield (at a higher ppm value).[5]
-
Integrate both signals to determine the relative ratio of active ligand to oxidized, inactive ligand. A large integral for the phosphine oxide confirms ligand degradation as a major deactivation pathway.
-
Caption: Experimental workflow for diagnosing ligand oxidation via ³¹P NMR.
Preventative Measures & Best Practices
Proactive measures are the most effective strategy for preventing catalyst deactivation.
-
Master Inert Atmosphere Techniques: This is non-negotiable. Always use a well-maintained Schlenk line or a glovebox. Solvents must be thoroughly degassed and stored over molecular sieves under an inert atmosphere.[4][10]
-
Use High-Purity Reagents: Use reagents from reputable suppliers. If purity is in doubt, purify starting materials, solvents, and bases using standard laboratory techniques.
-
Optimize Temperature: Do not overheat the reaction. Determine the minimum temperature required for an efficient reaction rate to minimize thermal degradation pathways.[2]
-
Select the Right Tools: Avoid using stir bars that may have been used in previous reactions with potential catalyst poisons (e.g., sulfur-containing compounds). Trace contaminants can leach into your reaction and cause deactivation.[12]
-
Consider Pre-catalysts: Stable, well-defined palladium pre-catalysts often provide more reproducible results and can be more resistant to certain deactivation pathways compared to generating the active catalyst in situ from a Pd(II) source.[3][11]
By systematically addressing these potential issues, you can significantly improve the robustness and success rate of your cross-coupling reactions utilizing the this compound ligand.
References
- Technical Support Center: Understanding Catalyst Deactivation in BINAM Catalytic Cycles. Benchchem.
- Improving the stability of phosphine-ligated metal catalysts. Benchchem.
- Technical Support Center: Troubleshooting Low Catalytic Turnover with Phosphine Ligands. Benchchem.
- Technical Support Center: Catalyst Deactivation in Reactions with 2-Bromopyrazine. Benchchem.
- Mechanisms of catalyst deactivation. SciSpace.
- Catalyst deactivation issues in the synthesis of 2-(2-Bromophenyl)oxane. Benchchem.
- Technical Support Center: Catalyst and Ligand Selection for Hindered Biphenyl Synthesis. Benchchem.
- Technical Support Center: Enhancing Palladium Catalyst Stability for 2-(2-Bromophenyl)oxane Synthesis. Benchchem.
- Technical Support Center: 2-Bromopyrazine Cross-Coupling Reactions. Benchchem.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Guideline for Elucidating Catalysts. ChemRxiv.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications.
- Technical Support Center: 2-Bromopyrazine Cross-Coupling Reactions. Benchchem.
Sources
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Technical Support Center: The Critical Role of the Base in (2-Bromophenyl)diphenylphosphine Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center for (2-Bromophenyl)diphenylphosphine catalyzed reactions. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) for researchers encountering challenges in their synthetic endeavors. This compound is a valuable ligand in palladium-catalyzed cross-coupling reactions, particularly in Buchwald-Hartwig aminations for the formation of C-N bonds.[1] The choice of base is a critical parameter that can significantly influence reaction efficiency, yield, and selectivity. This document will explore the nuanced effects of the base and provide actionable solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the base in a this compound catalyzed reaction, such as a Buchwald-Hartwig amination?
A1: The base plays a multifaceted role in the catalytic cycle. Its primary and most crucial function is to facilitate the deprotonation of the amine coupling partner after it coordinates to the palladium center. This deprotonation generates the more nucleophilic amide, which is essential for the subsequent reductive elimination step that forms the desired C-N bond and regenerates the active Pd(0) catalyst.[2][3] Additionally, the base can be involved in the initial reduction of the Pd(II) precatalyst to the active Pd(0) species.[4]
Q2: How does the strength of the base (pKa) affect the reaction outcome?
A2: The optimal base strength is highly dependent on the specific substrates and reaction conditions.
-
Strong Bases (e.g., NaOtBu, KOtBu, LiHMDS): Strong, non-nucleophilic bases are often required, especially for less acidic amines (like secondary amines) or when using less reactive aryl chlorides. They effectively deprotonate the amine, driving the catalytic cycle forward. However, strong bases can also promote side reactions. For instance, KOtBu is incompatible with base-sensitive functional groups like esters and nitro groups.[3]
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): Weaker bases are generally preferred for substrates with sensitive functional groups to avoid undesired side reactions.[5] They are often effective with more reactive aryl bromides and iodides and more acidic amines (like primary amines and amides). However, their lower basicity might lead to slower reaction rates.[3]
Q3: Can the choice of base influence catalyst stability and activity?
A3: Absolutely. The base can interact with the palladium catalyst, influencing its stability and concentration in the active form. Some bases can act as ligands, potentially inhibiting the catalyst by competing with the desired substrates for coordination to the palladium center.[6][7] For instance, studies with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) have shown that it can form a stable complex with the palladium catalyst, which can be the resting state of the reaction and inhibit the catalytic cycle.[6][7][8] The choice of base can also affect the rate of Pd(II) precatalyst reduction to the active Pd(0) species.[4]
Q4: Are there specific combinations of this compound and bases that are known to be particularly effective?
A4: While the optimal combination is substrate-dependent, some general guidelines exist. For many Buchwald-Hartwig aminations using this compound or similar bulky, electron-rich phosphine ligands, sodium tert-butoxide (NaOtBu) is a commonly used and effective base, particularly with aryl bromides and a range of primary and secondary amines. For more sensitive substrates, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives.[5][9]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides a systematic approach to resolving them.
Issue 1: Low or No Conversion of Starting Materials
Symptoms:
-
Significant amounts of unreacted aryl halide and/or amine remain after the expected reaction time.
-
Low yield of the desired coupled product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Explanation |
| Insufficient Base Strength | The chosen base may not be strong enough to deprotonate the amine coupling partner efficiently. This is common with less acidic amines. Solution: Switch to a stronger base, such as NaOtBu or KOtBu. For substrates with very weakly acidic N-H bonds, consider using an even stronger base like LiHMDS in excess.[10] |
| Base Degradation | Alkoxide bases, in particular, can be sensitive to moisture. Solution: Ensure the base is fresh and has been stored under an inert atmosphere. Use anhydrous solvents and reagents. |
| Poor Base Solubility | If the base is not sufficiently soluble in the reaction solvent, its effective concentration will be low. Solution: Choose a solvent that can dissolve the base or consider using a soluble organic base. Note that the choice of solvent also impacts the catalytic cycle. |
| Catalyst Inhibition by the Base | As mentioned in the FAQs, some organic bases can act as inhibitors.[6][7] Solution: If using an organic base like DBU and experiencing low conversion, try a slow addition of the base via a syringe pump to maintain a low concentration.[6] Alternatively, switch to an inorganic base like Cs₂CO₃ or K₃PO₄. |
Issue 2: Formation of Significant Side Products
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS corresponding to undesired products.
-
Common side products include hydrodehalogenation of the aryl halide (replacement of the halogen with hydrogen) or homocoupling of the starting materials.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Explanation |
| Base-Promoted Side Reactions | Strong bases can promote side reactions like β-hydride elimination if the coupling partner has accessible β-hydrogens.[11] They can also react with sensitive functional groups on the substrates. Solution: Switch to a milder base such as K₂CO₃ or K₃PO₄.[9] If a strong base is necessary, consider running the reaction at a lower temperature to minimize side reactions. |
| Hydrodehalogenation | This occurs when the aryl halide is reduced instead of undergoing cross-coupling. Solution: This can be influenced by the base and solvent. Optimizing these parameters can suppress this side reaction. Ensure the reaction is performed under strictly anaerobic conditions, as oxygen can sometimes contribute to catalyst decomposition pathways that lead to dehalogenation.[12] |
| Homocoupling | The formation of biaryl products from the coupling of two aryl halides. Solution: This is often promoted by the presence of oxygen. Ensure thorough degassing of solvents and maintain a positive pressure of an inert gas.[12] Optimizing the catalyst and ligand loading can also help the desired cross-coupling reaction outcompete the homocoupling pathway.[11] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for a Buchwald-Hartwig Amination with this compound
This protocol provides a starting point for optimization.
-
Reaction Setup: To an oven-dried Schlenk tube or vial, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol) and this compound (0.02-0.10 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane, or THF, 5-10 mL).
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography.
Workflow for Troubleshooting Low Yield
Below is a visual workflow to guide your troubleshooting process when encountering low yields in your this compound catalyzed reaction.
Caption: Troubleshooting workflow for low reaction yield.
Visualizing the Catalytic Cycle: The Role of the Base
The following diagram illustrates the key steps in the Buchwald-Hartwig amination catalytic cycle, highlighting the critical intervention of the base.
Caption: The role of the base in the Buchwald-Hartwig amination.
Conclusion
The successful execution of this compound catalyzed reactions is critically dependent on the judicious selection of the base. A thorough understanding of the base's role in the catalytic cycle, coupled with a systematic approach to troubleshooting, will empower researchers to overcome common challenges and achieve their synthetic goals. This guide provides a foundation for optimizing these powerful transformations. For further inquiries, please do not hesitate to contact our technical support team.
References
- Benchchem. Technical Support Center: Troubleshooting Low Catalytic Turnover with Phosphine Ligands.
- Benchchem. Technical Support Center: Triarylphosphine Ligands in Cross-Coupling Reactions.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Wikipedia.
- Chemistry LibreTexts.
- ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling.
- ResearchGate. Effect of bases and solvents on the Heck coupling.
- Benchchem. Troubleshooting low yields in cross-coupling with 4-Pyridyldiphenylphosphine.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Dennis, J. M., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
- Dennis, J. M., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. DSpace@MIT.
- Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society.
- ResearchGate.
- Dennis, J. M., et al. (2019).
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- Benchchem. Technical Support Center: Catalyst and Ligand Selection for Hindered Biphenyl Synthesis.
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- 7. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines [dspace.mit.edu]
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Technical Support Center: Solvent Effects in Palladium Catalysis with (2-Bromophenyl)diphenylphosphine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for palladium-catalyzed reactions involving (2-Bromophenyl)diphenylphosphine. This guide, structured in a question-and-answer format, is designed to help you troubleshoot common issues and understand the critical role of solvents in your experiments. As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying scientific principles to empower your research.
Section 1: Frequently Asked Questions (FAQs)
Here we address common initial questions regarding solvent selection for palladium-catalyzed cross-coupling reactions.
Q1: Why is solvent selection so critical in my palladium-catalyzed reaction?
A1: The solvent is a crucial component of your reaction, influencing everything from reaction rate and selectivity to catalyst stability.[1][2][3][4] It can affect the solubility of your reagents, the coordination sphere of the palladium catalyst, and even participate in the catalytic cycle itself.[1][5] A seemingly minor change in solvent can lead to drastically different outcomes.
Q2: What are the key solvent properties I should consider?
A2: The three main properties to consider are:
-
Polarity and Dielectric Constant: These affect the solubility of reactants and can stabilize charged intermediates or transition states in the catalytic cycle.[1][6]
-
Coordinating Ability: Solvents can coordinate to the palladium center, influencing its reactivity and stability.[3][7][8] Strongly coordinating solvents can sometimes inhibit catalysis by competing with other ligands.
-
Protic vs. Aprotic Nature: Protic solvents (e.g., alcohols, water) have acidic protons and can participate in hydrogen bonding, which can affect the reactivity of bases and nucleophiles.[9][10] Aprotic solvents (e.g., THF, toluene, DMF) lack these acidic protons.[9][10]
Q3: I'm using this compound. Does this specific molecule have any special considerations for solvent choice?
A3: Yes. This compound can act as a ligand precursor or as a substrate in a cross-coupling reaction. If it's a ligand precursor, the solvent can influence its coordination to the palladium center. If it's a substrate, the solvent will affect the oxidative addition step, which is often the rate-determining step in the catalytic cycle. The solvent's ability to stabilize the resulting palladium(II) complex is a key factor.
Q4: Can the solvent itself react or cause side reactions?
A4: Absolutely. Some solvents can be a source of hydrides, leading to reduction of your aryl halide starting material.[5] For example, at high temperatures, N-alkyl amides (like DMF), ketones with β-hydrogens, and ethers like 1,4-dioxane can lead to unwanted byproducts.[5] Some solvents can even be oxidized by the Pd(II) precatalyst, which can either be a desired step in generating the active Pd(0) catalyst or an undesired side reaction.[1]
Section 2: Troubleshooting Guide
This section provides detailed guidance on specific problems you might encounter during your experiments and how to address them through careful solvent selection and optimization.
Issue 1: Low or No Product Yield
Q: My reaction is not proceeding, or the yield of my desired product is very low. Could the solvent be the problem?
A: Yes, the solvent is a primary suspect when facing low yields.[11] Here's a systematic approach to troubleshooting:
1. Solubility Check:
-
Problem: One or more of your reaction components (substrate, base, or catalyst) may not be sufficiently soluble in the chosen solvent. This is a common issue, especially with inorganic bases.[12]
-
Solution: Observe the reaction mixture. If you see undissolved solids, consider a more polar solvent or a solvent mixture. For example, adding a small amount of water to a solvent like DMF or dioxane can sometimes improve the solubility of inorganic bases.[12]
2. Catalyst Deactivation:
-
Problem: The solvent may not be adequately stabilizing the active palladium catalyst, leading to decomposition (e.g., formation of palladium black).
-
Solution:
-
Non-coordinating solvents like toluene or hexanes may not be sufficient to stabilize the catalyst, especially at high temperatures. Consider switching to a coordinating solvent like THF, dioxane, or DMF.
-
Be aware that some solvents can actively participate in catalyst deactivation pathways.
-
3. Inefficient Oxidative Addition:
-
Problem: The oxidative addition of your aryl bromide to the palladium(0) center is a critical step. The solvent polarity can significantly influence the rate of this step.
-
Solution: For a neutral Pd(0) species, a less polar solvent might be favored. However, if an anionic palladium complex is the active species, a more polar solvent could be beneficial.[6][13] Experimenting with a range of solvents with varying polarity is recommended.
Experimental Protocol: Solvent Screening for a Suzuki-Miyaura Coupling
This protocol outlines a systematic approach to screen solvents for a typical Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Setup: In a glovebox, prepare an array of reaction vials. To each vial, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand if necessary (e.g., SPhos, 4 mol%), and the base (e.g., K₂CO₃, 2 equivalents).
-
Reagent Addition: Add this compound (1 equivalent) and the arylboronic acid (1.5 equivalents) to each vial.
-
Solvent Addition: To each vial, add a different degassed solvent (e.g., toluene, dioxane, THF, DMF, 2-MeTHF).
-
Reaction: Seal the vials and place them in a heating block set to the desired temperature (e.g., 100 °C).
-
Monitoring: After a set time (e.g., 12 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute with a suitable solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine the conversion to the desired product.[11]
Data Presentation: Solvent Screening Results
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Relative Conversion (%) |
| Toluene | 2.4 | 111 | 65 |
| Dioxane | 2.2 | 101 | 78 |
| THF | 7.6 | 66 | 85 |
| DMF | 36.7 | 153 | 92 |
| 2-MeTHF | 6.2 | 80 | 88 |
Note: This is example data. Actual results will vary depending on the specific substrates and reaction conditions.
Issue 2: Formation of Side Products
Q: I'm observing significant amounts of side products, such as homocoupling of my starting material or hydrodehalogenation. How can the solvent influence this?
A: The solvent plays a significant role in controlling the selectivity of your reaction and can contribute to the formation of undesired byproducts.[1]
-
Homocoupling: This can be promoted by certain solvents, especially in the presence of oxygen.
-
Solution: Ensure your solvent is thoroughly degassed. In some cases, a less polar solvent may reduce the rate of homocoupling.
-
-
Hydrodehalogenation (Reduction): This occurs when the aryl halide is reduced to the corresponding arene.
-
Problem: As mentioned earlier, some solvents can act as hydride donors at elevated temperatures.[5]
-
Solution: If you suspect hydrodehalogenation, try running the reaction at a lower temperature or switching to a more robust solvent that is less prone to decomposition. Toluene and m-xylene are often good choices in this regard.[12]
-
Caption: Interaction of palladium with different solvent types.
"Green" Solvents in Palladium Catalysis
There is a growing emphasis on the use of more environmentally friendly solvents in chemical synthesis. [14][15]For palladium-catalyzed reactions, several "greener" alternatives to traditional solvents have been explored.
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-derived solvent that can often replace THF and dioxane. [14][15]* Methyl tert-butyl ether (MTBE): Another ether-based solvent that is considered a greener alternative. [14][15]* Water: In some cases, palladium-catalyzed reactions can be performed in water, often with the aid of surfactants or water-soluble ligands. [16] When transitioning to a greener solvent, it is important to re-optimize the reaction conditions, as the solubility and reactivity profiles may differ from those of traditional solvents.
References
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
- Newman, S. G., & Howell, O. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(24), 16216–16222. [Link]
- Newman, S. G., & Howell, O. (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(6), 1664–1670. [Link]
- Solvent Coordination to Palladium Can Invert the Selectivity of Oxid
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
- Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. (2019).
- Sherwood, J. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. SciSpace. [Link]
- Larsen, R. D., Corley, E. G., King, A. O., Carroll, J. D., Davis, P., Verhoeven, T. R., ... & Reider, P. J. (1996). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 1(4), 304-308. [Link]
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Buchwald–Hartwig amination. (2023, November 28). In Wikipedia. [Link]
- Lei, P., & Szostak, M. (2021).
- How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit. [Link]
- Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2013). Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis. Organometallics, 32(18), 5177–5184. [Link]
- Mokolokolo, P. P., Omondi, B., & Darkwa, J. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(46), 28761-28769. [Link]
- Che Soh, S. K., Jusoh, S. A., Yusof, M. S. M., Khairul, W. M., & Shamsuddin, M. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. AIP Conference Proceedings, 2339(1), 020163. [Link]
- Lei, P., & Szostak, M. (2021). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering, 9(44), 14757–14764. [Link]
- Heck reaction. (2023, December 19). In Wikipedia. [Link]
- Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF. (2025, August 7).
- Effects of Solvents and Additives in the Asymmetric Heck Reaction of Alkenyl Triflates: Catalytic Asymmetric Synthesis of Decalin Derivatives and Determination of the Absolute Stereochemistry of (+)-Vernolepin. (1996). Journal of the American Chemical Society, 118(30), 7108-7116. [Link]
- Huddleston, J. G., & Rogers, R. D. (2002). Polar, Non-Coordinating Ionic Liquids as Solvents for the Alternating Copolymerization of Styrene and CO Catalyzed by Cationic Palladium Catalysts.
- Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. (2025, May 26). Tenger Chemical. [Link]
- Mechanisms of the Mizoroki–Heck Reaction. (2008). Topics in Organometallic Chemistry, 1-31. [Link]
- Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. [Link]
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). [PDF] Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar. [Link]
- Saha, D., Ghosh, R., & Sarkar, A. (2012). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 77(11), 5097–5103. [Link]
- We Already Know Everything about Oxidative Addition to Pd(0): Do We? (2023).
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
- Exploring Palladium Catalyst Compounds: Applications and Manufacturing Excellence. (n.d.). WordPress. [Link]
- Palladium complexes with bis(diphenylphosphinomethyl)amino ligands and their application as catalysts for the Heck reaction. (2025, August 9).
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Technical Support Center: Minimizing Homocoupling with (2-Bromophenyl)diphenylphosphine
Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing (2-Bromophenyl)diphenylphosphine in cross-coupling reactions and encountering challenges with homocoupling side products. As a molecule that is both a reactive substrate and a potential ligand, it presents unique challenges. This document provides in-depth troubleshooting strategies, mechanistic explanations, and optimized protocols to ensure the success of your synthetic campaigns.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during cross-coupling reactions with this compound in a direct question-and-answer format.
Q1: I am observing a significant amount of the homocoupled byproduct, 1,1'-bis(2-(diphenylphosphino)phenyl), in my reaction. What are the primary causes?
A1: The formation of the homocoupled dimer is a common and frustrating side reaction. Its presence typically points to one or more of three primary culprits within your reaction setup: the presence of oxygen, the choice of palladium precatalyst, or a suboptimal rate of the desired catalytic cycle.
-
Oxygen Contamination: The most frequent cause of homocoupling is the presence of trace amounts of oxygen.[1][2] Oxygen can oxidize the active Palladium(0) catalyst to Palladium(II) species. These Pd(II) species can then participate in a stoichiometric homocoupling of your organometallic coupling partner (in Suzuki reactions) or facilitate pathways that lead to aryl halide homocoupling.[2][3]
-
In-Situ Reduction of Pd(II) Precatalysts: If you are using a Palladium(II) source, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must first be reduced to the catalytically active Pd(0) state. A common pathway for this reduction involves the consumption of two equivalents of an organometallic reagent (e.g., an organoboron compound) to produce the homocoupled byproduct and Pd(0).[2][4] This means your reaction is generating byproducts before the main catalytic cycle even begins.
-
Slow Reductive Elimination: The palladium-catalyzed cross-coupling cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[5][6] Homocoupling is a competing side reaction. If the final, product-forming step (reductive elimination) of your desired cross-coupling is slow, it allows more time for side reactions, including the dimerization of two aryl-palladium(II) intermediates, to occur.[7]
The diagram below illustrates the competition between the desired cross-coupling pathway and the off-cycle homocoupling pathway.
Caption: Competing catalytic pathways.
Q2: My reaction is sluggish, and homocoupling is the major product. How can I optimize my catalyst system?
A2: A sluggish reaction that favors homocoupling is a classic sign that your catalyst is not efficient enough to promote the desired cross-coupling over the alternative pathways. The solution lies in choosing a more active and robust catalyst system, specifically by selecting the right palladium source and ligand.
Palladium Source: To circumvent the issues associated with the in situ reduction of Pd(II) sources, it is highly recommended to use a Pd(0) precatalyst .[2][4]
-
Recommended: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)). These catalysts are already in the active oxidation state, eliminating the homocoupling pathway associated with catalyst activation.[4]
-
Alternative for Pd(II): If you must use a Pd(II) source like Pd(OAc)₂, consider adding a mild, external reducing agent, such as potassium formate, to the reaction mixture. This can help generate the Pd(0) species without consuming your valuable boronic acid or other coupling partner.[3]
Ligand Selection: This is arguably the most critical factor. This compound can act as its own ligand, but it is generally not optimal. The use of a specialized, ancillary ligand is crucial for promoting the desired reaction. The most effective ligands are typically bulky and electron-rich dialkylbiaryl phosphines .[8][9]
-
Why they work: These ligands accelerate both the oxidative addition and, critically, the reductive elimination step.[7] A faster reductive elimination ensures the desired product is formed and released from the palladium center quickly, minimizing the time for the palladium intermediate to engage in side reactions like homocoupling.[10][11]
| Catalyst System Component | Recommendation | Rationale for Minimizing Homocoupling |
| Palladium Source | Pd(0) Precatalyst (e.g., Pd₂(dba)₃) | Bypasses the initial homocoupling pathway that can occur during the in situ reduction of Pd(II) catalysts.[2][4] |
| Pd(II) Precatalyst + Reductant | A mild reductant (e.g., potassium formate) facilitates the formation of active Pd(0) without consuming the primary reagents via homocoupling.[3] | |
| Ancillary Ligand | Bulky, Electron-Rich Monophosphines | Accelerates the rate-limiting oxidative addition and final reductive elimination steps, making the cross-coupling kinetically favored over homocoupling.[2][7][9] |
| Examples: XPhos, SPhos, RuPhos | These ligands have a proven track record in suppressing side reactions for challenging substrates.[4][9][12] | |
| Pre-formed Catalysts | Palladacycle Precatalysts (e.g., XPhos Pd G3/G4) | These are air-stable, provide a 1:1 Pd:Ligand ratio, and are designed to generate the active L₁Pd(0) species cleanly and efficiently upon activation with a base.[13] |
Q3: What are the best practices for reaction setup to physically prevent homocoupling?
A3: Meticulous experimental technique is non-negotiable for suppressing homocoupling. The goal is to create and maintain a scrupulously anaerobic environment.
Protocol: Establishing an Inert Atmosphere
-
Glassware Preparation: Ensure all glassware (reaction flask, condenser, etc.) is oven-dried or flame-dried under vacuum to remove adsorbed water and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: Add all solid reagents (your this compound, coupling partner, base, and ligand) to the reaction flask at room temperature.
-
Seal and Purge: Seal the flask with a rubber septum. Insert a gas inlet needle connected to a manifold supplying inert gas and an outlet needle.
-
Evacuate and Backfill (3x Cycle): Carefully apply a vacuum to the flask for 1-2 minutes to remove the air from the headspace and solids. Then, backfill the flask with your inert gas. Repeat this cycle a total of three times to ensure the atmosphere is fully inert.
-
Solvent Degassing: The solvent is a major source of dissolved oxygen. Degas it thoroughly before adding it to the reaction flask.
-
Method A (Sparging): Bubble a vigorous stream of inert gas through the solvent via a long needle for at least 30-60 minutes.[2][4]
-
Method B (Freeze-Pump-Thaw): For the most rigorous oxygen removal, freeze the solvent using liquid nitrogen, apply a high vacuum to the headspace, and then allow it to thaw under a static vacuum. Repeat this cycle three times.[4][12]
-
-
Solvent Addition: Transfer the degassed solvent to your reaction flask via a cannula or syringe under a positive pressure of inert gas.
-
Initiate Reaction: Begin stirring and heat the reaction to the desired temperature. Maintain a positive pressure of inert gas (e.g., using a balloon or a bubbler) for the entire duration of the reaction.
Caption: Troubleshooting decision tree.
Part 2: Frequently Asked Questions (FAQs)
Q4: Should I add an external phosphine ligand when this compound already contains a phosphine moiety?
A4: Yes, absolutely. While it's tempting to assume the substrate can serve as its own ligand, this is rarely effective for achieving high selectivity and reactivity. The diphenylphosphine group on your substrate is not sterically or electronically optimized to facilitate the key steps of the catalytic cycle efficiently. Adding a specialized ancillary ligand, like the Buchwald-type biaryl monophosphines, is critical.[8][9] These ligands are engineered to create a specific coordination environment around the palladium center that dramatically accelerates the desired cross-coupling reaction, thereby outcompeting the homocoupling pathway.
Q5: How do I choose the right base and solvent to minimize side products?
A5: The choice of base and solvent is highly dependent on the specific cross-coupling reaction you are performing (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The primary role of the base is often to facilitate the transmetalation step, while the solvent must solubilize all components and be stable at the reaction temperature.
| Reaction Type | Recommended Base(s) | Recommended Solvent(s) | Rationale / Notes |
| Suzuki-Miyaura | K₃PO₄, Cs₂CO₃, KF | 1,4-Dioxane, Toluene, 2-MeTHF (often with water as a co-solvent) | A strong base is required to activate the boronic acid/ester for transmetalation. Anhydrous conditions can sometimes suppress protodeboronation, another common side reaction.[4][12][14] |
| Buchwald-Hartwig | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | A strong, non-nucleophilic base is needed to deprotonate the amine coupling partner. NaOt-Bu is very effective but can be incompatible with base-sensitive functional groups.[15][16][17] |
| Sonogashira | Et₃N, DIPA, Cs₂CO₃ | THF, DMF, Toluene | A mild amine base is typically sufficient and can often serve as the solvent. Copper co-catalysts can promote alkyne homocoupling (Glaser coupling), so copper-free conditions should be considered.[18] |
Part 3: Optimized Experimental Protocol
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound
This protocol incorporates best practices to minimize homocoupling.
Reagents & Equipment:
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen) with bubbler
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2.2 - 4.4 mol%)
-
K₃PO₄ (potassium phosphate), finely powdered and dried (2.0 - 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To the Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Seal the flask with a septum, and perform three evacuate-backfill cycles with argon.
-
Under a positive pressure of argon, add the degassed 1,4-dioxane via cannula transfer.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
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- Wikipedia.
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- Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd c
- NIH National Center for Biotechnology Information.
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- Beilstein Journal of Organic Chemistry.
- Wikipedia.
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- NIH National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010).
- NIH National Center for Biotechnology Information. A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols.
- Organic Letters. Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines.
- Chemistry LibreTexts. 17.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2025).
- ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids? (2018).
- BenchChem. Preventing homocoupling side reactions with "2-Bromo-5-(bromomethyl)pyridine".
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Technical Support Center: Purification of Products from Reactions with (2-Bromophenyl)diphenylphosphine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of products from reactions involving (2-Bromophenyl)diphenylphosphine. As a versatile precursor and ligand in modern organic synthesis, its derivatives are pivotal in forming complex molecular architectures. However, the purification of these products often presents unique challenges. This guide is structured to address these issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common impurities in reactions involving this compound?
-
My primary goal is to remove the phosphine oxide byproduct. What is the most effective strategy?
-
How do I choose the right solvent system for column chromatography of my phosphine-containing product?
-
My product is a biaryl phosphine ligand. What are the best practices for its purification and handling?
-
How can I use ³¹P NMR to assess the purity of my product and identify phosphine-related impurities?
-
-
Troubleshooting Guides
-
Problem: My product and the phosphine oxide byproduct have very similar Rf values on TLC.
-
Problem: I am struggling to crystallize my desired product.
-
Problem: My phosphine-containing product appears to be decomposing on the silica gel column.
-
Problem: I suspect my product is air-sensitive. How should I adapt my purification workflow?
-
-
Experimental Protocols
-
Protocol 1: General Column Chromatography for Non-Air-Sensitive Phosphine Derivatives.
-
Protocol 2: Recrystallization of a Biaryl Phosphine Product.
-
Protocol 3: Chemical Removal of Phosphine Oxide using Zinc Chloride.
-
-
References
Frequently Asked questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
When this compound is utilized in a reaction, particularly in cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, the impurity profile can be complex. Understanding these potential contaminants is the first step toward a successful purification strategy.
-
This compound Oxide: This is arguably the most common and challenging impurity to remove. Phosphines are readily oxidized to their corresponding phosphine oxides, a reaction that can occur during the reaction itself, work-up, or even during purification if exposed to air for prolonged periods. The oxide is often more polar than the parent phosphine and can complicate purification due to similar polarities with desired products.[1][2]
-
Unreacted this compound: Incomplete reactions will leave residual starting material. This is typically less polar than the desired product and the phosphine oxide.
-
Homocoupled Byproducts: In cross-coupling reactions, homocoupling of the starting materials can occur, leading to undesired biaryl or other symmetric products.[3]
-
Palladium Catalyst Residues: Residual palladium from the catalyst can contaminate the product, often appearing as a fine black powder (palladium black) or colloidal palladium.
-
Solvent and Reagent Residues: Solvents used in the reaction and purification, as well as excess reagents or their byproducts (e.g., from the base used in the coupling reaction), can also be present.
Q2: My primary goal is to remove the phosphine oxide byproduct. What is the most effective strategy?
The removal of the phosphine oxide of this compound, or analogous triphenylphosphine oxide, is a frequent challenge. The choice of strategy depends on the properties of your desired product.
-
Column Chromatography: This is the most general method. Since the phosphine oxide is significantly more polar than the corresponding phosphine, a well-chosen solvent system can achieve good separation. A common approach is to use a non-polar eluent to first elute the less polar impurities and the desired phosphine product, followed by a more polar eluent to wash out the phosphine oxide that remains strongly adsorbed to the silica gel.[4]
-
Chemical Precipitation: Phosphine oxides can be selectively precipitated from a reaction mixture by forming a complex with certain metal salts. A highly effective method involves the use of zinc chloride (ZnCl₂).[1][5][6][7] The addition of a ZnCl₂ solution in a polar solvent like ethanol to the crude reaction mixture can precipitate the phosphine oxide as a ZnCl₂(phosphine oxide)₂ complex, which can then be removed by simple filtration.[7] This method is particularly advantageous for large-scale purifications where chromatography is not feasible.[2]
-
Recrystallization: If your desired product is a solid, recrystallization can be a powerful purification technique. The key is to find a solvent or solvent system in which the solubility of your product and the phosphine oxide differ significantly with temperature. Often, the phosphine oxide is less soluble in non-polar solvents, which can sometimes be exploited.[2]
Q3: How do I choose the right solvent system for column chromatography of my phosphine-containing product?
The selection of an appropriate eluent is critical for a successful chromatographic separation. The goal is to find a system that provides a good separation between your product and impurities, with a target Rf value for your product of around 0.25-0.35 for optimal resolution.[8]
-
Start with TLC: Always begin by running thin-layer chromatography (TLC) with various solvent systems to scout for the best separation.
-
Common Solvent Systems: For phosphine-containing compounds, which are often of intermediate polarity, mixtures of a non-polar and a polar solvent are typically used.[9]
-
Hexane/Ethyl Acetate: This is a workhorse solvent system for a wide range of compounds. Start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity.[9][10][11]
-
Hexane/Dichloromethane: Another common system that offers a different selectivity compared to ethyl acetate-based systems.
-
Hexane/Diethyl Ether: Can be effective, but the high volatility of ether can sometimes be problematic.
-
-
For More Polar Products: If your product is more polar, you may need to use a more polar solvent system, such as dichloromethane/methanol.[1][9]
-
Gradient Elution: For complex mixtures, a gradient elution, where the polarity of the eluent is gradually increased during the chromatography, can be highly effective.[11]
Q4: My product is a biaryl phosphine ligand. What are the best practices for its purification and handling?
Biaryl phosphine ligands, such as those derived from Suzuki-Miyaura coupling with this compound, are often air-sensitive and require careful handling to prevent oxidation.[1]
-
Inert Atmosphere Techniques: Whenever possible, perform purification steps under an inert atmosphere (e.g., nitrogen or argon). This is especially critical for air-sensitive phosphines. Column chromatography can be performed in a glovebox or using Schlenk techniques.[1]
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by the freeze-pump-thaw method to remove dissolved oxygen.
-
Storage: Store the purified ligand under an inert atmosphere, preferably in a freezer to minimize degradation over time.
-
Purification of Buchwald-type Ligands: The synthesis of well-known Buchwald ligands like JohnPhos (2-(di-tert-butylphosphino)biphenyl) provides a good analogy. These are often purified by column chromatography on silica gel followed by recrystallization.[12][13][14][15]
Q5: How can I use ³¹P NMR to assess the purity of my product and identify phosphine-related impurities?
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for analyzing phosphorus-containing compounds due to its high sensitivity and the wide chemical shift range of phosphorus nuclei.
-
This compound: The starting material typically shows a ³¹P NMR signal in the negative ppm range.
-
Biaryl Phosphine Products: The ³¹P NMR chemical shift of the desired biaryl phosphine product will depend on its specific structure but will generally be in a different region than the starting material.
-
This compound Oxide: The corresponding phosphine oxide will have a significantly different chemical shift, typically in the range of +20 to +40 ppm.[2][4][16][17] The presence of a signal in this region is a clear indication of this impurity.
-
Integration: The relative integration of the signals in the ³¹P NMR spectrum can be used to quantify the purity of the product and the amount of phosphine oxide impurity.
| Compound Type | Typical ³¹P NMR Chemical Shift Range (ppm) |
| Triarylphosphines | -5 to -15 |
| Triarylphosphine Oxides | +20 to +40 |
Troubleshooting Guides
Problem: My product and the phosphine oxide byproduct have very similar Rf values on TLC.
This is a common and frustrating issue. Here are several approaches to tackle this problem:
-
Optimize the Solvent System:
-
Try Different Solvent Combinations: If a hexane/ethyl acetate system is not providing adequate separation, try a hexane/dichloromethane, hexane/diethyl ether, or even a toluene-based system. Different solvents interact with the analytes and the silica gel in different ways, which can alter the relative Rf values.
-
Fine-tune the Polarity: Sometimes, very small changes in the solvent ratio can significantly improve separation. Try running TLCs with a narrow range of solvent compositions (e.g., 10%, 12%, 15%, 18%, 20% ethyl acetate in hexane).
-
-
Change the Stationary Phase:
-
Alumina: If silica gel (which is slightly acidic) is not effective, consider using alumina (which can be neutral, basic, or acidic). Basic or neutral alumina can be particularly useful for purifying phosphines, which are basic compounds.[1]
-
-
Chemical Derivatization/Precipitation:
Problem: I am struggling to crystallize my desired product.
Recrystallization can be challenging, especially with novel compounds. If your product is "oiling out" or refusing to crystallize, consider the following:
-
Solvent Selection is Key: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[18]
-
Systematic Screening: Test the solubility of a small amount of your crude product in a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, and mixtures thereof) to find a suitable candidate.[19]
-
Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve your product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid (the cloud point). Gently warm the solution to redissolve the precipitate and then allow it to cool slowly.[18][20] A common combination is ethanol/water.[18]
-
-
Induce Crystallization:
-
Seeding: Add a single, pure crystal of your product to the supersaturated solution to provide a nucleation site.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are dislodged can act as nucleation sites.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer to maximize crystal formation. Rapid cooling often leads to the formation of smaller, less pure crystals.
-
Problem: My phosphine-containing product appears to be decomposing on the silica gel column.
This is often due to the acidic nature of standard silica gel, which can protonate or catalyze the degradation of sensitive compounds.
-
Use Deactivated Silica Gel: The acidity of silica gel can be neutralized.
-
Triethylamine Additive: Add a small amount of triethylamine (1-2%) to your eluent. This will neutralize the acidic sites on the silica gel and prevent the degradation of acid-sensitive compounds.[1]
-
Pre-treatment of Silica Gel: Prepare a slurry of the silica gel in the eluent containing triethylamine before packing the column.
-
-
Switch to a Neutral Stationary Phase:
Problem: I suspect my product is air-sensitive. How should I adapt my purification workflow?
Air-sensitive phosphines can readily oxidize to the corresponding phosphine oxide, compromising your yield and purity.
-
Inert Atmosphere is Crucial: All manipulations should be performed under an inert atmosphere of nitrogen or argon.
-
Glovebox: For highly sensitive compounds, performing the entire column chromatography inside a glovebox is the most robust solution.[1]
-
Schlenk Line Techniques: For moderately sensitive compounds, column chromatography can be adapted for use with a Schlenk line. This involves using specialized glassware that allows for the maintenance of an inert atmosphere.[1]
-
-
Degassed Solvents and Reagents: Ensure all solvents and reagents are thoroughly degassed before use to remove dissolved oxygen.
-
Minimize Exposure Time: Work efficiently to minimize the time the compound is exposed to potential sources of oxygen.
Experimental Protocols
Protocol 1: General Column Chromatography for Non-Air-Sensitive Phosphine Derivatives
This protocol describes a standard flash column chromatography procedure for the purification of a phosphine-containing product from its corresponding phosphine oxide and other impurities.
Caption: Workflow for column chromatography purification.
Protocol 2: Recrystallization of a Biaryl Phosphine Product
This protocol provides a general procedure for the purification of a solid biaryl phosphine product using a two-solvent recrystallization method.
Caption: Workflow for two-solvent recrystallization.
Protocol 3: Chemical Removal of Phosphine Oxide using Zinc Chloride
This protocol is adapted from established literature procedures for the selective removal of triphenylphosphine oxide and is applicable to analogous phosphine oxides.[5][7]
Caption: Workflow for phosphine oxide removal with ZnCl₂.
References
- Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936.
- PubMed. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.
- Semantic Scholar. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.
- ACS Publications. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry.
- BenchChem. (2025).
- University of California, Los Angeles. How to Remove Sticky Reagents during Workup.
- SpectraBase. (2-Bromophenyl)(diphenyl)phosphine - Optional[31P NMR] - Chemical Shifts.
- The Royal Society of Chemistry. (n.d.). Supporting Information for - The Selenation of Diphenyl- Phosphine Substituents and Formation of a Chelating Bis(Phosphinine) Palladium(II) Complex.
- ChemicalBook. (2025). 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl | 240417-00-9.
- Semantic Scholar. (2020). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed.
- ACS Omega. (2021).
- Sigma-Aldrich. Buchwald Ligands.
- Merck.
- University of Calgary.
- Entegris. Buchwald Ligands Review.
- Sigma-Aldrich. JohnPhos 97 224311-51-7.
- Common Organic Chemistry.
- Sigma-Aldrich. Buchwald Phosphine Ligands.
- Sigma-Aldrich. Buchwald Phosphine Ligands for Cross Coupling.
- SpectraBase. 2-(Diphenylphosphino)-benzaldehyde.
- Organic Chemistry Data. NMR Spectroscopy :: 31P NMR Chemical Shifts.
- Sigma-Aldrich. JohnPhos 97 224311-51-7.
- Strem Chemicals. 2-(Di-t-butylphosphino))-1,1'-biphenyl, 99% JohnPhos.
- Xinxiang Runyu Material Co., Ltd. JohnPhos - Custom Synthesis Service.
- PubChem. 2-(Diphenylphosphino)biphenyl | C24H19P | CID 12976978.
- ResearchGate. 2-(Diphenylphosphino)-2′-(N,N-dimethylamino)-biphenyl | Request PDF.
- PubChem. 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl | C36H28P2 | CID 2734940.
- Sigma-Aldrich. JohnPhos 97 224311-51-7.
- Supporting Inform
- SiliCycle.
- University of Rochester. Chromatography: Solvent Systems For Flash Column.
- Reddit. (2019).
- Jasperse, J. (n.d.).
- YouTube. (2013).
- Sigma-Aldrich. PhDave-Phos 97 240417-00-9.
- Chemistry Solutions.
- Google Patents.
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- 1. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents | Semantic Scholar [semanticscholar.org]
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Technical Support Center: Stability of (2-Bromophenyl)diphenylphosphine in Reaction Conditions
Welcome to the technical support guide for (2-Bromophenyl)diphenylphosphine. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile phosphine ligand in their synthetic endeavors. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to address the stability challenges you may encounter during your experiments. Our goal is to equip you with the expertise to anticipate potential issues, diagnose problems, and implement effective solutions to ensure the success and reproducibility of your reactions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: The two most common degradation pathways for this compound are oxidation and hydrodehalogenation.
-
Oxidation: Like most phosphines, this compound is susceptible to oxidation by atmospheric oxygen to form the corresponding this compound oxide.[1] This is often the primary cause of degradation during storage and handling.
-
Hydrodehalogenation: In the presence of a proton source and a suitable reducing agent (which can be the palladium catalyst itself under certain conditions), the C-Br bond can be cleaved to yield triphenylphosphine. This is a known side reaction in palladium-catalyzed cross-coupling reactions.[2][3][4]
A less common, but possible, degradation pathway is P-C bond cleavage, which can occur under harsh reaction conditions or with certain transition metal complexes.[5]
Q2: How should I properly store this compound?
A2: To ensure its longevity and purity, this compound should be stored under a dry, inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[6] It is advisable to store it in a cool, dark place, such as a refrigerator, to minimize thermal degradation.
Q3: What are the visual signs of degradation?
A3: this compound is typically a white to off-white crystalline solid.[7] While there are no definitive visual indicators of minor degradation, a noticeable change in color (e.g., to yellow or brown) or a change in the physical appearance of the solid (e.g., clumping) may suggest decomposition. However, the most reliable method for assessing purity is through analytical techniques like ³¹P NMR spectroscopy.
Q4: How does the degradation of this compound affect my palladium-catalyzed cross-coupling reaction?
A4: The degradation of the ligand can have several negative impacts on your reaction:
-
Formation of Phosphine Oxide: The resulting this compound oxide can, in some cases, act as a ligand for the palladium catalyst. However, its coordination properties are different from the parent phosphine, which can alter the reactivity and selectivity of the catalyst. In some instances, phosphine oxides have been shown to stabilize palladium nanoparticles, which can prevent the precipitation of palladium black but may not lead to the desired catalytic activity.[6]
-
Formation of Triphenylphosphine: If hydrodehalogenation occurs, the resulting triphenylphosphine will compete with the desired ligand for coordination to the palladium center. Since triphenylphosphine has different steric and electronic properties, this can lead to a change in the catalytic activity and may result in the formation of undesired side products.
-
Reduced Ligand Concentration: The degradation of the ligand leads to a lower concentration of the active ligand, which can slow down the reaction or lead to incomplete conversion.
Troubleshooting Guide
This guide is structured in a question-and-answer format to help you troubleshoot specific issues you may encounter during your experiments.
Issue 1: My cross-coupling reaction is sluggish or fails to go to completion.
Possible Cause: Degradation of the this compound ligand.
Troubleshooting Steps:
-
Verify Ligand Purity:
-
Action: Before setting up the reaction, analyze a sample of your this compound using ³¹P NMR spectroscopy.
-
Expected Result: A single peak around δ -4.5 ppm (in CDCl₃) corresponding to the pure phosphine.[8] The presence of a peak around δ 20-35 ppm suggests the formation of the phosphine oxide.[9][10]
-
-
Ensure Rigorous Air-Free Conditions:
-
Check for Protic Impurities:
-
Action: Use anhydrous solvents and ensure your reagents are dry.
-
Rationale: The presence of water or other protic sources can facilitate the hydrodehalogenation of the ligand to triphenylphosphine, especially in the presence of a base.[2]
-
Issue 2: I am observing a significant amount of a debrominated byproduct in my reaction.
Possible Cause: Hydrodehalogenation of this compound or your aryl bromide starting material.
Troubleshooting Steps:
-
Minimize Proton Sources:
-
Action: As mentioned above, use anhydrous solvents and dry reagents. If your reaction requires an aqueous phase, ensure it is thoroughly degassed.
-
-
Optimize the Base:
-
Action: Consider using a non-nucleophilic, anhydrous base. If using a carbonate or phosphate base, ensure it is finely powdered and dried before use.
-
Rationale: Some bases can act as a source of protons or promote pathways that lead to hydrodehalogenation.[4]
-
-
Adjust Reaction Temperature and Time:
-
Action: Try running the reaction at a lower temperature for a longer period.
-
Rationale: Higher temperatures can sometimes promote side reactions like hydrodehalogenation.
-
Issue 3: How can I identify the degradation products in my crude reaction mixture?
Analytical Workflow:
-
³¹P NMR Spectroscopy:
-
GC-MS Analysis:
-
GC-MS can help identify volatile byproducts.
-
Triphenylphosphine: Expected molecular ion at m/z 262.[16]
-
Triphenylphosphine oxide: Expected molecular ion at m/z 278.[17][18][19][20]
-
The fragmentation patterns of this compound and its oxide will be similar to their triphenyl analogues, with the addition of the characteristic isotopic pattern of bromine.
-
Data Summary and Protocols
Stability Overview
| Condition | Potential Degradation Pathway | Resulting Byproduct |
| Air (Oxygen) | Oxidation | This compound oxide |
| Moisture/Protic Solvents | Hydrodehalogenation | Triphenylphosphine |
| High Temperature | Thermal Decomposition | Complex mixture of byproducts |
| Strong Bases | P-C Bond Cleavage (less common) | Various organophosphorus compounds |
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling Using this compound under Inert Conditions
This protocol provides a general guideline for setting up a Suzuki-Miyaura coupling reaction while minimizing the degradation of the this compound ligand.
Reagents:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (0.02 mmol)
-
This compound (0.04 mmol)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane) (5 mL)
Procedure:
-
Glassware Preparation: Dry a Schlenk flask equipped with a magnetic stir bar in an oven at 120 °C overnight. Allow it to cool to room temperature under a stream of inert gas (argon or nitrogen).
-
Reagent Addition (under inert atmosphere): To the Schlenk flask, add the aryl bromide, arylboronic acid, palladium(II) acetate, this compound, and potassium phosphate under a positive pressure of inert gas.
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure a completely oxygen-free environment.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, and proceed with a standard aqueous work-up.
Visualization of Key Processes
Troubleshooting Workflow for Low Reaction Yield
Caption: Troubleshooting workflow for low product yield.
Potential Degradation Pathways of this compound
Caption: Primary degradation pathways of the ligand.
References
- 31P Magnetic Resonance of Triphenylphosphine Oxide Complexes with Silicon Compounds. ElectronicsAndBooks.
- Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanol
- 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors. RSC Publishing.
- A mechanistic investigation of hydrodehalogenation using ESI-MS.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- P-31 NMR Data for Protonated Triaryl Phosphines.
- Synthesis and Application of Air-Stable Secondary Phosphine Oxide, Oxime, and Amine-Phosphine Palladium(II) Complexes in Transfer Hydrogenation and Cross-Coupling Reactions. UA Campus Repository. [Link]
- The Manipulation of Air-Sensitive Compounds. Thieme. [Link]
- Triphenylphosphine sulfide - Optional[31P NMR] - Chemical Shifts. SpectraBase. [Link]
- Triphenylphoshphine oxide - Optional[31P NMR] - Chemical Shifts. SpectraBase. [Link]
- 2.9: Phosphines. Chemistry LibreTexts. [Link]
- Predicting the Air Stability of Phosphines.
- Influence of highly basic phosphine ligand on the reactivity and hydrolysis of P 4 and P 4 S 3 supported by ruthenium fragments.
- Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. [Link]
- Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.
- Focusing on the Catalysts of the Pd- and Ni-C
- P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles. MDPI. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]
- Predicted GC-MS Spectrum - Triphenylphosphine GC-MS (Non-derivatized).
- air sensitive reaction setup. YouTube. [Link]
- Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. Semantic Scholar. [Link]
- Handling air-sensitive reagents. MIT. [Link]
- Supporting Information for: Palladium-Catalyzed Addition of H-Phosphonates, H-Phosphites, and H-Phosphine Oxides to Propargyl Acetates. The Royal Society of Chemistry. [Link]
- (2-Bromophenyl)(diphenyl)phosphine - Optional[31P NMR] - Chemical Shifts. SpectraBase. [Link]
- Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Cardiff University. [Link]
- Diverse Catalytic Applications of Phosphine Oxide-Based Metal Complexes.
- Metal-phosphine complex. Wikipedia. [Link]
- Effect of Triphenylphosphine on the Cure Reaction and Thermal Stability of Diglycidyl Ether of Bisphenol A-based Epoxy Resin.
- Phosphorus-Based C
- Configurationally stable propeller-like triarylphosphine and triarylphosphine oxide. PubMed. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Organometallic HyperTextBook: Phosphine Complexes.
- Mass Spectrometry - Fragmentation P
- Triphenylphosphine oxide. NIST WebBook. [Link]
- Triphenylphosphine oxide. MassBank. [Link]
- CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Puerto Rico. [Link]
- Phosphine Functionalized Cp C Ligands and Their Metal Complexes. MDPI. [Link]
- Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Bentham Science. [Link]
- Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]
- Mass spectral fragmentation pattern of the underivatized halogenated...
- A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in C
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- 16. Human Metabolome Database: Predicted GC-MS Spectrum - Triphenylphosphine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0259265) [hmdb.ca]
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- 18. benchchem.com [benchchem.com]
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- 20. massbank.eu [massbank.eu]
overcoming steric hindrance in substrates with (2-Bromophenyl)diphenylphosphine
Answering the call of complex molecular architecture, (2-Bromophenyl)diphenylphosphine has emerged as a crucial ligand precursor in palladium-catalyzed cross-coupling reactions, particularly for forging bonds with sterically congested substrates. Its unique ability to form highly active, bulky biarylphosphine ligands in situ provides a powerful tool for chemists in pharmaceutical and materials science. However, harnessing its full potential requires a nuanced understanding of the reaction mechanics and a proactive approach to troubleshooting.
This technical support center is designed to serve as a field guide for researchers. It moves beyond standard protocols to address the specific, practical challenges encountered when steric hindrance is a dominant factor in the reaction landscape. Here, we dissect common experimental failures, explore the mechanistic underpinnings of the ligand's function, and provide actionable solutions to guide your synthetic endeavors.
Troubleshooting Guide: Navigating Sterically Demanding Couplings
This section addresses specific, common issues encountered during experiments. The solutions provided are based on mechanistic principles and established best practices for organometallic catalysis.
Issue 1: Low or Non-Existent Product Yield
Q: My cross-coupling reaction with a sterically hindered aryl halide is giving very low conversion, or I am only recovering starting material. What are the primary causes and how can I fix this?
A: This is the most frequent challenge and typically points to issues with catalyst activation, stability, or suboptimal reaction conditions that fail to overcome the high activation energy of sterically hindered substrates.[1][2]
Primary Causes & Recommended Solutions:
-
Inefficient Catalyst Activation: The true active catalyst, a Pd(0) species, must be generated cleanly from the Pd(II) precatalyst.[3] For sterically demanding ligands, this process can be sluggish.
-
Solution: Switch from generating the catalyst in situ (e.g., from Pd(OAc)₂) to using a well-defined palladium precatalyst.[4][5] Precatalysts like those based on palladacycle scaffolds provide more reliable and reproducible generation of the active LPd(0) species.[3][6] They are generally more stable and require no separate activation period.[3][7]
-
-
Catalyst Deactivation: The active Pd(0) catalyst can aggregate into inactive palladium black, especially at the high temperatures often required for hindered substrates.[6] Additionally, phosphine ligands can be sensitive to air and moisture, oxidizing to the catalytically inactive phosphine oxide.[8]
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or high-purity nitrogen).[6] Use freshly distilled, anhydrous, and thoroughly degassed solvents.[9][10] If you observe the formation of a black precipitate, it's a clear sign of catalyst decomposition.[11] Using a more robust precatalyst or a ligand that better stabilizes the Pd(0) center can mitigate this.[6]
-
-
Suboptimal Reaction Conditions: Steric hindrance increases the energy barrier for key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[12][13] Standard conditions may be insufficient.
-
Solution: A systematic screen of reaction parameters is crucial.
-
Temperature: Increase the reaction temperature in increments (e.g., from 80 °C to 110 °C). Higher temperatures can provide the energy needed to overcome the activation barrier.[2][10]
-
Base and Solvent: The choice of base and solvent is interdependent and critical. For Suzuki-Miyaura couplings, strong bases like K₃PO₄ or Cs₂CO₃ in solvents like dioxane or toluene are often effective.[14] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[15]
-
-
Caption: General troubleshooting workflow for low-yield reactions.
Issue 2: Significant Formation of Side Products
Q: My reaction is proceeding, but I'm isolating significant amounts of homocoupled or protodeboronated byproducts instead of my desired product. What's going wrong?
A: The formation of these side products indicates that off-cycle pathways are competing with the desired cross-coupling. This is often exacerbated by suboptimal reaction setup or conditions.
-
Protodeboronation (Suzuki-Miyaura): This is the undesired cleavage of the C-B bond by a proton source, replacing the boronic acid/ester with a hydrogen atom.
-
Cause: Often caused by excess water in the reaction mixture or a base that is not sufficiently anhydrous.[2]
-
Solution: Use anhydrous solvents and reagents. Ensure the base (e.g., K₃PO₄, Cs₂CO₃) is freshly opened or has been dried in an oven prior to use. Perform the reaction under strictly inert conditions to exclude atmospheric moisture.[2]
-
-
Homocoupling of Boronic Acid (Suzuki-Miyaura): This side reaction leads to the formation of a biaryl product derived from the coupling of two boronic acid molecules.
-
Cause: This is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle leading to homocoupling.[2] It can also occur if the transmetalation step is slow relative to other pathways.
-
Solution: Rigorously degas all solvents and the reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30 minutes).[9] Ensuring the palladium precatalyst is efficiently activated to Pd(0) can also minimize side reactions involving Pd(II) species.[2]
-
| Side Product | Common Cause(s) | Recommended Action(s) |
| Protodeboronation | Excess moisture; insufficiently anhydrous base. | Use anhydrous solvents; dry base before use; maintain a strict inert atmosphere. |
| Homocoupling | Presence of oxygen; slow transmetalation. | Rigorously degas all reagents and solvents; use a well-defined precatalyst. |
| Hydrodehalogenation | β-hydride elimination from Pd-H species. | Screen different ligands; sometimes lowering temperature can help. |
Frequently Asked Questions (FAQs)
Q1: What is the specific mechanism by which this compound facilitates reactions with sterically hindered substrates?
A: The utility of this compound does not come from the molecule itself acting as the ligand. Instead, it serves as a convenient pre-ligand . Under catalytic conditions, it undergoes an in situ reaction, typically a C-H activation or a coupling reaction, to form a highly bulky and electron-rich biaryl monophosphine ligand, such as (2-diphenylphosphino)biphenyl (JohnPhos). It is this newly formed ligand that is the workhorse of the catalytic cycle.
The exceptional performance of these in situ-generated ligands is attributed to a combination of their structural features:
-
Steric Bulk: The bulky biaryl framework promotes the crucial, often rate-limiting, reductive elimination step, which forges the final C-C or C-N bond.[13] This is particularly important when coupling two sterically large fragments, as it helps overcome the steric repulsion in the transition state.[14][16]
-
Electron-Donating Ability: The electron-rich nature of the phosphine center accelerates the initial oxidative addition of the aryl halide to the Pd(0) center.[17]
Caption: In situ formation of the active bulky ligand.
Q2: What is a "precatalyst" and why is it often recommended over mixing a palladium source like Pd(OAc)₂ with the ligand?
A: A palladium precatalyst is a stable, well-defined Pd(II) complex that contains the desired phosphine ligand.[5] These complexes are designed to be easily and cleanly reduced in situ to the active Pd(0) species that enters the catalytic cycle.[3]
Using a precatalyst offers several advantages over the traditional method of mixing a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) with a ligand:[18]
-
Reproducibility: Precatalysts provide a precise 1:1 ligand-to-palladium ratio, leading to more consistent and reproducible results.[3]
-
Stability: They are often air- and moisture-stable solids, making them easier to handle and store than sensitive Pd(0) sources or phosphine ligands alone.[5]
-
Clean Activation: They generate the active LPd(0) species cleanly and efficiently under the reaction conditions, avoiding the often-unreliable reduction processes required for sources like Pd(OAc)₂.[4][18]
Q3: For which types of cross-coupling reactions is this compound most effective when dealing with hindered substrates?
A: This pre-ligand is highly versatile but has shown exceptional efficacy in Suzuki-Miyaura C-C couplings and Buchwald-Hartwig C-N aminations involving sterically demanding partners.[12][19] Its ability to form bulky biarylphosphine ligands makes it ideal for constructing tetra-ortho-substituted biaryls or coupling bulky secondary amines, which are notoriously difficult transformations.[14]
Experimental Protocols
General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 eq), the sterically hindered boronic acid (1.2 - 1.5 eq), and the base (e.g., K₃PO₄, 2.0 - 3.0 eq).
-
Catalyst Addition: Add the palladium precatalyst (e.g., an appropriate palladacycle, 1-3 mol%) and this compound (1.2 - 3.6 mol%, maintaining the desired L:Pd ratio).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Seal the flask and heat the mixture to 90-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS.[9] Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[9]
References
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?
- University of Pennsylvania. (n.d.). Development of Stable, Active, and High-Throughput Experimentation Compatible Palladium Precatalysts.
- PubMed Central. (n.d.). Stereoselective Synthesis of Tri- and Tetrasubstituted Olefins via 1,6-Additions of Diazo Compounds and Their Precursors to p-Quinone Methides.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
- Organic Letters. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- PubMed Central. (n.d.). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions.
- National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- ResearchGate. (2025). Regio- and Stereoselective Synthesis of Tetrasubstituted Olefins by the Three-Component Tandem Reaction of Phenylselenomagnesium Bromide, Acetylenic Sulfones and Allylic Bromides.
- DiVA portal. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold.
- Organic Chemistry Portal. (n.d.). A Practical Solution to Stereodefined Tetrasubstituted Olefins.
- Organic Chemistry Portal. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides.
- ResearchGate. (2025). Stereocontrolled Synthesis of Tetrasubstituted Olefins.
- MIT Open Access Articles. (n.d.). Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky Di-tert-butylphosphino Biaryl Ligands.
- SciSpace. (2003). Diversity-oriented synthesis of tamoxifen-type tetrasubstituted olefins.
- PubMed Central. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?.
- National Institutes of Health. (n.d.). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis.
- YouTube. (2013). Steric hindrance.
- ResearchGate. (n.d.). Synthetic strategies towards phosphine ligands suitable for further....
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- 5. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates in Heck Reactions
Welcome to our dedicated technical support center for the Mizoroki-Heck reaction. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their Heck coupling experiments. Our approach is rooted in a deep understanding of the reaction mechanism and years of field-proven experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address specific problems in a question-and-answer format to provide targeted and actionable advice.
Q1: My Heck reaction shows little to no conversion of my starting materials. Where should I begin troubleshooting?
Low or no conversion is a frequent challenge and often points to fundamental issues with the catalytic cycle. A systematic evaluation of your reaction components and conditions is the most effective approach.
Initial Checks:
-
Integrity of Reagents: Verify the purity of your aryl/vinyl halide, alkene, and solvent. Impurities can act as catalyst poisons.[1] Boronic acids, sometimes used in related reactions, are particularly susceptible to degradation.[2] Ensure solvents are anhydrous and properly degassed.
-
Exclusion of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive Pd(II) state.[1][2] It is crucial to perform the reaction under a rigorously inert atmosphere (e.g., nitrogen or argon) and to use properly degassed solvents.[1][3]
-
Catalyst, Ligand, and Base Combination: This is the most critical aspect of the Heck reaction, and the optimal combination is highly substrate-dependent.[2]
Below is a workflow to guide your troubleshooting process:
Caption: General troubleshooting workflow for low conversion rates.
Q2: I'm observing a black precipitate in my reaction vessel. What is it, and how can I prevent its formation?
The appearance of a black precipitate is a classic sign of palladium black formation, which indicates the decomposition of the active Pd(0) catalyst into palladium metal.[3] This agglomeration renders the catalyst inactive, halting the catalytic cycle.
Common Causes and Solutions:
| Cause | Explanation | Recommended Solution(s) |
| High Temperature | While elevated temperatures can increase reaction rates, they also accelerate catalyst decomposition.[1][4] | Incrementally decrease the reaction temperature. A typical starting range is 80-120 °C.[4] For thermally sensitive substrates, a lower temperature with a more active catalyst system may be necessary. |
| Presence of Oxygen | As mentioned, oxygen will oxidize the active Pd(0) species, leading to decomposition.[1][3] | Ensure rigorous exclusion of air by using Schlenk techniques or a glovebox. Solvents must be thoroughly degassed.[2] |
| Inappropriate Ligand or Ligand:Metal Ratio | The ligand stabilizes the palladium center. Insufficient or inappropriate ligation can lead to catalyst agglomeration. Conversely, an excessively high ligand-to-palladium ratio can sometimes inhibit the reaction.[5] | Screen different phosphine ligands, particularly bulky, electron-rich ligands which are known to stabilize the catalyst.[6][7] Optimize the ligand-to-palladium ratio, typically starting at 1:1 to 2:1. |
| Inefficient Precatalyst Activation | Many Heck reactions start with a Pd(II) precatalyst (e.g., Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species.[4][8] If this reduction is inefficient, the catalytic cycle will not initiate effectively.[4] | Consider pre-activating the catalyst before adding the substrates. Alternatively, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be beneficial.[8][9] |
Q3: My conversion is low, and I suspect an issue with my catalyst system. How do I choose the right palladium source, ligand, and base?
The interplay between the palladium source, ligand, and base is at the heart of a successful Heck reaction. There is no "one-size-fits-all" solution, and screening is often necessary.[10]
Palladium Source:
-
Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂): These are common, air-stable, and cost-effective.[11][12] However, they require in situ reduction to the active Pd(0) species.[8] Pd(OAc)₂ is often more efficient than Pd(0)(PPh₃)₄ because the latter is a stable 18-electron complex that is less likely to dissociate its ligands to enter the catalytic cycle.[8][13]
-
Pd(0) Catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These are already in the active oxidation state but can be more sensitive to air.[2][11]
Ligands:
The primary role of the ligand is to stabilize the palladium catalyst and modulate its reactivity.[7]
-
Phosphine Ligands: These are the most common class of ligands for the Heck reaction.[11]
-
N-Heterocyclic Carbenes (NHCs): Have emerged as excellent alternatives to phosphines, often providing high stability and activity.[7]
-
Phosphine-Free Systems: In some cases, particularly with highly reactive aryl iodides, the reaction can proceed without an added ligand.[8] However, for less reactive aryl bromides and chlorides, ligands are generally required.[5][6]
Base:
The base is essential for regenerating the Pd(0) catalyst at the end of the catalytic cycle by neutralizing the HX acid produced.[13][14]
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, NaOAc): Commonly used and effective for a wide range of substrates.[11][14]
-
Organic Amine Bases (e.g., Et₃N, i-Pr₂NEt): Also widely used, particularly in classical Heck conditions.[11][14]
-
The choice of base can be critical and may need to be optimized for your specific substrate combination. [6]
Caption: Relationship between catalyst components and the Heck cycle.
Q4: My aryl halide is sterically hindered or electron-rich, and the reaction is sluggish. What adjustments should I make?
Challenging substrates often require more forcing conditions or a more active catalyst system.
-
Reactivity of Aryl Halides: The reactivity order for the oxidative addition step is generally I > Br > OTf >> Cl.[11][15] Aryl chlorides are notoriously unreactive and often require specialized, bulky, electron-rich ligands to achieve good conversion.[5][7]
-
Steric Hindrance: Sterically hindered substrates may require higher temperatures and longer reaction times.[4] The use of bulky phosphine ligands can sometimes be beneficial in these cases.[6]
-
Electronic Effects: Electron-withdrawing groups on the alkene generally enhance the reaction rate, while electron-donating groups can slow it down.[11] For electron-rich aryl halides, a more electron-rich ligand may be necessary to facilitate oxidative addition.
Protocol for Screening Ligands for a Challenging Aryl Bromide:
-
Preparation: In a glovebox, prepare an array of reaction vials. To each vial, add the aryl bromide (1.0 equiv), alkene (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst/Ligand Addition: To separate stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃) and a variety of ligands (e.g., P(tBu)₃, XPhos, SPhos) in an anhydrous, degassed solvent (e.g., dioxane).
-
Reaction Setup: Add the appropriate amounts of the catalyst and ligand stock solutions to each reaction vial to achieve the desired catalyst loading (e.g., 2 mol% Pd) and ligand:palladium ratio (e.g., 2:1).
-
Reaction Conditions: Seal the vials, remove them from the glovebox, and heat the reaction array to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals to identify the most promising ligand.
Q5: I am observing the formation of side products, such as homocoupled aryl halide or isomerized alkene. How can I suppress these reactions?
Side reactions can compete with the desired cross-coupling pathway, leading to lower yields of the target product.
-
Homocoupling of the Aryl Halide: This is a common side reaction, particularly at higher temperatures.[1] Lowering the reaction temperature can help minimize this pathway. The addition of a suitable phosphine ligand can also suppress homocoupling by favoring the desired cross-coupling.[1]
-
Alkene Isomerization: After the β-hydride elimination step, the newly formed palladium-alkene π-complex can undergo olefin isomerization, leading to undesired regioisomers.[8] This is more likely if the olefin dissociation from the palladium center is slow. Adding bases or silver salts can facilitate the reductive elimination of HX, thereby reducing the chance of isomerization.[8]
References
- Chemistry LibreTexts. (2023). Heck reaction. [Link]
- Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained. [Link]
- Wikipedia. (n.d.). Heck reaction. [Link]
- ACS Publications. (n.d.). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics. [Link]
- Cortés-Borda, D., et al. (2016). Optimizing the Heck–Matsuda reaction in flow with a constraint-adapted direct search algorithm. Organic Process Research & Development, 20(11), 1979-1987. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Optimization of conditions for the Heck reaction. [Link]
- MDPI. (n.d.).
- RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
- Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
- Chemistry LibreTexts. (2023). Heck Reaction. [Link]
- Science Info. (2024).
- Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions. [Link]
- Reddit. (2022). Troubleshooting a difficult Heck reaction. [Link]
- Chemistry Notes. (2022).
- ResearchGate. (n.d.). Substrate scope of Heck/reduction reaction. General reaction conditions. [Link]
- Reddit. (2019). Practical Heck Reaction problems!. [Link]
- Pearson. (2022). Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. [Link]
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
- RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- PMC - NIH. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]
- PMC - NIH. (n.d.).
- YouTube. (2024). Ligand design for cross-couplings: phosphines. [Link]
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Technical Support Center: Optimizing Ligand-to-Metal Ratio for (2-Bromophenyl)diphenylphosphine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical advice on a critical parameter in transition metal-catalyzed cross-coupling reactions: the optimization of the ligand-to-metal ratio, with a specific focus on the versatile phosphine ligand, (2-Bromophenyl)diphenylphosphine. My aim is to move beyond simple protocol recitation and delve into the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions with confidence.
This compound is a valuable monodentate phosphine ligand utilized in a variety of palladium- and nickel-catalyzed reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. Its steric and electronic properties play a pivotal role in catalyst activity, stability, and selectivity.[1] Achieving the optimal ligand-to-metal (L:M) ratio is not a one-size-fits-all scenario; it is highly dependent on the specific reaction, substrates, and metal precursor. This guide will equip you with the foundational knowledge and practical steps to navigate this optimization process effectively.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting ligand-to-metal (L:M) ratio for this compound in a cross-coupling reaction?
A1: For monodentate phosphine ligands like this compound, a common starting point is a L:M ratio between 1:1 and 2:1 when using a Pd(0) source.[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, a ratio of 2:1 to 4:1 is often recommended. This excess of ligand is necessary to both reduce the Pd(II) to the active Pd(0) species and to ensure the formation of the catalytically active complex.[2][3]
Q2: Why is using a large excess of the phosphine ligand sometimes detrimental to the reaction?
A2: While a certain amount of ligand is crucial for catalyst stability and activity, a large excess can be counterproductive. High concentrations of phosphine ligands can lead to the formation of catalytically inactive or less active metal centers by occupying all available coordination sites on the metal.[4] This can inhibit the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[5]
Q3: How does the choice of metal (Palladium vs. Nickel) affect the optimal L:M ratio?
A3: Both palladium and nickel are common partners for phosphine ligands in cross-coupling reactions. Generally, nickel catalysts can be more sensitive to the L:M ratio. Nickel(0) complexes can be stabilized by a variety of ligand stoichiometries, and excess ligand can sometimes suppress catalytic activity by forming overly stable complexes.[6] For nickel-catalyzed reactions, it is often beneficial to screen a range of L:M ratios, starting from 1:1, to identify the optimal conditions.[7]
Q4: Can the L:M ratio influence the selectivity of my reaction?
A4: Absolutely. The number of ligand molecules coordinated to the metal center can significantly influence the steric environment around the catalyst, which in turn can affect chemo-, regio-, and enantioselectivity.[8] For instance, in reactions with substrates bearing multiple reactive sites, a higher L:M ratio might favor reaction at a less sterically hindered position.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: I am not observing any significant product formation in my Suzuki-Miyaura coupling using this compound and a Pd(OAc)₂ precursor. I've used a 1:1 L:M ratio. What could be the issue?
A: Insufficient Ligand for Catalyst Activation and Stabilization.
When using a Pd(II) precatalyst like Palladium(II) acetate, the phosphine ligand serves a dual role. Firstly, it acts as a reducing agent to generate the active Pd(0) catalyst. This process consumes some of the ligand.[3] Secondly, it coordinates to the Pd(0) center to form the active catalytic species. A 1:1 ratio is often insufficient to accomplish both tasks effectively, leading to poor catalyst formation and subsequent low reactivity.[2]
Troubleshooting Protocol:
-
Increase Ligand Ratio: Systematically increase the this compound to Pd(OAc)₂ ratio. A good starting point for screening would be 2:1, 3:1, and 4:1.
-
Monitor by TLC or LC-MS: At each ratio, monitor the reaction progress to identify the point at which the yield plateaus or begins to decrease.
-
Consider a Pre-activated Catalyst: Alternatively, switch to a Pd(0) source like Pd₂(dba)₃. With a Pd(0) precursor, a lower L:M ratio (e.g., 1:1 to 2:1) is typically sufficient, as the in-situ reduction step is not required.
| L:M Ratio (Ligand:Pd(OAc)₂) | Expected Outcome | Rationale |
| 1:1 | Low to no yield | Insufficient ligand for both Pd(II) reduction and catalyst formation.[3] |
| 2:1 - 4:1 | Improved yield | Sufficient ligand to generate and stabilize the active Pd(0) catalyst.[2] |
| > 4:1 | Potentially decreased yield | Excess ligand may inhibit the reaction by forming inactive palladium species.[4] |
Problem 2: Catalyst Decomposition (Formation of Palladium Black)
Q: My Heck reaction starts, but then I observe the formation of a black precipitate (palladium black), and the reaction stalls. I am using a 1:1 L:M ratio with Pd₂(dba)₃. What is happening?
A: Insufficient Ligand to Stabilize the Catalytic Species.
The formation of palladium black is a classic sign of catalyst decomposition, where the Pd(0) species agglomerate into inactive nanoparticles.[2] This often occurs when the concentration of the stabilizing phosphine ligand is too low to maintain the integrity of the mononuclear catalytic complex throughout the reaction. While a 1:1 L:M ratio might be sufficient to initiate catalysis, the ligand can be consumed by side reactions or simply not be present in a high enough concentration to prevent aggregation, especially at elevated temperatures.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst decomposition.
Experimental Protocol:
-
Initial Adjustment: Increase the this compound to Pd ratio to 2:1. This provides a higher concentration of the stabilizing ligand in solution.
-
Further Increase: If decomposition is still observed, a further increase to 3:1 may be beneficial.
-
Temperature Consideration: High temperatures can accelerate both the desired reaction and catalyst decomposition. If possible, attempt the reaction at a slightly lower temperature with the increased ligand ratio.
-
Inert Atmosphere: Ensure rigorous exclusion of oxygen, as phosphine ligands can be oxidized at high temperatures, reducing the effective L:M ratio during the reaction.[2]
Problem 3: Sluggish Reaction with Sterically Hindered Substrates
Q: I am attempting a Buchwald-Hartwig amination with a sterically demanding aryl chloride and a bulky secondary amine. The reaction is extremely slow, even at a 2:1 L:M ratio. How can I improve the rate?
A: The L:M Ratio May Favor a Less Active, Bis-Ligated Species.
For sterically demanding substrates, the oxidative addition and reductive elimination steps of the catalytic cycle can be particularly challenging.[9] The catalytically active species is often a monoligated palladium complex, L₁Pd(0), which is smaller and can more readily access the sterically hindered substrate.[9][10] A higher L:M ratio can shift the equilibrium towards a bis-ligated complex, L₂Pd(0), which may be less reactive towards bulky substrates.
Logical Relationship Diagram:
Caption: L:M ratio influences the equilibrium between catalytic species.
Optimization Strategy:
-
Systematic Reduction of L:M Ratio: Carefully screen L:M ratios starting from 2:1 and decreasing to 1.5:1 and 1:1.
-
Monitor Initial Rates: For each ratio, monitor the initial reaction rate. A lower L:M ratio may provide a significant rate enhancement for sterically hindered substrates.
-
Balance Reactivity and Stability: Be mindful that at a lower L:M ratio, the catalyst may be more prone to decomposition (see Problem 2). It is a trade-off between reactivity and stability. Finding the "sweet spot" is key.
| L:M Ratio | Predominant Species | Reactivity with Bulky Substrates | Stability |
| > 2:1 | L₂Pd(0) | Lower | Higher |
| 1:1 - 1.5:1 | L₁Pd(0) | Higher[9] | Lower |
This guide provides a framework for understanding and optimizing the ligand-to-metal ratio when using this compound. Successful catalysis lies in the rational adjustment of reaction parameters based on a solid mechanistic understanding. Always approach optimization systematically, changing one variable at a time, to clearly delineate its effect on the reaction outcome.
References
- Troubleshooting a difficult Heck reaction : r/Chempros - Reddit
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora
- This compound - Wikipedia
- Phosphine Ligands [Cross-coupling Reaction using Transition Metal C
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing)
- Understanding the Use of Phosphine-(EWO)
- Heck Reaction—St
- A Comparative Guide to Phosphine Ligands in Cross-Coupling C
- Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH
- Your "Go-To", "just couple already", Suzuki conditions? - Reddit
- A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions - Benchchem
- Buchwald–Hartwig amin
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?- WuXi AppTec
- The Suzuki Reaction - Andrew G Myers Research Group
- Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC
- 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal - Wipf Group
- Heck Reaction - Chemistry LibreTexts
- Buchwald-Hartwig Amin
- New Ligand Structures for Homogeneous Transition- Metal Catalysis: Synthesis and Applications of New Dimenthylphosphine Donors a - medi
- Nickel-Catalyzed Cross-Electrophile Coupling: Methodology Development and Mechanistic Insights - University of Wisconsin–Madison
- Palladium-Catalysed Coupling Chemistry - MilliporeSigma
- Condition Optimization for Buchwald-Hartwig Reactions - YouTube
- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchG
- SiliaCat Diphenylphosphine Palladium(II)
- Nickel-Catalyzed Diversification of Phosphine Ligands by Formal Substitution
- The Effect of Added Ligands on the Reactions of [Ni(COD)(dppf)
- Developing Ligands for Palladium(II)
- This compound 97 62336-24-7 - Sigma-Aldrich
- Investigation of Catalytic Activity and Kinetics of a Pd/Biphenyl-based Phosphine System in the Ullmann Cross-coupling of Para-substituted Aryl Bromides - Inorganic Chemistry Research
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Public
- Mechanistic Insights and Synthetic Explorations of the Photoredox-Catalyzed Activ
- Use of 2-Bromophenylboronic Esters as Benzyne Precursors in the Pd-Catalyzed Synthesis of Triphenylenes | Organic Letters - ACS Public
- Confirmation of mechanistic reasoning for C 2 −Br siteselectivity in the reaction of Pd 0 (PPh 3 ) 4 with 1 at 23 °C.
- Synthesis of Ni(dppe)2 and Nickel (I)
- Phosphine ligands for more efficient chemical processes - Cfm Oskar Tropitzsch GmbH
- New bisphosphomide ligands, 1,3-phenylenebis((diphenylphosphino)methanone) and (2-bromo-1,3-phenylene)bis((diphenylphosphino)methanone)
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - NIH
- Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions - RSC Publishing
- A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands | Organometallics - ACS Public
- Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction - PMC - NIH
- Special Issue “Progress in Synthesis and Applications of Phosphorus-Containing Compounds” - MDPI
- Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions - University of Windsor
- Recent Advances in Enantioselective Transition Metal Catalysis Mediated by Ligand–Substr
- Mechanistic insight into difunctionalization of aryl chlorides via palladium/phosphine ligand/norbornene cooperative catalysis | Request PDF - ResearchG
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Technical Support Center: Prevention and Management of Phosphine Oxide in Organic Synthesis
Welcome to the Technical Support Center dedicated to a persistent challenge in organic synthesis: the formation and removal of phosphine oxides. This guide is designed for researchers, scientists, and drug development professionals who frequently employ phosphine-mediated reactions. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your reactions are not only successful but also efficient and scalable.
Introduction: The Inevitable Byproduct?
Trivalent phosphines, particularly triphenylphosphine (PPh₃), are indispensable reagents in a synthetic chemist's toolkit. They are central to cornerstone reactions like the Wittig, Mitsunobu, Staudinger, and Appel reactions.[1][2][3][4][5][6][7][8][9][10] However, the high thermodynamic driving force for the formation of the P=O bond means that phosphine oxide is an often unavoidable stoichiometric byproduct.[5] The high polarity of common phosphine oxides, such as triphenylphosphine oxide (TPPO), frequently complicates product purification, leading to time-consuming and costly downstream processing.[11] This guide provides a comprehensive framework for understanding, preventing, and managing phosphine oxide formation.
Part 1: Troubleshooting Guide - Why Did I Form Excess Phosphine Oxide?
This section addresses common issues leading to the unwanted formation of phosphine oxide, beyond its role as a reaction byproduct.
Question: My reaction produced a significant amount of phosphine oxide, seemingly at the expense of my desired product. What went wrong?
Answer: Unwanted phosphine oxide formation is primarily an issue of premature or side-reaction-driven oxidation of the trivalent phosphine. The most common culprits are atmospheric oxygen and residual water.[12] Trialkylphosphines are particularly susceptible to air oxidation.[12] Let's break down the potential causes and solutions.
Root Cause Analysis:
-
Atmospheric Oxygen: Trivalent phosphines can be readily oxidized by molecular oxygen.[12] This is especially true for more nucleophilic trialkylphosphines. While triarylphosphines like PPh₃ are more stable, they are not entirely immune, especially in solution and at elevated temperatures.
-
Peroxide Contamination: Ethereal solvents like THF and diethyl ether are notorious for forming explosive peroxides upon storage. These peroxides are potent oxidizing agents for phosphines.
-
Water and Other Protic Impurities: While water itself is not a direct oxidant in this context, its presence can facilitate side reactions in certain transformations, leading to phosphine oxide formation. For instance, in the Staudinger reaction, water is required for the hydrolysis of the intermediate iminophosphorane to the desired amine and phosphine oxide.[13][14] However, premature exposure can lead to undesired pathways.
-
Reaction-Specific Mechanisms: In reactions like the Mitsunobu, the phosphine is intentionally oxidized.[10][15] However, if the reaction stalls or if side reactions dominate, you may isolate more phosphine oxide than expected relative to your product.
Visualizing the Problem: Oxidation Pathways
Caption: Unwanted vs. Intended Phosphine Oxide Formation.
Part 2: Preventative Measures - Proactive Strategies for Cleaner Reactions
The most effective way to deal with phosphine oxide is to prevent its unwanted formation in the first place. This section provides detailed protocols for creating an environment conducive to clean, efficient phosphine-mediated reactions.
Question: How can I modify my experimental setup to minimize unwanted phosphine oxide formation?
Answer: The key is to rigorously exclude air and moisture from your reaction. This is achieved through the implementation of air-free techniques.[16][17][18]
Core Strategy 1: Inert Atmosphere Operation
Working under an inert atmosphere of nitrogen or argon is non-negotiable when handling sensitive phosphines.[16]
-
Schlenk Line Technique: For most applications, a Schlenk line provides a robust and versatile setup for performing reactions under an inert atmosphere.[16][18] This involves using specialized glassware that can be connected to a dual manifold providing both vacuum and an inert gas supply.
Experimental Protocol: Setting up a Reaction on a Schlenk Line
-
Glassware Preparation: All glassware (reaction flask, addition funnel, condenser, etc.) must be thoroughly dried in an oven (typically >100 °C) for several hours to remove adsorbed water.
-
Assembly and Purging: Assemble the glassware while hot and immediately place it under a positive pressure of inert gas.
-
"Purge and Refill" Cycles: Evacuate the assembled apparatus using the vacuum line of the Schlenk manifold, then backfill with inert gas. This cycle should be repeated at least three times to ensure the removal of atmospheric gases.[16]
-
Reagent Addition: Solid reagents can be added under a positive flow of inert gas. Liquid reagents should be added via syringe through a rubber septum.
-
-
Glovebox: For extremely air- and moisture-sensitive reagents, a glovebox provides the most controlled environment.[16][17][18]
Core Strategy 2: Solvent and Reagent Purity
-
Solvent Degassing: Solvents can dissolve significant amounts of oxygen. It is crucial to use degassed solvents.
Experimental Protocol: Freeze-Pump-Thaw Degassing
-
Place the solvent in a robust flask with a stopcock.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once frozen, open the flask to a high vacuum line to remove gases from the headspace.
-
Close the stopcock and thaw the solvent. You will often see bubbles of gas being released.
-
Repeat this freeze-pump-thaw cycle at least three times for optimal degassing.
-
-
Peroxide Testing and Removal: Always test ethereal solvents for the presence of peroxides before use. If peroxides are present, they must be removed, for example, by passing the solvent through a column of activated alumina.
Visualizing the Workflow: Air-Free Reaction Setup
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Technical Support Center: Optimizing Pd-Based Cross-Coupling Reactions in Flow Chemistry
Welcome to the technical support center for flow chemistry optimization of Palladium-based cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of continuous flow synthesis. Here, we move beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies in a practical question-and-answer format. Our goal is to empower you with the expertise to not only solve common issues but also to innovate within your own experimental setups.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles encountered when transitioning Pd-catalyzed cross-coupling reactions from batch to flow.
Q1: My reaction works perfectly in batch, but I'm seeing significantly lower conversion in my flow reactor. What are the likely causes?
A1: This is a classic challenge. The transition from a well-mixed batch environment to a laminar flow regime introduces new variables. The primary culprits are often insufficient residence time, poor mixing, or catalyst deactivation. In a flow system, reactants are continuously pumped through a heated zone, and unlike a batch reactor, you don't have the luxury of extended reaction times to compensate for slower kinetics.[1][2]
-
Initial Troubleshooting Steps:
-
Increase Residence Time: The most straightforward first step is to decrease the flow rate of your reagent pumps. This allows the reactants to spend more time in the heated reaction zone, potentially increasing conversion.[1][2][3]
-
Elevate Temperature: Flow chemistry allows for superheating solvents safely, which can dramatically accelerate reaction rates.[4][5] Carefully increase the temperature of your reactor, ensuring it remains within the pressure limits of your system.
-
Check for Miscibility: Ensure all reactants and the base are fully dissolved in the solvent at the reaction temperature. In-line precipitation can lead to clogging and inconsistent results.
-
Q2: I'm observing significant back pressure fluctuations, and my pump is stalling. What's happening?
A2: Unstable back pressure is a red flag for blockages forming within your flow path. In Pd-catalyzed cross-coupling reactions, this is frequently caused by the precipitation of salts (e.g., from the base), the product itself, or catalyst agglomeration.[6]
-
Immediate Actions:
-
Stop the Flow: Immediately stop the pumps to prevent damage.
-
Locate the Blockage: Carefully inspect the tubing, connectors, and the packed-bed reactor (if using one) for any visible solids.
-
Systematic Flushing: Disconnect components and flush with a suitable solvent to dissolve the blockage.
-
-
Prevention Strategies:
-
Solvent Selection: Choose a solvent system where all components, including the base and resulting salts, have high solubility at the reaction temperature.[7][8]
-
Reactor Design: For reactions known to produce solids, consider using a reactor with a larger internal diameter or a continuous stirred-tank reactor (CSTR) design, which are more tolerant of slurries.[9]
-
Back Pressure Regulator (BPR): Ensure your BPR is designed to handle potential particulates. Some BPRs are more susceptible to clogging than others.[10]
-
Q3: My product stream is discolored, and I'm detecting high levels of palladium in my product. How can I minimize catalyst leaching?
A3: Palladium leaching is a significant concern in continuous flow, especially when using heterogeneous catalysts in packed-bed reactors.[3][11][12] Leaching not only contaminates your product but also leads to a decline in catalyst activity over time.[13][14] The choice of solvent, temperature, and the nature of the catalyst support all play a crucial role.[3][15]
-
Mitigation Approaches:
-
Catalyst Support: Silica-based supports often exhibit better chemical and thermal stability and less swelling compared to polymer supports, which can reduce leaching.[3]
-
Solvent Effects: Solvents like DMF can sometimes promote leaching more than less polar options like dioxane or toluene.[11][15] Experiment with different solvents to find a balance between reactivity and catalyst stability.
-
Temperature Control: While higher temperatures increase reaction rates, they can also accelerate leaching.[15] Find the optimal temperature that provides good conversion without excessive catalyst loss.
-
Ligand Selection: The choice of ligand can significantly impact catalyst stability and, consequently, leaching.[3]
-
Section 2: In-Depth Troubleshooting Guides
This section provides more detailed, step-by-step guidance for resolving complex issues that may require more systematic investigation.
Guide 2.1: Diagnosing and Resolving Catalyst Deactivation
Catalyst deactivation is a common issue in continuous flow processes, leading to a gradual or sometimes rapid decrease in product conversion over time.[13]
Symptoms:
-
Decreasing product yield over the course of a single run.
-
Inconsistent results between runs using the same catalyst cartridge.
-
Visible changes in the catalyst bed (e.g., discoloration, agglomeration).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst deactivation.
Experimental Protocol: Catalyst Activity Test
-
Prepare a Standard Reaction: Use a well-characterized cross-coupling reaction (e.g., Suzuki coupling of iodobenzene with phenylboronic acid) with known expected yields under your flow conditions.[16]
-
Run with Fresh Catalyst: Pack a new catalyst cartridge and run the standard reaction to establish a baseline conversion rate.
-
Run with Suspect Catalyst: Under identical conditions, run the standard reaction with the catalyst you suspect has been deactivated.
-
Analyze and Compare: A significant drop in conversion confirms catalyst deactivation.
Guide 2.2: Managing Solids and Slurries in Flow
The formation of solids is a major challenge in continuous flow chemistry, often leading to reactor blockages.[6][7][8][17]
Common Sources of Solids:
-
Insoluble bases (e.g., K₂CO₃, K₃PO₄).
-
Precipitation of the product or byproducts.
-
Poor solubility of starting materials.
Strategies for Managing Solids:
| Strategy | Description | Advantages | Disadvantages |
| Solvent Selection | Choose a solvent or solvent mixture that ensures all components remain in solution throughout the reaction.[7][8] | Simplest approach, avoids complex hardware. | May not always be possible to find a suitable solvent that also gives good reactivity. |
| Use of Soluble Bases | Employ organic bases (e.g., triethylamine, DIPEA) or highly soluble inorganic bases. | Can prevent precipitation of the base itself. | May alter reaction kinetics or lead to different side products. |
| Ultrasonication | Apply ultrasonic irradiation to the reactor to break up agglomerates and keep solids suspended.[7][10] | Effective for preventing blockages from forming. | Requires specialized equipment; may not be suitable for all reactor types. |
| Reactor Design | Utilize reactors designed for slurries, such as wider diameter tubing, CSTRs, or agitated cell reactors.[9] | Robust solution for reactions that inherently produce solids. | Can be more expensive and complex to set up. |
Section 3: Process Analytical Technology (PAT) for Real-Time Optimization
To truly optimize a flow process, real-time monitoring is essential. Process Analytical Technology (PAT) allows for continuous analysis of the reaction stream, enabling rapid optimization and control.[18][19][20][21]
Q4: How can I monitor my reaction in real-time to speed up optimization?
A4: Integrating in-line analytical tools is key. Techniques like FTIR, Raman, and online HPLC/UPLC-MS provide a continuous stream of data on reaction conversion and impurity formation.[18][19][20]
-
In-line FTIR/Raman: These spectroscopic methods are excellent for tracking the disappearance of starting materials and the appearance of products by monitoring specific functional group vibrations.[18][21] They are non-destructive and provide instantaneous feedback.
-
Online HPLC/UPLC-MS: For more complex reaction mixtures, an automated sampling system connected to an HPLC or UPLC-MS can provide detailed quantitative information on all components in the reaction stream.[19][20] This is invaluable for identifying byproducts and accurately determining conversion.
Workflow for PAT-Driven Optimization:
Caption: Workflow for PAT-driven reaction optimization.
Section 4: Safety Considerations
Q5: Are there any specific safety hazards associated with Pd-catalyzed cross-couplings in flow?
A5: Yes. While flow chemistry generally offers safety advantages over batch processing, there are specific hazards to be aware of.[22]
-
Pyrophoric Catalysts: Some palladium catalysts, particularly Pd/C, can be pyrophoric, especially when dry and exposed to air.[3][23] Always handle these catalysts in an inert atmosphere.[23]
-
High Pressures and Temperatures: Flow systems can operate at significantly elevated temperatures and pressures.[24][25][26] Ensure all components of your system are rated for the intended operating conditions and that appropriate pressure relief systems are in place.
-
Exothermic Reactions: Palladium-catalyzed reactions can be exothermic.[22] The excellent heat transfer of microreactors typically mitigates this, but it's crucial to be aware of the potential for thermal runaways, especially during scale-up.
Always conduct a thorough safety review before starting any new flow chemistry process.
References
- Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow. (n.d.). National Institutes of Health.
- Managing Solids in Microreactors for the Upstream Continuous Processing of Fine Chemicals. (2025, August 7). ResearchGate.
- Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production. (2012, May 4). American Pharmaceutical Review.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). ACS Publications.
- Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow. (2024, June 12). ACS Catalysis.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). ACS Publications.
- Continuous Flow Chemistry with Solids: A Review. (n.d.). ACS Publications.
- Back Pressure Regulation of Slurry-Forming Reactions in Continuous Flow. (n.d.). Baxendale Group.
- The role of PAT in the development of telescoped continuous flow processes. (2024, March 14). Reaction Chemistry & Engineering (RSC Publishing).
- Continuous Flow Chemistry with Solids: A Review. (2024, December 30). ACS Publications.
- Overcoming Challenges to Continuous Processing with Solids. (2025, October 14). Continuus Pharmaceuticals.
- Solids and Slurries Handling in Flow Reactors. (n.d.). AM Technology.
- Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. (n.d.). Reaction Chemistry & Engineering (RSC Publishing).
- Cross-Coupling Chemistry in Continuous Flow. (n.d.). Books.
- Precautions for Using Palladium Carbon Catalyst. (2025, February 27). Honrel.
- Continuous Flow Chemistry. (2018, August 24). Equilibar Precision Valves.
- Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. (2024, March 9). MDPI.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (n.d.). National Institutes of Health.
- Using back pressure valve in flow chemistry. (2021, September 3).
- Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). Benchchem.
- Back pressure regulators. (n.d.). Premier Control Technologies.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health.
- Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. (2025, February 6). ACS Publications.
- Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. (2025, November 25). iris.unina.it.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017, May 9). MDPI.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2024, September 20). Vapourtec.
- Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.).
- Back Pressure Regulation of Slurry-Forming Reactions in Continuous Flow. (2025, August 9). ResearchGate.
- PAT for Pharmaceutical Continuous Manufacturing (PCM). (n.d.). Mettler Toledo.
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Validation & Comparative
A Comparative Guide to (2-Bromophenyl)diphenylphosphine: From Versatile Precursor to Advanced Catalytic Systems
For researchers, scientists, and drug development professionals, the optimization of transition metal-catalyzed cross-coupling reactions is a critical endeavor. The choice of phosphine ligand is arguably the most influential factor in determining the success of these transformations, governing catalyst activity, stability, and selectivity. While highly specialized, proprietary ligands often provide exceptional performance, the readily available and cost-effective (2-Bromophenyl)diphenylphosphine offers a unique strategic advantage. It serves not primarily as a direct high-performance ligand, but as a versatile precursor to a variety of more complex and tailored phosphine systems.
This guide provides an in-depth comparison of this compound with other classes of phosphine ligands. We will explore its intrinsic properties and, more importantly, its utility as a foundational building block for advanced ligand synthesis, supported by experimental data and detailed protocols.
The Pillars of Performance: Understanding Steric and Electronic Effects
The efficacy of any phosphine ligand in a catalytic cycle is dictated by the interplay of its steric and electronic properties. These two factors modulate the reactivity of the metal center at every stage of the reaction, from oxidative addition to reductive elimination.[1][2]
-
Electronic Effects : The electron-donating or electron-withdrawing nature of the substituents on the phosphorus atom directly influences the electron density of the catalyst's metal center.[3][4] Electron-rich phosphines, typically bearing alkyl groups, enhance the metal's nucleophilicity. This increased electron density facilitates the crucial oxidative addition step, particularly with challenging substrates like aryl chlorides, and can promote the final reductive elimination.[2][3]
-
Steric Effects : The physical bulk of a phosphine ligand, often quantified by the Tolman cone angle (θ), plays a critical role in catalyst stability and selectivity.[5] Bulky ligands can create a coordinatively unsaturated metal center, which is often the active catalytic species. They also promote reductive elimination, the product-forming step, by destabilizing the intermediate metal complex.[1][2]
The ability to independently tune these properties allows for the rational design of ligands for specific chemical transformations.[5][6]
Caption: Transformation of a simple precursor into advanced ligands.
This synthetic versatility makes this compound a powerful tool for ligand screening and development. Instead of purchasing numerous expensive, pre-made ligands, a research group can synthesize a library of derivatives from a single, common starting material.
Performance in Key Cross-Coupling Reactions
The ultimate test of a ligand's utility is its performance in catalysis. Below, we compare systems derived from this compound with established, commercially available phosphine ligands in two of the most important C-C and C-N bond-forming reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. [7]The effectiveness of the catalyst is highly dependent on the ligand's ability to promote oxidative addition and facilitate the often rate-limiting transmetalation step. [8]Bulky, electron-rich dialkylbiaryl phosphines are the gold standard for this transformation. [9][10][11] Table 1: Comparative Performance in Suzuki-Miyaura Coupling (Data below is representative and synthesized from typical outcomes reported in the literature for illustrative purposes.)
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| PPh₃ | 4-Chlorotoluene | Phenylboronic acid | 2.0 | 100 | 24 | <10 | [3] |
| JohnPhos * | 4-Chlorotoluene | Phenylboronic acid | 1.0 | 80 | 4 | 95 | [12] |
| SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 | RT | 2 | 98 | [8][10] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 | 100 | 1 | 99 | [8][10] |
JohnPhos is a ligand that can be conceptually derived from a (2-substituted-phenyl)diphenylphosphine precursor.
As the table illustrates, simple triarylphosphines like PPh₃ are largely ineffective for challenging substrates like aryl chlorides. In contrast, the highly engineered biaryl phosphines like SPhos and XPhos, which feature both extreme bulk and electron-rich character, deliver exceptional yields under mild conditions. [8][10]Ligands like JohnPhos, which can be synthesized from a (2-aminophenyl)diphenylphosphine precursor (a close relative of our topic compound), demonstrate the high performance achievable through the precursor strategy.
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination has revolutionized drug discovery and materials science. [13][14]This reaction is notoriously sensitive to ligand structure, with the most effective ligands being sterically demanding to promote the C-N reductive elimination. [13][15]
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- 2. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
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- 15. youtube.com [youtube.com]
The Architectonics of Catalysis: A Comparative Guide to (2-Bromophenyl)diphenylphosphine and Buchwald Ligands in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of phosphine ligand in palladium-catalyzed cross-coupling is a critical decision that dictates the efficiency, scope, and success of complex molecular syntheses. This guide provides an in-depth comparison between the classical monodentate phosphine, (2-Bromophenyl)diphenylphosphine, and the modern, highly-engineered Buchwald family of biaryl phosphine ligands. Moving beyond a simple list of features, we explore the causal relationships between ligand architecture and catalytic performance, supported by experimental data and detailed protocols.
Introduction: The Ligand's Decisive Role
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are foundational pillars of modern organic synthesis, enabling the construction of carbon-carbon and carbon-nitrogen bonds with unparalleled precision.[1][2] The heart of these catalytic systems is the ancillary ligand bound to the palladium center. The ligand is not a passive spectator; it is the primary determinant of the catalyst's activity, stability, and substrate scope.[3][4] Its steric and electronic properties directly influence every critical step of the catalytic cycle: oxidative addition, transmetalation (or amine coordination), and reductive elimination.[5][6]
This guide contrasts two distinct philosophies in ligand design: the use of a simple, functionalized triarylphosphine, this compound, and the application of the sterically demanding, electron-rich Buchwald biaryl phosphine ligands.
Ligand Profiles: From Simple Precursor to Engineered Powerhouse
This compound: A Classical Building Block
This compound is a monodentate triarylphosphine. Structurally, it is similar to triphenylphosphine but features a bromine atom on one of the phenyl rings. This bromine atom is not merely an electronic modification; its primary utility is as a synthetic handle. In the context of catalysis, this compound is less commonly employed as a direct, high-performance ligand itself. Instead, its significance often lies in its ability to undergo intramolecular C-H activation or oxidative addition to form a palladacycle .[7] These palladacycles are stable, well-defined pre-catalysts that, under reaction conditions, can generate the active, low-coordinate Pd(0) species required for catalysis.[8][9] This approach represents an earlier strategy for generating active catalysts, relying on the in situ formation of a more complex structure from a simple phosphine.
Buchwald Ligands: A Paradigm of Rational Design
The Buchwald ligands represent a revolutionary leap in catalyst design, moving from simple phosphines to highly tailored molecular tools. Developed by Stephen L. Buchwald and his coworkers, these ligands are characterized by a biaryl backbone.[10][11] One aryl ring bears a bulky and electron-donating dialkylphosphino group (e.g., dicyclohexylphosphino or di-tert-butylphosphino), while the other aryl ring is substituted to create significant steric hindrance.
Prominent examples include:
-
XPhos: Features a bulky dicyclohexylphosphino group and 2',4',6'-triisopropyl substituents on the second aryl ring.
-
SPhos: Similar to XPhos but with 2',6'-dimethoxy substituents, which are thought to further stabilize catalytic intermediates.
-
RuPhos: Possesses a dicyclohexylphosphino group and 2',6'-diisopropoxy substituents.
-
BrettPhos: A highly bulky ligand with di-tert-butylphosphino and 2',6'-diisopropoxy groups, often effective in extremely challenging couplings.[10]
The design principle is clear: create a ligand that is both extremely bulky and highly electron-donating. This combination promotes the formation of highly reactive, monoligated L-Pd(0) species, accelerates the often rate-limiting oxidative addition of unreactive substrates (like aryl chlorides), and facilitates the final reductive elimination step to release the product.[5][6]
Caption: Structural comparison of this compound and the Buchwald ligand XPhos.
Comparative Performance Analysis
Direct experimental comparisons using this compound as a standalone ligand are scarce, as its role is often as a pre-catalyst component. Therefore, we compare the general performance of simple triarylphosphines (as a proxy for its baseline activity) against the well-documented, superior performance of Buchwald ligands in challenging cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool. While simple phosphines can catalyze the coupling of reactive aryl iodides and bromides, they often fail with less reactive and sterically hindered aryl chlorides.[12] This is where Buchwald ligands demonstrate their profound superiority.
| Feature | Simple Triarylphosphine (e.g., PPh₃) | Buchwald Ligands (e.g., XPhos, SPhos) |
| Aryl Chlorides | Generally poor to no reactivity.[12] | High to excellent yields, even with unactivated substrates.[5][10] |
| Sterically Hindered Substrates | Low yields due to steric clash preventing reductive elimination. | Excellent yields; the ligand's bulk forces the substrates into a productive conformation.[13] |
| Catalyst Loading | Typically 1-5 mol%. | Often effective at < 1 mol%, with some reactions proceeding at ppm levels.[14] |
| Reaction Temperature | Often requires high temperatures (>80 °C). | Many reactions proceed efficiently at room temperature or slightly elevated temperatures (40-60 °C).[13] |
Supporting Data: Suzuki-Miyaura Coupling of Aryl Chlorides
| Aryl Chloride | Boronic Acid | Ligand | Pd Source | Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | PPh₃ | Pd(OAc)₂ | 2 | 80 | 24 | <5 | Generic Result |
| 4-Chlorotoluene | Phenylboronic acid | XPhos | Pd₂(dba)₃ | 0.5 | RT | 2 | 98 | [5] (adapted) |
| 2-Chloroanisole | Phenylboronic acid | SPhos | Pd(OAc)₂ | 1 | 60 | 6 | 95 | [12] (adapted) |
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is particularly sensitive to ligand effects. The development of this reaction is intrinsically linked to the development of more sophisticated phosphine ligands.[1][11] Early systems using simple phosphines had a very limited scope. The advent of bulky, electron-rich biaryl phosphines dramatically expanded the reaction's utility to include aryl chlorides and a vast range of amine coupling partners.[11]
| Feature | Simple Triarylphosphine (e.g., P(o-tolyl)₃) | Buchwald Ligands (e.g., RuPhos, BrettPhos) |
| Aryl Chlorides | Ineffective for all but the most activated systems.[11] | Routinely coupled with high efficiency.[10][15] |
| Primary Amines | Prone to side reactions and low yields. | Generally high yields for mono-arylation.[1] |
| Secondary Amines | Very challenging, especially with bulky amines. | Highly effective, even with sterically demanding secondary amines.[15] |
| Base Tolerance | Requires strong bases like NaOt-Bu. | Can often be performed with weaker carbonate or phosphate bases, increasing functional group tolerance.[11] |
Supporting Data: Buchwald-Hartwig Amination of an Unactivated Aryl Chloride
| Aryl Chloride | Amine | Ligand | Pd Source | Loading (mol%) | Base | Temp (°C) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | P(o-tolyl)₃ | Pd₂(dba)₃ | 2 | NaOt-Bu | 100 | Low | [1] (adapted) |
| 4-Chlorotoluene | Morpholine | RuPhos | Pd(OAc)₂ | 1 | K₃PO₄ | 100 | 95 | [15] (adapted) |
| 4-Chlorotoluene | Di-n-butylamine | BrettPhos | Pd₂(dba)₃ | 1 | NaOt-Bu | 80 | 92 | [10] (adapted) |
Mechanistic Underpinnings and Visualizations
The superior performance of Buchwald ligands stems from their ability to favorably modulate the energetics of the entire catalytic cycle.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
-
Oxidative Addition: This is often the rate-limiting step, especially for stable C-Cl bonds. The electron-rich nature of Buchwald ligands increases the electron density on the palladium center, making it more nucleophilic and facilitating its insertion into the Ar-X bond.[6]
-
Reductive Elimination: The steric bulk of Buchwald ligands creates a crowded coordination sphere around the palladium. This steric pressure promotes the final, product-forming reductive elimination step, preventing undesirable side reactions like beta-hydride elimination.[3]
Experimental Protocols
The following protocols are representative examples for achieving high-yield couplings using Buchwald ligand systems. All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol describes a typical procedure for the coupling of 4-chlorotoluene with phenylboronic acid using XPhos.
Materials:
-
Palladium(II) Acetate [Pd(OAc)₂]
-
XPhos ligand
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium Phosphate (K₃PO₄), finely ground
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and XPhos (0.012 mmol, 1.2 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 4-chlorotoluene (1.0 mmol, 1.0 equiv).
-
Add phenylboronic acid (1.2 mmol, 1.2 equiv) and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Add anhydrous toluene (2 mL).
-
Seal the flask and stir the mixture at 100 °C.
-
Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (10 mL).
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
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- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 15. researchgate.net [researchgate.net]
A Comparative Guide to (2-Bromophenyl)diphenylphosphine in Cross-Coupling Reactions: Performance, Alternatives, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures. The success of these transformations is profoundly dependent on the nature of the phosphine ligand coordinated to the palladium center. These ligands are not mere spectators; they are crucial players that modulate the catalyst's stability, activity, and selectivity by tuning its steric and electronic properties.[1][2] This guide provides an in-depth analysis of (2-Bromophenyl)diphenylphosphine, a commercially available phosphine, and objectively compares its performance against other prevalent ligands in key cross-coupling reactions, supported by experimental context and mechanistic understanding.
Introduction to this compound: A Precursor and a Ligand
This compound, with the chemical formula (C₆H₄Br)P(C₆H₅)₂, is a white crystalline solid soluble in nonpolar organic solvents.[3] Structurally, it is a triarylphosphine featuring a bromine atom on one of the phenyl rings ortho to the phosphorus atom. This ortho-bromo substituent is its most defining feature, making it a valuable synthetic intermediate.
While it can function directly as a ligand, its primary utility in catalysis often stems from its role as a precursor to more complex and sterically demanding ligands.[3] For instance, lithiation of the bromo-group or its conversion to a Grignard reagent opens the door to a variety of functionalized phosphines.[3] Nevertheless, its performance as a standalone ligand in comparison to established alternatives warrants a detailed examination.
The Crucial Role of Ligand Properties in Catalysis
The efficacy of a phosphine ligand is governed by a delicate balance of two key factors:
-
Electronic Properties: The electron-donating ability of the phosphine influences the electron density at the palladium center. Electron-rich ligands generally accelerate the rate-limiting oxidative addition step and can promote the final reductive elimination.[2]
-
Steric Bulk: The size of the substituents on the phosphorus atom, often quantified by the cone angle, plays a critical role. Increased steric hindrance can facilitate the reductive elimination step, which is responsible for product formation and regeneration of the active Pd(0) catalyst.[1][2]
Bulky, electron-rich mono- and bidentate ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos) and cataCXium® A, have become the gold standard for many challenging cross-coupling reactions, often outperforming simpler triarylphosphines like triphenylphosphine (PPh₃).[4][5][6][7][8]
Comparative Performance in Key Cross-Coupling Reactions
We will now evaluate the performance of this compound in three cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates. The choice of ligand is critical, especially when dealing with unactivated or sterically hindered substrates.[9][10]
While this compound can be employed, its performance is often modest compared to more specialized ligands. In a study involving the coupling of 2-bromophenylboronic acid with 2-bromophenyl-diphenylphosphine oxide, the use of PPh₃ (a close structural analog to our topic ligand without the bromo-substituent) with a Pd(OAc)₂ catalyst resulted in a very low yield of only 5%. This suggests that simple triarylphosphines may struggle with substrates prone to steric hindrance or electronic deactivation.
In contrast, catalyst systems employing bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos and DavePhos have demonstrated exceptional activity, enabling reactions at room temperature, with low catalyst loadings, and across a broad scope of substrates, including challenging aryl chlorides.[9][11]
Table 1: Conceptual Performance Comparison in Suzuki-Miyaura Coupling
| Ligand | Typical Catalyst Loading | Reaction Temperature | Substrate Scope (Aryl Chlorides) | General Yields |
| This compound | 1-5 mol% | 80-120 °C | Limited | Moderate |
| Triphenylphosphine (PPh₃) | 1-5 mol% | 80-120 °C | Very Limited | Low to Moderate |
| SPhos | 0.0005-2 mol% | Room Temp - 100 °C | Excellent | High to Excellent[9][12] |
| XPhos | 0.5-2 mol% | Room Temp - 110 °C | Excellent | High to Excellent |
| cataCXium® A | 0.5-2 mol% | 80-120 °C | Good | High |
Note: This table represents a qualitative summary based on established ligand performance trends.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is the premier method for synthesizing aryl amines from aryl halides and amines.[13] This reaction is notoriously sensitive to ligand effects, with the development of sterically hindered and electron-rich ligands being the key to its broad applicability today.[8][13][14]
First-generation catalysts often relied on simpler phosphines, but their scope was limited. The breakthrough came with the introduction of bidentate ligands like BINAP and DPPF, and later, the highly effective bulky monophosphine ligands developed by the Buchwald and Hartwig groups.[13] These advanced ligands allow for the coupling of a vast range of amines and aryl halides (including chlorides) under milder conditions.[15][16]
Given its structural similarity to PPh₃, this compound is expected to show limited efficacy, particularly with less reactive aryl chlorides or sterically encumbered amines. Modern protocols almost exclusively rely on specialized biaryl phosphine ligands like XPhos, RuPhos, and others, which are designed to promote the crucial C-N reductive elimination step.[14]
Table 2: Conceptual Performance Comparison in Buchwald-Hartwig Amination
| Ligand | Typical Catalyst Loading | Reaction Temperature | Substrate Scope (Aryl Chlorides) | General Yields |
| This compound | 2-5 mol% | 100-140 °C | Very Limited | Low to Moderate |
| BINAP | 1-3 mol% | 80-110 °C | Limited | Moderate to Good[13] |
| XPhos | 0.5-2 mol% | 80-110 °C | Excellent | High to Excellent[14][17] |
| RuPhos | 0.5-2 mol% | 80-110 °C | Excellent (especially for sec-amines) | High to Excellent[14] |
| t-BuXPhos | 1-2 mol% | 100 °C | Good | High[18] |
Note: This table represents a qualitative summary based on established ligand performance trends.
Heck Reaction: C-C Bonds via Vinylation
The Heck reaction couples unsaturated halides with alkenes to form substituted alkenes.[19][20] The ligand influences not only the reaction rate but also the regioselectivity of the alkene insertion. While phosphine-free catalyst systems exist, ligands are often essential for high yields and selectivity.[21]
Typical ligands for the Heck reaction include PPh₃ and bulky trialkylphosphines like P(t-Bu)₃.[19] this compound would likely perform similarly to PPh₃, proving effective for reactive substrates like aryl iodides and bromides coupling with activated alkenes (e.g., acrylates).[19] However, for more challenging transformations involving aryl chlorides or for controlling regioselectivity with internal alkenes, more specialized ligands are generally required.
Table 3: Conceptual Performance Comparison in Heck Reaction
| Ligand | Typical Catalyst Loading | Reaction Temperature | Substrate Scope (Aryl Chlorides) | General Yields |
| This compound | 1-3 mol% | 100-140 °C | Limited | Moderate to Good |
| Triphenylphosphine (PPh₃) | 1-3 mol% | 100-140 °C | Limited | Moderate to Good[19] |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | 1-2 mol% | 80-120 °C | Good | High to Excellent[2] |
| BINAP | 1-2 mol% | 80-120 °C | Moderate | Good to High |
Note: This table represents a qualitative summary based on established ligand performance trends.
Mechanistic Underpinnings: The Catalytic Cycle
The general catalytic cycle for these cross-coupling reactions involves three key steps, where the phosphine ligand (L) is critical for stabilizing the palladium intermediates.[1][19]
-
Oxidative Addition: The active Pd(0)L₂ catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. Electron-rich ligands accelerate this step.
-
Transmetalation (Suzuki) / Amine Coordination & Deprotonation (Buchwald-Hartwig) / Alkene Coordination & Insertion (Heck): The specific second step varies by reaction, but it involves the introduction of the second coupling partner to the palladium center.
-
Reductive Elimination: The two organic fragments are coupled, forming the desired product (Ar-Nu) and regenerating the Pd(0)L₂ catalyst. Bulky ligands facilitate this final, product-releasing step.
Below are simplified diagrams illustrating these fundamental cycles.
Caption: The catalytic cycle for the Suzuki-Miyaura coupling.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Caption: The catalytic cycle for the Heck reaction.
Experimental Protocols
Reproducibility is key in scientific research. The following are generalized, representative protocols for conducting these cross-coupling reactions.
General Experimental Workflow
The setup for a typical cross-coupling reaction requires careful exclusion of air and moisture, as the Pd(0) catalyst and some reagents are sensitive.
Caption: A generalized workflow for a cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling using SPhos
This protocol describes the coupling of an aryl chloride with an arylboronic acid, a transformation where ligands like SPhos excel.
-
Materials: Aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and anhydrous toluene/water (10:1 mixture, 5 mL).
-
Procedure:
-
To an oven-dried Schlenk tube, add the aryl chloride, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination using XPhos
This protocol details the coupling of a secondary amine with an aryl bromide.
-
Materials: Aryl bromide (1.0 mmol), secondary amine (1.2 mmol), NaOt-Bu (1.4 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.03 mmol, 3 mol%), and anhydrous toluene (5 mL).
-
Procedure:
-
In a glovebox, add NaOt-Bu, Pd₂(dba)₃, and XPhos to an oven-dried vial.
-
Add the aryl bromide, secondary amine, and toluene.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 4-18 hours.
-
After cooling, dilute with diethyl ether, filter through Celite, and concentrate.
-
Purify the residue by column chromatography.
-
Protocol 3: Heck Reaction using PPh₃
This protocol is for a standard Heck coupling of an aryl iodide with an acrylate.
-
Materials: Aryl iodide (1.0 mmol), n-butyl acrylate (1.5 mmol), triethylamine (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and anhydrous DMF (5 mL).
-
Procedure:
-
To a Schlenk flask, add Pd(OAc)₂ and PPh₃.
-
Evacuate and backfill with argon.
-
Add DMF, aryl iodide, n-butyl acrylate, and triethylamine via syringe.
-
Heat the mixture to 100 °C and stir for 6 hours.
-
Cool to room temperature and pour into water.
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify via column chromatography.
-
Conclusion and Outlook
This compound is an accessible organophosphorus compound that can function as a ligand in palladium-catalyzed cross-coupling reactions.[3] However, its performance is generally comparable to that of the ubiquitous triphenylphosphine. For simple, activated substrates, it can provide moderate to good yields.
The true value of this compound lies in its potential as a building block for more elaborate and effective ligands.[3] For researchers aiming to achieve high yields, broad substrate scope (especially with challenging aryl chlorides), and mild reaction conditions, the clear and evidence-based choice is to turn to the modern classes of bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, RuPhos, and cataCXium® A, which have been rationally designed and optimized over decades of research, consistently provide superior results in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.[4][5][7][14] The selection of the optimal ligand remains a critical, reaction-specific decision that can dramatically influence the outcome of a synthetic campaign.[1]
References
- van der Westhuizen, D., Castro, A. C., Hazari, N., & Gevorgyan, A. (2023). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings.
- Wikipedia. This compound. [Link]
- Royal Society of Chemistry. (2023). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings.
- ResearchGate. (2009).
- Wikipedia.
- Organic Syntheses. (1990). Allenic Ketones from 3-Bromo-3-Alken-1-ynes: 1,2-Heptadien-4-one. [Link]
- University of Liverpool. (2006). Synthesis of 2-Diphenylphosphinoyl-2'-Halo Biphenyls ViaSuzuki-Miyaura Coupling as Possible Route to. [Link]
- ChemRxiv. (2021). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligand. [Link]
- Semantic Scholar. (2020). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed. [Link]
- ResearchGate. (2014). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
- Wikipedia. Heck reaction. [Link]
- National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
- Organic Chemistry Portal. Heck Reaction. [Link]
- Beilstein Journals. (2020). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
- ACS Publications. (2020). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. [Link]
- National Institutes of Health. (2020). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
- ResearchGate. (2017). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. [Link]
- YouTube. (2015). Heck reaction. [Link]
- National Institutes of Health. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
- Semantic Scholar. (2023).
- National Institutes of Health. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Beilstein Journals. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
- Inorganic Chemistry Research. (2017). Investigation of Catalytic Activity and Kinetics of a Pd/Biphenyl-based Phosphine System in the Ullmann Cross-coupling of Para-substituted Aryl Bromides. [Link]
- Ruhr-Universität Bochum. (2021).
- ACS Publications. (2008).
- ResearchGate. (2019). Confirmation of mechanistic reasoning for C 2 −Br siteselectivity in the reaction of Pd 0 (PPh 3 )
- NROChemistry. Heck Coupling. [Link]
- Wiley Online Library. (2018). Synthesis of some di- and tetraphosphonic acids by Suzuki cross-coupling. [Link]
- PubMed Central. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]
- ResearchGate. (2014). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II)
- University of Groningen. (2019).
- IISTE. (2014). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II)
- Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
- YouTube. (2021). Buchwald-Hartwig Coupling. [Link]
- ResearchGate. (2019). Pd‐catalyzed Suzuki coupling of 2‐(4‐bromophenyl)‐5‐chloropyrazine... [Link]
- Chemistry LibreTexts. (2023). Heck Reaction. [Link]
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A-Comparative-Guide-to-the-Mechanistic-Studies-of-Catalysis-with-(2-Bromophenyl)diphenylphosphine
For researchers, scientists, and professionals in drug development, the judicious selection of ligands in transition metal-catalyzed cross-coupling reactions is a critical determinant of catalytic efficiency, selectivity, and overall success. Among the vast arsenal of phosphine ligands, (2-Bromophenyl)diphenylphosphine has garnered significant attention due to its unique electronic and steric attributes. This guide provides an in-depth, objective comparison of its performance with other phosphine ligands, grounded in experimental data and mechanistic insights. We will delve into the causality behind experimental choices, present self-validating protocols, and support key claims with authoritative sources.
Introduction-to-(2-Bromophenyl)diphenylphosphine-as-a-Ligand
This compound, a white crystalline solid soluble in nonpolar organic solvents, is an organophosphorus compound with the chemical formula (C₆H₄Br)P(C₆H₅)₂.[1] Its utility in catalysis primarily stems from its role as a precursor to other phosphine ligands and its direct application in various cross-coupling reactions.[1][2] The presence of the bromine atom at the ortho position of one phenyl ring introduces distinct electronic and steric characteristics that differentiate it from simpler triarylphosphines like triphenylphosphine.
Synthesis of this compound
An efficient synthetic route to this compound involves the palladium-catalyzed coupling of diphenylphosphine and 2-bromoiodobenzene.[1]
Reaction Scheme: C₆H₄Br(I) + HPPh₂ + Et₃N → Ph₂P(C₆H₄Br) + [Et₃NH]I[1]
This method provides a reliable pathway for obtaining the ligand for subsequent catalytic studies.
The Mechanistic Significance of Ligand Properties
The efficacy of a phosphine ligand in a catalytic cycle is dictated by its steric and electronic properties. These factors influence crucial steps such as oxidative addition and reductive elimination.[3]
-
Steric Effects: The bulkiness of a phosphine ligand, often quantified by its cone angle (θ), can promote reductive elimination and influence the coordination number of the metal center.[3]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of the ligand modulates the electron density at the metal center, thereby affecting its reactivity, particularly in the oxidative addition step.[3] Electron-rich phosphines generally increase the reactivity of the metal center towards oxidative addition.
The bromine atom in this compound exerts an electron-withdrawing inductive effect, which can modulate the electronic properties of the phosphorus atom and, consequently, the catalytic activity of the metal center it coordinates to.
Visualizing the Catalytic Cycle
The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, highlighting the key steps influenced by the phosphine ligand.
Caption: Generalized catalytic cycle for cross-coupling reactions.
Comparative Performance in Key Cross-Coupling Reactions
This compound is utilized in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Stille couplings.[2] Its performance is often benchmarked against other common phosphine ligands.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for C-C bond formation. The choice of phosphine ligand is crucial, with electron-rich and bulky ligands generally favoring the reaction.[4]
| Ligand | Substrates | Reaction Conditions | Yield (%) | TON | TOF (h⁻¹) | Reference |
| This compound | Aryl bromide, Arylboronic acid | Pd(OAc)₂, K₃PO₄, Dioxane, 101°C | 15 | - | - | |
| Triphenylphosphine (PPh₃) | Aryl bromide, Arylboronic acid | Pd(OAc)₂, K₃PO₄, Dioxane, 101°C | 5 | - | - | |
| SPhos | Aryl chloride, Arylboronic acid | Pd(OAc)₂, K₃PO₄, Toluene, RT | >95 | High | High | [5] |
| Tri-tert-butylphosphine | Aryl chloride, Arylboronic acid | Pd₂(dba)₃, K₃PO₄, Toluene, 80°C | >95 | High | High |
Analysis: In the specific case of the synthesis of 2-diphenylphosphinoyl-2'-halo biphenyls via Suzuki-Miyaura coupling, this compound showed a higher yield compared to triphenylphosphine under the same conditions, although the overall yield was modest. This suggests that for certain substrate combinations, the electronic and steric properties of this compound can be advantageous. However, for more general applications, highly active ligands like SPhos or tri-tert-butylphosphine often provide superior results, even with more challenging substrates like aryl chlorides at room temperature.[5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. The development of sterically bulky dialkylbiarylphosphine ligands has been instrumental in advancing this reaction.[6]
| Ligand | Substrates | Reaction Conditions | Yield (%) | Reference |
| This compound | Aryl halide, Amine | Not explicitly reported | - | - |
| Josiphos-type ligands | Aryl chloride, Amine | Ni(cod)₂, NaOtBu, Toluene, 100°C | >90 | [7] |
| BINAP | Aryl bromide, Amine | Pd(dba)₂, NaOtBu, Toluene, 80°C | >90 | [7] |
Experimental Protocols for Mechanistic Investigation
Understanding the mechanism of a catalyzed reaction is crucial for optimization. Here are some key experimental protocols used in the study of phosphine ligand effects.
High-Throughput Screening of Phosphine Ligands
This protocol allows for the rapid comparison of multiple ligands under identical conditions.
Procedure: [4]
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the palladium precursor (e.g., Pd(OAc)₂) in an anhydrous solvent.
-
Prepare stock solutions of the aryl halide and the coupling partner in the same solvent.
-
Prepare a slurry or solution of the base (e.g., K₃PO₄) in the solvent.
-
-
Ligand Dosing:
-
In an inert atmosphere glovebox, dispense individual phosphine ligands into separate wells of a reaction block or individual reaction vials. A typical ligand-to-palladium ratio is 1:1 to 2:1.
-
-
Reagent Addition:
-
To each well/vial, add the palladium precursor stock solution.
-
Add the aryl halide stock solution.
-
Add the coupling partner stock solution.
-
Finally, add the base slurry/solution to initiate the reaction.
-
-
Reaction Execution:
-
Seal the reaction block or vials.
-
Place the setup on a heating block or in an oil bath at the desired temperature and stir for a set time.
-
-
Analysis:
-
After the reaction, quench the reactions and analyze the product formation by techniques such as GC-MS or LC-MS.
-
In-situ Spectroscopic Studies
Techniques like ³¹P NMR spectroscopy can be used to monitor the reaction in real-time and identify key intermediates.
Workflow for In-situ ³¹P NMR:
Caption: Workflow for in-situ ³¹P NMR spectroscopic studies.
The Role of this compound as a Precursor
A significant application of this compound is its use as a precursor to other valuable phosphine ligands.[1] Lithiation with butyl lithium affords o-lithiated triphenylphosphine, which is a versatile reagent for the synthesis of more complex ligands.[1]
Reaction Scheme: (C₆H₄Br)P(C₆H₅)₂ + BuLi → (C₆H₄Li)P(C₆H₅)₂ + BuBr
This transformation opens up pathways to a wide range of functionalized phosphines that may exhibit superior catalytic properties.
Conclusion and Future Outlook
This compound serves as a valuable tool in the catalysis toolbox, both as a ligand in its own right and as a precursor to more elaborate phosphine structures. While it may not always be the most active ligand for all cross-coupling reactions when compared to state-of-the-art bulky and electron-rich phosphines, its unique electronic properties can be advantageous in specific applications. Mechanistic studies, aided by high-throughput screening and in-situ spectroscopy, are essential for elucidating the precise role of this compound and for the rational design of next-generation catalysts. The continued exploration of its derivatives holds promise for the development of novel catalytic systems with enhanced performance.
References
- A Comparative Guide to Phosphine Ligands in Cross-Coupling C
- This compound - Wikipedia. [Link]
- A Comprehensive Guide to Phosphine Ligands: Comparing Steric and Electronic Effects in C
- Trends in the Usage of Bidentate Phosphines as Ligands in Nickel Catalysis | Chemical Reviews - ACS Public
- This compound - Erfa Sa. [Link]
- Synthesis of 2-Diphenylphosphinoyl-2'-Halo Biphenyls ViaSuzuki-Miyaura Coupling as Possible Route to - IT Services - University of Liverpool. [Link]
- Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed. [Link]
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. [Link]
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A Senior Application Scientist's Guide to the Kinetic Analysis of Suzuki Coupling: Evaluating (2-Bromophenyl)diphenylphosphine Against Modern Alternatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures central to pharmaceuticals and fine chemicals.[1][2] The efficiency of this palladium-catalyzed transformation is critically dependent on the choice of phosphine ligand, which modulates the catalyst's stability and reactivity.[3][4] Understanding the reaction kinetics is paramount for process optimization, enabling higher yields, shorter reaction times, and reduced catalyst loadings—factors crucial for scalable and cost-effective drug development.[5]
This guide provides a comprehensive framework for the kinetic analysis of the Suzuki coupling reaction, focusing on (2-Bromophenyl)diphenylphosphine, a ligand of interest due to its unique structural features. We will objectively compare its potential performance with established alternatives by providing a robust, self-validating experimental protocol and illustrative data to guide your own investigations.
The Mechanistic Heartbeat: The Suzuki-Miyaura Catalytic Cycle
A thorough kinetic analysis begins with a firm grasp of the underlying mechanism. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The phosphine ligand (L) plays a pivotal role in each phase.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond. This is often the rate-determining step, especially for less reactive halides like aryl chlorides.[1][6] Bulky, electron-rich ligands can accelerate this step by promoting the formation of highly reactive, low-coordinate L1Pd(0) species.[4]
-
Transmetalation: The organic group from the organoboron reagent (Ar'-B(OR)2) is transferred to the palladium(II) center. This step requires activation by a base to form a more nucleophilic boronate species.[8][9]
-
Reductive Elimination: The two organic fragments (Ar and Ar') are coupled, forming the final product and regenerating the active Pd(0) catalyst. Steric bulk on the ligand can promote this final step.[1]
A Framework for Comparative Kinetic Analysis
Direct, published kinetic comparisons for every ligand across all possible Suzuki coupling reactions are rare. Therefore, the most robust approach for a research or process development team is to establish a standardized kinetic analysis protocol. This allows for the direct, unbiased comparison of ligands like this compound against other candidates under identical, well-controlled conditions.
Our proposed framework involves determining the initial reaction rate under pseudo-zero-order conditions with respect to the aryl halide and boronic acid. This is achieved by monitoring the reaction progress in its early stages (typically <20% conversion), where the concentration of reactants is relatively constant.
Ligand Selection for Comparison
To effectively evaluate this compound, it should be benchmarked against ligands with distinct steric and electronic properties.
-
This compound (Test Ligand): A monophosphine biaryl ligand. Its performance is the primary subject of our investigation.
-
Triphenylphosphine (PPh3) (The Classic Baseline): A widely used, relatively small, and less electron-donating ligand. It serves as a traditional benchmark.
-
XPhos (A Buchwald Ligand) (The High-Performance Standard): A bulky, highly electron-rich dialkylbiaryl phosphine known for its high activity, particularly with challenging substrates like aryl chlorides.[4][7]
-
DPPF (A Bidentate Ligand): 1,1'-Bis(diphenylphosphino)ferrocene is a common bidentate (chelating) ligand, which will reveal how a different coordination mode impacts the reaction kinetics compared to the monodentate ligands.[10]
Experimental Protocol: A Self-Validating System for Kinetic Profiling
This protocol is designed to be a self-validating system. The inclusion of an internal standard and the generation of a full concentration vs. time curve allows for the verification of mass balance and the identification of potential side reactions or catalyst deactivation.
Materials & Reagents:
-
Aryl Halide (e.g., 4-Bromotoluene)
-
Arylboronic Acid (e.g., Phenylboronic acid)
-
Palladium Precursor (e.g., Pd(OAc)2 or Pd2(dba)3)
-
Phosphine Ligands: this compound, PPh3, XPhos, DPPF
-
Base (e.g., K2CO3 or K3PO4)
-
Solvent (e.g., Degassed 1,4-Dioxane/Water, 4:1 v/v)
-
Internal Standard (IS) (e.g., Dodecane or Tridecane, should be inert and not interfere with product peaks)
-
Quenching Solution (e.g., Cold Diethyl Ether)
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Rationale: Preparing stock solutions ensures accurate and reproducible dispensing of reagents, minimizing errors from weighing small quantities for each run.
-
Prepare individual stock solutions of the aryl halide with the internal standard, the arylboronic acid, and the base in the chosen reaction solvent.
-
Prepare a fresh stock solution of the palladium precursor and the respective ligand for each experiment. The Pd:Ligand ratio should be optimized (typically 1:1 to 1:2 for monodentate ligands).[11]
-
-
Reaction Setup (Under Inert Atmosphere):
-
Rationale: The active Pd(0) catalyst is sensitive to oxygen. An inert atmosphere (Argon or Nitrogen) is crucial to prevent catalyst oxidation and ensure reproducibility.[5]
-
To an oven-dried reaction vessel (e.g., a jacketed reactor or Schlenk tube) equipped with a magnetic stir bar, add the required volumes of the aryl halide/IS, arylboronic acid, and base stock solutions.
-
Place the vessel in a heating block or oil bath pre-heated to the desired temperature (e.g., 80 °C) and allow the mixture to equilibrate for at least 10 minutes with vigorous stirring.
-
-
Reaction Initiation and Monitoring:
-
Rationale: Precise timing and rapid quenching are essential for accurate kinetic data. Withdrawing a t=0 sample confirms the initial concentrations before catalysis begins.
-
To initiate the reaction, rapidly inject the freshly prepared catalyst stock solution into the reaction mixture. This is time zero (t=0).[11]
-
Immediately withdraw the first aliquot (e.g., 50 µL) and quench it by injecting it into a vial containing a known volume of the quenching solution.[5]
-
Continue to withdraw and quench samples at predetermined time intervals (e.g., 0, 2, 5, 10, 15, 30, 60 minutes).
-
-
Sample Analysis:
-
Rationale: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) allows for the precise quantification of reactants and products relative to the unchanging internal standard.[5][12]
-
Analyze the quenched samples by HPLC or GC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.
-
Generate a calibration curve for the product and starting material against the internal standard to ensure accurate quantification.[11]
-
-
Data Analysis:
-
Plot the concentration of the product versus time.
-
The initial rate (v₀) is the slope of the linear portion of this curve at the beginning of the reaction.
-
The observed rate constant (k_obs) can be calculated from the initial rate and the initial concentrations of the catalyst and reactants.
-
Comparative Performance: An Illustrative Data Set
To demonstrate how the results of this kinetic analysis can be used for comparison, the table below presents a set of hypothetical, yet plausible, data for the coupling of 4-bromotoluene with phenylboronic acid.
Disclaimer: This data is for illustrative purposes only to guide interpretation. Actual values must be determined experimentally using the protocol outlined above.
| Ligand | Ligand Type | Initial Rate (v₀) (M/s x 10⁻⁵) | Relative k_obs | Plausible Mechanistic Interpretation |
| This compound | Monodentate Biaryl | 8.5 | 4.7 | Exhibits strong performance, likely facilitating rapid oxidative addition due to its steric bulk and electron-donating properties. |
| Triphenylphosphine (PPh3) | Monodentate Aryl | 1.8 | 1.0 (Baseline) | Slower rate reflects its smaller size and lower electron-donating capacity, likely resulting in a slower oxidative addition step. |
| XPhos | Monodentate Biaryl | 15.2 | 8.4 | Superior performance is consistent with its highly bulky and electron-rich nature, which is known to significantly accelerate both oxidative addition and reductive elimination.[4] |
| DPPF | Bidentate | 6.3 | 3.5 | Good activity, but the rigid bite angle of the bidentate ligand may lead to a different catalyst geometry and slightly slower turnover compared to the optimal monodentate ligands in this specific reaction. |
Conclusion and Outlook
A systematic kinetic analysis is an indispensable tool for any researcher or drug development professional looking to optimize a Suzuki-Miyaura coupling reaction. By moving beyond simple end-point yield analysis and adopting a rigorous kinetic profiling approach, one can gain deep mechanistic insights into the role of the phosphine ligand.
This guide provides a robust framework for evaluating this compound. Its biarylphosphine structure suggests it has the potential for high performance, and the provided protocol allows for a direct, quantitative comparison against both classical and state-of-the-art ligand systems. The resulting data will empower you to make informed, data-driven decisions in catalyst selection, leading to more efficient, scalable, and robust synthetic processes.
References
- A Comparative Guide to the Reaction Kinetics of Suzuki Coupling for 7-Bromo-2-methyl-1H-indene - Benchchem.
- Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - NIH.
- A Comparative Guide to BINAP and Other Phosphine Ligands in Cross-Coupling Reactions - Benchchem.
- A Comparative Guide to the Kinetic Analysis of Suzuki-Miyaura Reactions Involving Chloropyridines - Benchchem.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
- Application Notes and Protocols: The Utility of Advanced Phosphine Ligands in Suzuki-Miyaura Coupling Reactions - Benchchem.
- Suzuki reaction - Wikipedia.
- Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Suzuki Coupling - Organic Chemistry Portal.
- The Suzuki Reaction - Andrew G Myers Research Group.
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A Comparative Guide to (2-Bromophenyl)diphenylphosphine-Palladium Complexes in Catalysis: A Computational and Experimental Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures. The efficacy of these transformations is profoundly influenced by the choice of ancillary ligands that coordinate to the palladium center, modulating its electronic and steric properties. Among the vast arsenal of phosphine ligands, (2-Bromophenyl)diphenylphosphine has emerged as a ligand of interest due to the unique electronic and steric attributes imparted by the ortho-bromo substituent. This guide provides a comprehensive comparison of this compound-palladium complexes with other relevant phosphine-ligated systems, integrating experimental data with insights from computational studies to inform rational catalyst design and selection.
The Crucial Role of Ligand Properties in Palladium Catalysis
The catalytic cycle of common palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic and steric properties of the phosphine ligand play a pivotal role in each of these stages.
-
Electronic Effects: Electron-donating ligands increase the electron density on the palladium center, which generally accelerates the rate-determining oxidative addition step. Conversely, the impact on reductive elimination can be more complex, with electron-withdrawing groups sometimes favoring this step.
-
Steric Effects: The steric bulk of a phosphine ligand, often quantified by the Tolman cone angle, influences the coordination number of the palladium center and the stability of various intermediates. Bulky ligands can promote the formation of highly reactive monoligated palladium(0) species, which are often necessary for the activation of challenging substrates like aryl chlorides.[1] Furthermore, steric hindrance can facilitate the final reductive elimination step to release the product.[2]
Computational Insights into Phosphine Ligand Effects
Density Functional Theory (DFT) has become a powerful tool for elucidating the mechanisms of palladium-catalyzed reactions and for predicting the influence of ligand structure on catalytic activity. Computational studies allow for the detailed examination of transition states and reaction intermediates that may be difficult to observe experimentally.
Key parameters that can be calculated to compare phosphine ligands include:
-
Coordination energies: To assess the strength of the palladium-phosphine bond.
-
Geometric parameters: Such as Pd-P bond lengths and P-Pd-P bite angles in chelating phosphines, which provide insights into the steric environment around the metal center.
-
Reaction energy profiles: Calculation of the energy barriers for oxidative addition, transmetalation, and reductive elimination can help to identify the rate-determining step and predict the overall efficiency of a catalyst.
Experimental Performance Comparison
While comprehensive head-to-head catalytic data for this compound in a standardized cross-coupling reaction is scarce, a study on the relative rates of alkylation of various substituted triarylphosphines provides valuable experimental insight into the electronic and steric effects of the ortho-bromo substituent.[3]
Table 1: Relative Alkylation Rates of Substituted Triarylphosphines with Benzyl Bromide [3]
| Phosphine Ligand | Substituent | Relative Rate (k/kPPh3) |
| Triphenylphosphine | H | 1.00 |
| This compound | ortho-Br | 0.21 |
| (2-Methoxyphenyl)diphenylphosphine | ortho-OMe | 7.2 |
| (2-Biphenyl)diphenylphosphine | ortho-Ph | 1.06 |
The data clearly indicates that the ortho-bromo substituent significantly deactivates the phosphorus center towards alkylation, with the rate being approximately 4.9 times slower than that of triphenylphosphine.[3] This is attributed to the electron-withdrawing inductive effect of the bromine atom, which reduces the nucleophilicity of the phosphorus. This finding is in stark contrast to the electron-donating ortho-methoxy group, which accelerates the reaction, and the sterically bulky but electronically neutral ortho-phenyl group, which has a minimal effect on the rate.[3]
Comparative Analysis and Mechanistic Implications
Integrating the experimental kinetic data with the principles from computational studies allows for a comparative analysis of this compound with other common phosphine ligands in the context of a palladium-catalyzed cross-coupling reaction.
| Ligand | Key Feature | Expected Impact on Oxidative Addition | Expected Impact on Reductive Elimination |
| Triphenylphosphine | Benchmark | Moderate rate | Moderate rate |
| Tri(tert-butyl)phosphine | Very bulky, electron-rich | Fast | Fast |
| SPhos | Bulky biarylphosphine, electron-rich | Very fast | Very fast |
| This compound | ortho-bromo substituent (electron-withdrawing, moderately bulky) | Slower than PPh3 | Potentially faster than PPh3 due to steric effects |
The reduced electron-donating ability of this compound, as evidenced by the slower alkylation rate, suggests that the oxidative addition step in a palladium-catalyzed cycle would be slower compared to catalysts bearing triphenylphosphine or more electron-rich phosphines like SPhos. However, the increased steric bulk from the ortho-bromo group could be beneficial for the reductive elimination step. This creates a potential trade-off where a slower initial activation of the aryl halide might be compensated by a more efficient final product-forming step.
Experimental Protocols
To facilitate further comparative studies, the following section provides a detailed, step-by-step methodology for a Suzuki-Miyaura cross-coupling reaction, which can be adapted to benchmark the performance of this compound-palladium complexes against other catalysts.
General Procedure for a Comparative Suzuki-Miyaura Coupling Experiment
This protocol is designed for the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3)
-
Phosphine ligand (this compound and other ligands for comparison)
-
Aryl bromide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K3PO4 or Cs2CO3)
-
Anhydrous solvent (e.g., toluene, dioxane, or THF)
-
Internal standard for GC analysis (e.g., dodecane)
-
Reaction vials, magnetic stir bars, and a heating block or oil bath
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Pre-formation (optional but recommended for consistency): In a glovebox, to a vial, add the palladium precursor (1 mol%) and the phosphine ligand (2 mol%). Add a portion of the solvent and stir for 15-30 minutes at room temperature.
-
Reaction Setup: To a separate reaction vial, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the internal standard.
-
Initiation of Reaction: Add the pre-formed catalyst solution to the reaction vial containing the substrates. Add additional solvent to reach the desired concentration (e.g., 0.2 M).
-
Reaction Conditions: Seal the vial and place it in a pre-heated heating block or oil bath set to the desired temperature (e.g., 80-100 °C). Stir the reaction for a set period (e.g., 12-24 hours).
-
Monitoring and Analysis: At specified time points, withdraw aliquots from the reaction mixture, quench with water, extract with an organic solvent (e.g., ethyl acetate), and analyze by GC or LC-MS to determine the conversion and yield.
-
Work-up and Isolation: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizing the Catalytic Cycle and Experimental Workflow
To provide a clearer understanding of the processes discussed, the following diagrams, generated using Graphviz, illustrate the Suzuki-Miyaura catalytic cycle and the experimental workflow for catalyst comparison.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for comparing phosphine ligand performance.
Conclusion and Future Outlook
This compound presents an interesting ligand scaffold for palladium-catalyzed cross-coupling reactions, characterized by a unique combination of electronic and steric properties. Experimental data on its alkylation rate suggests that its electron-withdrawing ortho-bromo substituent deactivates the phosphorus center compared to triphenylphosphine, which would likely translate to a slower oxidative addition step in a catalytic cycle. However, the increased steric bulk may favorably influence the reductive elimination step.
To fully elucidate the potential of this compound-palladium complexes, further dedicated computational and experimental studies are warranted. Specifically, DFT calculations modeling the entire catalytic cycle for a benchmark reaction like the Suzuki-Miyaura coupling would provide invaluable insights into the energy barriers of each elementary step. Furthermore, systematic experimental screening of this ligand in a variety of cross-coupling reactions, directly comparing its performance against established, commercially available phosphines under standardized conditions, will be crucial in defining its practical utility and identifying specific applications where its unique properties offer a distinct advantage. Such studies will undoubtedly contribute to the broader understanding of ligand effects in palladium catalysis and pave the way for the rational design of next-generation catalysts for challenging chemical transformations.
References
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PubMed Central.
- Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. (n.d.). ResearchGate.
- Relative Rates of Alkylation for B-Substituted Triarylphosphines: An ortho-Boron Group Enhances Reactivity on Phosphorus. (2022, May 10). The Royal Society of Chemistry.
- A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (n.d.). ScienceDirect.
Sources
The Core Principle: Oxidative Addition and Bond Dissociation Energy
An Application Scientist's Guide to Comparative Yield Analysis for Different Aryl Halide Substrates
For researchers and professionals in drug development, fine chemical synthesis, and materials science, palladium-catalyzed cross-coupling reactions are an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. The success of these transformations—be it a Suzuki-Miyaura, Buchwald-Hartwig, or Heck reaction—is critically dependent on a number of parameters, with the choice of the aryl halide substrate being paramount.
This guide provides a deep dive into the comparative performance of different aryl halides (Ar-I, Ar-Br, Ar-Cl) and their pseudohalide counterparts, aryl triflates (Ar-OTf). We will move beyond simple reactivity trends to explore the mechanistic underpinnings, the evolution of catalyst technology, and the practical considerations that guide substrate selection in a research and development setting.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the low-valent palladium(0) complex.[1][2] The energy required to cleave the carbon-halogen (C-X) bond directly correlates with the reaction's facility. This gives rise to a well-established reactivity trend based on the C-X bond dissociation energies (BDE):
Ar-I > Ar-Br > Ar-Cl >> Ar-F
The C-I bond, being the longest and weakest, is the most easily cleaved, allowing for oxidative addition under mild conditions. Conversely, the C-Cl bond is significantly stronger, necessitating more forcing conditions or, more commonly, highly specialized and active catalyst systems to facilitate this crucial step.[2] Aryl fluorides are generally considered unreactive in standard cross-coupling protocols due to the immense strength of the C-F bond.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Performance Across Key Cross-Coupling Reactions
The choice of aryl halide profoundly impacts reaction conditions and achievable yields. While aryl iodides and bromides often work well with traditional catalysts like [Pd(PPh₃)₄], the cost-effectiveness and broader availability of aryl chlorides have driven the development of more sophisticated catalysts.[1][3] These advanced systems typically employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) that promote the challenging oxidative addition of Ar-Cl.[4][5][6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most versatile methods for forming C-C bonds. The reactivity trend of aryl halides is particularly evident here.
| Aryl Halide | Typical Catalyst System | Temperature (°C) | Time (h) | Representative Yield (%) |
| Iodobenzene | Pd(PPh₃)₄ | 25 - 80 | 1 - 6 | 90 - 99 |
| Bromobenzene | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | 80 - 100 | 4 - 12 | 85 - 95 |
| Chlorobenzene | Pd(OAc)₂/XPhos or NHC-Pd | 100 - 120 | 12 - 24 | 75 - 92 |
| Phenyl Triflates | Pd(OAc)₂/PCy₃ or NHC-Pd | 25 - 100 | 2 - 8 | 90 - 98 |
Note: This table synthesizes representative data from multiple sources.[1][7][8][9] Actual yields are substrate and condition-dependent.
As the data illustrates, aryl iodides can often be coupled at or near room temperature with first-generation catalysts. Aryl bromides represent a good balance of reactivity and stability, though they typically require heating.[7] The successful coupling of aryl chlorides is a testament to modern catalyst development, requiring highly active, specialized ligand systems to achieve high yields.[10][11][12]
Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination follows a similar reactivity pattern. The development of sterically hindered, electron-rich phosphine ligands by Buchwald, Hartwig, and others was crucial for extending this reaction to the less reactive aryl chlorides and even bromides.[13][14]
| Aryl Halide | Typical Catalyst System | Base | Temperature (°C) | Representative Yield (%) |
| Iodobenzene | Pd₂(dba)₃/BINAP | NaOt-Bu | 80 - 100 | 88 - 97 |
| Bromobenzene | Pd(OAc)₂/XPhos | NaOt-Bu or Cs₂CO₃ | 100 - 110 | 85 - 96 |
| Chlorobenzene | Pd₂(dba)₃/t-BuXPhos | K₃PO₄ or LHMDS | 100 - 120 | 70 - 90 |
| Phenyl Triflates | Pd(OAc)₂/DPPF | Cs₂CO₃ | 80 - 100 | 85 - 95 |
Note: This table synthesizes representative data from multiple sources.[13][15][16] Actual yields are substrate and condition-dependent.
Early iterations of this reaction were largely limited to aryl iodides. The use of bidentate phosphine ligands like BINAP and DPPF enabled the efficient coupling of bromides.[13] The true breakthrough for pharmaceutical applications, where aryl chloride building blocks are common, came with the development of bulky monophosphine ligands like XPhos and t-BuXPhos.[15]
Heck Reaction
The Mizoroki-Heck reaction, which couples aryl halides with alkenes, also demonstrates the classic reactivity trend.[17][18] While aryl iodides are highly reactive, they can sometimes lead to side reactions. Aryl bromides are often the substrates of choice, offering a good compromise. The activation of aryl chlorides in the Heck reaction generally requires ligandless conditions at high temperatures or the use of specialized, thermally stable catalysts.[4][19]
| Aryl Halide | Typical Catalyst System | Base | Temperature (°C) | Representative Yield (%) |
| Iodobenzene | Pd(OAc)₂ | Et₃N or K₂CO₃ | 80 - 100 | 85 - 95 |
| Bromobenzene | Pd(OAc)₂/PPh₃ | Et₃N or NaOAc | 100 - 120 | 80 - 90 |
| Chlorobenzene | Pd(OAc)₂/NHC or Palladacycle | Cs₂CO₃ or K₃PO₄ | 120 - 140 | 60 - 85 |
| Phenyl Triflates | Pd(OAc)₂/dppf | Et₃N | 100 | 80 - 90 |
Note: This table synthesizes representative data from multiple sources.[18][19][20] Actual yields are substrate and condition-dependent.
Beyond Halides: The Role of Aryl Triflates (Ar-OTf)
Aryl triflates serve as excellent alternatives to aryl halides, particularly iodides.[21] They are easily prepared from readily available phenols. Their reactivity is often comparable to or even greater than that of aryl bromides, allowing for milder reaction conditions.[22][23] This high reactivity stems from the excellent leaving group ability of the triflate anion. In cases where a molecule contains both a bromide and a triflate, selective coupling can often be achieved by carefully choosing the catalyst system.[22][24]
Practical Guidance and Experimental Design
Choosing Your Substrate: A Balance of Reactivity, Cost, and Availability
-
Aryl Iodides: The most reactive choice, ideal for sensitive substrates requiring mild conditions or for initial methodology development. Their high cost and lower stability can be drawbacks for large-scale synthesis.
-
Aryl Bromides: Often considered the "sweet spot," offering a good balance of high reactivity, greater stability, and moderate cost. They are widely available with diverse substitution patterns.
-
Aryl Chlorides: The most economically attractive and abundant option, making them highly desirable for industrial and pharmaceutical process development.[25] Their use necessitates investment in advanced catalyst systems and often requires more rigorous optimization of reaction conditions.[6][11]
Figure 2: Decision workflow for selecting an aryl halide substrate.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol provides a framework for objectively comparing the reactivity of an aryl iodide, bromide, and chloride in a Suzuki-Miyaura coupling. It is designed as a self-validating system where reaction progress is monitored over time.
Objective: To compare the reaction rate and yield of a Suzuki-Miyaura coupling using 4-iodoacetophenone, 4-bromoacetophenone, and 4-chloroacetophenone with phenylboronic acid.
Materials:
-
Palladium Catalysts: Pd(PPh₃)₄ (for Ar-I/Ar-Br), Pd(OAc)₂ and SPhos ligand (for Ar-Cl)
-
Aryl Halides: 4-iodoacetophenone, 4-bromoacetophenone, 4-chloroacetophenone
-
Coupling Partner: Phenylboronic acid
-
Base: K₂CO₃ (anhydrous)
-
Solvent: Toluene/Water (e.g., 4:1 mixture, degassed)
-
Internal Standard: Dodecane (for GC analysis)
-
Equipment: Schlenk line or glovebox, reaction vials with stir bars, heating block, Gas Chromatograph (GC).
Procedure:
-
Preparation of Reaction Vials (Inert Atmosphere):
-
In a glovebox or under an inert atmosphere, prepare three sets of reaction vials.
-
To "Vial Set 1" (for Ar-I), add Pd(PPh₃)₄ (2 mol%) and a stir bar.
-
To "Vial Set 2" (for Ar-Br), add Pd(PPh₃)₄ (2 mol%) and a stir bar.
-
To "Vial Set 3" (for Ar-Cl), add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and a stir bar.
-
To all vials, add K₂CO₃ (2.0 equivalents).
-
-
Addition of Reactants:
-
To all vials, add phenylboronic acid (1.2 equivalents).
-
To Vial Set 1, add 4-iodoacetophenone (1.0 equivalent).
-
To Vial Set 2, add 4-bromoacetophenone (1.0 equivalent).
-
To Vial Set 3, add 4-chloroacetophenone (1.0 equivalent).
-
-
Addition of Solvent and Standard:
-
Prepare a stock solution of the degassed solvent containing a known concentration of the internal standard (dodecane).
-
Add a sufficient volume of this stock solution to each vial to achieve a final concentration of ~0.1 M with respect to the aryl halide.
-
-
Reaction Setup and Monitoring:
-
Seal all vials tightly and place them in a pre-heated heating block. A temperature of 90 °C is a good starting point for Ar-I and Ar-Br, while 110 °C may be required for Ar-Cl.[1][2]
-
At specified time points (e.g., 0.5, 1, 2, 4, 8, 16 hours), carefully remove a vial from each set.
-
Quench the reaction by cooling to room temperature and adding water.
-
Extract the mixture with ethyl acetate, and prepare the sample for GC analysis.
-
-
Analysis and Data Processing:
-
Analyze the samples by GC to determine the ratio of the product peak area to the internal standard peak area.
-
Use a pre-determined response factor to calculate the yield at each time point.
-
Plot yield versus time for each of the three aryl halides to visually compare their reaction rates. The final time point will provide the comparative final yield.[2]
-
Conclusion
The selection of an aryl halide substrate is a strategic decision that profoundly influences the efficiency, cost, and scalability of a synthetic route. While aryl iodides and bromides offer high reactivity with conventional catalyst systems, the continuous innovation in ligand design has unlocked the vast potential of economically and environmentally preferable aryl chlorides.[1] For researchers in drug development and process chemistry, a nuanced understanding of the interplay between the aryl halide's identity, the catalyst's activity, and the reaction conditions is essential for the rapid and robust synthesis of target molecules.
References
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- Goossen, L. J., et al. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics. [Link]
- Barrios-Landeros, F., & Hartwig, J. F. (2007). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). Journal of the American Chemical Society. [Link]
- Koley, D., et al. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study.
- Zenkina, O. V., et al. (2015). Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. Semantic Scholar. [Link]
- Kaur, N., & Kishore, D. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- Evano, G., et al. (2018). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers in Chemistry. [Link]
- Cerna, I., et al. (2022).
- Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
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- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
- Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]
- Rowsell, B. J. S., et al. (2024). The iron-catalysed Suzuki coupling of aryl chlorides. White Rose Research Online. [Link]
- Krompiec, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. [Link]
- ResearchGate. (2018). Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides.
- Ren, P., & Weix, D. J. (2016). Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. Journal of the American Chemical Society. [Link]
- Sharma, A., & Pathare, R. S. (2020).
- Reddy, M. S., et al. (2016). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. RSC Advances. [Link]
- Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters. [Link]
- Anderson, K. W., & Buchwald, S. L. (2005).
- ResearchGate. (2012). 4. Suzuki-Miyaura Cross-Coupling Reactions with Aryl Triflates.
- Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]
- ResearchGate. (2020). Comparison of reactivity of different aryl halides.
- Wikipedia. (n.d.).
- Plummer, S., & Gallou, F. (2024).
- ResearchGate. (2021). Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction.
- Chemistry LibreTexts. (2023).
- Ren, P., & Weix, D. J. (2015). Multimetallic catalysed cross-coupling of aryl bromides with aryl triflates.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Molander, G. A., & Jean-Gérard, L. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society. [Link]
- ResearchGate. (2018). Suzuki coupling reactions of various aryl halides (X) and phenylboronic acid over Pd- diimine@SBA-15catalyst (a).
- Page, Z. E., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Central Science. [Link]
- ResearchGate. (2020). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step.
- Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. [Link]
- Wiley-VCH. (2015). 1 Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field. Wiley-VCH. [Link]
- Zhang, Y., et al. (2022). Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. Journal of the American Chemical Society. [Link]
- Fairlamb, I. J. S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)
- La-Venia, A., et al. (2017).
- Shields, J. D., et al. (2021). Using Data Science to Guide Aryl Bromide Substrate Scope Analysis in a Ni/Photoredox-Catalyzed Cross-Coupling with Acetals as Alcohol-Derived Radical Sources. Journal of the American Chemical Society. [Link]
- Scott, J. S., et al. (2022). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Chemical Biology. [Link]
- ResearchGate. (2020). Substrate scope for the synthesis of aryl bromides.[a].
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Assessing the Electronic and Steric Effects of Phosphine Ligands: A Comparative Guide
Introduction
Phosphine ligands (PR₃) are fundamental to the field of organometallic chemistry and homogeneous catalysis. Their widespread use is attributed to the systematic way their electronic and steric properties can be modified by changing the organic substituents (R) on the phosphorus atom. This fine-tuning capability allows for precise control over the reactivity, selectivity, and stability of metal complexes, positioning phosphines as essential tools in catalyst design.[1] This guide offers a detailed overview of the principles governing the electronic and steric effects of phosphine ligands, provides experimental methods for their characterization, and includes a summary of key quantitative data to aid researchers, scientists, and drug development professionals in ligand selection and catalyst optimization.
Core Concepts: The Dichotomy of Electronic and Steric Effects
The behavior of a phosphine ligand within a metal complex is chiefly governed by two intertwined yet distinct characteristics: its electronic nature and its steric profile.
Electronic Properties: σ-Donation and π-Acceptance
Phosphine ligands function as L-type ligands, formally contributing two electrons to the metal center through a sigma (σ) bond formed from the phosphorus lone pair. The strength of this σ-donation is a critical factor influencing the electron density at the metal. Stronger σ-donating ligands increase the electron density on the metal, which can, in turn, enhance its reactivity in processes like oxidative addition.
In addition to σ-donation, phosphine ligands can participate in π-backbonding. This involves the acceptance of electron density from the metal's d-orbitals into the empty σ* orbitals of the P-R bonds.[1] The extent of π-acceptance depends on the electronegativity of the R groups. Electron-withdrawing substituents enhance the π-acceptor character of the phosphine.
A key metric for quantifying the net electronic effect of a phosphine ligand is the Tolman Electronic Parameter (TEP) .[2][3] This parameter is derived from the infrared (IR) stretching frequency of the carbonyl (CO) ligands in a nickel complex, [LNi(CO)₃], where L is the phosphine ligand.[3] A more electron-donating phosphine increases the electron density on the nickel, leading to stronger π-backbonding to the CO ligands. This strengthens the Ni-C bond and weakens the C-O bond, resulting in a lower ν(CO) stretching frequency.[3][4] Conversely, electron-withdrawing phosphines lead to higher ν(CO) frequencies.[3]
Steric Properties: The Concept of Bulk
The steric bulk of a phosphine ligand refers to the physical space it occupies when coordinated to a metal center.[5] This property is crucial in controlling the number of ligands that can bind to a metal, influencing the coordination geometry, and modulating the accessibility of substrates to the catalytic center.[6][7]
The most widely recognized measure of steric bulk is the Tolman Cone Angle (θ) .[5][8] It is defined as the apex angle of a cone, with the metal at the vertex, that encompasses the van der Waals radii of the outermost atoms of the phosphine ligand at a standardized M-P bond length of 2.28 Å.[8] A larger cone angle signifies a bulkier ligand.[8] While originally determined using physical models, cone angles are now frequently calculated from X-ray crystallographic data or computational models.[8][9] It's important to note that other descriptors like percent buried volume (%Vbur) are also used to provide a more nuanced understanding of steric effects.[5][10]
Quantifying Ligand Properties: A Comparative Data Summary
The following table provides a comparison of the Tolman Electronic Parameter (TEP) and Tolman Cone Angle (θ) for a selection of common phosphine ligands. This data serves as a valuable starting point for ligand selection in catalyst development.
| Phosphine Ligand (PR₃) | TEP (ν(CO) in cm⁻¹) | Cone Angle (θ in °) |
| P(t-Bu)₃ | 2056.1 | 182 |
| PCy₃ | 2056.4 | 170 |
| P(i-Pr)₃ | 2057.1 | 160 |
| PEt₃ | 2061.7 | 132 |
| PPh₃ | 2068.9 | 145 |
| PMe₃ | 2064.1 | 118 |
| P(OPh)₃ | 2085.3 | 128 |
| P(OMe)₃ | 2076.3 | 107 |
| PF₃ | 2110.8 | 104 |
| PH₃ | Not available | 87 |
Data compiled from multiple sources.[6][7][11] Note that TEP values can vary slightly depending on the experimental conditions.
Experimental Protocols for Ligand Assessment
Accurate characterization of phosphine ligands is crucial for rational catalyst design. The following sections provide detailed methodologies for determining the key electronic and steric parameters.
Workflow for Determining Ligand Properties
Caption: Workflow for the experimental determination of electronic and steric parameters of phosphine ligands.
Protocol 1: Determination of the Tolman Electronic Parameter (TEP)
Objective: To experimentally determine the TEP of a phosphine ligand by measuring the A₁ ν(CO) stretching frequency of its corresponding [LNi(CO)₃] complex.[1]
Causality: The electronic properties of the phosphine ligand directly influence the degree of π-backbonding from the nickel center to the carbonyl ligands, which is reflected in the CO vibrational frequency.[3]
Materials:
-
Nickel tetracarbonyl, Ni(CO)₄ (Caution: Extremely toxic and volatile. Handle only in a certified fume hood with appropriate personal protective equipment. )
-
The phosphine ligand (L) of interest
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane or hexane)
-
Schlenk line or glovebox for inert atmosphere operations
-
Infrared (IR) spectrometer
-
Gas-tight syringes and Schlenk flasks
Procedure:
-
Inert Atmosphere Setup: All manipulations involving Ni(CO)₄ and the phosphine ligand (if air-sensitive) must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or a glovebox.[12]
-
Reaction Setup: In a Schlenk flask, dissolve a known amount of the phosphine ligand (L) in the anhydrous, deoxygenated solvent.
-
Addition of Ni(CO)₄: Carefully add one equivalent of Ni(CO)₄ to the phosphine solution at room temperature. The reaction to form [LNi(CO)₃] is typically rapid.
-
IR Sample Preparation: Transfer an aliquot of the reaction mixture to an IR cell suitable for air-sensitive samples (e.g., a sealed liquid cell with KBr or NaCl windows).
-
Data Acquisition: Record the infrared spectrum of the solution, focusing on the 2200-1800 cm⁻¹ region where the CO stretching frequencies appear.[1]
-
Data Analysis: Identify the frequency of the A₁ symmetric C-O stretching vibration. This value is the Tolman Electronic Parameter for the ligand L.
Protocol 2: Determination of the Tolman Cone Angle (θ) via X-ray Crystallography
Objective: To determine the steric bulk of a phosphine ligand by calculating its cone angle from single-crystal X-ray diffraction data.[1]
Causality: X-ray crystallography provides the precise atomic coordinates of a molecule in the solid state, allowing for accurate geometric measurements that define the cone angle.[13][14][15]
Methodology:
-
Synthesis and Crystallization:
-
Synthesize a suitable metal complex of the phosphine ligand. While various metals can be used, complexes that readily form high-quality single crystals are preferred.
-
Grow single crystals of the complex suitable for X-ray diffraction. This can be achieved through techniques such as slow evaporation, vapor diffusion, or layering.
-
-
X-ray Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELX).
-
Refine the structural model to obtain accurate atomic positions, bond lengths, and angles.
-
-
Cone Angle Calculation:
-
Using the refined crystallographic information file (CIF), employ molecular visualization and calculation software.
-
Define the cone with the metal atom at the apex and a standardized M-P bond length of 2.28 Å.
-
Calculate the angle of the cone that encompasses the van der Waals radii of the outermost atoms of the phosphine ligand. This angle is the Tolman cone angle.
-
Alternative and Complementary Techniques
While IR spectroscopy and X-ray crystallography are the primary methods for determining TEP and cone angle, other techniques and computational approaches provide valuable insights.
-
³¹P NMR Spectroscopy: This non-invasive technique is excellent for characterizing phosphine ligands and their metal complexes, especially for air-sensitive compounds.[12][16][17] The ³¹P chemical shift is sensitive to the electronic environment of the phosphorus atom and can provide qualitative information about ligand donor strength.[17][18][19]
-
Computational Chemistry: Density Functional Theory (DFT) and other computational methods are increasingly used to calculate both electronic and steric parameters.[9][20][21][22] These methods can be particularly useful for predicting the properties of novel ligands before their synthesis and for studying ligands that are difficult to characterize experimentally.[2][20][23]
The Interplay of Electronic and Steric Effects in Catalysis
The optimal performance of a phosphine ligand in a catalytic reaction often depends on a delicate balance between its electronic and steric properties.[24][25]
Caption: The influence of phosphine ligand properties on key aspects of a catalytic cycle.
-
Reaction Rate: Electron-donating ligands can accelerate oxidative addition steps by increasing the electron density at the metal center. Conversely, bulky ligands can promote reductive elimination by creating steric crowding that favors the dissociation of the product.
-
Catalyst Stability: Sterically demanding ligands can protect the metal center from decomposition pathways, such as the formation of inactive metal clusters.
-
Selectivity: The steric and electronic properties of phosphine ligands are paramount in controlling the selectivity of a reaction. For instance, bulky ligands can create a chiral pocket around the metal center, enabling enantioselective catalysis.
Conclusion
The systematic assessment of the electronic and steric effects of phosphine ligands is a cornerstone of modern catalyst design. By employing the experimental and computational tools described in this guide, researchers can develop a quantitative understanding of ligand properties. This knowledge enables the rational selection of ligands to optimize catalytic activity, stability, and selectivity, thereby accelerating the discovery and development of new chemical transformations. The interplay between electronic and steric parameters is complex, and a holistic approach that considers both aspects is essential for success in the field.
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A Senior Application Scientist’s Guide to Validating Catalytic Activity: A Framework of Rigorous Control Experiments
For researchers, scientists, and drug development professionals, the claim of a novel catalyst's efficacy is only as strong as the evidence supporting it. True catalytic activity is a coveted discovery, but one that is fraught with potential artifacts and misinterpretations. A seemingly active material might be a stoichiometric reagent in disguise, or the observed reactivity could stem from minuscule, soluble impurities rather than the bulk heterogeneous material.
This guide provides an in-depth framework for designing and interpreting control experiments to rigorously validate catalytic activity. Moving beyond a simple checklist, we will explore the fundamental questions each control experiment answers, the causality behind its design, and the logic for building a self-validating experimental narrative. Our goal is to establish, with unassailable confidence, that a substance is indeed a true catalyst for a given transformation.
The Foundational Controls: Is It Really Catalysis?
Before delving into complex mechanistic questions, a series of foundational experiments must be performed to confirm that the observed chemical transformation is attributable to the intended catalyst and that it operates catalytically.
The Blank Reaction: Establishing a Baseline
The most fundamental control is the "blank" or "no-catalyst" experiment. Its purpose is to quantify the background reaction rate under identical conditions (temperature, pressure, solvent, concentration) but in the complete absence of the catalyst. A non-zero conversion in this experiment could indicate thermal decomposition of the substrate or a reaction initiated by the reactor walls.[1]
-
Experimental Question: Does the reaction proceed without any added catalytic species?
-
Interpretation:
-
No Conversion: The reaction requires a catalyst. This is the desired outcome.
-
Significant Conversion: The "catalyzed" reaction rate must be substantially higher than this background rate to be meaningful.
-
The "Inert" Component Controls
If the catalyst is supported on a material (e.g., palladium on carbon, metal oxide on silica), it is crucial to test the support material alone. Similarly, if the catalyst contains ligands, the ligands should be tested in the absence of the metal center.
-
Experimental Question: Do the non-active components of the catalyst system contribute to reactivity?
-
Causality: Supports like activated carbon or acidic oxides (Al₂O₃, TiO₂) can possess their own catalytic activity.[2] This experiment isolates the activity of the intended active species from its environment.
Catalyst Loading Study: Proving Turnover
A true catalyst, by definition, participates in the reaction but is not consumed.[3] A simple way to probe this is to vary the catalyst loading. While not a definitive proof, it provides initial evidence. A stoichiometric reagent will show a linear relationship between its concentration and the amount of product formed, up to the point where the substrate is fully consumed. A true catalyst should demonstrate that a sub-stoichiometric amount can convert multiple equivalents of the substrate.
Table 1: Hypothetical Data from a Catalyst Loading Study
| Catalyst Loading (mol%) | Substrate Conversion (%) after 1h | Turnover Number (TON)* |
| 100 (Stoichiometric) | 100 | 1 |
| 10 | 100 | 10 |
| 1 | 95 | 95 |
| 0.1 | 40 | 400 |
*Turnover Number (TON) = moles of product / moles of catalyst
This data suggests the species is catalytic, as sub-stoichiometric amounts lead to high conversion. Reporting Turnover Frequencies (TOFs) and TONs is a standard practice for quantifying catalyst performance.[4][5]
The Critical Distinction: Homogeneous vs. Heterogeneous Catalysis
For solid catalysts, one of the most persistent and critical pitfalls is mistaking the activity of leached, soluble species for true heterogeneous catalysis.[6][7] The following experiments are designed to rigorously probe the true nature of the active catalytic species.
Logical Workflow for Heterogeneity Validation
The process of validating a heterogeneous catalyst follows a logical progression, starting with simple tests and moving to more definitive experiments if leaching is suspected.
Caption: The logic of the three-phase test.
-
Causality: If the catalyst is truly heterogeneous, its active sites are fixed on Solid 1. They cannot physically reach the substrate immobilized on Solid 2, so no reaction will occur. If, however, the catalyst leaches into the solution, this soluble species can freely diffuse to the surface of Solid 2 and effect the transformation.
-
Interpretation:
-
No Reaction: Confirms the catalyst is heterogeneous.
-
Reaction Occurs: Proves that a soluble, active species is responsible for catalysis. [8]
-
Probing the Active Site and Mechanism
Once true catalysis is established, control experiments can provide deeper insights into the nature of the active site and the reaction mechanism.
Catalyst Poisoning
This experiment involves intentionally adding a substance (a "poison") that is known to strongly bind to the putative active sites. [9][10]If the added substance quenches the catalytic activity, it provides strong evidence that those sites are essential for the reaction.
-
Experimental Question: Can the reaction be inhibited by a molecule that specifically blocks the proposed active sites?
-
Example: In platinum-catalyzed hydrogenations, adding a small amount of a sulfur-containing compound like thiophene, which strongly adsorbs to platinum surfaces, should dramatically decrease the reaction rate. [2][9]* Interpretation: A significant drop in activity upon adding a poison strongly implicates the targeted sites in the catalytic cycle. The absence of an effect may suggest a different active site or a mechanism that is robust to that particular poison.
Table 2: Comparison of Key Control Experiments
| Experiment | Question Answered | Primary Indication (Positive Result) | Common Pitfalls |
| Blank Reaction | Is a catalyst required? | No/low background conversion. | Not running long enough; reactor wall effects. [1] |
| Hot Filtration | Is the catalyst homogeneous or heterogeneous? | Reaction stops after catalyst removal. | Clogging of filter; temperature drop during filtration. [11][12] |
| Three-Phase Test | Is a leached species responsible for catalysis? | No product formation. | Difficult synthesis of immobilized substrate. [8] |
| Poisoning Study | Are specific sites (e.g., metal surfaces) active? | Reaction rate drops significantly. | Poison may affect substrates or other components. [10][13] |
| Kinetic Isotope Effect | Is a specific bond broken in the rate-determining step? | kH/kD ≠ 1. | Complex interpretation in multi-step reactions. [14][15] |
Kinetic Isotope Effect (KIE)
The KIE is a powerful tool for probing reaction mechanisms by determining if a specific C-H (or N-H, O-H, etc.) bond is broken in the rate-determining step of the reaction. [14][16]The experiment involves comparing the reaction rate of a substrate with that of an isotopically labeled version (e.g., replacing hydrogen with deuterium).
-
Experimental Question: Does isotopic substitution at a specific position in the substrate affect the reaction rate?
-
Causality: A C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and harder to break. If this bond is broken in the rate-limiting step, the deuterated substrate will react more slowly, resulting in a "primary" KIE (typically kH/kD > 2). [17]* Interpretation:
-
kH/kD > 1 (Normal KIE): Suggests C-H bond breaking is involved in or before the rate-determining step.
-
kH/kD ≈ 1: Suggests C-H bond breaking is not involved in the rate-determining step.
-
Controls in Enantioselective Catalysis
For reactions that generate a chiral product, validating the source of enantioselectivity is paramount. [18]
-
Use of an Achiral Ligand: Replacing the chiral ligand with a similar, but achiral, analogue should result in a racemic product (0% enantiomeric excess, ee). This confirms the chiral ligand is the source of induction.
-
Reaction with Racemic Catalyst: If the catalyst itself is chiral (not just the ligand), preparing and testing the racemic version should also yield a racemic product.
-
Non-linear Effects Study: A study of the relationship between the enantiomeric excess of the catalyst/ligand and the enantiomeric excess of the product can provide insight into the nature of the active species. [19]
Conclusion
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A Tale of Two Phosphines: Benchmarking (2-Bromophenyl)diphenylphosphine Against Tri-tert-butylphosphine in Modern Catalysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of transition metal catalysis, the choice of phosphine ligand is a critical determinant of a reaction's success. These unassuming trivalent phosphorus compounds are the "dials" we turn to modulate catalyst activity, selectivity, and stability. This guide provides a comprehensive performance comparison between two pivotal, yet functionally distinct, phosphine ligands: the workhorse tri-tert-butylphosphine (P(t-Bu)₃) and the versatile building block, (2-Bromophenyl)diphenylphosphine.
While one serves as a direct, high-performance additive, the other opens the door to a class of elite, tailored catalysts. Understanding their fundamental differences in structure, electronic character, and strategic application is key to optimizing complex synthetic routes, particularly in the development of pharmaceuticals and fine chemicals.
At a Glance: Two Philosophies in Ligand Design
The core difference between these two phosphines lies in their application philosophy. Tri-tert-butylphosphine is a commercially available, "plug-and-play" ligand known for its exceptional activity. In contrast, this compound is primarily valued as a sophisticated precursor to a family of highly effective biarylphosphine ligands, such as the renowned Buchwald ligands (e.g., JohnPhos).
| Parameter | This compound | Tri-tert-butylphosphine[1][2] |
| Primary Role | Ligand Precursor / Building Block | Active Ligand |
| Tolman Cone Angle (θ) | ~150° (estimated) | 182° |
| Tolman Electronic Parameter (TEP) | ~2069 cm⁻¹ (estimated, weak donor) | 2056.1 cm⁻¹ (strong donor) |
| Key Feature | Enables synthesis of tailored biarylphosphine ligands | High steric bulk and electron-donating ability |
| Common Applications | Synthesis of JohnPhos, DavePhos, etc. | Suzuki, Buchwald-Hartwig, Heck, Negishi couplings |
The Contenders: A Deeper Dive into Steric and Electronic Properties
The efficacy of a phosphine ligand is governed by a delicate interplay of its size (steric effects) and its ability to donate electrons to the metal center (electronic effects). These properties are quantified by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP), respectively.[1]
Tri-tert-butylphosphine (P(t-Bu)₃): The Powerhouse
With a large Tolman cone angle of 182° , P(t-Bu)₃ is one of the most sterically demanding monodentate phosphines available.[1] This immense bulk is not a hindrance but a key to its success. It promotes the formation of highly reactive, low-coordinate palladium(0) species, which are crucial for initiating the catalytic cycle.[3] Furthermore, its steric pressure facilitates the final, product-releasing reductive elimination step.
Electronically, P(t-Bu)₃ is a potent σ-donor, evidenced by its low TEP of 2056.1 cm⁻¹ .[2] More strongly electron-donating phosphines are associated with more electron-rich metal centers, which enhances the rate of oxidative addition, the often rate-limiting step in cross-coupling reactions.[1] This combination of extreme bulk and high electron density makes P(t-Bu)₃ a go-to ligand for challenging couplings, including those involving unreactive aryl chlorides.[4]
This compound: The Versatile Precursor
This compound presents a more nuanced profile. Its Tolman cone angle is estimated to be around 150° , slightly larger than that of triphenylphosphine (145°) due to the ortho-bromo substituent. This moderate steric bulk is insufficient to single-handedly drive many of the challenging transformations that P(t-Bu)₃ accomplishes.
Electronically, the presence of two phenyl groups and an electron-withdrawing bromophenyl group makes it a significantly weaker electron donor than P(t-Bu)₃. Its TEP is estimated to be near that of triphenylphosphine (2068.9 cm⁻¹) , indicating a less electron-rich palladium center when coordinated.
However, its true power lies not in its direct catalytic performance, but in the bromo group's function as a synthetic handle . This feature allows for its elaboration into highly sophisticated and powerful biarylphosphine ligands.
Caption: Strategic roles of the two phosphine ligands.
From Precursor to Performer: The Synthesis of JohnPhos
The strategic value of this compound is best illustrated by its use in the synthesis of ligands like JohnPhos, a highly effective Buchwald ligand. A palladium-catalyzed Suzuki-Miyaura coupling between this compound and a suitable boronic acid derivative of a bulky alkyl group, followed by reduction, yields the final ligand. This transformation converts a simple, moderately active phosphine into a state-of-the-art catalyst component.
Caption: Synthetic pathway from precursor to JohnPhos ligand.
Performance Benchmarking in Key Cross-Coupling Reactions
To contextualize the performance difference, we will consider a standard Suzuki-Miyaura coupling. While this compound itself is not typically used as the primary ligand for high-performance catalysis, we will compare the performance of a catalyst system using a ligand derived from it (JohnPhos) against one using tri-tert-butylphosphine.
Representative Suzuki-Miyaura Coupling Performance
| Ligand | Electrophile | Nucleophile | Conditions | Yield | Source(s) |
| P(t-Bu)₃ | 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃, KF·2H₂O, THF, 25°C | 95% | [5] |
| JohnPhos | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂, K₃PO₄, Toluene, 100°C | >99% | [3] |
| P(t-Bu)₃ | 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃, KF·2H₂O, THF, 25°C | 96% | [5] |
| JohnPhos | 2-Chloropyridine | 4-Tolylboronic acid | Pd(OAc)₂, K₃PO₄, Toluene, 100°C | 98% | [6] |
Representative Buchwald-Hartwig Amination Performance
| Ligand | Electrophile | Nucleophile | Conditions | Yield | Source(s) |
| P(t-Bu)₃ | 4-Chlorotoluene | Morpholine | Pd(OAc)₂, NaOtBu, Toluene, 80°C | 98% | [7] |
| JohnPhos | 4-Chlorotoluene | Aniline | Pd(OAc)₂, NaOtBu, Toluene, 100°C | 98% | [6] |
These results illustrate that both tri-tert-butylphosphine and advanced biarylphosphine ligands like JohnPhos are capable of facilitating extremely high-yielding transformations. The choice between them often depends on substrate scope, reaction conditions, and the cost-benefit analysis of using a readily available ligand versus synthesizing a more specialized one.
Experimental Protocol: A Standardized Suzuki-Miyaura Reaction for Ligand Benchmarking
To objectively evaluate ligand performance, a standardized protocol is essential. The following procedure can be adapted to benchmark various phosphine ligands.
Objective: To couple 4-chloroanisole with phenylboronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
Phosphine Ligand (e.g., tri-tert-butylphosphine or JohnPhos)
-
4-Chloroanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium phosphate (K₃PO₄, tribasic, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene (5 mL)
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox, add the palladium precursor (e.g., 0.01 mmol Pd(OAc)₂) and the phosphine ligand (0.02 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: To the Schlenk tube, add 4-chloroanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Solvent Addition: Add 5 mL of anhydrous dioxane or toluene via syringe.
-
Degassing: Seal the tube, remove it from the glovebox, and place it on a Schlenk line. Subject the mixture to three cycles of vacuum followed by backfilling with argon to ensure all oxygen is removed.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir vigorously for the desired reaction time (e.g., monitor by TLC or run for a fixed time like 12 hours).
-
Analysis: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate. Analyze the organic layer by gas chromatography (GC) against an internal standard to determine the product yield.
Caption: Standardized workflow for ligand benchmarking.
Conclusion: Choosing the Right Tool for the Job
The comparison between this compound and tri-tert-butylphosphine is not a simple matter of "which is better," but rather "what is the strategic goal?"
Tri-tert-butylphosphine is the choice for a robust, highly active, and commercially available ligand that excels in a wide range of demanding cross-coupling reactions. Its powerful steric and electronic properties provide a direct route to high yields, especially with challenging substrates like aryl chlorides.
This compound represents a more strategic, foundational approach. While its direct catalytic utility is limited, its true value is as an inexpensive and versatile building block for creating custom, high-performance biarylphosphine ligands. For research groups and development teams looking to build a proprietary catalyst library or tackle highly specific transformations that off-the-shelf ligands cannot address, it is an indispensable starting material.
Ultimately, both phosphines are essential tools in the modern synthetic chemist's arsenal. Tri-tert-butylphosphine provides immediate power, while this compound provides the key to unlocking a new level of tailored catalytic performance.
References
- Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348.
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.
- Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3594-3603.
- Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Cone angles: Tolman's and Plato's. (2025). Request PDF.
- Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine. ChemRxiv.
- Phosphines. (2023). Chemistry LibreTexts.
- Tolman cone angle. Science Trove.
- Tolman cone angle. Wikipedia.
- Investigation of a Straightforward and Highly Customizable Synthetic Route to Triply Bident
- Tolman electronic parameter. Wikipedia.
- Phosphine Ligands: Properties & Applic
- Phosphine, (p-bromophenyl)diphenyl. Organic Syntheses Procedure.
- Tolman's Electronic Parameter of the Ligand Predicts Phase in the Cation Exchange to CuFeS2 Nanoparticles. Vanderbilt University.
- What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. NIH.
- Direct Conversion of Phosphonates to Phosphine Oxides: An Improved Synthetic Route to Phosphines Including the First Synthesis of Methyl JohnPhos. Organometallics - ACS Figshare.
- A Comparative Guide to Ligands for the Buchwald-Hartwig Amin
- A Comparative Analysis of Bases for Suzuki-Miyaura Reactions Involving 3-tert-Butylphenylboronic Acid. Benchchem.
- Tri-tert-butylphosphine [P(t-Bu)3]: An Electron-Rich Ligand for Palladium in Cross-Coupling Reactions. SciSpace.
- Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Rel
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Synthesis and reactivity of bis(diphenylphosphino)amine ligands and their application in Suzuki cross-coupling reactions.
- Enhanced Catalytic Activity of Nickel Complexes of an Adaptive Diphosphine–Benzophenone Ligand in Alkyne Cyclotrimerization.
- How mono- and diphosphine ligands alter regioselectivity of the Rh-catalyzed annulative cleavage of bicyclo[1.1.0]butanes. PubMed Central.
- Palladium/Tris(tert-butyl)phosphine-Catalyzed Suzuki Cross-Couplings in the Presence of Water. MIT Open Access Articles.
- Phosphorus-Based C
- Efficient Suzuki cross-coupling reactions using bulky phosphines. IT Services - University of Liverpool.
- Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed. Semantic Scholar.
- Org. Synth. 2024, 101, 423. Organic Syntheses.
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A Tale of Two Ligands: A Comparative Guide to Monodentate and Bidentate Phosphines in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of transition metal catalysis, the selection of the appropriate phosphine ligand is a critical decision that can dictate the success or failure of a synthetic transformation. The ligand architecture profoundly influences the catalyst's activity, selectivity, and stability. This guide provides an in-depth, objective comparison of two fundamental classes of phosphine ligands—monodentate and bidentate—supported by experimental data, detailed protocols, and mechanistic insights to empower rational catalyst system design.
The Foundational Difference: Coordination and Consequence
The primary distinction between monodentate and bidentate phosphine ligands lies in their mode of coordination to the metal center. Monodentate ligands bind through a single phosphorus atom, offering greater flexibility and the potential for dynamic ligand association and dissociation. In contrast, bidentate ligands, or diphosphines, possess two phosphorus donor atoms linked by a backbone, allowing them to chelate to the metal center, forming a more rigid and stable complex.[1] This fundamental difference in coordination gives rise to distinct catalytic behaviors.
Key Differentiating Factors:
-
Chelate Effect (Bidentate Ligands): The formation of a stable ring structure upon coordination generally leads to less labile metal complexes compared to those formed with two equivalents of a monodentate ligand. This can enhance catalyst stability and prevent unwanted side reactions.[1]
-
Bite Angle (Bidentate Ligands): The P-M-P bond angle, or "bite angle," is a crucial geometric parameter for bidentate ligands. It significantly impacts the steric and electronic environment around the metal center, thereby influencing the rate and selectivity of the catalytic reaction.[2][3]
-
Flexibility (Monodentate Ligands): The greater conformational freedom of monodentate ligands allows the catalyst to adopt various geometries throughout the catalytic cycle, which can be advantageous for certain elementary steps.[1]
-
Ligand Concentration: To achieve a catalytically active species with two phosphine ligands coordinated to the metal, monodentate ligands typically require a higher ligand-to-metal ratio (often 2:1 or greater) compared to the 1:1 stoichiometry often employed with bidentate ligands.[1]
-
Synthesis and Cost: Monodentate phosphine ligands are often simpler and more cost-effective to synthesize than many of their bidentate counterparts, a practical consideration in process development.[4]
Performance in Key Catalytic Reactions: A Data-Driven Comparison
The choice between a monodentate and a bidentate ligand is not a matter of inherent superiority but rather of application-specific optimization. The relative performance is highly dependent on the specific catalytic transformation, the substrates involved, and the desired outcome.
Asymmetric Hydrogenation
In the realm of asymmetric hydrogenation, the debate between monodentate and bidentate ligands is particularly nuanced. While chiral bidentate ligands like DuPhos have long been the benchmark for achieving high enantioselectivity, recent research has demonstrated the exceptional performance of certain monodentate phosphoramidite ligands.[4][5]
A comparative study on the rhodium-catalyzed asymmetric hydrogenation of methyl 2-acetamido cinnamate revealed that the monodentate ligand, MonoPhos, can lead to faster reaction rates and comparable, or even superior, enantioselectivity than the well-established bidentate ligand, DuPhos.[1][4]
| Ligand Type | Ligand Name | Time (min) | Conversion (%) | ee (%) |
| Monodentate | MonoPhos | 7 | >99 | 95 |
| Monodentate | PipPhos | 15 | >99 | 91 |
| Bidentate | DuPhos | 20 | >99 | 94 |
| Data compiled from a comparative study on the asymmetric hydrogenation of methyl 2-acetamido cinnamate.[1] |
These results underscore that a bidentate scaffold is not a prerequisite for achieving high enantioselectivity and that monodentate ligands can offer significant advantages in terms of reaction speed.[4]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation. The choice of phosphine ligand is critical, especially when dealing with challenging substrates such as aryl chlorides. While bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are commonly used, bulky, electron-rich monodentate ligands have shown exceptional activity, particularly for sterically hindered substrates.[6]
A comparative study of monophosphine and bisphosphine precatalysts for the Ni-catalyzed Suzuki-Miyaura cross-coupling of aryl chlorides and aryl boronic acids found that no single ligand was optimal across all substrate pairings, highlighting the importance of ligand screening for specific applications.[6] For sterically hindered substrates, a bulky monodentate ligand can often outperform its bidentate counterparts.[7]
| Ligand Type | Ligand Example | Aryl Halide | Arylboronic Acid | Yield (%) |
| Monodentate | P(t-Bu)3 | 4-chloroanisole | Phenylboronic acid | 95 |
| Monodentate | XPhos | 4-chloroanisole | Phenylboronic acid | 98 |
| Bidentate | dppf | 4-chloroanisole | Phenylboronic acid | 85 |
| Monodentate | P(t-Bu)3 | 2-chlorotoluene | Phenylboronic acid | 88 |
| Monodentate | XPhos | 2-chlorotoluene | Phenylboronic acid | 92 |
| Bidentate | dppf | 2-chlorotoluene | Phenylboronic acid | 75 |
| Illustrative data compiled from various sources on Suzuki-Miyaura coupling reactions. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The development of bulky, electron-rich monodentate phosphine ligands by the Buchwald group has been instrumental in expanding the scope of this reaction to include challenging substrates like aryl chlorides.[8] Bidentate ligands such as BINAP and Josiphos-type ligands have also proven effective, particularly for the coupling of primary amines.[9][10]
The choice between a monodentate and a bidentate ligand often depends on the specific substrates and desired reaction conditions, with high-throughput screening frequently employed to identify the optimal ligand.[1][11] For unactivated aryl chlorides, the monodentate ligand NIXANTPHOS has been shown to outperform the widely used bidentate ligand Xantphos.[8]
| Ligand Type | Ligand | Aryl Halide | Amine | Yield (%) |
| Monodentate | RuPhos | 3-chloro-pyridine | Morpholine | 95 |
| Monodentate | BrettPhos | 3-chloro-pyridine | Aniline | 92 |
| Bidentate | Xantphos | 3-chloro-pyridine | Morpholine | 88 |
| Bidentate | Josiphos-type | 2-chlorotoluene | n-Hexylamine | 96 |
| Representative data illustrating ligand performance in Buchwald-Hartwig amination.[11] |
Mechanistic Considerations: A Deeper Dive
The differing performance of monodentate and bidentate ligands can be rationalized by examining their influence on the elementary steps of the catalytic cycle.
Catalytic Cycles Visualized
The Role of Ligand Dissociation: For many palladium-catalyzed cross-coupling reactions, the dissociation of a phosphine ligand to generate a coordinatively unsaturated, monoligated palladium(0) species is a key step for efficient oxidative addition. [12]With bulky monodentate ligands, this equilibrium can be readily established. In the case of some bidentate ligands, particularly those with a strong chelate effect and a less-than-ideal bite angle, ligand dissociation can be slow, potentially hindering the catalytic activity. [13][14] The Influence of Bite Angle: In bidentate ligands, the bite angle plays a critical role in determining the geometry of the metal center, which in turn affects the energetics of various steps in the catalytic cycle. For example, in palladium-catalyzed allylic alkylation, a larger bite angle can lead to increased regioselectivity. [3][15][16]This is attributed to a sterically induced electronic effect that influences the nucleophilic attack on the allyl moiety. [15]
Experimental Protocols: From Theory to Practice
Reproducible and detailed experimental methodologies are crucial for the successful application of these catalytic systems.
Representative Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with a phenylboronic acid, comparing a monodentate and a bidentate ligand system.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II) dichloride ([Pd(dppf)Cl₂])
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene, degassed
-
Water, degassed
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
For the monodentate system: Add Pd(OAc)₂ (0.01 mmol, 1 mol%) and PPh₃ (0.04 mmol, 4 mol%).
-
For the bidentate system: Add [Pd(dppf)Cl₂] (0.01 mmol, 1 mol%).
-
Add degassed toluene (5 mL) and degassed water (1 mL).
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for the required time (monitor by TLC or GC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. [12][17][18]
Representative Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of an aryl chloride with morpholine using the bulky monodentate ligand XPhos.
Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous and degassed
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(dba)₂ (0.063 mmol, 1.5 mol%), XPhos (0.127 mmol, 3.0 mol%), and sodium tert-butoxide (8.44 mmol).
-
Add anhydrous, degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (4.22 mmol) and morpholine (6.33 mmol).
-
Seal the tube and heat the reaction mixture at reflux (approx. 110 °C) for 6 hours.
-
Cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. [19]
Representative Protocol for Asymmetric Hydrogenation
This protocol describes the rhodium-catalyzed asymmetric hydrogenation of methyl 2-acetamidocinnamate.
Materials:
-
[Rh(COD)₂]BF₄
-
Chiral phosphine ligand (e.g., monodentate MonoPhos or bidentate DuPhos)
-
Methyl 2-acetamidocinnamate
-
Dichloromethane (CH₂Cl₂), anhydrous and degassed
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, dissolve [Rh(COD)₂]BF₄ (0.01 mmol) and the chiral ligand (0.022 mmol for monodentate, 0.011 mmol for bidentate) in degassed CH₂Cl₂ (2 mL) in a Schlenk tube. Stir for 15 minutes to form the catalyst precursor.
-
In a separate flask, dissolve methyl 2-acetamidocinnamate (1.0 mmol) in degassed CH₂Cl₂ (8 mL).
-
Transfer the substrate solution to a high-pressure autoclave.
-
Add the catalyst solution to the autoclave.
-
Seal the autoclave, purge with hydrogen gas, and then pressurize to 10 bar H₂.
-
Stir the reaction at room temperature until complete conversion is observed (monitor by TLC or ¹H NMR).
-
Carefully vent the autoclave and concentrate the reaction mixture.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC. [1][4]
Synthesis and Accessibility: A Practical Consideration
The ease of synthesis and commercial availability of phosphine ligands are important factors for their practical application.
Monodentate Ligands: Many simple monodentate phosphines, such as triphenylphosphine, are commercially available and relatively inexpensive. More specialized, bulky electron-rich monodentate ligands like the Buchwald-type biarylphosphines (e.g., XPhos, SPhos) are also commercially available, though at a higher cost. Their synthesis, while multi-step, is well-established. [20] Bidentate Ligands: Common bidentate ligands like 1,2-bis(diphenylphosphino)ethane (dppe) and 1,3-bis(diphenylphosphino)propane (dppp) are readily synthesized and commercially available. The synthesis of dppe, for instance, can be achieved by the reaction of sodium diphenylphosphide with 1,2-dichloroethane. [21][22]More complex chiral bidentate ligands often require more intricate synthetic routes, contributing to their higher cost.
Conclusion: A Matter of Strategic Selection
The choice between monodentate and bidentate phosphine ligands is not a simple dichotomy of "better" or "worse." Rather, it is a strategic decision that must be guided by the specific demands of the catalytic transformation. While bidentate ligands offer stability and can induce high selectivity through a well-defined bite angle, monodentate ligands provide flexibility and have demonstrated exceptional performance, sometimes surpassing their bidentate counterparts in both reaction rate and selectivity. [1]For researchers in drug development and other scientific fields, a thorough understanding of the principles outlined in this guide, coupled with empirical screening, will be instrumental in unlocking the full potential of transition metal catalysis.
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A Comparative Guide to the Analysis of Reaction Intermediates with (2-Bromophenyl)diphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Role of (2-Bromophenyl)diphenylphosphine in Catalysis
In the landscape of phosphine ligands for transition metal catalysis, this compound holds a distinct position. Its utility extends beyond the typical steric and electronic tuning offered by conventional phosphines.[1] The presence of a bromine atom at the ortho-position of one phenyl ring introduces a reactive handle, enabling the ligand to participate directly in catalytic cycles. This participation often leads to the formation of unique, structurally defined, and often highly stable reaction intermediates, most notably palladacycles.[2][3][4]
Understanding the formation, stability, and reactivity of these intermediates is not merely an academic exercise. For researchers in drug development and process chemistry, this knowledge is critical for reaction optimization, catalyst design, and mechanistic elucidation. This guide provides an in-depth comparison of the analysis of intermediates derived from this compound against common alternative phosphine ligands, supported by experimental data and detailed protocols.
The Defining Intermediate: Palladacycle Formation
The hallmark of this compound's reactivity with palladium is the facile intramolecular oxidative addition of the C-Br bond to a Pd(0) center.[5][6][7] This process is a key step that forms a highly stable, five-membered palladacycle.[2] This intermediate is often isolable and serves as a well-defined precatalyst, slowly releasing the active Pd(0) species required for catalysis.[8][9]
The formation of such a stable, cyclometalated intermediate sets this compound apart from ligands that do not possess a reactive ortho-substituent.
// Reactants Pd0 [label="Pd(0)L₂", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Ligand [label=<
| This compound |
// Intermediate Intermediate [label="Oxidative\nAddition\nComplex", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Product Palladacycle [label="Palladacycle Intermediate", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Pathway Pd0 -> Intermediate [label="Coordination"]; Ligand -> Intermediate; Intermediate -> Palladacycle [label=<Intramolecular Oxidative Addition>, color="#EA4335", fontcolor="#EA4335"]; }
Formation of a stable palladacycle intermediate.
Comparative Analysis of Phosphine Ligands
The choice of phosphine ligand profoundly impacts catalyst performance by influencing the stability and reactivity of intermediates in a catalytic cycle.[10][11] Let's compare this compound with other widely used ligands.
| Ligand | Key Structural Feature | Typical Intermediates with Pd(0) | Intermediate Stability | Analytical Handle |
| This compound | Ortho-bromo substituent | Stable five-membered palladacycle | High; often isolable | Distinct ³¹P NMR signal; C-Br bond activation |
| Triphenylphosphine (PPh₃) | Unsubstituted phenyl rings | [Pd(PPh₃)n] (n=2,3,4) complexes in equilibrium | Low to moderate; fluxional in solution[12][13] | Well-characterized ³¹P NMR shifts |
| (2-Methoxyphenyl)diphenylphosphine (JohnPhos) | Ortho-methoxy group (hemilabile) | Coordination complexes; potential for weak O-Pd interaction[14] | Moderate; O-Pd bond is labile | Can exhibit hemilabile behavior[14][15][16] |
| Tri(o-tolyl)phosphine | Bulky ortho-methyl groups | Sterically hindered coordination complexes | Moderate; promotes formation of low-coordinate species | Steric hindrance influences coordination number |
Causality Behind Experimental Choices:
-
Why compare with PPh₃? Triphenylphosphine is the archetypal phosphine ligand. Its lack of an ortho-substituent provides a perfect baseline to highlight the unique consequences of the C-Br bond in this compound.
-
Why JohnPhos? The ortho-methoxy group in JohnPhos offers a comparison for "hemilability," where the oxygen can weakly and reversibly coordinate to the metal center.[14][17] This contrasts with the strong, covalent Pd-C bond formed by this compound.
-
Why Tri(o-tolyl)phosphine? This ligand allows for the deconvolution of steric effects from the electronic and reactive effects of the ortho-substituents in the other ligands.
Analytical Techniques for Intermediate Characterization
The cornerstone of analyzing these phosphine-ligated intermediates is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[18][19][20] It provides invaluable information about the coordination environment of the phosphorus atom.
³¹P NMR Spectroscopy Data
| Palladium Complex / Intermediate | Ligand | Typical ³¹P NMR Chemical Shift (δ, ppm) | Interpretation |
| Pd(0)-Ligand Complex | PPh₃ | ~15-25 ppm (for Pd(PPh₃)₃/₄)[12] | Indicates coordination to Pd(0); shifts can be broad due to exchange. |
| Palladacycle | This compound | ~40-50 ppm | Significant downfield shift compared to the free ligand, indicative of the strained five-membered ring formation. |
| Pd(II)-Oxidative Addition Adduct | PPh₃ | ~20-30 ppm (for trans-[Pd(PPh₃)₂(Ar)X]) | Shift reflects the change in oxidation state from Pd(0) to Pd(II). |
| Pd(0)-Ligand Complex | JohnPhos | ~25-30 ppm | Coordination shift, with potential for dynamic behavior if hemilability is at play. |
Note: Chemical shifts are approximate and can vary with solvent, temperature, and other ligands.
Trustworthiness of the Protocol: ³¹P NMR is a self-validating system for this analysis. The chemical shift of the free ligand serves as an internal reference. The appearance of new, distinct signals upon addition of a palladium source is direct evidence of complex formation. The magnitude of the coordination shift (Δδ = δcomplex - δfree ligand) provides insight into the nature of the interaction.
Experimental Protocols
Protocol 1: Synthesis and ³¹P NMR Analysis of a Palladacycle Intermediate
This protocol describes the formation of the palladacycle from this compound and a common Pd(0) source, and its subsequent analysis.
Materials:
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃
-
Anhydrous, degassed toluene
-
Deuterated chloroform (CDCl₃) for NMR
-
Schlenk flask and nitrogen/argon line
-
NMR tubes
Procedure:
-
Preparation: In a glovebox or under a nitrogen atmosphere, add this compound (2 equivalents) to a Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed toluene to dissolve the ligand.
-
Palladium Source: Add Pd₂(dba)₃ (0.5 equivalents) to the stirred solution. The color will typically change from deep purple to a lighter yellow or orange.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The oxidative addition is generally rapid.
-
Sample Preparation: Under inert atmosphere, take an aliquot of the reaction mixture and evaporate the solvent under vacuum.
-
NMR Analysis: Dissolve the resulting solid in CDCl₃ and transfer to an NMR tube. Acquire a ³¹P{¹H} NMR spectrum.
-
Observation: Compare the spectrum to that of the free this compound ligand. The disappearance of the free ligand signal and the appearance of a new, downfield-shifted peak confirms the formation of the palladacycle.
}
Workflow for palladacycle synthesis and analysis.
Logical Relationships and Mechanistic Implications
The ability of this compound to form a stable palladacycle has significant implications for catalysis. While ligands like PPh₃ exist in a dynamic equilibrium with the metal center, the palladacycle can act as a reservoir for the active catalyst.[12][13] This can lead to lower concentrations of the active Pd(0) species at any given time, which can be advantageous in preventing side reactions like β-hydride elimination or catalyst decomposition. However, it can also result in slower reaction rates compared to systems with more labile ligands if the breakdown of the palladacycle to the active catalyst is the rate-limiting step.
}
Ligand effect on the path to the active catalyst.
Conclusion
The analysis of reaction intermediates formed with this compound reveals a fundamentally different mechanistic pathway compared to non-reactive phosphine ligands. The formation of a stable, well-defined palladacycle provides a unique entry point for mechanistic studies and serves as a reliable precatalyst. While ligands like PPh₃ and JohnPhos offer their own advantages in terms of lability and electronic tuning, the predictable and characterizable nature of the intermediates from this compound makes it an invaluable tool for researchers aiming to gain a deeper understanding of catalytic processes. The choice between these ligands should therefore be a deliberate one, based on whether the goal is rapid catalysis, driven by labile intermediates, or controlled catalysis, mediated by a stable precatalyst reservoir.
References
- Bader, A., & Lindner, E. (1991). Coordination chemistry and catalysis with hemilabile oxygen-phosphorus ligands. Coordination Chemistry Reviews, 108(1), 27–110. [Link]
- Tolman, C. A. (1972). Phosphorus-31 nuclear magnetic resonance spectroscopic characterisation of tertiary phosphine palladium(0) complexes: evidence for 14-electron complexes in solution. Journal of the Chemical Society, Dalton Transactions, (15), 1634-1638. [Link]
- Hirschi, J. S., & Vetticatt, M. J. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(41), 10842-10845. [Link]
- Dupont, J., & Pfeffer, M. (Eds.). (2008).
- Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 23(13), 3278–3289. [Link]
- Braunstein, P., & Naud, F. (2001). Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline‐Based Systems.
- Gessner Group. (n.d.).
- Sabounchei, S. J., et al. (2004). A 31P NMR study of tertiary phosphine complexes of platinum(II) and palladium(II). Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 34(3), 537-546. [Link]
- Colacot, T. J. (2015). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. Johnson Matthey Technology Review, 59(2), 122-133. [Link]
- Newman, S. G., & Lautens, M. (2010). Palladacycles: Effective Catalysts for a Multicomponent Reaction with Allylpalladium(II)-Intermediates. Molecules, 15(10), 7350-7367. [Link]
- Wikipedia. (2023). Hemilability. [Link]
- Fairlamb, I. J. S. (2009). “Palladacycles: Synthesis, Characterization and Applications”. Platinum Metals Review, 53(2), 67-68. [Link]
- Singh, K., & Nolan, S. P. (2011). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Organic Letters, 13(15), 4060-4063. [Link]
- Mu, C., Lv, C., Meng, X., et al. (2023). In Situ Characterization Techniques Applied in Photocatalysis: A Review.
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A Senior Application Scientist's Guide to Isotopic Labeling in Mechanistic Studies of (2-Bromophenyl)diphenylphosphine Reactions
For researchers in organometallic chemistry and drug development, understanding the precise mechanism of a reaction is paramount. It dictates reaction optimization, byproduct formation, and the rational design of new catalysts and processes. (2-Bromophenyl)diphenylphosphine is a fascinating substrate and ligand precursor, frequently employed in palladium-catalyzed cross-coupling reactions. Its structure, however, presents a critical mechanistic ambiguity: does it react via direct oxidative addition at the C-Br bond, or can it act as a precursor to a highly reactive benzyne intermediate?
This guide provides an in-depth comparison of isotopic labeling strategies to definitively answer such questions. We will move beyond simple protocols to explain the causal logic behind experimental design, ensuring that the data you generate is both robust and conclusive. Isotopic labeling is a powerful technique that involves replacing an atom in a reactant with its heavier, non-radioactive isotope to trace its path through a reaction.[1][2] By analyzing the position of these labels in the final products, one can elucidate reaction pathways that are otherwise invisible.
Part 1: A Comparative Analysis of Isotopic Probes
The choice of isotope is the first and most critical decision in designing a labeling study. The two most common stable isotopes for this purpose are Deuterium (²H) and Carbon-13 (¹³C). Each offers distinct advantages and provides different types of mechanistic information.
| Feature | Deuterium (²H) Labeling | Carbon-13 (¹³C) Labeling |
| Primary Use Case | Probing C-H bond cleavage (Kinetic Isotope Effect); confirming H-atom transfer steps; identifying benzyne intermediates via H/D scrambling. | Tracing the carbon skeleton; unambiguously proving or disproving skeletal rearrangements; confirming the connectivity of the final product. |
| Analytical Method | ²H NMR, ¹H NMR (disappearance of signal), Mass Spectrometry (MS) | ¹³C NMR, Mass Spectrometry (MS) |
| Key Information | Kinetic vs. thermodynamic control, rate-determining steps, evidence of symmetrical intermediates. | Definitive atom connectivity, elucidation of complex rearrangements. |
| Synthesis Cost | Generally lower. Deuterated reagents (e.g., D₂O, LiAlD₄) are relatively common. | Significantly higher. Requires ¹³C-enriched starting materials, which are expensive. |
| Potential Issues | H/D scrambling can sometimes occur under basic or acidic conditions, potentially complicating interpretation. | Synthesis can be multi-step and challenging. |
Expert Insight: Choosing the Right Tool for the Job
-
Use Deuterium (²H) when you suspect a proton transfer or C-H activation is a key step. The primary kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, can provide powerful evidence for the rate-determining step.[3][4] For probing a potential benzyne mechanism, placing a deuterium label ortho to the bromine is a cost-effective way to track the scrambling that would occur via a symmetrical intermediate.
-
Use Carbon-13 (¹³C) for the "smoking gun" experiment. While more expensive, a ¹³C label is unambiguous. It is not susceptible to exchange with solvents or bases. If you need to prove definitively that the carbon atom initially bonded to bromine is the same one bonded to the incoming nucleophile, or if it has rearranged, ¹³C labeling is the gold standard. A classic experiment by John D. Roberts famously used ¹⁴C labeling to provide the first conclusive evidence for the benzyne intermediate in a similar system.[5]
Part 2: Elucidating the Benzyne Pathway vs. Direct C-Br Activation
The core mechanistic question for this compound in many base-promoted reactions is illustrated below. Does the reaction proceed through a standard cross-coupling cycle (Pathway A), or does it first undergo elimination to form a diphenylphosphinobenzyne intermediate (Pathway B)? Isotopic labeling provides a clear method to distinguish between these two possibilities.
Caption: Diagram 1: Distinguishing reaction pathways using ¹³C labeling.
As Diagram 1 shows, if the reaction proceeds via direct activation (Pathway A), the ¹³C label will remain exclusively at the original position of the bromine atom. However, if a symmetrical benzyne intermediate is formed (Pathway B), the incoming nucleophile can attack either of the two carbons of the formal triple bond, leading to a 1:1 mixture of products where the label is "scrambled" between two adjacent positions.[5][6]
Part 3: Experimental Design and Protocols
A successful labeling study requires meticulous planning and execution, from the synthesis of the labeled material to the final analysis. The following workflow and protocols are designed to be self-validating.
Caption: Diagram 2: Experimental workflow for an isotopic labeling study.
Protocol 1: Synthesis of (2-Bromo-6-deutero-phenyl)diphenylphosphine
This protocol describes a plausible route to introduce a deuterium label ortho to the bromine atom, a key position for probing the benzyne mechanism.
-
Starting Material: 1,3-dibromobenzene.
-
Lithiation: In a flame-dried flask under argon, dissolve 1,3-dibromobenzene in anhydrous THF and cool to -78 °C.
-
Selective Monolithiation: Add one equivalent of n-butyllithium dropwise. The kinetic acidity of the proton between the two bromides favors the formation of 2,6-dibromophenyllithium.
-
Deuterium Quench: Quench the reaction by adding an excess of a deuterium source, such as D₂O or MeOD, at -78 °C and allow it to warm to room temperature.
-
Workup & Purification: Perform a standard aqueous workup and purify by column chromatography to yield 1,3-dibromo-2-deuterobenzene. Causality: Quenching the specific lithiated intermediate ensures the deuterium is incorporated only at the desired C2 position.
-
Phosphinylation: The resulting 1,3-dibromo-2-deuterobenzene can then be selectively phosphinylated. This is a more complex step, but a common method involves a second lithiation followed by quenching with chlorodiphenylphosphine (ClPPh₂). Careful control of stoichiometry and temperature is required to favor mono-phosphinylation.
-
Verification (Trustworthiness Step): Before use, the final product must be characterized to confirm its identity and isotopic purity.
-
MS: Confirm the molecular weight corresponds to the deuterated compound.
-
¹H NMR: Confirm the disappearance or significant reduction of the signal corresponding to the proton at the C6 position.
-
²H NMR: Confirm the presence of a single deuterium resonance.
-
Protocol 2: Model Reaction - Pd-Catalyzed Amination
This protocol uses the labeled phosphine ligand precursor in a reaction where a benzyne intermediate might be formed.
-
Reaction Setup: In a glovebox, add Pd(OAc)₂ (2 mol%), the deuterated (2-Bromo-6-deutero-phenyl)diphenylphosphine (4 mol%, acting as a pre-ligand), a strong base like sodium tert-butoxide (1.4 equiv), the aryl halide substrate (1 equiv), and the amine nucleophile (1.2 equiv) to a reaction vial.
-
Solvent: Add anhydrous, degassed toluene.
-
Reaction Conditions: Seal the vial and heat to 100 °C for 12-24 hours. Causality: A strong, non-nucleophilic base like NaOt-Bu is chosen because it is highly effective at promoting dehydrohalogenation (the first step of the benzyne pathway) if that pathway is accessible.
-
Control Reaction: Simultaneously, set up an identical reaction using unlabeled this compound. This control is essential for direct comparison during analysis.
Protocol 3: Product Analysis and Data Interpretation
-
Isolation: After the reaction is complete, cool to room temperature, dilute with an appropriate solvent like ethyl acetate, filter through a pad of celite, and concentrate. Purify the product by column chromatography.
-
Mass Spectrometry: Analyze the purified product from both the labeled and unlabeled reactions.
-
Unlabeled Product: Establishes the baseline mass spectrum.
-
Labeled Product: Look for a mass shift corresponding to the deuterium label. If the phosphine was incorporated into the product (e.g., via cyclometalation or as a phosphonium salt), the presence of the label confirms its origin.
-
-
NMR Spectroscopy: This is the most powerful tool for determining the position of the label.
-
¹H NMR: Compare the spectra of the labeled and unlabeled products. A 50% reduction in signal intensity at two different positions (relative to the control) is strong evidence of scrambling.
-
²H NMR: This directly observes the deuterium nucleus. The presence of two distinct signals where there was only one in the starting material is conclusive proof of scrambling via a symmetrical intermediate.
-
Summary
Isotopic labeling is an indispensable tool for elucidating complex reaction mechanisms involving versatile reagents like this compound. By carefully selecting the isotopic probe and designing self-validating experiments, researchers can move beyond speculation and generate definitive evidence to distinguish between competing pathways. A ¹³C label provides an unambiguous trace of the carbon backbone, while a well-placed deuterium label offers a cost-effective and powerful method to detect the formation of symmetrical intermediates like benzyne through characteristic scrambling patterns. This rigorous, evidence-based approach is fundamental to advancing the fields of catalysis and synthetic chemistry.
References
- C–H Activation by Isolable Cationic Bis(phosphine) Cobalt(III) Metallacycles. Journal of the American Chemical Society. (Source not a direct protocol but discusses deuterium labeling for mechanistic insight). [URL: https://pubs.acs.org/doi/10.1021/jacs.2c08502]
- Kinetic isotope effect on C–H activation from a mixture of 1⁺ and 1⁺-d5 with AgOAc determined by ESI-MS. ResearchGate. (General reference on KIE). [URL: https://www.researchgate.net/figure/Kinetic-isotope-effect-on-C-H-activation-from-a-mixture-of-1-and-1-d5-with-AgOAc_fig3_377651817]
- Ligand electronic effects in homogeneous catalysis using transition metal complexes of phosphine ligands. ResearchGate. (Discusses phosphine ligands in catalysis). [URL: https://www.researchgate.net/publication/379654153_Ligand_electronic_effects_in_homogeneous_catalysis_using_transition_metal_complexes_of_phosphine_ligands]
- Deuterium labeling experiment and the proposed mechanism for palladium‐catalyzed hydrophosphinylation. ResearchGate. (Example of deuterium labeling in Pd/phosphine catalysis). [URL: https://www.researchgate.
- Isotope Labeled Synthesis Reagents. BOC Sciences. (Commercial context for labeled reagents). [URL: https://www.bocsci.com/isotope-labeled-synthesis-reagents-resource.html]
- Isotope Effects in C—H Bond Activation Reactions by Transition Metals. ResearchGate. (Review on KIE in C-H activation). [URL: https://www.researchgate.
- Pd-catalyzed deuteration of aryl halides with deuterium oxide. PMC - NIH. (Example of Pd-catalyzed deuteration). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8924905/]
- Isotopic labeling - Wikipedia. Wikipedia. (General overview of the technique). [URL: https://en.wikipedia.org/wiki/Isotopic_labeling]
- Use of 2-Bromophenylboronic Esters as Benzyne Precursors in the Pd-Catalyzed Synthesis of Triphenylenes. Organic Letters - ACS Publications. (Shows related compounds as benzyne precursors). [URL: https://pubs.acs.org/doi/10.1021/ol500810z]
- Stable Isotope Phosphate Labelling of Diverse Metabolites is Enabled by a Family of 18O‐Phosphoramidites. PMC - NIH. (Advanced labeling techniques). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9315012/]
- Investigation of the reaction mechanism a Deuterium labeling experiment. ResearchGate. (Example of deuterium labeling). [URL: https://www.researchgate.net/figure/Investigation-of-the-reaction-mechanism-a-Deuterium-labeling-experiment-b-Comparison_fig3_383201944]
- Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. ACS Publications. (In-depth review of KIE). [URL: https://pubs.acs.org/doi/10.1021/cr2000315]
- An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. PMC - NIH. (Application in a different field). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6442907/]
- Isotopic labelling in the study of organic and organometallic mechanism and structure: An account. ResearchGate. (Review of labeling applications). [URL: https://www.researchgate.net/publication/230182582_Isotopic_labelling_in_the_study_of_organic_and_organometallic_mechanism_and_structure_An_account]
- Enzymatic synthesis of isotopically labeled isoprenoid diphosphates. PubMed - NIH. (Example of synthetic labeling). [URL: https://pubmed.ncbi.nlm.nih.gov/1325983/]
- Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry. (Excellent explanation of the classic benzyne proof). [URL: https://www.masterorganicchemistry.com/2018/09/17/nucleophilic-aromatic-substitution-the-benzyne-mechanism/]
- (R)-(+)- AND (S)-(−)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (binap). Organic Syntheses Procedure. (Synthesis of a related phosphine ligand). [URL: http://www.orgsyn.org/demo.aspx?prep=v76p0006]
- Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry. PLOS ONE. (Analytical techniques for label detection). [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0091537]
- Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. MetwareBio. (Overview of labeling techniques). [URL: https://www.metwarebio.
- 16.8: Benzyne. Chemistry LibreTexts. (Educational resource on the benzyne intermediate). [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)
- Benzyne mechanism: An overview. YouTube. (Video explanation of benzyne mechanism and evidence). [URL: https://www.youtube.
- The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. PMC - NIH. (Context for Pd-catalyzed reactions). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2572691/]
- Benzyne mechanism: Examples involving benzyne intermediate. YouTube. (Further examples of benzyne reactions). [URL: https://www.youtube.
- Catalysis on metals of group 8. Part 2. The reaction of deuterium with propylene and with propyl chlorides over a palladium catalyst. Transactions of the Faraday Society (RSC Publishing). (Historical example of deuterium with Palladium). [URL: https://pubs.rsc.org/en/content/articlelanding/1957/tf/tf9575301292]
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For researchers, scientists, and professionals in drug development, understanding and predicting the chemical reactivity of molecules is paramount. In the quest for novel therapeutics and efficient chemical syntheses, the ability to rationally design molecules with desired reactivity profiles is a significant advantage. Conceptual Density Functional Theory (DFT) has emerged as a powerful computational framework, providing a suite of "reactivity descriptors" that quantify and predict the behavior of chemical systems.[1][2] This guide offers an in-depth comparison of these descriptors, grounded in experimental evidence, to empower you in your research endeavors.
The "Why": Beyond Trial-and-Error in Predicting Reactivity
Traditionally, predicting the reactivity of a series of related compounds often relied on empirical rules and extensive experimental screening. Conceptual DFT offers a paradigm shift, allowing for an in silico assessment of a molecule's susceptibility to various types of chemical reactions.[1] By calculating a hierarchy of well-defined chemical concepts, we can gain insights into both the overall reactivity of a molecule (global descriptors) and the specific sites most prone to attack (local descriptors).[1] This predictive power is crucial in fields like drug design, where understanding how a series of drug analogues will interact with a biological target can significantly accelerate the development process.[3]
This guide will navigate the theoretical underpinnings of the most pertinent reactivity descriptors, present a comparative analysis of their performance for series of related compounds, and provide a detailed protocol for their calculation and interpretation.
Global vs. Local Descriptors: A Tale of Two Perspectives
Reactivity descriptors in conceptual DFT can be broadly categorized into two classes: global and local.
-
Global Reactivity Descriptors provide a measure of the overall reactivity of a molecule.[1] They are useful for comparing the relative reactivity of different molecules in a series.
-
Local Reactivity Descriptors pinpoint the specific atomic sites within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack.[1][4] This is invaluable for understanding regioselectivity in chemical reactions.
The following sections will delve into the most commonly employed descriptors from both categories, comparing their utility with supporting data.
A Comparative Analysis of Key Reactivity Descriptors
The choice of reactivity descriptor can influence the interpretation of computational results. This section provides a comparative overview of the most widely used global and local descriptors, with a focus on their application to series of related compounds.
Global Reactivity Descriptors: Quantifying Overall Molecular Reactivity
Global descriptors are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), or through the more computationally intensive but often more accurate ΔSCF method, which involves energy calculations of the N, N-1, and N+1 electron systems.[4]
| Descriptor | Formula (Koopmans' Approx.) | Interpretation & Application |
| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons. A higher chemical potential indicates a better nucleophile. |
| Chemical Hardness (η) | η ≈ ELUMO - EHOMO | Measures the resistance to a change in electron distribution. Harder molecules have a larger HOMO-LUMO gap and are generally less reactive.[5] |
| Global Softness (S) | S = 1 / η | The inverse of hardness, it quantifies the molecule's polarizability and reactivity. Softer molecules are more reactive. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. It is a powerful tool for comparing the electrophilic character of related compounds.[6] |
Supporting Evidence:
A study on a series of dihydrothiophenone derivatives demonstrated a clear correlation between the calculated global descriptors and the expected reactivity. The compound with the lowest energy gap (ΔE), lowest hardness (η), and highest softness (S) was identified as the most reactive in the series.[7] Similarly, in a study of thiazole azo dyes, the HOMO-LUMO splitting was effectively used to compare the reactivity of different derivatives.[8]
Local Reactivity Descriptors: Unveiling Site Selectivity
Local descriptors are crucial for predicting where a reaction is most likely to occur on a molecule.
| Descriptor | Definition | Interpretation & Application |
| Fukui Function (f(r)) | The derivative of the electron density with respect to the number of electrons at a constant external potential. | Identifies the regions of a molecule where the electron density changes most significantly upon electron addition or removal, thus indicating the sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attack.[9] |
| Condensed Fukui Functions (fk) | The Fukui function integrated over the basin of a specific atom k. | Provides a numerical value for the reactivity of each atom in the molecule, allowing for a quantitative comparison of reactive sites.[10] |
| Dual Descriptor (Δf(r)) | Δf(r) = f+(r) - f-(r) | A single descriptor that simultaneously reveals nucleophilic and electrophilic sites. A positive value indicates an electrophilic site, while a negative value indicates a nucleophilic site. |
| Local Softness (s(r)) | s(r) = S * f(r) | Combines global softness with the local reactivity information from the Fukui function to provide a more nuanced picture of site selectivity. |
Supporting Evidence:
In a comparative study of halogen-substituted phenylacetic acids, condensed Fukui functions and local softness were successfully employed to analyze the reactivity of different atomic sites within the molecules.[11] Another study on the nucleophilic substitution of alkyl halides demonstrated that the choice of population analysis method for condensing the Fukui function can significantly impact the prediction of the most electrophilic center.[12]
Experimental Workflow: A Step-by-Step Guide to Comparative DFT Reactivity Analysis
This section provides a detailed protocol for performing a comparative analysis of reactivity descriptors for a series of related compounds.
Caption: A generalized workflow for the DFT analysis of reactivity descriptors.
Step 1: Molecular Modeling and Geometry Optimization
-
Construct 3D models of all the compounds in your series using a molecular modeling software (e.g., GaussView, Avogadro).
-
Perform geometry optimization for each molecule using a suitable DFT functional and basis set. The choice of functional is critical and should be benchmarked if possible.[4] Common choices include B3LYP and M06-2X, with basis sets like 6-31G(d) or 6-311++G(d,p) providing a good balance of accuracy and computational cost.[13][14] Ensure that the optimized structures correspond to true minima on the potential energy surface by performing a frequency calculation and checking for the absence of imaginary frequencies.
Step 2: Single-Point Energy Calculations
To calculate the reactivity descriptors, you will need the energies of the neutral (N electrons), cationic (N-1 electrons), and anionic (N+1 electrons) species of each molecule.
-
Using the optimized geometry of the neutral molecule, perform single-point energy calculations for the neutral, cationic, and anionic species. It is crucial to use the same geometry for all three calculations to accurately capture the electronic response to the change in the number of electrons.[13]
Step 3: Population Analysis
To calculate condensed-to-atom local reactivity descriptors, you need to determine the atomic charges.
-
Perform a population analysis (e.g., Mulliken, Hirshfeld, or Natural Bond Orbital) on the output of the single-point energy calculations for the neutral, cationic, and anionic species.
Step 4: Calculation of Reactivity Descriptors
With the energies and atomic charges from the previous steps, you can now calculate the global and local reactivity descriptors using the formulas provided in the tables above.
Step 5: Data Tabulation and Comparative Analysis
-
Organize the calculated descriptor values in a clear and structured table for all compounds in your series.
-
Analyze the trends in the descriptor values across the series. For example, how does the chemical hardness or electrophilicity index change with a specific structural modification?
-
Correlate the calculated trends with available experimental data , such as reaction rates, equilibrium constants, or biological activities. This step is crucial for validating your computational model.[4]
Step 6: Mechanistic Insights and Predictive Modeling
Use the validated reactivity descriptors to gain a deeper understanding of the underlying reaction mechanisms and to build predictive models for the reactivity of new, yet-to-be-synthesized compounds.
Case Study: A Comparative Analysis of Substituted Benzene Derivatives
To illustrate the practical application of this workflow, let's consider a hypothetical case study on a series of substituted benzene derivatives. By calculating the global and local reactivity descriptors for each derivative, we can predict how different substituents will affect the overall reactivity of the benzene ring and the preferred sites for electrophilic aromatic substitution.
Caption: Relationship between conceptual DFT, reactivity descriptors, and observable chemical phenomena.
By tabulating the calculated electrophilicity index (ω) for each derivative, we can rank their overall reactivity towards electrophiles. Furthermore, by analyzing the condensed Fukui function for electrophilic attack (f-k), we can identify the specific carbon atoms on the benzene ring that are most susceptible to substitution. This information can then be compared with experimental data on the relative rates and regioselectivity of electrophilic aromatic substitution for these compounds to validate the predictive power of the DFT analysis.
Conclusion: A Powerful Toolkit for Rational Molecular Design
DFT-based reactivity descriptors provide a robust and theoretically sound framework for understanding and predicting chemical reactivity. By moving beyond qualitative arguments and embracing a quantitative, computational approach, researchers can make more informed decisions in the design of new molecules with tailored properties. This guide has provided a comparative overview of the most important reactivity descriptors, a detailed protocol for their calculation, and a glimpse into their practical application. By integrating these tools into your research workflow, you can accelerate discovery and innovation in your respective fields.
References
- Padmanabhan, J., et al. (2009). Comparison of Global Reactivity Descriptors Calculated Using Various Density Functionals: A QSAR Perspective.
- ResearchGate. (2015). Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. [Link]
- Figshare. (n.d.). Global reactivity descriptors (I, A, μ, η, and ω) calculated using density functional theory. [Link]
- SciELO México. (2021). Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes. Journal of the Mexican Chemical Society, 65(4), 519-532. [Link]
- ResearchGate. (1999). Chemical reactivity indexes in density functional theory. Journal of Computational Chemistry, 20(1), 129-154. [Link]
- Domingo, L. R. (2016). Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. Molecules, 21(6), 712. [Link]
- Liu, S. (2021). Density-based Reactivity Theory Applied to Excited States. AAPPS Bulletin, 31(1), 1-10. [Link]
- Fias, S., et al. (2020). How Do Local Reactivity Descriptors Shape the Potential Energy Surface Associated with Chemical Reactions? The Valence Bond Delocalization Perspective. Journal of the American Chemical Society, 142(22), 10177-10191. [Link]
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- SCIRP. (2023). DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives. Computational Chemistry, 11(4), 135-161. [Link]
- ResearchGate. (2012). Nucleophilic Substitution Reaction of Alkyl Halides: A Case Study on Density Functional Theory (DFT) Based Local Reactivity Descriptors. [Link]
- Semantic Scholar. (2023). Study of the Chemical Reactivity of a Series of Dihydrothiophenone Derivatives by the Density Functional Theory (DFT) Method. [Link]
- National Institutes of Health. (2021). Quantum Descriptors for Predicting and Understanding the Structure-Activity Relationships of Michael Acceptor Warheads. Journal of Chemical Information and Modeling, 61(1), 259-270. [Link]
- OUCI. (2021). Density Functional Theory, Chemical Reactivity, Pharmacological Potential and Molecular Docking of Dihydrothiouracil-Indenopyridopyrimidines with Human-DNA Topoisomerase II. [Link]
- Al-Hourani, B. J. (2020). DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. Molecules, 25(21), 5057. [Link]
- ChemRxiv. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)
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A Comparative Guide to Palladium Precursors for Cross-Coupling Reactions with (2-Bromophenyl)diphenylphosphine
For researchers, scientists, and professionals in drug development, the strategic selection of a palladium precursor is a critical determinant for the success of cross-coupling reactions. This guide provides an in-depth comparative analysis of common palladium precursors—Palladium(II) Acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)—when utilized with the bulky, electron-rich monophosphine ligand, (2-Bromophenyl)diphenylphosphine. Our objective is to furnish a comprehensive technical resource, grounded in established catalytic principles and supported by representative experimental data, to empower informed decision-making in your synthetic endeavors.
The Critical Role of the Palladium Precursor and Ligand Selection
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are foundational in modern organic synthesis. The efficacy of these transformations hinges on the synergistic interplay between the palladium source and the ancillary ligand. This compound, a commercially available and versatile ligand, is particularly effective in facilitating challenging cross-coupling reactions due to its steric bulk and electron-donating properties.[1][2][3][4][5] These characteristics promote the formation of the active monoligated Pd(0) species, which is often a key intermediate in the catalytic cycle.[6]
The choice of palladium precursor dictates the activation pathway to the catalytically active Pd(0) species. Precursors are broadly categorized as Pd(II) salts, which require in situ reduction, or Pd(0) complexes, which can directly enter the catalytic cycle after ligand exchange. Understanding the nuances of each precursor is paramount for optimizing reaction conditions and achieving high yields and catalyst turnover numbers.
Comparative Analysis of Palladium Precursors
The performance of a palladium precursor is intrinsically linked to its ease of activation, stability, and compatibility with the chosen ligand and reaction conditions. Below, we compare the utility of Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ in a representative Suzuki-Miyaura cross-coupling reaction using this compound.
Performance Data Overview
The following table presents illustrative data for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by different palladium precursors in combination with this compound. This data is representative of typical outcomes and is intended to highlight the performance differences discussed below.
| Palladium Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) |
| Pd(OAc)₂ | This compound | K₃PO₄ | Toluene | 100 | 2 | 95 | 950 | 475 |
| Pd₂(dba)₃ | This compound | K₃PO₄ | Toluene | 100 | 3 | 92 | 920 | 307 |
| Pd(PPh₃)₄ | This compound | K₃PO₄ | Toluene | 100 | 6 | 85 | 850 | 142 |
Reaction Conditions: 1.0 mmol 4-bromoacetophenone, 1.2 mmol phenylboronic acid, 2.0 mmol K₃PO₄, 0.1 mol% Pd, 0.2 mol% ligand, in 5 mL toluene.
In-Depth Discussion of Precursors
1. Palladium(II) Acetate (Pd(OAc)₂)
-
Mechanism of Activation: As a Pd(II) salt, Pd(OAc)₂ requires in situ reduction to the active Pd(0) species. This reduction is typically effected by the phosphine ligand itself, which is oxidized in the process, or by other reducing agents present in the reaction mixture.[7] The acetate ligands are relatively labile, facilitating coordination of the this compound ligand to the palladium center.
-
Performance Insights: Pd(OAc)₂ is often favored for its air and moisture stability, making it convenient to handle.[8] In combination with bulky, electron-rich phosphines like this compound, it forms highly active catalysts. The in situ formation of the active species can be very efficient, leading to high yields and turnover numbers, as illustrated in our representative data. The clean generation of the active catalyst often translates to reproducible results.
-
Considerations: The reduction step can sometimes be a source of variability if not properly controlled. The stoichiometry of the ligand to palladium can be crucial in ensuring efficient reduction and preventing the formation of inactive palladium black.
2. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Mechanism of Activation: Pd₂(dba)₃ is a Pd(0) source, and its activation involves the displacement of the labile dibenzylideneacetone (dba) ligands by the more strongly coordinating this compound.[8] This ligand exchange is typically rapid, especially at elevated temperatures, directly generating the active Pd(0)-phosphine complex.
-
Performance Insights: This precursor is highly active and widely used, particularly in academic research.[3] It does not require a reductive activation step, which can be advantageous. However, the dba ligands can sometimes remain in solution and potentially influence the catalytic activity. The quality and purity of commercial Pd₂(dba)₃ can also vary, which may affect reaction reproducibility.
3. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Mechanism of Activation: Pd(PPh₃)₄ is also a Pd(0) source. Activation involves the dissociation of one or more triphenylphosphine (PPh₃) ligands to create a vacant coordination site for the incoming this compound and the aryl halide substrate.
-
Performance Insights: This precursor is a well-defined, crystalline solid that is relatively stable to air. However, its performance with bulky ancillary ligands like this compound can be suboptimal. The presence of excess PPh₃ from the precursor can compete with the desired ligand for coordination to the palladium center, leading to the formation of less active or inactive catalytic species. This can result in lower yields and longer reaction times, as reflected in the representative data.
-
Considerations: The use of Pd(PPh₃)₄ is generally not recommended when employing a more specialized and often more effective phosphine ligand. The excess PPh₃ can hinder the formation of the desired monoligated Pd(0) species that is often crucial for the catalytic activity with bulky ligands.
Mechanistic Overview and Workflow Visualization
To provide a clearer understanding of the processes involved, the following diagrams illustrate the generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.
Catalytic Cycle
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using the preferred Pd(OAc)₂/(2-Bromophenyl)diphenylphosphine catalytic system.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2.2 mg, 0.01 mmol, 1 mol%)
-
This compound (6.8 mg, 0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (424 mg, 2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times.
-
Under a positive pressure of argon, add the Palladium(II) Acetate (1 mol%) and this compound (2 mol%).
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Conclusion and Recommendations
Based on the principles of catalyst activation and the established performance of bulky phosphine ligands, Palladium(II) Acetate (Pd(OAc)₂) emerges as the precursor of choice for cross-coupling reactions with this compound. Its air stability, cost-effectiveness, and the clean, efficient in situ generation of the active Pd(0) catalyst contribute to high yields and reproducible results.
While Pd₂(dba)₃ is also a highly active precursor, its air sensitivity and the potential for interference from the dba ligand make it a slightly less robust option for process development and scale-up. Pd(PPh₃)₄ is generally not recommended due to ligand competition, which can compromise the efficacy of the specialized this compound ligand.
By understanding the distinct characteristics of each palladium precursor, researchers can strategically design and optimize their cross-coupling reactions, paving the way for the efficient synthesis of complex molecules that drive innovation in drug discovery and materials science.
References
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- Yang, X., & Liu, H. (2024).
- Haydl, A. M., & Grugel, C. P. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
- Fehér, K., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2835–2843. [Link]
- Sharma, A., & Kumar, A. (2019). Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions. RSC Advances, 9(63), 36691-36720. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
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Safety Operating Guide
Navigating the Disposal of (2-Bromophenyl)diphenylphosphine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of specialized reagents like (2-Bromophenyl)diphenylphosphine are routine. However, the lifecycle of such chemicals extends beyond their use in a reaction flask. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, in-depth overview of the procedures for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the "why" behind each step.
This compound is an organophosphorus compound widely used as a ligand in catalysis and as a synthetic intermediate.[1] While essential for many chemical transformations, its disposal requires careful consideration due to its potential hazards. The primary hazard associated with this compound is its toxicity if ingested.[2]
Core Principles of Disposal
The disposal of this compound should always be approached with the understanding that it is a hazardous waste. The overarching principle is to manage this waste in a manner that protects human health and the environment, in full compliance with local, state, and federal regulations.[3] The foundation of this process is a thorough understanding of the chemical's properties and the associated risks.
Regulatory Framework: Understanding Hazardous Waste Classification
The United States Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), governs the management of hazardous waste.[4] Waste is generally classified as hazardous if it is specifically "listed" by the EPA or if it exhibits one or more of the four characteristics: ignitability, corrosivity, reactivity, or toxicity.[4][5]
This compound is not a specifically listed hazardous waste on the F, K, P, or U lists.[6] Therefore, its classification as hazardous waste is determined by its characteristics. While it is a solid with a high flash point and is not corrosive or overtly reactive under normal conditions, its oral toxicity necessitates its management as a toxic hazardous waste.[2][5] When a commercial chemical product like this compound is discarded, it is typically assigned a "U" or "P" list code if it is an unused commercial chemical product. However, as it is not explicitly listed, a conservative approach is to manage it based on its toxic properties.
A crucial aspect of RCRA is the "cradle-to-grave" responsibility, meaning the generator of the waste is responsible for its safe management from generation to final disposal.[3]
Step-by-Step Disposal Procedures
The following procedures provide a detailed workflow for the safe disposal of this compound.
Part 1: Waste Segregation and Containerization
Proper segregation is the cornerstone of safe laboratory waste management. Never mix this compound waste with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.
Experimental Protocol: Waste Collection
-
Designated Waste Container: Use a dedicated, properly labeled, and leak-proof container for this compound solid waste. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is suitable.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., GHS07 for "Warning").[2]
-
Solid Waste: Collect solid residues, including unreacted starting material and contaminated consumables (e.g., weighing paper, gloves), in this container.
-
Liquid Waste: If this compound is in a solvent, it should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. The solvent and approximate concentration of the phosphine should be indicated on the label.
Part 2: In-Lab Deactivation (Oxidation) - For Experienced Personnel Only
For laboratories with the appropriate expertise and safety infrastructure, chemical deactivation can be a responsible step to render the waste less hazardous before collection by a licensed disposal company. The most common and effective method for deactivating phosphines is oxidation to the corresponding phosphine oxide.[7] Diphenylphosphine oxide is a significantly more stable and less hazardous compound.[8]
Causality of Experimental Choice: The phosphorus atom in this compound has a lone pair of electrons, making it susceptible to oxidation. This reaction converts the toxic phosphine into a more benign phosphine oxide. Sodium hypochlorite (bleach) is a readily available and effective oxidizing agent for this purpose.[9]
Experimental Protocol: Oxidation of this compound Waste
-
WARNING: This procedure should be performed in a well-ventilated fume hood by personnel trained in handling oxidizing agents and organophosphorus compounds.
-
Preparation:
-
For every 1 gram of this compound waste, prepare a solution of approximately 50 mL of a suitable solvent in which the phosphine is soluble, such as tetrahydrofuran (THF) or dichloromethane, in a flask equipped with a magnetic stirrer.
-
In a separate container, prepare a 10-15% aqueous solution of sodium hypochlorite (household bleach is typically 5-6% sodium hypochlorite, so a 2:1 dilution with water can be used).[8]
-
-
Reaction:
-
While stirring the phosphine solution vigorously, slowly add the sodium hypochlorite solution dropwise. The reaction is exothermic, so slow addition is crucial to control the temperature.
-
Monitor the reaction progress. The disappearance of the phosphine can be tracked by thin-layer chromatography (TLC) if a suitable visualization method is available.
-
Continue stirring for at least one hour after the addition is complete to ensure the reaction goes to completion.
-
-
Work-up:
-
Quench any remaining sodium hypochlorite by the slow addition of a saturated aqueous solution of sodium thiosulfate until a test with potassium iodide-starch paper indicates the absence of an oxidant.
-
Separate the organic and aqueous layers using a separatory funnel.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
-
Waste Collection:
-
The resulting solution containing the this compound oxide should be collected in a properly labeled hazardous waste container for halogenated or non-halogenated organic waste, depending on the solvent used.
-
Logical Relationship Diagram: Deactivation Workflow
Caption: Workflow for the deactivation of this compound.
Part 3: Decontamination of Laboratory Equipment and Surfaces
Any equipment or surface that comes into contact with this compound must be thoroughly decontaminated.
Experimental Protocol: Decontamination
-
Gross Contamination Removal: For solid residues, carefully wipe with a dry paper towel, which should then be placed in the solid hazardous waste container. For liquid residues, absorb with an inert absorbent material like vermiculite or sand, and transfer to the solid hazardous waste container.[10]
-
Surface Cleaning:
-
Wash the contaminated surfaces and equipment with soap and water.[9]
-
For a more thorough decontamination, especially after potential spills, a solution of sodium hypochlorite and sodium carbonate can be used.[9] Prepare a solution of 1 part household bleach, 1 part 1M sodium carbonate, and 8 parts water. Apply to the surface and allow a contact time of at least 30 minutes.[7]
-
Rinse the surfaces and equipment thoroughly with water to remove any residual cleaning agents.
-
Part 4: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Experimental Protocol: Spill Cleanup
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact your institution's EHS.
-
Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[5]
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material to prevent it from spreading.[10]
-
Cleanup:
-
Solid Spills: Carefully sweep or scoop the solid material into a labeled hazardous waste container, avoiding the generation of dust.[11]
-
Liquid Spills: Apply absorbent material over the spill, working from the outside in.[10] Once the liquid is fully absorbed, scoop the material into a labeled hazardous waste container.
-
-
Decontamination: Decontaminate the spill area as described in the decontamination protocol above.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's policies.
Chemical Incompatibility and Storage
To prevent hazardous reactions, it is essential to store this compound and its waste away from incompatible chemicals.
Table of Incompatibilities
| Chemical Class | Incompatible With | Rationale |
| This compound | Strong oxidizing agents (e.g., nitric acid, perchlorates, peroxides) | Can lead to vigorous or explosive reactions. |
| Halogens (e.g., chlorine, bromine) | Can result in rapid and potentially hazardous reactions.[9] | |
| Alkalis | May promote decomposition.[9] | |
| Metal salts | Can form complexes of unknown stability and reactivity.[9] |
Final Disposal Logistics
The final step in the disposal process is the transfer of the hazardous waste to a licensed disposal facility. This is typically coordinated through your institution's EHS department.
Disposal Workflow Diagram
Caption: Decision-making and logistical flow for the disposal of this compound waste.
Conclusion
The responsible disposal of this compound is a multi-faceted process that requires a combination of regulatory awareness, chemical knowledge, and adherence to safe laboratory practices. By understanding the principles behind each step, from segregation and potential deactivation to final disposal, researchers can ensure they are not only compliant with regulations but are also actively contributing to a safe and sustainable research environment. Always consult your institution's specific guidelines and your Safety Data Sheets for the most accurate and up-to-date information.
References
- Decontamination. (n.d.). Food and Agriculture Organization of the United Nations.
- Alkylphosphines. (n.d.). UNC Charlotte.
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Navigating the Safe Handling of (2-Bromophenyl)diphenylphosphine: A Guide for Laboratory Professionals
(2-Bromophenyl)diphenylphosphine is a versatile organophosphorus compound integral to advancements in organic synthesis, particularly in the development of phosphine ligands for transition metal-catalyzed reactions.[1] Its unique molecular structure is key to facilitating the formation of complex carbon-carbon and carbon-heteroatom bonds, making it a valuable tool in pharmaceutical development and material science.[1] However, its utility in the lab is matched by the critical need for meticulous handling procedures to ensure the safety of researchers and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, from operational protocols to disposal plans, grounded in established safety principles.
Immediate Safety Concerns and Hazard Profile
This compound is classified as harmful if swallowed (Acute Toxicity, Oral: Category 4).[2] Upon ingestion, it is advised to rinse the mouth and seek immediate medical attention by calling a poison center or doctor.[2] While comprehensive toxicity data is limited, its nature as an organophosphorus compound warrants caution, as this class of chemicals can be highly toxic.[3] It is presented as a white to off-white crystalline powder.[1]
Key Hazard Information:
-
GHS Classification: Acute Toxicity, Oral, Category 4[2]
-
Signal Word: Warning[2]
-
Hazard Statement: H302: Harmful if swallowed[2]
-
Appearance: White to off-white crystal/powder[1]
-
Melting Point: 110 - 116 °C[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment (PPE) strategy is mandatory when handling this compound to minimize exposure through inhalation, ingestion, and skin or eye contact.[3] Inappropriate PPE use is a major factor in exposure to organophosphate compounds.[4]
Core PPE Requirements
| PPE Category | Specifications and Recommendations | Rationale |
| Hand Protection | Chemical-resistant, unlined gloves are required. Nitrile or polyvinylchloride (PVC) gloves with a minimum thickness of 12 to 22 mils are recommended.[3][5] Always inspect gloves for degradation or punctures before use.[3] For tasks with a high risk of splashing, consider double-gloving.[3] | To prevent dermal exposure, which is a primary route of pesticide and chemical entry into the body.[5] Wearing gloves is a key factor in reducing occupational exposure to organophosphates.[4] |
| Eye and Face Protection | Safety goggles or glasses with side shields are the minimum requirement.[3][6] A face shield should be worn in addition to goggles when there is a significant risk of splashes or dust generation.[3][7] | To protect the eyes from splashes and airborne particles. The eyes can be a direct route for chemical exposure.[7] |
| Respiratory Protection | All handling should occur in a certified chemical fume hood to minimize inhalation exposure.[3] If a fume hood is not available or if there's a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors, such as a dust mask type N95 (US), should be used.[3] | To prevent inhalation of the powdered compound, which can lead to respiratory irritation and systemic toxicity.[3] |
| Protective Clothing | A standard laboratory coat is required.[8] For tasks involving larger quantities or a higher risk of contamination, consider a chemical-resistant apron over the lab coat.[7] | To protect the skin and personal clothing from contamination.[7] |
Operational Protocol: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound. The following protocol outlines the key steps for a common laboratory task: weighing and preparing a solution.
Workflow for Safe Handling
Caption: This diagram outlines the step-by-step process for safely handling this compound.
Step 1: Preparation and Area Setup
-
Designate a Work Area: All manipulations of this compound powder must be conducted within a certified chemical fume hood to control dust and vapors.[3]
-
Assemble and Don PPE: Before entering the designated area, put on all required PPE as detailed in the table above. Ensure your respirator, if needed, has a proper fit.[9]
-
Gather Materials: Bring all necessary equipment (spatulas, weigh boats, glassware, solvent) and waste containers into the fume hood to minimize movement in and out of the controlled area.
Step 2: Weighing and Transfer
-
Inert Atmosphere: Phosphines can be sensitive to oxygen.[10][11] For reactions requiring anhydrous or oxygen-free conditions, perform weighing and transfers under an inert atmosphere (e.g., using a Schlenk line or in a glovebox).[10][12]
-
Controlled Dispensing: Carefully dispense the solid from its container onto a weigh boat. Avoid generating dust.[13] Use a clean spatula for the transfer.
-
Transfer to Flask: Gently transfer the weighed powder into the reaction flask. If necessary, use a small amount of the reaction solvent to rinse the weigh boat and ensure a complete transfer.
Step 3: Storage of Unused Reagent
-
Secure Sealing: Tightly close the container of the stock reagent.[13]
-
Proper Storage Conditions: Store the container in a cool, dark, and well-ventilated place, away from incompatible materials.[13][14] Given its air-sensitive nature, storing under an inert atmosphere in a desiccator or glovebox is best practice.[10][11]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, a swift and informed response is critical.
Exposure Response:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing.[15] Wash the affected area thoroughly with soap and water for at least 15 minutes.[3][16] Seek medical attention if irritation persists.[13]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[3][17] Remove contact lenses if present and easy to do so.[13] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill Response:
-
Alert Personnel: Immediately alert others in the vicinity.[18]
-
Evacuate: For large spills, evacuate the area and contact your institution's emergency response team.[8]
-
Containment (for minor spills): If the spill is small and you are trained to handle it, wear appropriate PPE.[18] Prevent the powder from becoming airborne.[2]
-
Clean-up: Gently sweep the solid material into a designated hazardous waste container.[13] Avoid generating dust.[2] Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.[18]
-
Report: Report the incident to your supervisor and your institution's Environmental Health and Safety (EHS) department.[19]
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and associated contaminated materials is a legal and ethical requirement.
-
Waste Segregation: Collect all waste containing this compound, including contaminated gloves, weigh boats, and cleaning materials, in a dedicated and clearly labeled hazardous waste container.[3][8] Do not mix with other waste streams.[2]
-
Containerization: Use a leak-proof, compatible container with a secure lid.[8]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.[3][8]
-
Disposal: All waste must be disposed of through an approved waste disposal plant or a licensed hazardous-waste contractor, in accordance with all federal, state, and local regulations.[2][13]
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely utilize this compound, unlocking its potential for scientific innovation while upholding the highest standards of laboratory safety.
References
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- SAFETY DATA SHEET - this compound. Sigma-Aldrich. 2025-09-22.
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- This compound 97. Sigma-Aldrich.
- (4-Bromophenyl)diphenylphosphine Oxide - SDS. TCI AMERICA. 2018-07-09.
- What are the storage conditions for phosphines for Staudinger ligation? ResearchGate. 2020-03-06.
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- Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. 2014-02-22.
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- DIPHENYLPHOSPHINE SDS. Gelest, Inc. 2016-12-06.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
